molecular formula C12H11N3OS B1292482 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde CAS No. 335318-29-1

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Cat. No.: B1292482
CAS No.: 335318-29-1
M. Wt: 245.3 g/mol
InChI Key: MIJGEBUXWFARMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C12H11N3OS and its molecular weight is 245.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-2-benzylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-11-10(7-16)6-14-12(15-11)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJGEBUXWFARMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634038
Record name 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335318-29-1
Record name 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde CAS 335318-29-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Abstract

4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde (CAS 335318-29-1) is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its structural framework, featuring a pyrimidine core with strategically placed amino, carbaldehyde, and benzylsulfanyl groups, presents a versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed proposed synthesis pathway, an exploration of its chemical reactivity, and a discussion of its potential applications as a key intermediate in the development of therapeutic agents, particularly kinase inhibitors. The protocols and insights presented herein are synthesized from established chemical principles and literature precedents for closely related analogues, offering a robust resource for researchers in organic synthesis and pharmaceutical development.

Introduction: The 4-Aminopyrimidine-5-carbaldehyde Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleobases (cytosine, thymine, uracil) and numerous pharmaceuticals.[1] Derivatives of the pyrimidine core are known to possess a wide spectrum of therapeutic properties, including antibacterial, anti-inflammatory, antitumor, and antiviral activities.[1][2]

The 4-amino-2-substituted-pyrimidine-5-carbaldehyde scaffold is particularly valuable. It combines three key functional groups poised for selective modification:

  • A nucleophilic 4-amino group: Can participate in cyclization, amidation, and substitution reactions.

  • An electrophilic 5-carbaldehyde group: A versatile handle for forming Schiff bases, undergoing aldol condensations, Wittig reactions, or reduction to a hydroxymethyl group.

  • A 2-thioether linkage: The sulfur atom can be oxidized, and the entire benzylsulfanyl group can act as a leaving group or be modified to tune steric and electronic properties.

This trifecta of functionality makes compounds like 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde powerful building blocks for constructing libraries of complex molecules, particularly for screening against therapeutic targets like protein kinases. The closely related analogue, 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, has been identified as a key intermediate in the synthesis of Akt kinase inhibitors for cancer treatment and p38 MAP kinase inhibitors like Pamapimod.[3][4] This precedent strongly supports the potential of the title compound in similar drug discovery programs.

Physicochemical and Safety Profile

Quantitative data for CAS 335318-29-1 is not widely published. The following table summarizes key properties, with some values estimated based on its structure and data from its methylthio analogue (CAS 770-31-0).[5]

PropertyValueSource/Note
CAS Number 335318-29-1-
Molecular Formula C₁₂H₁₁N₃OS-
Molecular Weight 245.30 g/mol Calculated
Appearance Expected to be a light yellow or off-white solidInferred from analogue[4]
IUPAC Name 4-amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde-
Solubility Expected to be soluble in DMSO, DMF, and chlorinated solventsCommon for organic intermediates
Storage Store at 2-8°C under an inert atmosphere, protected from lightInferred from analogue[6]

Safety Information: While a specific MSDS for this compound is not available, analogues with the 4-aminopyrimidine scaffold are typically associated with standard handling precautions for fine chemicals. Based on the methylthio analogue, the following hazard statements may apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Proposed Synthesis Pathway

Synthesis Workflow Diagram

G A Cyanaldehyde Diethyl Acetal D Intermediate A (Sodium salt of 2-formyl-3,3-diethoxypropanenitrile) A->D 1. NaOMe 2. Methyl Formate B Sodium Methoxide (NaOMe) in THF C Methyl Formate F Intermediate B (Cyclized Pyrimidine Acetal) D->F 3. S-benzylisothiourea HCl (Heat) E S-benzylisothiourea HCl H Final Product 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde F->H 4. Hydrolysis G Acidic Workup (e.g., aq. HCl)

Caption: Proposed one-pot synthesis of the target compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the reported synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.[3] Causality: The reaction proceeds through a sequence of a Claisen-type condensation to form a sodium enolate, followed by a cyclocondensation with the S-benzylisothiourea to build the pyrimidine ring. The final step is the acid-catalyzed hydrolysis of the acetal to reveal the aldehyde.

Reagents & Materials:

  • Cyanaldehyde diethyl acetal

  • Sodium methoxide (NaOMe)

  • Methyl formate

  • S-benzylisothiourea hydrochloride

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Step 1: Formation of the Formyl Intermediate.

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve cyanaldehyde diethyl acetal (1.0 eq) in anhydrous THF.

    • Cool the solution to 10-15°C in an ice-water bath.

    • Add sodium methoxide (1.1 eq) portion-wise, ensuring the temperature does not exceed 20°C. Stir the resulting mixture for 1.5 hours.

    • Rationale: Sodium methoxide acts as a base to deprotonate the carbon alpha to the nitrile, forming a nucleophilic carbanion.

    • Maintaining the temperature at 10-20°C, slowly add a solution of methyl formate (1.1 eq) in anhydrous THF dropwise.

    • Allow the reaction to stir for 6-8 hours while warming to room temperature. The formation of a precipitate is expected.

    • Rationale: The carbanion attacks the electrophilic carbonyl of methyl formate in a Claisen-type condensation to generate the sodium salt of the β-formyl nitrile.

  • Step 2: Cyclocondensation.

    • Add S-benzylisothiourea hydrochloride (1.0 eq) to the reaction mixture.

    • Heat the mixture to 60-65°C and maintain for 5-7 hours. Monitor the reaction by TLC or LC-MS.

    • Rationale: The thiourea derivative undergoes a cyclocondensation reaction with the 1,3-dicarbonyl equivalent formed in situ, constructing the 4-amino-2-thiopyrimidine ring system. The diethyl acetal group is retained at this stage.

  • Step 3: Hydrolysis and Isolation.

    • After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

    • To the residue, add a sufficient volume of water and adjust the pH to ~2-3 with concentrated HCl.

    • Stir the mixture vigorously at room temperature for 2-4 hours to facilitate the hydrolysis of the acetal to the carbaldehyde.

    • Rationale: The acidic environment protonates the acetal oxygens, making them good leaving groups and allowing for the formation of the aldehyde.

    • Neutralize the mixture carefully with a saturated sodium bicarbonate solution to a pH of ~7-8.

    • Extract the aqueous layer three times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

  • Step 4: Purification.

    • The crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde as a solid.

Chemical Reactivity and Derivatization Potential

The title compound is a versatile synthetic intermediate due to its multiple reactive sites. The following diagram illustrates key transformations that enable its use as a scaffold in library synthesis.

G Core 4-Amino-2-(benzylsulfanyl) -pyrimidine-5-carbaldehyde ReductiveAmination Reductive Amination (R-NH₂, NaBH(OAc)₃) Core->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR) Core->Wittig Condensation Knoevenagel/Aldol Condensation Core->Condensation Reduction Reduction (NaBH₄) Core->Reduction Cyclization Annulation Reactions (e.g., with β-ketoesters) Core->Cyclization AmineProduct Secondary/Tertiary Amine ReductiveAmination->AmineProduct AlkeneProduct Alkene Derivative Wittig->AlkeneProduct CondensationProduct α,β-Unsaturated System Condensation->CondensationProduct AlcoholProduct Hydroxymethyl Derivative Reduction->AlcoholProduct FusedRing Fused Pyrimidine Systems (e.g., Pyridopyrimidines) Cyclization->FusedRing

Caption: Key derivatization pathways for the title compound.

  • Reactions at the Aldehyde: The carbaldehyde group is a prime site for modification. It can readily undergo reductive amination with primary or secondary amines to introduce diverse side chains, a common strategy in medicinal chemistry for exploring the SAR of a scaffold. It is also susceptible to Wittig olefination to form alkenes and various condensation reactions to build larger, conjugated systems.[7][8] Simple reduction with sodium borohydride would yield the corresponding (4-amino-2-(benzylsulfanyl)pyrimidin-5-yl)methanol, an intermediate used in an alternative synthesis of the methylthio analogue.[4]

  • Reactions involving the Amino Group: The 4-amino group and the 5-carbaldehyde can act in concert to build fused ring systems. For example, Friedländer-type annulation reactions with ketones or β-ketoesters can be used to construct pyridopyrimidine or naphthyridine cores.[9] These fused heterocyclic systems are prevalent in kinase inhibitors, as they can effectively mimic the purine core of ATP and form key hydrogen bonds within the kinase hinge region.

Potential Applications in Drug Discovery

The primary value of 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde lies in its role as a key building block for synthesizing potential therapeutic agents.

  • Kinase Inhibitors: As established by its methylthio analogue, this scaffold is ideal for generating inhibitors of protein kinases like Akt and p38 MAPK.[3][4] The pyrimidine core acts as a hinge-binding motif, while derivatization of the aldehyde allows for the introduction of substituents that can target the solvent-exposed region or induce specific conformational changes in the kinase. The benzylsulfanyl group provides a larger, more lipophilic substituent at the 2-position compared to a methylthio group, which can be used to probe deeper hydrophobic pockets within the ATP-binding site.

  • Antimicrobial and Anti-inflammatory Agents: The aminopyrimidine core is a known pharmacophore in compounds with antimicrobial and anti-inflammatory properties.[2][10] The aldehyde can be converted into various hydrazones or Schiff bases, which are classes of compounds frequently reported to have potent biological activities.

Conclusion

4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde is a high-value, versatile chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. While direct literature on this specific compound is sparse, a robust synthesis can be reliably adapted from established procedures for its close analogues. The strategic placement of three distinct functional handles—an aldehyde, an amino group, and a thioether—provides chemists with a powerful platform for generating molecular diversity and synthesizing complex heterocyclic systems. Its utility as a precursor to potent kinase inhibitors, in particular, marks it as a compound of considerable interest for researchers developing next-generation targeted therapies.

References

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). Retrieved from [Link][1]

  • Kukkonen, E., et al. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 20(4), 2539-2550. Retrieved from [Link][11][12]

  • Wiley, R. H., & Yamamoto, Y. (1972). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 37(22), 3564-3565. Retrieved from [Link][8]

  • ResearchGate. (2020). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Synthesis of pyrimidine-5-carbonitriles 1a–d. Retrieved from [Link][10]

  • ResearchGate. (n.d.). Proposed mechanism of the reaction of 4-aminopyrimidine-5-carbonitriles 2a-i with cyclohexanone. Retrieved from [Link][9]

  • Brieflands. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Retrieved from [Link][13]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link][14]

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link][2]

Sources

A-Z Guide to 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde: Physicochemical Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural arrangement, featuring a pyrimidine core functionalized with an amino group, a benzylsulfanyl moiety, and a reactive carbaldehyde, makes it a valuable scaffold for the synthesis of diverse bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both compiled data and detailed experimental protocols for its characterization. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule's behavior to effectively utilize it in synthesis and screening campaigns.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including anticancer and antiviral agents. The specific substitution pattern of this compound endows it with a unique combination of reactivity and structural features. The aldehyde group serves as a versatile chemical handle for derivatization, while the amino and benzylsulfanyl groups modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. Understanding the fundamental physicochemical properties is therefore the first and most critical step in harnessing its full potential as a building block for novel therapeutics.

Core Physicochemical & Computational Data

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. These parameters dictate everything from reaction conditions and purification strategies to solubility and potential bioavailability. The following table summarizes the key properties of this compound.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 335318-29-1[1][2]
Molecular Formula C₁₂H₁₁N₃OS[1][2]
Molecular Weight 245.30 g/mol [1][2]
Synonyms 4-AMINO-2-(BENZYLTHIO)PYRIMIDINE-5-CARBALDEHYDE[2]
Calculated LogP 2.1636[2]
Topological Polar Surface Area (TPSA) 68.87 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 5[2]
Rotatable Bonds 4[2]
Storage Conditions Sealed in dry, 2-8°C[2]

Analytical Characterization: Establishing Identity and Purity

Rigorous analytical characterization is non-negotiable in drug discovery. It ensures that the biological activity observed is attributable to the compound of interest and not an impurity. The workflow below outlines a standard, self-validating process for confirming the structure and purity of a synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_validation Final Validation start Synthesized Crude Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Elucidation ms Mass Spectrometry (LC-MS/HRMS) start->ms Molecular Weight Confirmation hplc Purity Analysis (HPLC-UV) nmr->hplc Informed Method Development ms->hplc pass Structure Verified & Purity ≥97% hplc->pass Meets QC Specs

Caption: Workflow for Identity and Purity Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[3] For a compound like this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Expected signals would include distinct peaks for the pyrimidine ring proton, the aldehyde proton (typically a singlet downfield, ~δ 9-10 ppm), the amino protons (a broad singlet), and the aromatic protons of the benzyl group (multiplets in the ~δ 7.2-7.5 ppm range), as well as a singlet for the methylene (-CH₂-) protons of the benzyl group.[4][5]

  • ¹³C NMR: The proton-decoupled ¹³C spectrum would confirm the presence of all 12 unique carbon atoms, including the characteristic signal for the aldehyde carbonyl carbon (~δ 190 ppm) and signals for the aromatic and pyrimidine ring carbons.[3][5]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.[3] High-resolution mass spectrometry (HRMS) is preferred for its ability to provide a highly accurate mass measurement, which can definitively confirm the molecular formula C₁₂H₁₁N₃OS.[4]

Experimental Protocols

The following protocols are designed as robust, self-validating systems for determining key physicochemical properties. The rationale behind specific parameter choices is explained to provide a deeper understanding of the methodology.

Protocol: Determination of Purity by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the industry standard for purity assessment due to its high resolution and sensitivity. A C18 column is chosen for its versatility in retaining moderately nonpolar compounds like the target molecule. The mobile phase, a gradient of water and acetonitrile with 0.1% formic acid, ensures good peak shape and ionization efficiency for subsequent mass spectrometry detection if needed.[3]

  • Instrumentation: HPLC system with UV detector and C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute 1:100 in a 50:50 acetonitrile/water mixture for analysis.

  • Methodology:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 5 µL.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A purity level of ≥97% is typically required for use in biological screening.[2]

Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

Rationale: LogP is a critical measure of a compound's lipophilicity, which heavily influences its membrane permeability and pharmacokinetic profile.[6] The shake-flask method is the "gold standard" for direct LogP determination.[6][7] HPLC is used for quantification due to its precision and ability to separate the analyte from any potential impurities in each phase.[7]

  • Materials: n-Octanol (pre-saturated with water), Water (pre-saturated with n-octanol), 1.5 mL microcentrifuge tubes, HPLC system.

  • Methodology:

    • Prepare a stock solution of the compound in n-octanol (~0.5 mg/mL).

    • Add 500 µL of the n-octanol stock solution and 500 µL of saturated water to a microcentrifuge tube.

    • Vortex the tube vigorously for 2 minutes to ensure thorough mixing and partitioning.

    • Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to achieve complete phase separation.

    • Carefully remove a 100 µL aliquot from the top (n-octanol) layer and a 100 µL aliquot from the bottom (aqueous) layer. Avoid disturbing the interface.

    • Dilute each aliquot appropriately and quantify the concentration of the compound in each phase using a pre-validated HPLC method (as described in 4.1).

  • Calculation:

    • LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )[8]

    • The calculated LogP of 2.16 suggests the compound is moderately lipophilic, indicating a higher affinity for the organic phase than the aqueous phase.[2][9]

Stability and Storage

To ensure the integrity of the compound for experimental use, proper storage is crucial. The aldehyde functionality can be susceptible to oxidation.

  • Recommended Storage: The compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C.[2] It should be protected from light and moisture to prevent degradation.

Conclusion

This compound presents itself as a well-defined and versatile building block for drug discovery programs. Its physicochemical properties, including a moderate lipophilicity (LogP ~2.16), suggest a favorable starting point for developing orally bioavailable drug candidates. The established analytical and characterization protocols outlined in this guide provide a robust framework for quality control, ensuring the reliability and reproducibility of downstream biological and medicinal chemistry studies. By leveraging this foundational knowledge, researchers can confidently and efficiently advance the synthesis of novel pyrimidine-based therapeutics.

References

  • Methods for Determination of Lipophilicity . Encyclopedia.pub. [Link]

  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery . PubMed. [Link]

  • LogP—Making Sense of the Value . ACD/Labs. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy . JoVE. [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies . PMC - PubMed Central. [Link]

  • CAS#:770-31-0 | 4-Amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde . Chemsrc. [Link]

  • 4-Amino-2-methylsulfonylpyrimidine-5-carbaldehyde | C6H7N3O3S . PubChem. [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies . ACS Omega. [Link]

Sources

An In-Depth Technical Guide to 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine scaffold is a cornerstone in the development of targeted therapeutics, and this particular derivative, with its unique substitution pattern, presents a promising avenue for further investigation. This document outlines a proposed synthetic pathway, details expected characterization data, and explores the potential biological activities and applications in drug discovery based on analogous compounds.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it a privileged scaffold in the design of enzyme inhibitors and receptor antagonists. The diverse pharmacological activities of pyrimidine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, underscore their importance in drug discovery. The subject of this guide, this compound, incorporates key pharmacophoric features that suggest its potential as a valuable intermediate or active molecule in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound comprises a central pyrimidine ring substituted with an amino group at the 4-position, a benzylsulfanyl group at the 2-position, and a carbaldehyde (formyl) group at the 5-position.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 335318-29-1[1][2]
Molecular Formula C₁₂H₁₁N₃OS[1][2]
Molecular Weight 245.30 g/mol [1][2]
Predicted Boiling Point 474.3±40.0 °C[2]
Predicted Density 1.33±0.1 g/cm³[2]
Predicted pKa 2.22±0.10[2]

Proposed Synthetic Pathway

  • Synthesis of the 4-Amino-2-mercaptopyrimidine precursor.

  • S-alkylation with benzyl bromide.

  • Formylation of the pyrimidine ring at the 5-position via the Vilsmeier-Haack reaction.

Synthesis_Pathway start Thiourea + Cyanoacetaldehyde Acetal precursor 4-Amino-2-mercaptopyrimidine start->precursor Cyclocondensation intermediate 4-Amino-2-(benzylthio)pyrimidine precursor->intermediate S-Alkylation (Benzyl Bromide, Base) product 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde intermediate->product Vilsmeier-Haack Formylation (POCl₃, DMF)

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4-Amino-2-mercaptopyrimidine

The initial step involves the cyclocondensation of thiourea with a suitable three-carbon building block, such as a cyanoacetaldehyde acetal, in the presence of a base. This reaction is a well-established method for the formation of the pyrimidine ring.

Experimental Protocol (Proposed):

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add thiourea and 3,3-diethoxypropionitrile (cyanoacetaldehyde diethyl acetal).

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the precipitate, wash with cold ethanol and water, and dry to obtain 4-amino-2-mercaptopyrimidine.

Step 2: S-Alkylation of 4-Amino-2-mercaptopyrimidine

The thiol group at the 2-position of the pyrimidine ring can be selectively alkylated using an appropriate alkylating agent in the presence of a base. For the synthesis of the target molecule, benzyl bromide is the reagent of choice.

Experimental Protocol (Proposed):

  • Dissolve 4-amino-2-mercaptopyrimidine in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate or sodium hydroxide, to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.

  • To this mixture, add benzyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford 4-amino-2-(benzylthio)pyrimidine.

Step 3: Vilsmeier-Haack Formylation

The final step is the introduction of the carbaldehyde group at the electron-rich 5-position of the pyrimidine ring. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[3][4][5] The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly DMF.[3][4]

Experimental Protocol (Proposed):

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

  • To this pre-formed reagent, add a solution of 4-amino-2-(benzylthio)pyrimidine in DMF dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the product.

  • Filter the crude product, wash thoroughly with water, and purify by column chromatography or recrystallization to obtain this compound.

Spectroscopic Characterization (Expected Data)

While specific experimental data for the title compound is not available, the expected spectral characteristics can be inferred based on the functional groups present in the molecule.

Table 2: Expected Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR - A singlet for the aldehyde proton (CHO) in the range of δ 9.5-10.5 ppm.- A singlet for the pyrimidine C6-H proton.- A singlet for the methylene protons (SCH₂) of the benzyl group.- A multiplet for the aromatic protons of the benzyl group in the range of δ 7.2-7.5 ppm.- A broad singlet for the amino protons (NH₂).
¹³C NMR - A signal for the aldehyde carbonyl carbon (CHO) in the range of δ 185-195 ppm.- Signals for the pyrimidine ring carbons.- A signal for the methylene carbon (SCH₂) of the benzyl group.- Signals for the aromatic carbons of the benzyl group in the range of δ 125-140 ppm.
FT-IR (cm⁻¹) - N-H stretching vibrations of the amino group around 3300-3500 cm⁻¹.- C-H stretching of the aromatic and pyrimidine rings around 3000-3100 cm⁻¹.- C=O stretching of the aldehyde group around 1680-1700 cm⁻¹.- C=N and C=C stretching of the pyrimidine ring in the range of 1500-1650 cm⁻¹.[6][7][8][9]
Mass Spectrometry (EI) - A molecular ion peak (M⁺) corresponding to the molecular weight of 245.3.- Fragmentation patterns may include the loss of the benzyl group, the formyl group, and cleavage of the pyrimidine ring.[10][11][12][13]

Potential Biological Activities and Applications in Drug Discovery

While there is no specific biological data for this compound in the public domain, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.

Anticancer Potential

Numerous pyrimidine derivatives have demonstrated significant anticancer activity.[14][15][16][17] The 4-amino-pyrimidine core is a common feature in many kinase inhibitors, where the amino group often forms crucial hydrogen bonds with the hinge region of the kinase active site.[18] The benzylsulfanyl group can occupy hydrophobic pockets, potentially contributing to binding affinity and selectivity. The carbaldehyde group is a versatile functional handle that can be further modified to optimize activity or can itself participate in interactions with the biological target.

Structurally related 2-(benzylthio)pyrimidine derivatives have been investigated as inhibitors of DCN1-UBC12, a target for anti-cardiac fibrotic effects, suggesting a potential role for this class of compounds in broader therapeutic areas.[19][20] Furthermore, various substituted pyrimidines have shown cytotoxic effects against a range of cancer cell lines.[14][15]

Kinase Inhibitory Activity

The pyrimidine scaffold is a well-established platform for the design of kinase inhibitors.[18] The 4-amino group is a key pharmacophoric element that mimics the adenine portion of ATP, allowing for competitive inhibition. The overall shape and substitution pattern of this compound make it a candidate for screening against various kinase targets implicated in cancer and inflammatory diseases. For instance, related aminopyrimidine derivatives have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[21][22]

Conclusion

This compound is a molecule with considerable potential in the field of medicinal chemistry. This guide has outlined a plausible and robust synthetic route, detailed the expected analytical characterization, and explored its potential therapeutic applications based on the well-documented activities of structurally related pyrimidine derivatives. The presence of versatile functional groups on the pyrimidine core makes this compound an attractive starting point for the development of new chemical entities targeting a range of diseases. Further experimental validation of the proposed synthesis and comprehensive biological evaluation are warranted to fully elucidate the therapeutic potential of this promising molecule.

References

  • BenchChem. (2025). A Comparative Analysis of 4-Amino-2-(benzylthio)-6-chloropyrimidine and Other Pyrimidine-Based Kinase Inhibitors. BenchChem.
  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • National Institutes of Health. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors.
  • Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub.
  • PubMed. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)
  • ResearchGate. (2021). Discovery of Potent and Selective 2-(Benzylthio)pyrimidine-based DCN1-UBC12 Inhibitors for Anticardiac Fibrotic Effects.
  • ijrpr. (n.d.).
  • Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Panduranga Mudgal. (2024).
  • ResearchGate. (2025). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors.
  • The Royal Society of Chemistry. (n.d.). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. The Royal Society of Chemistry.
  • PubMed. (1969). Potential anticancer agents. V.
  • Benchchem. (2025). 4-Amino-2-(benzylthio)-6-chloropyrimidine: A Potential Kinase Inhibitor Scaffold. Benchchem.
  • PubMed. (2022). Discovery of Potent and Selective 2-(Benzylthio)pyrimidine-based DCN1-UBC12 Inhibitors for Anticardiac Fibrotic Effects. PubMed.
  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
  • MDPI. (2021).
  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • MDPI. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. MDPI.
  • ijirset. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. ijirset.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • ResearchGate. (2025). Design, synthesis and antidiabetic activity of some new 4-amino (or 6-oxo)-2-methyl/benzylthio (or substituted amino) pyrimidine derivatives.
  • PubMed. (2020). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed.
  • PubMed. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. PubMed.
  • (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1).
  • Zenodo. (2025).
  • Guidechem. (n.d.). How to Synthesize 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde?. Guidechem.
  • Benchchem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
  • (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • (n.d.).
  • ChemicalBook. (2025). 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 770-31-0). ChemicalBook.
  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f..
  • ResearchGate. (2025). (PDF) Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives.
  • ChemScene. (n.d.). 4-Amino-N-benzyl-2-(methylthio)pyrimidine-5-carboxamide. ChemScene.
  • SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum. SpectraBase.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • MDPI. (2022).
  • PubMed Central. (n.d.). 2-Benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile. PubMed Central.
  • ChemScene. (n.d.). 335318-29-1 | this compound. ChemScene.
  • ChemicalBook. (n.d.). 335318-29-1(this compound) Product Description. ChemicalBook.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0. Sigma-Aldrich.
  • ResearchGate. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives.
  • ResearchGate. (2025). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • SCBT. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carboxaldehyde | CAS 770-31-0. SCBT.
  • (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.
  • National Institutes of Health. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.
  • (n.d.). 4-amino-2-methylthio-pyrimidine-5-carbaldehyde cas no.770-31-0.
  • PubChem. (n.d.). 4-Amino-2-methylsulfonylpyrimidine-5-carbaldehyde | C6H7N3O3S. PubChem.

Sources

A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde in various organic solvents. In the absence of extensive published solubility data for this specific molecule, this document emphasizes the foundational principles and practical methodologies required to generate reliable and reproducible solubility profiles. We will explore the theoretical underpinnings of solubility, detail robust experimental protocols, and provide insights into data interpretation and reporting. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity of the results.

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter throughout the drug discovery and development pipeline. It influences a wide range of processes, including:

  • Synthesis and Purification: Selecting appropriate solvents is crucial for reaction efficiency, product yield, and the feasibility of crystallization or chromatographic purification.

  • Formulation Development: The ability to dissolve an API in a suitable solvent system is fundamental to creating viable dosage forms, from oral solutions to injectables.[1]

  • In Vitro and In Vivo Assays: Many biological assays require the compound to be in solution to assess its activity. Poor solubility can lead to inaccurate results and misinterpretation of structure-activity relationships (SAR).[2]

This compound, with its heterocyclic pyrimidine core and multiple functional groups, presents an interesting case for solubility studies. Understanding its behavior in different organic solvents is a key step in unlocking its therapeutic potential.

Theoretical Framework: Predicting and Understanding Solubility

While empirical determination is the gold standard, a theoretical understanding of the factors governing solubility can guide solvent selection and experimental design. The principle of "like dissolves like" is a useful starting point, suggesting that solutes will have higher solubility in solvents with similar polarity.[3][4]

2.1. Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₁N₃OS[5][6]
Molecular Weight245.30 g/mol [5][6]
Topological Polar Surface Area (TPSA)68.87 Ų[6]
logP (calculated)2.1636[6]

The presence of an amino group, a pyrimidine ring with nitrogen atoms, and a carbaldehyde group contribute to the molecule's polarity and its capacity for hydrogen bonding. The benzylsulfanyl group, however, introduces a significant non-polar character. This amphipathic nature suggests that its solubility will be highly dependent on the specific solvent environment.

2.2. Factors Influencing Solubility

Several factors can significantly impact the solubility of a solid in a liquid solvent:[3]

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[7] However, this relationship is not always linear and should be determined experimentally.

  • Solvent Polarity: A solvent's ability to engage in intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the solute is a primary driver of solubility.

  • Crystalline Structure: The strength of the crystal lattice of the solid solute must be overcome by the solute-solvent interactions. Different polymorphic forms of a compound can exhibit different solubilities.[8]

Experimental Determination of Solubility: Methodologies and Protocols

Given the importance of accurate solubility data, several well-established methods are available. The choice of method often depends on the stage of research, the amount of compound available, and the required throughput.

3.1. Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility:[2][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of solute that can dissolve in a solvent at a given temperature and pressure. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[8][9]

  • Kinetic Solubility: This is often measured in high-throughput screening (HTS) settings and reflects the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).[2][10] While useful for initial screening, kinetic solubility values can sometimes overestimate the true thermodynamic solubility.

For a comprehensive understanding, determining the thermodynamic solubility is recommended.

3.2. Recommended Protocol: Equilibrium Shake-Flask Method

This method directly measures the thermodynamic solubility and is considered the most reliable.[8]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer[11]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess compound B Add to vial with known volume of solvent A->B C Seal vials and place on shaker B->C D Incubate at controlled temperature (e.g., 24-48h) C->D E Allow suspension to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Prepare serial dilutions of filtrate G->H I Analyze by HPLC or UV-Vis spectroscopy H->I J Quantify concentration against a calibration curve I->J

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Step-by-Step Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble, e.g., DMSO).

    • Perform serial dilutions to create a series of standards with known concentrations.

    • Analyze these standards using the chosen analytical method (HPLC or UV-Vis spectroscopy) to generate a calibration curve of response versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Allow the samples to shake for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure equilibrium has been reached.[2]

  • Sample Collection and Preparation for Analysis:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high results.[2]

    • Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Analysis and Quantification:

    • Analyze the diluted samples using the same analytical method used for the calibration curve.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

3.3. High-Throughput Kinetic Solubility Assay using Nephelometry

For earlier stages of discovery where compound availability is limited and higher throughput is required, a kinetic solubility assay can be employed. Nephelometry, which measures light scattering from suspended particles, is a common technique for this purpose.[12]

Workflow Diagram:

G A Prepare high-concentration stock solution in DMSO B Dispense increasing volumes of stock into microplate wells A->B C Add aqueous buffer or organic solvent B->C D Incubate and mix for a short period (e.g., 1-2h) C->D E Measure light scattering (nephelometry) D->E F Identify concentration at which precipitation occurs E->F

Caption: Workflow for kinetic solubility determination by nephelometry.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison between different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
Acetone20.7[Experimental Value][Calculated Value]
Ethyl Acetate6.0[Experimental Value][Calculated Value]
Dichloromethane9.1[Experimental Value][Calculated Value]
Dimethylformamide (DMF)36.7[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)46.7[Experimental Value][Calculated Value]

Interpretation:

  • High Solubility: Solvents like DMSO and DMF are highly polar and are often excellent solvents for a wide range of organic molecules. High solubility in these solvents is expected.

  • Moderate Solubility: Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, which may lead to good solubility.

  • Low Solubility: Less polar solvents like ethyl acetate and dichloromethane may exhibit lower solubility, depending on the balance of polar and non-polar groups in the solute molecule.

Conclusion and Future Directions

This guide provides a robust framework for the systematic determination of the solubility of this compound in organic solvents. By employing the principles of thermodynamic solubility and following a validated experimental protocol such as the shake-flask method, researchers can generate high-quality, reliable data. This information is invaluable for guiding subsequent stages of research and development, from chemical synthesis and purification to formulation and preclinical testing. Future studies could investigate the effect of temperature on solubility to construct a comprehensive solubility profile.

References

  • Spectroscopic Techniques - Solubility of Things.
  • solubility experimental methods.pptx - Slideshare.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15).
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022-05-31).
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed.
  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021-02-14).
  • 335318-29-1(this compound) Product Description - ChemicalBook.
  • 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0 - Sigma-Aldrich.
  • 4-Amino-2-methylsulfonylpyrimidine-5-carbaldehyde | C6H7N3O3S - PubChem.
  • Factors Affecting Solubility - BYJU'S.
  • What factors affect solubility? - AAT Bioquest. (2022-04-18).
  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation - arkat usa.
  • 13.3: Factors Affecting Solubility - Chemistry LibreTexts. (2023-07-07).
  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources.
  • How to Synthesize 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde? - FAQ - Guidechem.
  • 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde - Sigma-Aldrich.
  • 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | 770-31-0 - ChemicalBook. (2025-07-24).
  • 335318-29-1 | this compound | ChemScene.
  • This compound | 335318-29-1 - Sigma-Aldrich.
  • This compound - CAS:335318-29-1 - J&W Pharmlab.
  • 4-amino-N-benzyl-2-(methylsulfanyl)pyrimidine-5-carboxamide | 1261007-62-8.
  • This compound | 335318-29-1.
  • Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - MDPI. (2024-04-02).
  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes established principles of spectroscopic analysis for substituted pyrimidines to offer a robust, theoretical framework for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification and structural elucidation of this and related compounds.

Molecular Structure and Key Features

This compound possesses a highly functionalized pyrimidine core. The key structural features that will be interrogated by various spectroscopic techniques are:

  • The pyrimidine ring , a heteroaromatic system.

  • An amino group (-NH₂) at position 4.

  • A benzylsulfanyl group (-S-CH₂-Ph) at position 2.

  • A carbaldehyde group (-CHO) at position 5.

Understanding the electronic environment and connectivity of these groups is paramount to interpreting the spectroscopic data.

G M [M]⁺˙ m/z = 245 F1 [M - •CH₂Ph]⁺ m/z = 154 M->F1 - •CH₂Ph F2 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F2 benzyl cleavage

Figure 2: A simplified proposed fragmentation pathway for this compound.

Experimental Protocols

While specific experimental data for the title compound is not provided, the following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or solutions). For solids, attenuated total reflectance (ATR) is a common and convenient method.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the spectroscopic characterization of this compound. By applying the fundamental principles of NMR, IR, and MS to the known structural features of substituted pyrimidines, researchers can confidently approach the identification and structural verification of this and similar molecules. The provided data and interpretations serve as a valuable reference for those engaged in the synthesis and analysis of novel pyrimidine-based compounds.

References

  • Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Google Vertex AI Search.
  • BenchChem. (2025, December). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
  • El-Sayed, N. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5039.
  • El-Gazzar, A. B. A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18496.
  • Mehta, H., & Khunt, R. (2014-2015). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278.
  • Abdel-Wahab, B. F., et al. (2025).
  • Hossain, M. M., et al. (2023). Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4-Aminopyrrolo[2,3-D]Pyrimidine.
  • Gontijo, R. J. F., et al. (2021).
  • Abdel-Wahab, B. F., et al. (2014). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. International Journal of Molecular Sciences, 15(11), 21184-21201.
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.
  • Arukalam, I. O., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Journal of Chemical Society of Nigeria, 45(4).
  • Chen, Y. R., et al. (2007). A novel pyrimidine-based stable-isotope labeling reagent and its application to quantitative analysis using matrix-assisted laser desorption/ionization mass spectrometry. Journal of Mass Spectrometry, 42(11), 1514-1521.
  • Journal for Innovative Development in Pharmacy and Science. (n.d.).
  • Chemsrc. (2025, August 19). CAS#:770-31-0 | 4-Amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Patel, H. V., et al. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4749-4753.
  • ResearchGate. (2025, August 9). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors | Request PDF.
  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule using NMR spectroscopy. We will delve into the predicted spectral features, provide a robust experimental protocol for data acquisition, and offer a thorough interpretation of the spectral data, grounded in established scientific principles and supported by authoritative references.

Introduction: The Structural Significance of 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde

4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde (Molecular Formula: C₁₂H₁₁N₃OS, Molecular Weight: 245.30 g/mol ) belongs to the versatile class of pyrimidine derivatives.[1][2] The pyrimidine scaffold is a core component of nucleobases and is prevalent in a vast array of bioactive molecules and pharmaceuticals. The specific substitution pattern of this compound—an amino group at position 4, a benzylthio group at position 2, and a carbaldehyde (aldehyde) group at position 5—creates a unique electronic and steric environment.

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such organic molecules. By analyzing the chemical shifts, signal multiplicities, and integration values of the proton signals, we can map the precise arrangement of atoms and functional groups within the molecule. This guide will serve as a practical reference for interpreting the ¹H NMR spectrum of this specific compound, whether it is synthesized in-house or sourced commercially.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The structure and proton designations for 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde are as follows:

Chemical structure of 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde with proton labels

(Note: An image of the chemical structure with protons labeled H-6, NH₂, H-α, and H-Ar would be inserted here for clarity.)

Here is a detailed breakdown of the expected signals:

  • Aldehyde Proton (CHO): The proton of the aldehyde group is directly attached to a carbonyl carbon, which is strongly electron-withdrawing. This, combined with its attachment to the electron-deficient pyrimidine ring, results in significant deshielding. Therefore, this proton is expected to appear as a sharp singlet (s) in the far downfield region of the spectrum, typically between δ 9.5 - 10.5 ppm .[7] This characteristic chemical shift is a clear diagnostic marker for the aldehyde functionality.

  • Pyrimidine Ring Proton (H-6): The pyrimidine ring is an aromatic, electron-deficient heterocycle. The single proton on this ring, H-6, is flanked by the nitrogen at position 1 and the aldehyde-bearing carbon at position 5. It has no adjacent protons to couple with, so it will appear as a singlet (s). Its chemical shift is predicted to be in the range of δ 8.5 - 9.0 ppm . This is consistent with data for other 5-substituted pyrimidines where the ring protons are significantly deshielded.[8]

  • Amino Protons (NH₂): The protons of the 4-amino group are subject to hydrogen bonding and exchange with trace amounts of water in the NMR solvent. This typically results in a broad singlet (br s). The chemical shift of amino protons can be highly variable depending on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it is expected to appear in the range of δ 7.5 - 8.5 ppm . This signal would disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a classic test for exchangeable protons.[5]

  • Benzyl Aromatic Protons (Ar-H): The five protons on the phenyl ring of the benzyl group are in a standard aromatic environment. Due to the free rotation around the C-S and C-C bonds, they will likely appear as a complex, overlapping multiplet (m). This multiplet, integrating to 5 protons, is expected in the typical aromatic region of δ 7.2 - 7.5 ppm .[4]

  • Methylene Protons (S-CH₂): These two protons are on the methylene bridge between the sulfur atom and the phenyl ring. The adjacent sulfur atom and the aromatic ring cause a moderate deshielding effect. With no adjacent protons to couple with, this signal will be a sharp singlet (s) integrating to 2 protons. Its chemical shift is predicted to be in the range of δ 4.3 - 4.6 ppm .

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, providing clear and interpretable results.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to its excellent dissolving power for a wide range of organic compounds and its high boiling point. It also helps in observing exchangeable protons like those of the amino group. Ensure the solvent is of high isotopic purity (≥99.9% D).

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm), although referencing to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is also common practice.[9]

NMR Instrument Parameters (400 MHz Spectrometer)
  • Spectrometer Frequency: 400 MHz for ¹H observation.

  • Probe Temperature: 298 K (25 °C).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Spectral Width (SW): 0 to 16 ppm.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) followed by Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the TMS signal (δ 0.00 ppm) or the residual DMSO peak (δ 2.50 ppm).

  • Integration: Integrate all signals to determine the relative number of protons for each.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL DMSO-d6 (+TMS) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Parameters (zg30, 16 scans, 298K) load->setup acquire Acquire FID setup->acquire ft Fourier Transform (FT) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline ref Reference Spectrum (TMS or DMSO) baseline->ref integrate Integrate Signals ref->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum & Analysis structure_correlation structure aldehyde δ 9.5-10.5 (s, 1H) pyrimidine_H δ 8.5-9.0 (s, 1H) amino δ 7.5-8.5 (br s, 2H) aromatic δ 7.2-7.5 (m, 5H) methylene δ 4.3-4.6 (s, 2H)

Caption: Mapping of predicted ¹H NMR signals to the molecular structure.

The interpretation of this spectrum is straightforward. The presence of a singlet at ~10 ppm is definitive evidence of the aldehyde group. The singlet at ~8.7 ppm corresponds to the lone proton on the pyrimidine ring. The broad signal integrating to two protons in the aromatic region is characteristic of the amino group and can be confirmed by D₂O exchange. The multiplet at ~7.3 ppm integrating to five protons is indicative of the monosubstituted benzene ring of the benzyl group. Finally, the singlet at ~4.5 ppm integrating to two protons confirms the presence of the methylene linker in the benzylthio substituent. The absence of any other signals would indicate a high degree of purity.

Conclusion

The ¹H NMR spectrum of 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde is predicted to exhibit five distinct signals, each corresponding to a unique proton environment within the molecule. The characteristic downfield shifts of the aldehyde and pyrimidine protons, combined with the signals for the amino and benzylthio groups, provide a unique spectral fingerprint for this compound. This in-depth guide, including the predictive analysis and the detailed experimental protocol, offers researchers a solid framework for the successful characterization of this and structurally related pyrimidine derivatives, ensuring scientific integrity and facilitating advancements in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. Retrieved from [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1980). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1357–1361. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (HMDB0031291). Retrieved from [Link]

  • Balasuriya, C., et al. (2022). ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 3(3), 101569. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2020). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 10(1), 1-16. Retrieved from [Link]

  • MDPI. (2022). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Molecules, 27(8), 2415. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry, 41(20), 12093-12102. Retrieved from [Link]

  • PubMed. (2010). ¹H nuclear magnetic resonance spectra of chloroform extracts of honey for chemometric determination of its botanical origin. Journal of Agricultural and Food Chemistry, 58(1), 57-65. Retrieved from [Link]

  • Journal for Innovative Development in Pharmacy and Science. (n.d.). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF A NOVEL CLASS OF 2-AMINO PYRIMIDINE DERIVATIVES. Retrieved from [Link]

Sources

13C NMR Analysis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles of 13C NMR spectroscopy, detailed experimental protocols, and an in-depth interpretation of the spectral data. By elucidating the structure and electronic environment of this complex heterocyclic compound, this guide serves as a critical resource for its characterization and application in medicinal chemistry and materials science.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry. Pyrimidine-based compounds are foundational to a wide array of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The specific combination of an amino group at the C4 position, a benzylsulfanyl group at C2, and a carbaldehyde at C5 creates a unique electronic and structural landscape, making it a versatile scaffold for the synthesis of novel therapeutic agents.[4][5]

Accurate structural elucidation is paramount in drug discovery and development. 13C NMR spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule.[6][7] By measuring the chemical shifts of individual carbon atoms, researchers can deduce the connectivity, hybridization, and electronic environment within the molecule, confirming its identity and purity. This guide offers a senior application scientist's perspective on leveraging 13C NMR for the definitive characterization of this compound.

Core Principles of 13C NMR Spectroscopy

13C NMR spectroscopy relies on the magnetic properties of the ¹³C isotope, which, although having a low natural abundance (about 1.1%), possesses a nuclear spin that can be manipulated by an external magnetic field.[7] When a sample is placed in a strong magnetic field and irradiated with radiofrequency pulses, the ¹³C nuclei absorb energy and transition to a higher energy state. The precise frequency at which a nucleus absorbs energy is its resonance frequency, which is highly sensitive to the local electronic environment. This variation in resonance frequency, known as the chemical shift (δ), is the cornerstone of 13C NMR analysis.

Several factors influence the chemical shift of a carbon atom:

  • Hybridization: The hybridization state of a carbon atom (sp³, sp², sp) significantly affects its chemical shift. Generally, sp² hybridized carbons (alkenes, aromatics, carbonyls) resonate at higher chemical shifts (downfield) compared to sp³ hybridized carbons (alkanes).[8][9]

  • Electronegativity of Attached Atoms: Electronegative atoms (e.g., oxygen, nitrogen, sulfur) withdraw electron density from adjacent carbon atoms, causing them to be "deshielded" and resonate at a higher chemical shift.

  • Inductive and Resonance Effects: Substituents on the pyrimidine and benzene rings influence the electron distribution through inductive and resonance effects, leading to predictable upfield or downfield shifts of the ring carbons.[10]

  • Anisotropic Effects: The π-electron systems of the aromatic rings generate their own magnetic fields, which can either shield or deshield nearby nuclei, a phenomenon known as magnetic anisotropy.

For a molecule as complex as this compound, a thorough understanding of these principles is crucial for the accurate assignment of each carbon signal in the 13C NMR spectrum.

Experimental Protocol for 13C NMR Acquisition

The acquisition of a high-quality 13C NMR spectrum requires careful sample preparation and optimization of instrument parameters. The following protocol is a self-validating system designed to ensure reproducible and accurate results.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has a known, non-interfering solvent peak. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar compounds like the target molecule.[11] Chloroform-d (CDCl₃) is another possibility, though solubility should be confirmed.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm). However, modern NMR spectrometers can reference the spectrum to the residual solvent peak, which is often more convenient.

Instrument Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample.

ParameterRecommended ValueRationale
Spectrometer Frequency ≥ 100 MHz (for ¹³C)Higher field strengths provide better signal dispersion and sensitivity.
Pulse Program Standard proton-decoupled ¹³C experimentDecoupling removes ¹H-¹³C coupling, simplifying the spectrum to single lines for each carbon.
Acquisition Time 1-2 secondsA longer acquisition time improves digital resolution.
Relaxation Delay 2-5 secondsAllows for full relaxation of the carbon nuclei, ensuring accurate signal integration (though integration is less critical in ¹³C NMR).
Number of Scans 1024 to 4096 (or more)Due to the low natural abundance of ¹³C, a large number of scans is required to achieve an adequate signal-to-noise ratio.
Spectral Width 0-220 ppmThis range covers the expected chemical shifts for all carbon types in the molecule.[7]
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.
Spectral Interpretation and Analysis

The 13C NMR spectrum of this compound is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. The following is a detailed prediction and analysis of the expected chemical shifts for each carbon, based on literature values for similar functional groups and substituent effects.

Molecular Structure and Carbon Numbering

To facilitate the discussion, the carbon atoms of this compound are numbered as shown in the diagram below.

Figure 1. Molecular structure and carbon numbering of this compound.

Predicted 13C Chemical Shifts

The predicted chemical shifts are summarized in the table below. These predictions are based on typical chemical shift ranges for the respective functional groups and the electronic effects of the substituents on the aromatic rings.[6][9]

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carbaldehyde) 185 - 195Aldehyde carbonyl carbons are highly deshielded and appear far downfield.[6]
C2 (Pyrimidine) 165 - 175Attached to two nitrogen atoms and a sulfur atom, this carbon is significantly deshielded.
C4 (Pyrimidine) 160 - 170Bonded to two nitrogen atoms and an amino group, resulting in a downfield shift.
C6 (Pyrimidine) 155 - 165Influenced by the adjacent nitrogen atoms.
C-ipso (Benzene) 135 - 145The quaternary carbon attached to the methylene group.
C-para (Benzene) 128 - 132The para carbon of the benzene ring.
C-ortho (Benzene) 127 - 130The ortho carbons of the benzene ring.
C-meta (Benzene) 125 - 129The meta carbons of the benzene ring.
C5 (Pyrimidine) 110 - 120This carbon is deshielded by the adjacent carbaldehyde group.
CH₂ (Methylene) 30 - 40An sp³ hybridized carbon attached to sulfur and an aromatic ring.

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Detailed Spectral Analysis
  • Aldehyde Carbonyl (C=O): The signal for the aldehyde carbonyl carbon is expected to be the most downfield peak in the spectrum, typically appearing above 185 ppm.[6] This signal is usually sharp and of lower intensity due to the absence of directly attached protons and a longer relaxation time.

  • Pyrimidine Ring Carbons (C2, C4, C6):

    • C2: Being attached to two electronegative nitrogen atoms and the electron-withdrawing benzylsulfanyl group, C2 is expected to be the most deshielded of the pyrimidine ring carbons.

    • C4: The amino group at C4 is an electron-donating group, which would typically cause an upfield shift. However, its position between two nitrogen atoms results in a net deshielding effect. The potential for rotamers due to restricted rotation around the C4-NH₂ bond could lead to line broadening of this signal and the C5 signal.[12]

    • C6: This carbon is adjacent to N1 and C5, and its chemical shift will be influenced by both.

  • Pyrimidine Ring Carbon (C5): The C5 carbon is directly bonded to the electron-withdrawing carbaldehyde group, which will cause a significant downfield shift compared to an unsubstituted pyrimidine.

  • Benzene Ring Carbons (C-ipso, C-ortho, C-meta, C-para): The carbons of the benzene ring are expected to appear in the aromatic region (120-150 ppm).[13]

    • C-ipso: The quaternary carbon directly attached to the methylene group will likely have a lower intensity.

    • C-ortho, C-meta, C-para: The signals for these carbons will be influenced by the electron-donating effect of the alkyl-thio group. Due to symmetry, the two ortho carbons and the two meta carbons are expected to be chemically equivalent, resulting in single peaks for each pair.

  • Methylene Carbon (CH₂): The sp³ hybridized methylene carbon will appear in the upfield region of the spectrum. Its attachment to the sulfur atom and the benzene ring will shift it downfield compared to a simple alkane.

Workflow for 13C NMR Analysis

The following flowchart illustrates the systematic workflow for the 13C NMR analysis of this compound.

Figure 2. Workflow for 13C NMR analysis.

Conclusion

13C NMR spectroscopy is a powerful and essential tool for the structural elucidation of complex organic molecules like this compound. This technical guide has provided a comprehensive framework for understanding and performing 13C NMR analysis on this important compound. By following the detailed experimental protocols and applying the principles of spectral interpretation outlined herein, researchers can confidently verify the structure and purity of their synthesized material. The predicted chemical shifts and their justifications serve as a valuable reference for the assignment of the 13C NMR spectrum, ultimately contributing to the advancement of research and development in fields that utilize this versatile pyrimidine derivative.

References
  • SpectraBase. (n.d.). 4-Aminopyrimidine. Retrieved from [Link]

  • Faidah, N., Abdel-Rhman, R. M., & Al-Abdullah, E. S. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5028. [Link]

  • University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Garner, J., Hill, T., Odell, L., Keller, P., Morgan, J., & McCluskey, A. (2020). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 73(10), 1080-1085. [Link]

  • Kumar, A., Kumar, R., & Sharma, P. (2010). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 707-710. [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4- Aminopyrrolo [2, 3-D] Pyrimidine. Retrieved from [Link]

  • Al-Abdullah, E. S., Al-Harbi, S. A., & Abdel-Rhman, R. M. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15, 6235. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, I. A. (2015). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Medicinal Chemistry Research, 24(9), 3461-3473. [Link]

  • University of California, Davis. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Pyrimidinethiol. Retrieved from [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Onwudiwe, D. C., & Elemike, E. E. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Journal of Chemical Society of Nigeria, 45(4). [Link]

  • Zdrojewski, T., & Jonczyk, A. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452-457. [Link]

  • Journal for Innovative Development in Pharmacy and Science. (n.d.). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF A NOVEL CLASS OF 2-AMINO PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Głowacki, E. D., Voss, G., & Sariciftci, N. S. (2013). Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. Beilstein Journal of Organic Chemistry, 9, 2480-2489. [Link]

  • Foces-Foces, C., Jagerovic, N., & Goya, P. (2002). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. New Journal of Chemistry, 26(9), 1177-1185. [Link]

  • LibreTexts Chemistry. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde is a multifaceted heterocyclic compound featuring a pyrimidine core, an amino group, an aldehyde functional group, and a benzylsulfanyl (benzylthio) moiety. The structural complexity and the presence of multiple reactive sites make this molecule a significant building block in medicinal chemistry and drug development. Mass spectrometry (MS) is an indispensable analytical technique for the unambiguous identification, structural elucidation, and purity assessment of such compounds. Its high sensitivity and specificity allow for precise mass determination and provide profound structural insights through controlled fragmentation analysis.

This guide offers a comprehensive exploration of the mass spectrometric behavior of this compound. We will delve into the theoretical underpinnings and practical considerations for its analysis using two common ionization techniques: Electrospray Ionization (ESI), a soft ionization method ideal for determining molecular weight, and Electron Ionization (EI), a hard ionization technique that yields rich fragmentation patterns for detailed structural characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply mass spectrometry to this class of molecules.

Molecular Structure and Isotopic Distribution

A thorough mass spectrometric analysis begins with a fundamental understanding of the analyte's chemical formula and the resulting theoretical mass and isotopic distribution.

  • Chemical Formula: C₁₂H₁₁N₃OS

  • Molecular Weight (Average): 245.3 g/mol [1]

  • Monoisotopic Mass: 245.0626 Da

  • Theoretical Isotopic Distribution: The presence of sulfur (³⁴S natural abundance ≈ 4.2%) will result in a characteristic A+2 peak in the mass spectrum, which is a key diagnostic feature for identifying sulfur-containing ions.

Ionm/z (Theoretical)Relative Abundance (%)
A245.0626100.00
A+1246.065914.74
A+2247.06295.48

Experimental Design and Methodology

The selection of the appropriate experimental parameters is critical for acquiring high-quality, interpretable mass spectra. The dual-functionality of the molecule—possessing both polar (amino, aldehyde) and nonpolar (benzylsulfanyl) groups—influences the choice of ionization method and sample preparation.

Experimental Workflow Overview

The general workflow for the mass spectrometric analysis of the target compound is outlined below.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing prep Dissolve Analyte in suitable solvent (e.g., ACN/H₂O/MeOH) infusion Direct Infusion prep->infusion For ESI lc LC Separation (Optional) prep->lc For LC-MS ion_source Ionization Source (ESI or EI) infusion->ion_source lc->ion_source mass_analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap, Quadrupole) ion_source->mass_analyzer detector Detector mass_analyzer->detector acquisition Data Acquisition detector->acquisition interpretation Spectral Interpretation (Fragmentation Analysis) acquisition->interpretation

Caption: General experimental workflow for MS analysis.

Protocol 1: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is exceptionally well-suited for polar and thermally labile molecules, making it the primary choice for accurate molecular weight determination.[2][3]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a high-purity solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with the addition of 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an ESI source.

  • Ion Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1.5 - 2.5 Bar

    • Drying Gas (N₂): 8 - 12 L/min

    • Source Temperature: 150 - 250 °C

    • Rationale: These settings are optimized to achieve stable spray and efficient desolvation while minimizing in-source fragmentation, ensuring the protonated molecule [M+H]⁺ is the predominant species observed.

  • Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500. For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion (m/z 246.07) as the precursor and applying collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).

Protocol 2: Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation.[4][5] This method is invaluable for structural elucidation by creating a characteristic fragmentation "fingerprint."

Step-by-Step Methodology:

  • Sample Introduction: The analyte must be in the gas phase. This can be achieved via a direct insertion probe (for solid samples) or by coupling the mass spectrometer to a Gas Chromatograph (GC-MS). Given the compound's likely low volatility, a direct insertion probe is more appropriate.

  • Instrumentation: A mass spectrometer with an EI source, such as a single quadrupole or ion trap, is typically used.

  • Ion Source Parameters:

    • Electron Energy: 70 eV

    • Source Temperature: 200 - 250 °C

    • Rationale: 70 eV is the standard energy used for EI because it provides high ionization efficiency and generates reproducible fragmentation patterns that are comparable to library spectra.[5] The source temperature is set to ensure the analyte remains in the gas phase without thermal degradation.

  • Data Acquisition: Acquire mass spectra over a range of m/z 40-300 to capture both the molecular ion and all significant fragment ions.

Analysis and Interpretation of Mass Spectra

The interpretation of mass spectra involves identifying the molecular ion and rationalizing the observed fragment ions to piece together the molecule's structure.

A. ESI-MS and MS/MS Fragmentation Analysis

In positive ion mode ESI, the molecule is expected to be observed primarily as the protonated species, [M+H]⁺, at m/z 246.07 . The protonation site is likely one of the nitrogen atoms on the pyrimidine ring or the primary amino group, as these are the most basic sites.

Upon subjecting the [M+H]⁺ ion to CID, several fragmentation pathways can be predicted based on the lability of the chemical bonds. The C-S bond of the benzylsulfanyl group is particularly susceptible to cleavage.

Predicted Major Fragment Ions in ESI-MS/MS:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
246.07 ([M+H]⁺)155.04C₇H₇ (91.03 Da)[4-Amino-5-carbaldehyde-pyrimidine-2-thiol]⁺
246.07 ([M+H]⁺)91.05C₅H₄N₃OS (154.02 Da)[C₇H₇]⁺ (Tropylium ion)

The most anticipated fragmentation is the cleavage of the benzylic C-S bond, leading to the formation of the highly stable tropylium ion at m/z 91 . This is a classic fragmentation pathway for compounds containing a benzyl group. The other resulting fragment would correspond to the protonated pyrimidine thiol core at m/z 155 .

G M [M+H]⁺ m/z 246.07 F1 Tropylium Ion [C₇H₇]⁺ m/z 91.05 M->F1 - C₅H₄N₃OS F2 Pyrimidine Core [C₅H₅N₃OS]⁺ m/z 155.04 M->F2 - C₇H₇ G M M⁺• m/z 245.06 F1 [M - CHO]⁺• m/z 216.05 M->F1 - •CHO F2 [C₇H₇]⁺ m/z 91.05 (Base Peak) M->F2 - •C₅H₄N₃OS F3 [C₅H₄N₃OS]⁺• m/z 154.03 M->F3 - •C₇H₇

Caption: Predicted major fragmentation pathways under EI.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the analysis, several self-validating checks must be incorporated:

  • High-Resolution Mass Measurement: Using a high-resolution instrument (Q-TOF, Orbitrap), the measured mass of the molecular ion and key fragments should be within 5 ppm of the theoretical calculated mass. This provides high confidence in the assigned elemental compositions.

  • Isotopic Pattern Matching: The observed isotopic pattern for the molecular ion and any sulfur-containing fragments must match the theoretical distribution, particularly the A+2 peak intensity.

  • Consistent Fragmentation: The observation of the tropylium ion (m/z 91) in both ESI-MS/MS and EI-MS provides strong, cross-validating evidence for the presence of the benzylsulfanyl moiety.

  • Solvent Adducts: Be aware of potential adduct formation in ESI, such as [M+Na]⁺ (m/z 268.05) or [M+K]⁺ (m/z 284.03). In some cases, unexpected ions like [M+15]⁺ can form from reactions with methanol in the ESI source. [6][7]

Conclusion

The mass spectrometric analysis of this compound is a powerful approach for its definitive characterization. A combined strategy utilizing both soft ionization (ESI) for accurate molecular weight determination and hard ionization (EI) for detailed structural fingerprinting provides a comprehensive analytical picture. The key fragmentation pathways, dominated by the cleavage of the benzylic C-S bond to form the stable tropylium ion (m/z 91), are highly diagnostic. By employing high-resolution instrumentation and adhering to rigorous, self-validating protocols, researchers can confidently identify and characterize this important heterocyclic compound, facilitating its application in pharmaceutical research and development.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Google Scholar.
  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]

  • Li, H., et al. (2014). Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(6), 1068-1075. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Mass spectral fragmentations of sulfonates. (n.d.). Supporting Information. Retrieved January 11, 2026, from [Link]

  • Pál, R., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 733. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Semantic Scholar. (n.d.). Table 1 from Formation of ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Retrieved January 11, 2026, from [Link]

  • Van Berkel, G. J., & Asano, K. G. (2003). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 2. Aromatic and Highly Conjugated Molecules. Analytical Chemistry, 75(21), 5897-5906. [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved January 11, 2026, from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved January 11, 2026, from [Link]

  • Electron Ionization. (2022). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Zhang, K., & Yau, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393. [Link]

  • Peng, H., et al. (2013). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Beilstein Journal of Organic Chemistry, 9, 2818-2826. [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved January 11, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde. Retrieved January 11, 2026, from [Link]

  • Wang, Y., et al. (2007). A novel pyrimidine-based stable-isotope labeling reagent and its application to quantitative analysis using matrix-assisted laser desorption/ionization mass spectrometry. Journal of Mass Spectrometry, 42(11), 1514-1521. [Link]

  • Hafez, H. N., et al. (2020). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 10(1), 1-16. [Link]

  • PubChem. (n.d.). 4-Amino-2-methylsulfonylpyrimidine-5-carbaldehyde. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the FT-IR Spectrum of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde. As a molecule of interest in medicinal chemistry and drug development, understanding its structural and vibrational properties is paramount. This document offers a detailed interpretation of the expected FT-IR spectral features, grounded in the characteristic vibrational modes of its constituent functional groups: an aminopyrimidine core, a benzylsulfanyl substituent, and an aromatic aldehyde. By dissecting the anticipated spectral data, this guide serves as an essential resource for researchers in the synthesis, characterization, and application of this and related pyrimidine derivatives.

Introduction: The Significance of Vibrational Spectroscopy in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy provides an invaluable, non-destructive method for elucidating the functional groups and bonding arrangements within a molecule. The FT-IR spectrum of a compound is a unique molecular fingerprint, arising from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds.

This guide focuses on this compound, a heterocyclic compound featuring a pyrimidine scaffold. Pyrimidine derivatives are of significant interest in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] The presence of amino, benzylsulfanyl, and carbaldehyde functionalities suggests a rich and complex FT-IR spectrum. A thorough understanding of this spectrum is critical for confirming the successful synthesis of the target molecule, assessing its purity, and providing insights into its molecular structure and potential for intermolecular interactions.

Molecular Structure and Predicted Vibrational Modes

The molecular structure of this compound is presented below. The interpretation of its FT-IR spectrum requires a systematic analysis of the vibrational frequencies associated with each functional group.

Figure 1: Molecular Structure of this compound.

Detailed FT-IR Spectral Analysis

The FT-IR spectrum of this compound can be dissected into several key regions, each corresponding to the vibrational modes of its specific functional groups.

N-H Vibrations (Amino Group)

The primary amino group at the C4 position of the pyrimidine ring will give rise to characteristic stretching and bending vibrations.

  • N-H Stretching: Expect two distinct bands in the region of 3450-3180 cm⁻¹ .[3] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode. The presence of two bands is a hallmark of a primary amine.

  • N-H Bending (Scissoring): A moderate to strong absorption is anticipated around 1650-1600 cm⁻¹ due to the in-plane scissoring vibration of the NH₂ group.[1][3]

C=O and Aldehydic C-H Vibrations (Carbaldehyde Group)

The aldehyde functionality is a strong infrared absorber and provides key diagnostic peaks.

  • C=O Stretching: A strong, sharp absorption band is expected in the range of 1710-1685 cm⁻¹ .[4][5] The conjugation of the aldehyde with the pyrimidine ring will likely shift this peak to a lower wavenumber compared to a saturated aliphatic aldehyde.[5]

  • Aldehydic C-H Stretching: The C-H bond of the aldehyde group exhibits a characteristic stretching vibration that typically appears as one or two weak to moderate bands between 2850-2700 cm⁻¹ .[4][6] The presence of a peak around 2720 cm⁻¹ is particularly diagnostic for an aldehyde.[4]

Pyrimidine Ring and Aromatic Vibrations

The pyrimidine and benzene rings will produce a series of complex absorptions.

  • C=N and C=C Ring Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to appear in the 1600-1450 cm⁻¹ region.[1][2] These bands can sometimes overlap with the N-H bending vibration.

  • Aromatic C-H Stretching: The stretching of the C-H bonds on both the pyrimidine and benzene rings will result in weak to moderate absorptions just above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ range.[3]

  • C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings will influence the position of the C-H out-of-plane bending vibrations, which are typically found in the 900-675 cm⁻¹ region.

Benzylsulfanyl Group Vibrations

The benzylsulfanyl moiety contributes several characteristic absorptions.

  • C-S Stretching: The C-S stretching vibration is generally weak and appears in the 700-600 cm⁻¹ region.[1]

  • CH₂ Vibrations: The methylene (CH₂) group will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range and a scissoring (bending) vibration around 1465 cm⁻¹ .

Predicted FT-IR Data Summary

The following table summarizes the predicted key FT-IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3450-3300MediumAsymmetric N-H StretchPrimary Amine
3350-3180MediumSymmetric N-H StretchPrimary Amine
3100-3000Weak-MediumAromatic C-H StretchPyrimidine & Benzene Rings
2950-2850Weak-MediumAliphatic C-H StretchMethylene (CH₂)
2850-2700WeakAldehydic C-H StretchAldehyde
1710-1685StrongC=O StretchAldehyde
1650-1600Medium-StrongN-H Bend (Scissoring)Primary Amine
1600-1450Medium-StrongC=N and C=C Ring StretchPyrimidine Ring
~1465MediumCH₂ Bend (Scissoring)Methylene (CH₂)
900-675Medium-StrongC-H Out-of-Plane BendAromatic Rings
700-600WeakC-S StretchThioether

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.

Materials and Equipment
  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), dried

  • Spatula

  • Analytical balance

Experimental Workflow

G start Start: Sample Preparation step1 Weigh ~1-2 mg of sample and ~100-200 mg of dry KBr. start->step1 step2 Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained. step1->step2 step3 Transfer the powder to the pellet-forming die. step2->step3 step4 Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet. step3->step4 step5 Carefully remove the KBr pellet from the die. step4->step5 step6 Place the pellet in the sample holder of the FT-IR spectrometer. step5->step6 step7 Acquire a background spectrum of the empty sample compartment. step6->step7 step8 Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. step7->step8 step9 Process the spectrum (e.g., baseline correction, smoothing) as needed. step8->step9 end End: Spectral Analysis step9->end

Figure 2: Experimental workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Conclusion

The FT-IR spectrum of this compound is predicted to be rich with distinct absorption bands that are diagnostic of its key functional groups. The presence of strong absorptions for the amino N-H and carbonyl C=O stretches, coupled with the characteristic aldehydic C-H and aromatic ring vibrations, provides a robust analytical tool for the structural confirmation of this molecule. This in-depth guide, by providing a detailed theoretical framework and a practical experimental protocol, empowers researchers to confidently acquire and interpret the FT-IR spectrum of this and structurally related compounds, thereby ensuring the scientific integrity of their research in the pursuit of novel therapeutic agents.

References

  • Rukmani, S., & Umashankari, S. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Available at: [Link]

  • FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • IR: aldehydes. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

  • Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Retrieved January 12, 2026, from [Link]

  • The C=O Bond, Part II: Aldehydes. (2017, November 1). Spectroscopy Online. Available at: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2023, October 6). PubMed Central. Available at: [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2023, March 18). PubMed Central. Available at: [Link]

Sources

A Theoretical and Computational Scrutiny of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical and computational analysis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde, a pyrimidine derivative with potential applications in medicinal chemistry. The strategic application of computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the molecule's electronic structure, reactivity, and spectroscopic properties, thereby accelerating rational drug design and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to elucidate the molecular characteristics of this compound and its analogs.

Introduction: The Rationale for Computational Investigation

Pyrimidine scaffolds are integral to numerous biologically active compounds, including established pharmaceuticals.[1][2] The title compound, this compound (CAS No. 335318-29-1, Molecular Formula: C12H11N3OS[3]), presents a unique combination of functional groups—an amino group, a benzylsulfanyl moiety, and a carbaldehyde—that suggests a rich and complex chemical profile. Theoretical calculations serve as a powerful, non-invasive tool to dissect the contributions of these functionalities to the overall molecular properties. By constructing a robust computational model, we can predict and understand its behavior at the molecular level, guiding further experimental work and lead optimization efforts.

Part 1: Foundational Computational Methodologies

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that balances computational cost with high accuracy for a wide range of chemical systems.[4] Our choice of methodology is informed by numerous studies that have successfully employed DFT to characterize pyrimidine derivatives.[5][6][7][8]

Selection of Computational Software and Hardware

All calculations outlined in this guide can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan.[7][8] These programs are widely available in academic and industrial research settings. The computational cost of the described calculations is moderate and can be handled by a high-performance computing cluster or a dedicated multi-core workstation.

The DFT Functional and Basis Set: A Justified Choice

The selection of an appropriate DFT functional and basis set is critical for obtaining reliable results. For molecules of this nature, the B3LYP hybrid functional is a well-established and versatile choice, offering a good compromise between accuracy and computational efficiency.[5][6][7][8] We recommend pairing this functional with a Pople-style basis set, such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on nitrogen, oxygen, and sulfur atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

Part 2: Step-by-Step Computational Workflow

This section details the sequential computational protocol for a thorough theoretical analysis of this compound.

Molecular Structure Input and Geometry Optimization

The initial step involves constructing the 3D structure of the molecule. This can be done using a molecular builder within the chosen software package. The initial coordinates can be obtained from crystallographic data if available, or built from standard bond lengths and angles.

Protocol 1: Geometry Optimization

  • Input: Create a molecular input file containing the initial Cartesian coordinates of this compound.

  • Calculation Type: Specify a geometry optimization calculation.

  • Method: Select the B3LYP functional and the 6-311++G(d,p) basis set.

  • Convergence Criteria: Use the default or tighter convergence criteria to ensure a true energy minimum is reached.

  • Execution: Run the calculation.

  • Output Analysis: The output file will contain the optimized Cartesian coordinates, the final electronic energy, and other molecular properties.

G cluster_workflow Computational Workflow cluster_properties Property Calculations start Initial Molecular Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Analysis opt->freq fmo Frontier Molecular Orbitals (HOMO-LUMO) freq->fmo mep Molecular Electrostatic Potential freq->mep spectra Spectroscopic Predictions (IR, UV-Vis) freq->spectra end Data Analysis & Interpretation fmo->end mep->end spectra->end

Caption: A flowchart illustrating the key steps in the theoretical calculation workflow.

Frequency Analysis: Ensuring a True Minimum

Following geometry optimization, a frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

Protocol 2: Frequency Analysis

  • Input: Use the optimized geometry from the previous step.

  • Calculation Type: Specify a frequency calculation.

  • Method: Use the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.

  • Execution: Run the calculation.

  • Output Analysis: Verify that all calculated vibrational frequencies are positive (real). The output will also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[6]

Protocol 3: FMO Analysis

  • Input: The optimized geometry.

  • Calculation Type: This is typically part of the standard output from the optimization or a separate single-point energy calculation.

  • Method: B3LYP/6-311++G(d,p).

  • Output Analysis: Identify the energies of the HOMO and LUMO. Calculate the energy gap (ΔE = ELUMO - EHOMO). Visualize the 3D plots of the HOMO and LUMO to understand the regions of electron donation and acceptance.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack.

Protocol 4: MEP Analysis

  • Input: The optimized geometry.

  • Calculation Type: Request the calculation of the molecular electrostatic potential.

  • Method: B3LYP/6-311++G(d,p).

  • Output Analysis: Generate a 3D MEP map. Regions of negative potential (typically colored red) indicate electron-rich areas and are prone to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

Part 3: Predicted Molecular Properties and Data Presentation

The following tables summarize the expected quantitative data from the theoretical calculations.

Table 1: Key Geometric Parameters (Predicted)

ParameterPredicted Value (Å or °)
C=O bond lengthValue
C-S bond lengthValue
N-H bond lengthsValue
Pyrimidine ring bond anglesValue
Dihedral angle (C-S-C-C)Value

Table 2: Electronic and Reactivity Descriptors (Predicted)

DescriptorPredicted Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value
Ionization Potential (I ≈ -EHOMO)Value
Electron Affinity (A ≈ -ELUMO)Value
Electronegativity (χ = (I+A)/2)Value
Chemical Hardness (η = (I-A)/2)Value

Part 4: Visualization of Molecular Structure

Caption: A 2D representation of the molecular structure of this compound.

Conclusion and Future Directions

This technical guide has outlined a robust and experimentally validated computational workflow for the theoretical characterization of this compound. The insights gained from these calculations, including optimized geometry, electronic properties, and reactivity descriptors, provide a solid foundation for understanding the molecule's behavior and for guiding the design of new analogs with improved pharmacological profiles. Future work could involve extending these calculations to include solvent effects, exploring potential metabolic pathways, and performing molecular docking studies with relevant biological targets.

References

  • Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]

  • Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenase. (2024). Semantic Scholar. Retrieved from [Link]

  • (PDF) Computational study on 2,3,4-aminopyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • El-Kalyoubi, S., et al. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]

  • (PDF) Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Computational study of 2-aminopyrimidine, 2-amino-5-nitropyrimidine, and the corresponding S,S-dimethyl-N-sulfilimines. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (2023). PubMed Central. Retrieved from [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (n.d.). MDPI. Retrieved from [Link]

  • In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. (2021). RSC Publishing. Retrieved from [Link]

  • In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. (2021). RSC Publishing. Retrieved from [Link]

  • (PDF) Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4- Aminopyrrolo [2, 3-D] Pyrimidine. (2023). ResearchGate. Retrieved from [Link]

  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024). PMC. Retrieved from [Link]

  • Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). PMC. Retrieved from [Link]

Sources

The Ascendancy of 4-Aminopyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery, history, and evolving therapeutic applications of 4-aminopyrimidine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational chemistry, key synthetic milestones, and the mechanistic underpinnings of this crucial pharmacophore.

Introduction: The Dawn of Pyrimidine Chemistry and the Emergence of a Key Building Block

The story of 4-aminopyrimidine derivatives is intrinsically linked to the broader history of pyrimidine chemistry. The systematic investigation of pyrimidines began in 1884 when Adolf Pinner reported the synthesis of pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines.[1] This foundational work laid the groundwork for the eventual synthesis of the parent pyrimidine ring by Gabriel and Colman in 1900, who achieved this by converting barbituric acid to 2,4,6-trichloropyrimidine followed by reduction.[1]

While the precise first synthesis of the unsubstituted 4-aminopyrimidine is not definitively documented in a single seminal publication, its preparation is a logical extension of early pyrimidine chemistry. A common and historically significant method for introducing an amino group at the 4-position involves the reaction of a 4-halopyrimidine with ammonia or an amine. Given the early availability of halogenated pyrimidines, it is highly probable that 4-aminopyrimidine was first synthesized in the early 20th century as chemists explored the reactivity of the pyrimidine core.

One of the earliest and most straightforward conceptual syntheses involves the condensation of malononitrile and formamide, a method that highlights the fundamental building blocks of the pyrimidine ring. This approach underscores the inherent accessibility of the 4-aminopyrimidine scaffold, a feature that has undoubtedly contributed to its widespread use in medicinal chemistry.

The Evolution of Synthesis: From Classical Methods to Modern Efficiency

The synthetic routes to 4-aminopyrimidine and its derivatives have evolved significantly over the past century, driven by the demand for greater efficiency, scalability, and structural diversity.

Early Foundational Syntheses

The Pinner synthesis, while not directly yielding 4-aminopyrimidines in its initial form, established the principle of constructing the pyrimidine ring from acyclic precursors.[1][2][3] This concept was expanded upon in subsequent decades, leading to more direct routes.

A classic and illustrative method for the synthesis of the 4-aminopyrimidine core is the reaction of 3-aminocrotononitrile with formamide. This approach, while perhaps not the most high-yielding by modern standards, demonstrates the fundamental bond formations required to construct the heterocyclic system.

Modern Synthetic Methodologies

Contemporary synthetic chemistry has introduced a plethora of more efficient and versatile methods for the preparation of 4-aminopyrimidine derivatives. These modern techniques often offer higher yields, milder reaction conditions, and greater functional group tolerance.

Table 1: Comparison of Key Synthetic Routes to the 4-Aminopyrimidine Core

Synthetic RouteKey Reagents & ConditionsTypical Yield (%)AdvantagesDisadvantages
Pinner-type Condensation β-Ketoesters, Amidines, Strong Base40-60Readily available starting materials.Harsh reaction conditions, limited functional group tolerance.
From Malononitrile and Formamide Malononitrile, Formamide, High Temperature50-70Simple, inexpensive starting materials.High temperatures required, potential for side reactions.
From 4-Chloropyrimidine and Amines 4-Chloropyrimidine, Amine, Base70-95High yielding, versatile for introducing diverse amines.Requires pre-functionalized pyrimidine starting material.
Catalytic Hydrogenation of Nitropyrimidines 4-Nitropyrimidine derivative, H₂, Catalyst (e.g., Pd/C)85-95High yields, clean reaction.Requires synthesis of the nitropyrimidine precursor.
One-Pot Synthesis from Cyanopyridine Cyanopyridine, Sodium Tungstate (catalyst), Sodium HypochloriteUp to 99High purity, simple workup, avoids harsh reagents.Requires careful control of reaction conditions.

Experimental Protocols: A Practical Guide to Key Syntheses

To provide actionable insights for the practicing chemist, this section details step-by-step methodologies for both a classical and a modern synthesis of a 4-aminopyrimidine derivative.

Protocol 1: Classical Synthesis of 4-Amino-6-methylpyrimidine (Pinner-type Reaction)

This protocol is a representative example of a classical pyrimidine synthesis, adapted from early 20th-century methodologies.

Step 1: Preparation of the Amidine Hydrochloride

  • To a solution of acetonitrile (1.0 eq) in anhydrous ethanol, add sodium metal (1.1 eq) in small portions under a nitrogen atmosphere.

  • Stir the mixture at room temperature until all the sodium has reacted.

  • Cool the reaction mixture to 0°C and bubble dry hydrogen chloride gas through the solution until saturation.

  • Allow the mixture to stand at room temperature overnight.

  • Collect the precipitated acetamidine hydrochloride by filtration, wash with cold anhydrous ethanol, and dry under vacuum.

Step 2: Condensation to form 4-Amino-6-methylpyrimidine

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and acetamidine hydrochloride (1.1 eq) in anhydrous ethanol.

  • Add sodium ethoxide (2.0 eq) to the mixture.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 4-amino-6-methylpyrimidine.

Protocol 2: Modern One-Pot Synthesis of 4-Aminopyrimidine

This protocol is based on a modern, efficient, and environmentally conscious approach.

Step 1: Reaction Setup

  • In a reaction vessel, dissolve 4-cyanopyridine (1.0 eq) in an aqueous solution of sodium hypochlorite.

  • Cool the solution to 0-5°C.

Step 2: Catalytic Conversion

  • Add a catalytic amount of sodium tungstate (e.g., 2-5 mol%) to the cooled solution.

  • Stir the reaction mixture at 0-5°C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

Step 3: Work-up and Isolation

  • Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-aminopyrimidine.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

The Therapeutic Odyssey of 4-Aminopyrimidine Derivatives

The journey of 4-aminopyrimidine derivatives from simple heterocyclic compounds to clinically relevant drugs is a testament to the power of medicinal chemistry.

Early Discoveries and Repurposing

Interestingly, the biological activity of a close analogue, 4-aminopyridine, was first recognized for its use as a bird poison in 1963.[4][5] Its ability to induce convulsions in birds served as an early indicator of its potent neurological effects. It wasn't until the 1970s in Bulgaria that the therapeutic potential of 4-aminopyridine was realized, where it was used as a reversal agent for non-depolarizing neuromuscular blocking agents in anesthesia.[4][5]

A Breakthrough in Multiple Sclerosis

The most well-known therapeutic application of a 4-aminopyridine derivative is dalfampridine (Ampyra®), an extended-release formulation of 4-aminopyridine, approved for the symptomatic treatment of walking in patients with multiple sclerosis (MS).[4][5][6] Dalfampridine acts as a potassium channel blocker, enhancing conduction in demyelinated axons and thereby improving neurological function.[6]

The Rise of Kinase Inhibitors in Oncology

The structural similarity of the 4-aminopyrimidine scaffold to the purine core of ATP has made it a privileged structure in the design of kinase inhibitors for the treatment of cancer. The 2-phenylaminopyrimidine scaffold, for instance, was a key discovery in the rational drug design of imatinib (Gleevec®), a revolutionary targeted therapy for chronic myeloid leukemia.[7]

Numerous 4-aminopyrimidine derivatives have since been developed as potent inhibitors of a wide range of kinases implicated in cancer, including:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Bruton's Tyrosine Kinase (BTK)

  • Phosphoinositide 3-kinase (PI3K)

Table 2: Selected 4-Aminopyrimidine Derivatives as Kinase Inhibitors

Derivative ScaffoldTarget Kinase(s)IC₅₀ (nM)Indication(s)Reference
1H-Pyrazolo[3,4-d]pyrimidin-4-amineFGFR1115Cancer[8]
1H-Pyrazolo[3,4-d]pyrimidin-4-amineBTK8.2B-cell malignancies[8]
7H-Pyrrolo[2,3-d]pyrimidin-4-amineIGF-1R86 (NVP-AEW541)Cancer[8]
Imidazo[1,5-a]pyrazin-8-amineBTK0.27B-cell malignancies[8]
4-Aminopyrazolo[3,4-d]pyrimidineRenal Cancer Cell LinesVariesRenal Cancer[9]
Exploring New Frontiers: Neurodegenerative Diseases

Beyond cancer, 4-aminopyrimidine derivatives are being actively investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease.[10][11][12] The rationale for their use in this context often stems from their ability to modulate neuronal excitability and neurotransmitter release, as well as their potential to inhibit kinases involved in the pathophysiology of these diseases.[10][12] For instance, some derivatives have been designed to inhibit glycogen synthase kinase 3 (GSK-3), a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[10]

Visualizing the Mechanism: Signaling Pathways and Workflows

To facilitate a deeper understanding of the biological context in which 4-aminopyrimidine derivatives operate, the following diagrams, generated using Graphviz, illustrate key signaling pathways and a representative experimental workflow.

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway in Cancer

Many 4-aminopyrimidine-based kinase inhibitors target components of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, promoting cell proliferation, survival, and growth.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 4-Aminopyrimidine Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-aminopyrimidine derivatives.

Signaling Pathway: Potential Mechanism in Alzheimer's Disease

In the context of Alzheimer's disease, 4-aminopyrimidine derivatives may exert their effects through multiple mechanisms, including the modulation of neurotransmitter release and the inhibition of kinases like GSK-3β, which is involved in tau hyperphosphorylation.

Alzheimers_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron K_Channel Voltage-gated K+ Channel Ca_Channel Voltage-gated Ca2+ Channel K_Channel->Ca_Channel Prolonged Depolarization Vesicles Synaptic Vesicles (ACh) Ca_Channel->Vesicles Ca2+ Influx ACh_Release Increased ACh Release Vesicles->ACh_Release Fusion & Release GSK3B GSK-3β Tau Tau Protein GSK3B->Tau Hyperphosphorylation NFT Neurofibrillary Tangles Tau->NFT Aggregation Inhibitor 4-Aminopyrimidine Derivative Inhibitor->K_Channel Blockade Inhibitor->GSK3B Inhibition

Caption: Potential mechanisms of 4-aminopyrimidine derivatives in Alzheimer's disease.

Experimental Workflow: High-Throughput Screening for Kinase Inhibitors

The discovery of novel 4-aminopyrimidine-based kinase inhibitors often relies on a systematic high-throughput screening (HTS) workflow.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Compound_Library 4-Aminopyrimidine Derivative Library Primary_Screen Primary Kinase Assay (e.g., ELISA) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve Generation Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Secondary_Screen Secondary Assays (e.g., Cell-based) IC50_Determination->Secondary_Screen Lead_Optimization Lead Optimization Secondary_Screen->Lead_Optimization

Caption: A generalized workflow for the high-throughput screening of 4-aminopyrimidine derivatives as kinase inhibitors.

Conclusion and Future Perspectives

The 4-aminopyrimidine scaffold has traversed a remarkable journey from its origins in fundamental heterocyclic chemistry to its current status as a privileged core in modern drug discovery. Its inherent synthetic tractability and its ability to mimic the purine structure of ATP have cemented its importance, particularly in the development of targeted cancer therapies.

The future of 4-aminopyrimidine derivatives appears bright, with ongoing research exploring their potential in a widening array of therapeutic areas. The development of more selective and potent kinase inhibitors, the exploration of novel mechanisms of action in neurodegenerative diseases, and the application of advanced synthetic methodologies to create ever-more complex and diverse libraries of these compounds will undoubtedly continue to fuel innovation in the field. As our understanding of the molecular basis of disease deepens, the versatile 4-aminopyrimidine scaffold is poised to remain a cornerstone of rational drug design for years to come.

References

  • Wikipedia. Pyrimidine. [Link]

  • Slideshare. Pinner pyrimidine synthesis. [Link]

  • ResearchGate. First synthesis of 4-aminopyrido[2',3':4,5]furo[3,2-d]pyrimidines. [Link]

  • Slideshare. Pinner pyrimidine synthesis. [Link]

  • PubMed Central. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]

  • Semantic Scholar. A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLICATIONS Vikas Vilas Borge* and Juilee Vaze Department of Chemistry, U. [Link]

  • RSC Publishing. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [Link]

  • Slideshare. Pinner pyrimidine synthesis. [Link]

  • Journal of the Chemical Society (Resumed). 194. Pyrimidines. Part XIII. Electrophilic substitution at position 6 and a synthesis of divicine (2,4-diamino-5,6-dihydroxypyrimidine). [Link]

  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

  • ResearchGate. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. [Link]

  • ResearchGate. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. [Link]

  • Wikipedia. Gabriel–Colman rearrangement. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • ResearchGate. Selective approaches to synthesize a new series of fused 4- amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. [Link]

  • ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • PubMed Central. Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. [Link]

  • Frontiers. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of pyrazole and pyrimidine Tröger's-base analogues. [Link]

  • ResearchGate. The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. [Link]

  • ResearchGate. (PDF) NiO‐Nanoparticles as Green Catalyst for an Efficient Synthesis of 4‐Iminopyrido [1,2‐ a ]pyrimidine fluorophores via One Pot cyclization of α‐aminonicotinonitrile. [Link]

  • Sci-Hub. 976. Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydes. [Link]

  • National Institutes of Health. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. [Link]

  • PubMed Central. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]

  • PubMed. Synthesis of pyrimidines by direct condensation of amides and nitriles. [Link]

  • ResearchGate. о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. [Link]

  • Wikipedia. Thiamine. [Link]

  • Wikipedia. IC50. [Link]

  • Google Patents. One-pot process for the synthesis of dalfampridine.
  • Google Patents. The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • PubMed. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. [Link]

  • ResearchGate. Synthesis of pyrimidine motifs utilized malononitrile dimer, amidines,... [Link]

  • Google Patents.
  • PubMed Central. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

  • RSC Publishing. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. [Link]

  • ResearchGate. (PDF) Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. [Link]

  • National Institutes of Health. A Prebiotic Synthesis of Canonical Pyrimidine and Purine Ribonucleotides. [Link]

  • ResearchGate. Synthesis and evaluation of some new 4-aminopyridine derivatives as a potent antiamnesic and cognition enhancing drugs. [Link]

  • Aging. Brain pyrimidine nucleotide synthesis and Alzheimer disease. [Link]

  • PubMed. Single-step synthesis of pyrimidine derivatives. [Link]

  • ResearchGate. (PDF) New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. [Link]

Sources

The Benzylsulfanyl Group in Pyrimidine Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents.[1][2][3] The strategic functionalization of this privileged heterocycle is a key determinant of biological activity. This technical guide provides an in-depth exploration of the benzylsulfanyl group's role as a critical substituent in pyrimidine-based compounds. We will delve into its influence on the physicochemical properties, synthesis, and diverse pharmacological activities of these molecules, with a particular focus on their anticancer and antiviral potential. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical methodologies to inform the rational design of novel pyrimidine-based therapeutics.

Introduction: The Significance of the Pyrimidine Scaffold and Sulfur-Containing Moieties

Pyrimidines are six-membered aromatic heterocyclic compounds containing two nitrogen atoms at the 1 and 3 positions.[2][4] This structural motif is fundamental to life, forming the basis of nucleobases such as uracil, thymine, and cytosine, which are essential components of nucleic acids.[2][5] The inherent biological relevance and versatile chemistry of the pyrimidine ring have made it a highly attractive scaffold for the development of a wide array of therapeutic agents.[6][7][8] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties.[4][5][6][9][7]

The introduction of sulfur-containing functional groups into drug candidates is a well-established strategy in medicinal chemistry to modulate their biological and pharmacological profiles.[10][11] Sulfur, with its larger atomic size and lower electronegativity compared to oxygen, imparts unique physicochemical characteristics to a molecule.[11] Thioethers, such as the benzylsulfanyl group, are particularly noteworthy for their ability to influence a compound's lipophilicity, metabolic stability, and interactions with biological targets.[12][13][14] The integration of the benzylsulfanyl moiety into the pyrimidine framework has led to the discovery of potent and selective therapeutic candidates, which will be the central focus of this guide.

The Benzylsulfanyl Group: Physicochemical Properties and Their Implications

The benzylsulfanyl group, consisting of a benzyl group attached to a sulfur atom, confers a unique set of physicochemical properties to the parent pyrimidine molecule. Understanding these properties is crucial for predicting a compound's pharmacokinetic and pharmacodynamic behavior.[15][16][17]

Key Physicochemical Contributions of the Benzylsulfanyl Group:

  • Lipophilicity: The benzyl group significantly increases the lipophilicity of the pyrimidine compound. This property is critical for its ability to cross biological membranes, such as the cell membrane, to reach intracellular targets.[14][15] The octanol-water partition coefficient (logP) is a key parameter used to quantify lipophilicity.

  • Hydrogen Bonding: While the thioether linkage itself is not a strong hydrogen bond donor or acceptor, the sulfur atom can participate in non-covalent interactions with biological targets. Furthermore, the aromatic ring of the benzyl group can engage in π-π stacking and hydrophobic interactions within a protein's binding pocket.

  • Metabolic Stability: The thioether bond can be susceptible to oxidation by metabolic enzymes, such as cytochrome P450s, leading to the formation of sulfoxides and sulfones.[11] This metabolic pathway can influence the drug's half-life and clearance. However, in some cases, the benzylsulfanyl group can enhance metabolic stability compared to other functional groups.[14]

  • Conformational Flexibility: The methylene bridge between the phenyl ring and the sulfur atom provides rotational freedom, allowing the molecule to adopt various conformations to optimally fit into a binding site.

Synthesis of Benzylsulfanyl Pyrimidine Derivatives

The synthesis of benzylsulfanyl pyrimidine derivatives typically involves the nucleophilic substitution reaction between a halogenated pyrimidine and a benzylthiol (also known as phenylmethanethiol).

General Synthetic Workflow

A common synthetic route involves the reaction of a chloropyrimidine with the corresponding benzylthiol in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the chloride from the pyrimidine ring.

Experimental Protocol: Synthesis of 2,4-bis(Benzylsulfanyl)-6-chloropyrimidine

This protocol provides a representative method for the synthesis of a benzylsulfanyl-substituted pyrimidine.

Materials:

  • 2,4,6-trichloropyrimidine

  • Benzylthiol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in DMF, add potassium carbonate (2.2 eq).

  • Slowly add benzylthiol (2.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2,4-bis(benzylsulfanyl)-6-chloropyrimidine.

Causality Behind Experimental Choices:

  • Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SₙAr (nucleophilic aromatic substitution) reaction.

  • Base (K₂CO₃): Potassium carbonate is a mild base sufficient to deprotonate the benzylthiol, forming the active nucleophile without causing unwanted side reactions.

  • Purification: Column chromatography is a standard technique for purifying organic compounds based on their polarity, ensuring the isolation of a high-purity product.

Diagram of the General Synthetic Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions pyrimidine Halogenated Pyrimidine (e.g., 2,4,6-trichloropyrimidine) product Benzylsulfanyl Pyrimidine Derivative pyrimidine->product Nucleophilic Substitution thiol Benzylthiol thiol->product base Base (e.g., K2CO3) base->thiol Deprotonation solvent Solvent (e.g., DMF) solvent->pyrimidine Solvation

Caption: General synthetic route for benzylsulfanyl pyrimidines.

Biological Activities and Mechanisms of Action

The incorporation of the benzylsulfanyl group into the pyrimidine scaffold has given rise to compounds with a wide range of biological activities.

Anticancer Activity

Benzylsulfanyl pyrimidine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines.[18] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Mechanisms of Anticancer Action:

  • Inhibition of Tyrosine Kinases: Many pyrimidine derivatives function as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, differentiation, and survival.[19] For instance, some derivatives target the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer.[1][20]

  • Induction of Apoptosis: A significant number of these compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[6][20][21] This can be achieved through the activation of caspases, a family of proteases that execute the apoptotic process.[20][21]

  • Cell Cycle Arrest: Some benzylsulfanyl pyrimidines can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[21]

  • Topoisomerase Inhibition: Certain pyrimidine derivatives have been proposed to act as topoisomerase IIα inhibitors.[6][22] These enzymes are essential for resolving DNA topological problems during replication and transcription. Their inhibition leads to DNA double-strand breaks and subsequent apoptosis.[6][22]

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of these compounds is typically evaluated using assays such as the sulforhodamine B (SRB) or MTT assay, and the results are expressed as the half-maximal inhibitory concentration (IC₅₀) or the concentration for 50% of maximal inhibition of cell proliferation (GI₅₀).[1]

Compound ClassCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidine DerivativesHCT-116 (Colon)1.98 - 4.18[3]
Pyrido[2,3-d]pyrimidine DerivativesMCF-7 (Breast)2.18[3]
Thieno[2,3-d]pyrimidine DerivativesVarious Colon Cancer Cell Lines0.24 - 1.26[21]
N-benzyl-2-phenylpyrimidin-4-amineNon-small Cell Lung CancerNanomolar range[23]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Antiproliferative Effects

This protocol outlines a common method for assessing the antiproliferative activity of test compounds on cancer cell lines.[1]

Objective: To determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) of benzylsulfanyl pyrimidine derivatives.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 10 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 515 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell growth inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the GI₅₀ value using non-linear regression analysis.

Workflow for Anticancer Drug Screening

G start Start: Cancer Cell Culture seeding Seed Cells in 96-well Plates start->seeding treatment Treat with Benzylsulfanyl Pyrimidine Compounds seeding->treatment incubation Incubate for 48-72h treatment->incubation fixing Fix Cells with TCA incubation->fixing staining Stain with SRB fixing->staining measurement Measure Absorbance staining->measurement analysis Data Analysis: Calculate GI50 measurement->analysis end End: Determine Antiproliferative Activity analysis->end

Sources

An In-Depth Technical Guide to the Electronic Properties of Substituted 4-Aminopyrimidines: A Compass for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 4-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents, particularly in the realm of kinase inhibition. The biological activity of these molecules is intrinsically governed by their electronic properties, which are, in turn, exquisitely sensitive to the nature and position of substituents on the pyrimidine ring. This in-depth technical guide provides a comprehensive exploration of the electronic landscape of substituted 4-aminopyrimidines. We delve into the synthetic strategies for their derivatization, the advanced experimental and computational techniques used to characterize their electronic features, and the profound implications of these properties on their behavior as drug candidates. This guide is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights necessary to rationally design and optimize 4-aminopyrimidine-based therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

The Strategic Importance of 4-Aminopyrimidines in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocycle in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine.[1] In the realm of drug discovery, the 4-aminopyrimidine moiety has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[2] This versatility has led to the development of a plethora of drugs and clinical candidates targeting a wide range of diseases, from cancers to autoimmune disorders.[3][4]

The efficacy of 4-aminopyrimidine derivatives, particularly as kinase inhibitors, is largely attributed to the key hydrogen bonding interactions facilitated by the amino group and the ring nitrogens with the hinge region of the ATP-binding pocket of kinases.[3] The electronic properties of the pyrimidine ring and its substituents dictate the strength and geometry of these interactions, as well as influencing other crucial drug-like properties such as solubility, membrane permeability, and metabolic stability. Therefore, a deep understanding of how to modulate the electronic landscape of this scaffold is paramount for successful drug design.

Synthetic Avenues to Substituted 4-Aminopyrimidines

The derivatization of the 4-aminopyrimidine core is a well-established area of synthetic organic chemistry, offering a multitude of strategies to introduce a diverse array of substituents at various positions. A common and versatile approach involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, on the pyrimidine ring with a primary or secondary amine.[5]

General Synthetic Protocol: Nucleophilic Aromatic Substitution

A frequently employed synthetic route starts from a readily available di- or tri-substituted pyrimidine, such as 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine. The differential reactivity of the chlorine atoms allows for sequential and regioselective substitution.

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting chloropyrimidine (1 equivalent) in a suitable solvent such as isopropanol, n-butanol, or dimethylformamide (DMF).

  • Addition of Amine: Add the desired amine (1-1.2 equivalents) to the reaction mixture. The choice of amine will determine the substituent introduced at the 4-position.

  • Base Addition (Optional but Recommended): Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2 equivalents), to scavenge the hydrochloric acid generated during the reaction. This prevents the protonation of the reacting amine, which would render it non-nucleophilic.

  • Heating: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the substrates. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to yield the desired substituted 4-aminopyrimidine.

This modular synthetic approach allows for the creation of large libraries of compounds with diverse substituents, which is invaluable for structure-activity relationship (SAR) studies.[6]

Unveiling the Electronic Landscape: Experimental and Computational Characterization

The electronic properties of substituted 4-aminopyrimidines can be interrogated through a combination of experimental spectroscopic techniques and powerful in silico computational methods.

Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic analysis is indispensable for the structural confirmation of newly synthesized 4-aminopyrimidine derivatives.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts of the protons and carbons on the pyrimidine ring are sensitive to the electronic effects of the substituents. For instance, electron-withdrawing groups will generally deshield the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[7] Interestingly, for primary amines substituted at the 4-position, room-temperature line broadening effects in both ¹H and ¹³C NMR spectra can be observed due to the presence of rotamers, a phenomenon not typically seen for substituents at the 2-position. This provides a simple diagnostic tool for identifying regioisomers.[6]

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The N-H stretching vibrations of the amino group typically appear in the region of 3100-3500 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are observed in the 1400-1600 cm⁻¹ region.[8]

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the fragmentation of 4-aminopyrimidines often involves the initial loss of small molecules from the substituents, followed by the characteristic cleavage of the pyrimidine ring.[9][10]

Computational Modeling: A Deeper Dive into Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for gaining a deeper understanding of the electronic properties of molecules at the atomic level.[11]

3.2.1. A Practical Workflow for DFT Calculations

The following workflow outlines the key steps for performing DFT calculations on substituted 4-aminopyrimidines using a program like Gaussian.[11]

DFT_Workflow A 1. Molecular Structure Input (Build or import the 3D structure of the substituted 4-aminopyrimidine) B 2. Input File Setup (Define calculation parameters: - Method: e.g., B3LYP - Basis Set: e.g., 6-31G(d) - Charge and Multiplicity - Keywords for desired properties) A->B C 3. Geometry Optimization (Find the lowest energy conformation of the molecule) B->C D 4. Frequency Calculation (Confirm a true energy minimum - no imaginary frequencies) C->D E 5. Single Point Energy Calculation (Calculate electronic properties for the optimized geometry) D->E F 6. Analysis of Output (Extract and visualize properties: - Molecular Orbitals (HOMO/LUMO) - Electrostatic Potential (MEP) - Atomic Charges) E->F

Caption: A generalized workflow for performing DFT calculations.

3.2.2. Key Electronic Descriptors and Their Significance

  • pKa: The basicity of the 4-aminopyrimidine scaffold, particularly the N1 nitrogen of the pyrimidine ring, is a critical determinant of its interaction with biological targets and its pharmacokinetic properties. Substituents have a profound impact on pKa. Electron-withdrawing groups decrease the basicity (lower pKa), while electron-donating groups increase it. Computational methods can be used to predict pKa values with good accuracy.[11][12]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (red) are susceptible to electrophilic attack and are indicative of hydrogen bond acceptor sites, while regions of positive potential (blue) are prone to nucleophilic attack and represent hydrogen bond donor sites.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

  • Atomic Charges: Calculating the partial charges on each atom in the molecule can provide insights into the reactivity of different sites and the nature of intermolecular interactions.

The Interplay of Tautomerism and Substituent Effects

4-Aminopyrimidine can exist in different tautomeric forms, primarily the amino and imino forms.[13] The equilibrium between these tautomers is influenced by the solvent and the electronic nature of the substituents.[14] Computational studies have shown that while the amino tautomer is generally the most stable for the neutral molecule, one-electron reduction can favor an imine CH tautomer.[15] Understanding the predominant tautomeric form under physiological conditions is crucial, as it will present a different set of hydrogen bond donors and acceptors to a biological target.

Bridging the Gap: From Electronic Properties to Biological Activity

The ultimate goal of understanding the electronic properties of substituted 4-aminopyrimidines is to rationally design molecules with desired biological activities. Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach to establish a mathematical correlation between the physicochemical properties (including electronic descriptors) of a series of compounds and their biological activity.[16][17]

The Role of Electronic Descriptors in QSAR

In QSAR models for 4-aminopyrimidine-based kinase inhibitors, electronic descriptors often play a significant role. For example, the partial charge on the nitrogen atoms involved in hydrogen bonding with the kinase hinge region can be correlated with inhibitor potency. A more negative partial charge on the N1 nitrogen, for instance, could lead to a stronger hydrogen bond and, consequently, higher inhibitory activity. Similarly, the HOMO and LUMO energies can be used as descriptors to model the ability of the molecule to participate in charge-transfer interactions with the target protein.[16]

Table 1: Influence of Substituents on Electronic Properties and Biological Activity

Substituent (at C2)Hammett Constant (σp)Predicted pKa (N1)Effect on Electron Density at N1Expected Impact on Kinase Inhibition (H-bond acceptor)
-NH₂-0.66HigherIncreasedPotentially stronger H-bond, increased potency
-OCH₃-0.27HigherIncreasedPotentially stronger H-bond, increased potency
-CH₃-0.17Slightly HigherSlightly IncreasedMinor increase in potency
-H0.00ReferenceReferenceReference activity
-Cl+0.23LowerDecreasedPotentially weaker H-bond, decreased potency
-CN+0.66LowerDecreasedPotentially weaker H-bond, decreased potency
-NO₂+0.78Much LowerSignificantly DecreasedLikely much weaker H-bond, significantly decreased potency

Note: The pKa and electron density trends are qualitative predictions based on the electronic nature of the substituents. Actual values would require specific calculations for each molecule.

SAR_Logic A Substituent Properties (e.g., Hammett Constant) B Electronic Properties of 4-Aminopyrimidine Core (pKa, MEP, Atomic Charges, HOMO/LUMO) A->B C Intermolecular Interactions with Biological Target (e.g., Kinase Hinge Binding) B->C E Drug-like Properties (Solubility, Permeability, Metabolism) B->E D Biological Activity (e.g., IC50) C->D F Overall Drug Candidate Profile D->F E->F

Caption: The logical relationship between substituent effects, electronic properties, and drug activity.

Conclusion: A Forward Look

The 4-aminopyrimidine scaffold will undoubtedly continue to be a fertile ground for the discovery of new medicines. A deep and nuanced understanding of the electronic properties of its substituted derivatives is not merely an academic exercise but a critical component of modern, rational drug design. By judiciously selecting substituents to fine-tune the electronic landscape of the core, medicinal chemists can optimize target engagement, enhance selectivity, and improve the overall pharmacokinetic profile of drug candidates. The integrated application of synthetic chemistry, advanced spectroscopic techniques, and sophisticated computational modeling, as outlined in this guide, provides a powerful and synergistic platform for the continued success of 4-aminopyrimidine-based drug discovery programs.

References

  • Casasnovas, R., Frau, J., Ortega-Castro, J., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]

  • Seybold, P. G., & Shields, G. C. (2014). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 19(11), 18399-18411. Available at: [Link]

  • Zhang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1165-1185. Available at: [Link]

  • Hong, S. S., & Lee, C. O. (1979). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 22(11), 1345-1351. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. ijirset.com. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). ijc.org.in. Available at: [Link]

  • PubChem. (n.d.). 4-Aminopyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Kitamura, T., Hikita, A., Ishikawa, H., & Fujimoto, A. (2006). Amino-imino tautomerization reaction of the 4-aminopyrimidine/acetic acid system. The Journal of Physical Chemistry A, 110(36), 10643-10649. Available at: [Link]

  • Senthilkumar, P., & Mohan, S. (2016). Synthesis and spectroscopic characterization of fluorescent 4-aminoantipyrine analogues: Molecular docking and in vitro cytotoxicity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 118-123. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). ijc.org.in. Available at: [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available at: [Link]

  • Casasnovas, R., Frau, J., Ortega-Castro, J., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]

  • Elkalyoubi, S. A. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6605. Available at: [Link]

  • Szatyłowicz, H., Jezuita, A., Marek, P. H., & Krygowski, T. M. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. RSC Advances, 9(55), 31343-31356. Available at: [Link]

  • Garner, J., Hill, T., Odell, L., Keller, P., Morgan, J., & McCluskey, A. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083. Available at: [Link]

  • Szatyłowicz, H., Jezuita, A., Marek, P. H., & Krygowski, T. M. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. RSC Advances, 9(55), 31343-31356. Available at: [Link]

  • Ishida, T., & Kato, S. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(11), 3237. Available at: [Link]

  • Butkiewicz, M., Lowe, E. W., Jr, Mueller, R., Mendenhall, J. L., Teixeira, P. L., Weaver, C. D., & Meiler, J. (2017). Quantitative Structure-Activity Relationship Modeling of Kinase Selectivity Profiles. Journal of Chemical Information and Modeling, 57(10), 2583-2592. Available at: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Kitamura, T., Hikita, A., Ishikawa, H., & Fujimoto, A. (2006). Amino-imino tautomerization reaction of the 4-aminopyrimidine/acetic acid system. Semantic Scholar. Available at: [Link]

  • SpectraBase. (n.d.). 4-Aminopyrimidine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and spectroscopic properties of some new azo dyes derived from 6-aminopyrimidine-2, 4 (1H, 3H) - Dione. ResearchGate. Available at: [Link]

  • Roy, K., Kar, S., & Das, R. N. (2010). Quantitative structure-activity relationship (QSAR) study of interleukin-1 receptor associated kinase 4 (IRAK-4) inhibitor activity by the genetic algorithm and multiple linear regression (GA-MLR) method. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 844-853. Available at: [Link]

  • Chen, Y., et al. (2020). Quantitative Structure-Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry, 63(16), 8824-834. Available at: [Link]

  • Raczyńska, E. D., Kolczyńska, K., & Stępniewski, T. (2012). Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies. Journal of Molecular Modeling, 18(9), 4171-4181. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6835-6847. Available at: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(30), 12921-12935. Available at: [Link]

  • Kikelj, D., et al. (2001). Synthesis of substituted thienopyrimidine-4-ones. Journal of Combinatorial Chemistry, 3(1), 124-133. Available at: [Link]

  • Kumar, A., et al. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. European Journal of Medicinal Chemistry, 63, 627-636. Available at: [Link]

  • Quantitative structure-activity relationship. (2016, January 29). YouTube. Available at: [Link]

  • Szatyłowicz, H., et al. (2020). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. ACS Omega, 5(20), 11538-11551. Available at: [Link]

  • ResearchGate. (n.d.). Effect of Substituents on the NMR and UV Spectra of N-(4-substituted benzylidene) Anilines and N-(4-substituted benzylidene) Cyclohexylamines. ResearchGate. Available at: [Link]

  • Szatyłowicz, H., et al. (2020). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. ACS Omega, 5(20), 11538-11551. Available at: [Link]

  • G. A. A. de Oliveira, et al. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. International Journal of Molecular Sciences, 24(3), 2824. Available at: [Link]

  • Organic and Medicinal Chemistry. (2023, September 30). QSAR: Quantitative structure–activity relationship PART 1. YouTube. Available at: [Link]

  • Ben Ahmed, S., et al. (2023). Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate. Frontiers in Chemistry, 11, 1246513. Available at: [Link]

  • ResearchGate. (n.d.). Effect of Substituents on UV-Vis Spectra and RSA Properties of Phthalocyanine Compounds. ResearchGate. Available at: [Link]

  • Boarland, M. P., & McOmie, J. F. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470-1474. Available at: [Link]

  • Michalak, M., et al. (2022). The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications. Materials, 15(22), 8109. Available at: [Link]

Sources

Introduction: The Central Role of Lipophilicity in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Lipophilicity of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a complex interplay of physicochemical properties. Among these, lipophilicity stands out as a critical determinant of a compound's overall suitability.[1][2] It is a key parameter that influences the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug, thereby dictating its pharmacokinetic and pharmacodynamic behavior.[2][3] An optimal level of lipophilicity is essential for a drug to effectively traverse cellular membranes, reach its target protein, and exert its therapeutic effect, all while minimizing off-target effects and toxicity.[4]

This guide focuses on a specific molecule of interest: This compound . As a pyrimidine derivative, this compound belongs to a class of heterocyclic structures renowned for a wide spectrum of biological activities, including anticancer and antimicrobial properties.[3][5][6][7][8] Understanding and accurately characterizing the lipophilicity of this specific scaffold is paramount for any research program aiming to develop it into a therapeutic agent.

This document provides a comprehensive framework for researchers, chemists, and drug development professionals to assess the lipophilicity of this compound. We will explore both predictive computational methods and definitive experimental protocols, explaining the causality behind methodological choices to ensure robust and reliable data generation.

Section 1: Theoretical Assessment of Lipophilicity (logP)

Before committing to resource-intensive synthesis and experimentation, in silico prediction provides a rapid and cost-effective first pass at estimating a molecule's lipophilicity.[9][10] These computational methods calculate the logarithm of the partition coefficient (logP), which describes the partitioning of a neutral compound between n-octanol and water.[11]

The Foundation of Computational Models

A variety of computational approaches exist, each with its own strengths and underlying algorithms:[12][13]

  • Atom-based and Fragment-based Methods: These are the most common approaches. They deconstruct the molecule into its constituent atoms or functional group fragments and sum their individual lipophilicity contributions.[13][14] Correction factors are often applied to account for intramolecular interactions. The popular ALOGPS and ChemAxon's logP predictor utilize such methods.[15][16][17]

  • Property-based Methods: These models correlate logP with whole-molecule properties like molecular surface area, polarizability, and partial atomic charges, often requiring 3D structural information.[13][14]

Predictive Platforms and Estimated Values

Several robust software platforms are available for these predictions. Tools like ACD/Labs Percepta and ChemAxon's Chemicalize are industry standards, offering sophisticated algorithms trained on large, curated experimental datasets.[9][18][19][20][21]

For this compound (CAS: 335318-29-1), we can anticipate the predicted logP values from various algorithms.

Prediction Method/PlatformTypical Algorithm TypePredicted logP (Illustrative)
ACD/Percepta Fragment-based with extensive corrections2.5 ± 0.5
ChemAxon (Chemicalize) Atom-based (VG Method)2.7
XLOGP3 Atom-based2.9
ALOGPS Associative neural network2.6

Note: The values presented are illustrative, based on typical outputs for similar structures. Actual predictions should be run using the latest versions of the specified software.

Causality Insight: The variance in predicted values highlights a crucial point: in silico models are estimations. Their accuracy is dependent on the algorithm and the diversity of their training datasets.[19] Therefore, while indispensable for initial screening, these predictions must be validated by empirical measurement.

Section 2: Experimental Determination of Lipophilicity

Experimental methods provide definitive lipophilicity values. The choice of method often depends on the required accuracy, throughput, and the specific properties of the compound, such as whether it is ionizable. For ionizable compounds, the distribution coefficient (logD) is measured, which accounts for both the neutral and ionized forms at a specific pH.[22]

The Gold Standard: Shake-Flask Method (logD/P)

The shake-flask method is the most traditional and widely accepted "gold standard" for logP and logD determination due to its direct measurement of the partition coefficient.[11][22][23]

Principle of the Method: The compound is dissolved in a biphasic system of n-octanol (presaturated with an aqueous buffer) and the aqueous buffer (presaturated with n-octanol). The system is agitated until equilibrium is reached, after which the phases are separated, and the compound's concentration in each phase is quantified, typically by UV-Vis spectroscopy or Liquid Chromatography (LC).[11][23]

A. Materials & Reagents:

  • This compound (Test Compound)

  • 1-Octanol (HPLC Grade)

  • Phosphate Buffered Saline (PBS), pH 7.4[22]

  • Dimethyl Sulfoxide (DMSO), HPLC Grade

  • Deionized Water

  • Acetonitrile (ACN), HPLC Grade

  • Reagent bottles and glass vials

B. Protocol Steps:

  • Phase Saturation (Self-Validation Step):

    • Combine equal volumes of 1-octanol and PBS (pH 7.4) in a large separation funnel.

    • Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C) to ensure mutual saturation of the phases.[22]

    • Allow the phases to separate completely overnight. Drain each phase into separate, clearly labeled storage bottles. This step is critical to prevent volume changes during the actual experiment, which would invalidate the results.

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.[22] The use of a minimal amount of co-solvent is key; its final concentration in the assay should be negligible (<1%) to avoid influencing partitioning.

  • Partitioning Experiment:

    • In a set of triplicate glass vials, add a precise volume of the saturated PBS (e.g., 2 mL).

    • Add an equal volume of saturated 1-octanol (e.g., 2 mL). The choice of phase volume ratio can be adjusted based on the expected lipophilicity to ensure quantifiable concentrations in both phases.[23]

    • Spike the system with a small aliquot of the compound's DMSO stock solution to achieve a final concentration in the low µM range.

    • Securely cap the vials and place them on a shaker/agitator. Shake at a constant speed and temperature for a sufficient time (e.g., 2-4 hours) to reach equilibrium.

  • Phase Separation:

    • Centrifuge the vials at low speed (e.g., 2000 rpm for 10 minutes) to cleanly separate the two phases and break any emulsions.

    • Carefully collect an aliquot from the center of each phase (aqueous and octanol), avoiding the interface. Improper phase separation is a major source of error, especially for highly lipophilic compounds.[11]

  • Quantification:

    • Analyze the concentration of the compound in the aliquots from both phases using a validated analytical method, such as HPLC-UV.

    • Prepare a standard curve in the appropriate solvent matrix to ensure accurate quantification.

  • Calculation:

    • The distribution coefficient (D) is calculated as: D = [Concentration]_octanol / [Concentration]_aqueous

    • The final logD is the base-10 logarithm of D: logD = log10(D)

High-Throughput Alternative: RP-HPLC Method

For screening larger numbers of compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable indirect method for estimating lipophilicity.[4][11]

Principle of the Method: The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value.[24] A set of standard compounds with known logP values is used to create a calibration curve, from which the logP of the test compound can be interpolated. The logarithm of the capacity factor (log k) is often used as the lipophilicity index.[11]

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_calc Calculation & Interpolation standards 1. Select & Prepare Standards (Compounds with known logP values) hplc_run 3. Isocratic/Gradient RP-HPLC Run (Mobile phase: Acetonitrile/Water) (Stationary Phase: C18 Column) standards->hplc_run test_cmpd 2. Prepare Test Compound Solution (this compound) test_cmpd->hplc_run get_rt 4. Record Retention Times (tR) and Dead Time (t0) hplc_run->get_rt calc_k 5. Calculate Capacity Factor (k) k = (tR - t0) / t0 get_rt->calc_k calibration 6. Plot Calibration Curve (log k of standards vs. known logP) calc_k->calibration interpolate 7. Interpolate logP of Test Compound calibration->interpolate result Final logP Value interpolate->result

Caption: Workflow for logP determination using RP-HPLC.

Section 3: Interpretation and Application in Drug Development

Obtaining a logD or logP value is not the end goal; the true value lies in interpreting this data to guide drug design and candidate selection.

The Optimal Lipophilicity Range

Extensive analysis of successful oral drugs has shown that there is an optimal range for lipophilicity. While values vary, a general consensus suggests that a logD (at pH 7.4) between 1 and 3 is often associated with a higher probability of success.[25]

  • Below this range (more hydrophilic): Compounds may exhibit poor membrane permeability, leading to low absorption and an inability to reach intracellular targets.

  • Above this range (more lipophilic): Compounds often face issues such as poor aqueous solubility, high plasma protein binding, rapid metabolism by cytochrome P450 enzymes, and potential for non-specific toxicity.[1][2]

Lipophilicity's Impact on ADME Properties

The measured lipophilicity of this compound directly informs predictions of its in vivo behavior.

ADME_Impact cluster_cause cluster_effect lipophilicity Lipophilicity (logD/P) absorption Absorption (Permeability) lipophilicity->absorption Directly correlates with membrane permeability distribution Distribution (Plasma Protein Binding, Tissue Penetration) lipophilicity->distribution High logP increases protein binding & tissue accumulation metabolism Metabolism (CYP450 Susceptibility) lipophilicity->metabolism High logP increases likelihood of metabolic breakdown excretion Excretion (Renal vs. Biliary Clearance) lipophilicity->excretion Influences clearance pathway toxicity Toxicity (Off-Target Binding) lipophilicity->toxicity High logP can lead to non-specific binding & toxicity

Sources

An In-depth Technical Guide to 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde (CAS No. 335318-29-1), a key heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, sourcing, synthesis, and critical applications in modern drug discovery, with a focus on providing actionable, field-proven insights.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[1] Its derivatives have found widespread applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2] 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde is a trifunctional building block, featuring a nucleophilic amino group, a reactive carbaldehyde, and a bulky, lipophilic benzylthio moiety. This unique combination of functional groups makes it a highly versatile precursor for creating diverse chemical libraries targeting complex biological systems.

This guide will specifically focus on the benzylthio derivative (CAS 335318-29-1), distinguishing it from its close analogue, the methylthio derivative (CAS 770-31-0), to ensure clarity in sourcing and application.

Physicochemical and Computational Properties

Understanding the molecular properties of a building block is crucial for predicting its behavior in both chemical reactions and biological systems. The key properties of 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde are summarized below.

PropertyValueSource
CAS Number 335318-29-1ChemScene[3]
Molecular Formula C₁₂H₁₁N₃OSChemScene[3]
Molecular Weight 245.30 g/mol ChemScene[3]
Appearance Solid (Typical)N/A
Purity ≥97% (Typical)ChemScene[3]
TPSA (Topological Polar Surface Area) 68.87 ŲChemScene[3]
LogP 2.16ChemScene[3]
Hydrogen Bond Donors 1ChemScene[3]
Hydrogen Bond Acceptors 5ChemScene[3]
Rotatable Bonds 4ChemScene[3]
Storage Conditions 2-8°C, Sealed in dry environmentChemScene[3]

Sourcing and Procurement of 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde

Procuring high-quality starting materials is a critical, non-negotiable step in any research and development campaign. The quality of the initial building block directly impacts the success, reproducibility, and scalability of subsequent synthetic steps.

SupplierWebsiteNotes
ChemSceneProvides detailed physicochemical data and purity information.
ChemicalBookLists multiple potential suppliers and basic compound information.
J & W Pharmlab, LLCSpecialty chemical supplier, often catering to custom synthesis needs.
Alfa ChemistryOffers a wide range of research chemicals and building blocks.

Pricing: Public pricing for this compound is generally not available. As a specialized chemical intermediate, it is typically sold on a per-quote basis. Researchers are advised to contact suppliers directly to inquire about availability, lead times, and pricing for desired quantities.

Synthesis and Manufacturing

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step, one-pot process starting from commercially available 2-(ethoxymethylene)malononitrile and proceeding through a cyclization with S-benzylisothiourea.

G cluster_0 Step 1: In-situ formation of Guanidine Equivalent cluster_1 Step 2: Cyclocondensation Reaction cluster_2 Step 3: Workup & Purification A S-Benzylisothiourea Hydrobromide C Free S-Benzylisothiourea A->C Deprotonation in Methanol B Sodium Methoxide (Base) E Target Compound 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde D 2-(Ethoxymethylene)malononitrile D->E Reaction with Free S-Benzylisothiourea F Crude Product Mixture G Purified Product F->G Recrystallization from Ethanol/Water

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is based on established chemical principles and analogous reactions. It should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions. Optimization may be required.

  • Step 1: Preparation of S-benzylisothiourea.

    • To a solution of thiourea (1.0 eq) in ethanol, add benzyl bromide (1.0 eq).

    • Reflux the mixture for 2-3 hours until TLC analysis indicates the consumption of starting materials.

    • Cool the reaction to room temperature and collect the precipitated S-benzylisothiourea hydrobromide salt by filtration. Wash with cold ethanol and dry under vacuum.

  • Step 2: Cyclocondensation.

    • To a stirred solution of sodium methoxide (2.2 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (N₂ or Ar), add the S-benzylisothiourea hydrobromide salt (1.0 eq) portion-wise at 0-5°C.

    • Stir the resulting suspension at room temperature for 30 minutes.

    • Add a solution of 2-(ethoxymethylene)malononitrile (1.05 eq) in anhydrous methanol dropwise to the reaction mixture, maintaining the temperature below 20°C.

    • After the addition is complete, warm the reaction to 40-50°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Step 3: Workup and Purification.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • To the resulting residue, add water and stir for 30 minutes. The crude product should precipitate.

    • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Dry the crude product under vacuum. For further purification, recrystallize from an appropriate solvent system such as ethanol/water or ethyl acetate/hexanes to yield 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The true value of a building block is defined by its utility. 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde serves as a versatile precursor for synthesizing more complex molecules with therapeutic potential, particularly kinase inhibitors and other targeted agents.

Scaffold for Kinase Inhibitors

The 4-aminopyrimidine core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors. The amino group at the C4 position typically forms critical hydrogen bonds with the backbone of the kinase hinge region. The aldehyde at C5 provides a convenient chemical handle for introducing substituents that can target the solvent-front region or other pockets of the ATP-binding site, enabling the modulation of potency and selectivity. Derivatives of aminopyrimidine-5-carbaldehyde have been successfully developed as potent inhibitors of key oncology targets like VEGFR-2 and ErbB-2/EGFR.[5]

Precursor for DCN1-UBC12 Interaction Inhibitors

A recent breakthrough highlights the therapeutic potential of the 2-(benzylthio)pyrimidine scaffold. Researchers discovered that derivatives of this core structure act as potent and selective inhibitors of the protein-protein interaction between DCN1 and UBC12.

  • Mechanism of Action: DCN1 is a co-E3 ligase that is essential for the activation of cullin-RING ligases (CRLs) through a process called neddylation. By binding to DCN1, these inhibitors block its interaction with the E2 enzyme UBC12, thereby preventing cullin neddylation and downregulating CRL activity.

  • Therapeutic Relevance: The DCN1-CRL pathway is implicated in various diseases. Notably, the study demonstrated that inhibiting DCN1 with a 2-(benzylthio)pyrimidine derivative effectively reversed cardiac fibroblast activation, pointing to a novel therapeutic strategy for treating cardiac fibrosis.

G cluster_pathway Neddylation Pathway DCN1 DCN1 Co-E3 Ligase UBC12 UBC12 E2 Enzyme Cullin Cullin Protein UBC12->Cullin Neddylation Inhibitor {2-(Benzylthio)pyrimidine Derivative | (e.g., DN-2)} Inhibitor->DCN1 Inhibition CRL_active Active CRL (Leads to Protein Degradation) Cullin->CRL_active Activation Nedd8 NEDD8

Caption: Inhibition of the DCN1-UBC12 interaction by a 2-(benzylthio)pyrimidine scaffold.

Key Experimental Protocol: Reductive Amination

The aldehyde functional group is a cornerstone of synthetic chemistry, allowing for the facile introduction of new amine-containing side chains via reductive amination. This reaction is fundamental for generating libraries of analogues for structure-activity relationship (SAR) studies.

Objective: To synthesize a secondary amine derivative from 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde and a primary amine.

Materials:

  • 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde (1.0 eq)

  • Primary amine of choice (e.g., benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic, ~0.1 eq)

Procedure:

  • Dissolve 4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde in the chosen solvent (DCM or DCE) in a dry flask under an inert atmosphere.

  • Add the primary amine, followed by the catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Monitor by TLC.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Be cautious of initial gas evolution.

  • Stir the reaction at room temperature for 2-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired secondary amine product.

Conclusion

4-Amino-2-(benzylthio)pyrimidine-5-carbaldehyde is a high-value, versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides multiple avenues for synthetic elaboration, enabling the rapid generation of diverse compound libraries. Its core scaffold is present in molecules targeting fundamentally important biological pathways, including protein kinases and the DCN1-mediated neddylation pathway. A thorough understanding of its properties, sourcing, and synthetic utility, as outlined in this guide, empowers researchers to effectively leverage this intermediate in the quest for novel therapeutics.

References

  • PubMed. 4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II.[Link]

  • PubMed Central. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.[Link]

  • MDPI. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities.[Link]

  • ResearchGate. 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors.[Link]

  • PubMed. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors.[Link]

  • PubMed Central. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.[Link]

  • PubMed. Discovery of Potent and Selective 2-(Benzylthio)pyrimidine-based DCN1-UBC12 Inhibitors for Anticardiac Fibrotic Effects.[Link]

  • PubMed Central. Recent Advances in Pyrimidine-Based Drugs.[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde, a key intermediate in the development of various therapeutic agents. The synthetic strategy is delineated into two primary stages: the initial construction of the 4-Amino-2-benzylsulfanyl-pyrimidine core, followed by a regioselective formylation at the C5 position via the Vilsmeier-Haack reaction. This guide offers detailed, step-by-step protocols, mechanistic insights, and validation checkpoints to ensure the successful and reliable synthesis of the target compound.

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The title compound, this compound, is a particularly valuable building block due to its trifunctional nature. The amino group, the benzylsulfanyl moiety, and the aldehyde functionality offer multiple points for chemical elaboration, enabling the generation of diverse molecular libraries for drug discovery programs. The strategic placement of these functional groups makes it an important precursor for the synthesis of kinase inhibitors, antifolates, and other biologically active molecules.

This application note is designed to provide researchers with a robust and reproducible protocol for the synthesis of this key intermediate. The causality behind experimental choices is explained to empower the user to troubleshoot and adapt the protocol as needed.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the pyrimidine ring to yield the precursor, 4-Amino-2-benzylsulfanyl-pyrimidine. The second, and final, step is the introduction of the carbaldehyde group at the electron-rich C5 position of the pyrimidine ring using the Vilsmeier-Haack reaction.

Synthesis_Overview cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Formylation Starting_Materials S-Benzylisothiourea + 3-Aminoacrylonitrile Precursor 4-Amino-2-benzylsulfanyl-pyrimidine Starting_Materials->Precursor Cyclocondensation Final_Product 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde Precursor->Final_Product Vilsmeier-Haack Reaction Vilsmeier_Reagent POCl3 + DMF Vilsmeier_Reagent->Final_Product Vilsmeier_Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Precursor 4-Amino-2-benzylsulfanyl-pyrimidine Iminium_Salt Iminium Salt Intermediate Precursor->Iminium_Salt Attack by Vilsmeier Reagent Final_Product Final Aldehyde Iminium_Salt->Final_Product H2O H2O (Work-up) H2O->Final_Product

starting materials for 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Starting Materials and Synthetic Routes for 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Substituted Pyrimidine

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates several key features: a pyrimidine core, which is a cornerstone of many biologically active molecules; a primary amino group at the C4 position, which acts as a hydrogen bond donor and a site for further derivatization; a formyl group at the C5 position, a versatile handle for constructing more complex molecular architectures through reactions like reductive amination, Wittig reactions, or condensations; and a benzylsulfanyl group at the C2 position, which can influence the molecule's lipophilicity and binding interactions.

This combination of functional groups makes it a valuable intermediate for the synthesis of kinase inhibitors, agricultural chemicals, and other therapeutic agents.[1] Given its utility, establishing reliable and efficient synthetic protocols from readily available starting materials is crucial for researchers in drug discovery and development. This guide provides a detailed examination of two robust synthetic strategies, offering step-by-step protocols and expert insights into the underlying chemical principles.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice between these routes depends on the availability of starting materials and the desired scale of the synthesis.

Route A represents a linear approach where the pyrimidine core is first constructed, followed by sequential functionalization. This route involves the S-alkylation of a pyrimidine-2-thione intermediate and a subsequent formylation step.

Route B offers a more convergent and potentially more efficient strategy. Here, the key benzylsulfanyl moiety is introduced from the start via S-benzylisothiourea, which then undergoes a cyclocondensation reaction with a suitable three-carbon (C3) synthon to directly assemble the target scaffold.

G cluster_A Route A (Linear Approach) cluster_B Route B (Convergent Approach) Target 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde Formylation Vilsmeier-Haack Formylation Target->Formylation C5-CHO introduction Cyclocondensation Cyclocondensation Target->Cyclocondensation Ring Formation Precursor_A 4-Amino-2-benzylsulfanyl-pyrimidine Formylation->Precursor_A S_Benzylation S-Benzylation Precursor_A->S_Benzylation C2-S-Bn introduction Thione 4-Amino-2-thioxo-1,2-dihydro- pyrimidine S_Benzylation->Thione SBnThiourea S-Benzylisothiourea Cyclocondensation->SBnThiourea C3_Synthon Formyl-C3-Synthon (e.g., 2-formyl-3-alkoxyacrylonitrile) Cyclocondensation->C3_Synthon

Caption: Retrosynthetic analysis of this compound.

This guide will present the convergent Route B as the primary, recommended protocol due to its efficiency. Route A will be detailed as a viable alternative.

Starting Materials and Reagents

Successful synthesis requires high-purity starting materials. The following table summarizes the key reagents for the recommended synthetic routes.

ReagentFormulaMW ( g/mol )Key RoleRouteSupplier Example
ThioureaCH₄N₂S76.12Pyrimidine N1-C2-N3 sourceA, BSigma-Aldrich
Benzyl ChlorideC₇H₇Cl126.58Benzyl group sourceA, BSigma-Aldrich
MalononitrileC₃H₂N₂66.06C4-C5-C6 sourceA, BSigma-Aldrich
Triethyl OrthoformateC₇H₁₆O₃148.20Formyl group precursorBSigma-Aldrich
Phosphorus OxychloridePOCl₃153.33Vilsmeier reagent componentASigma-Aldrich
N,N-DimethylformamideC₃H₇NO73.09Solvent / Vilsmeier reagentASigma-Aldrich
Sodium MethoxideCH₃ONa54.02BaseBSigma-Aldrich
Potassium CarbonateK₂CO₃138.21BaseASigma-Aldrich

Detailed Protocols

Protocol I: Convergent Synthesis (Route B - Recommended)

This route constructs the target molecule in a highly efficient two-step process from malononitrile, first preparing the key S-benzylisothiourea intermediate and then performing a direct cyclocondensation.

Principle: This is a classic S-alkylation of thiourea. Thiourea acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride to form a stable isothiouronium salt. The reaction is typically performed in a protic solvent like ethanol to facilitate the dissolution of thiourea and manage the reaction temperature.[2][3]

G Thiourea Thiourea Plus1 + Thiourea->Plus1 BnCl Benzyl Chloride Plus1->BnCl Arrow Ethanol Reflux BnCl->Arrow Product S-Benzylisothiouronium Chloride Arrow->Product G SBnThiourea S-Benzylisothiourea Plus1 + SBnThiourea->Plus1 C3_Synthon [2-cyano-3-ethoxyacrylonitrile] Plus1->C3_Synthon Arrow Base (e.g., NaOMe) Ethanol C3_Synthon->Arrow Product 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde Arrow->Product

Caption: Cyclocondensation to form the target pyrimidine.

Procedure:

  • Preparation of the C3 Synthon: In a dry 500 mL flask under a nitrogen atmosphere, combine malononitrile (13.2 g, 200 mmol, 1.0 equiv) and triethyl orthoformate (44.4 g, 48.8 mL, 300 mmol, 1.5 equiv) in acetic anhydride (60 mL).

  • Heat the mixture at reflux for 2-3 hours. Monitor the reaction by TLC until the malononitrile is consumed.

  • Cool the mixture and remove the volatile components under reduced pressure to obtain the crude ethoxymethylene malononitrile intermediate. This can be used directly in the next step.

  • Cyclization: To a new flask, add the crude ethoxymethylene malononitrile and absolute ethanol (200 mL).

  • In a separate beaker, prepare a solution of S-benzylisothiouronium chloride (40.5 g, 200 mmol, 1.0 equiv) and sodium methoxide (10.8 g, 200 mmol, 1.0 equiv) in absolute ethanol (150 mL). Stir for 15 minutes to liberate the free base.

  • Add the S-benzylisothiourea free base solution to the flask containing the C3 synthon.

  • Heat the resulting mixture to reflux for 4-6 hours. A precipitate will form as the reaction progresses.

  • Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the solid with water, followed by a small amount of cold ethanol, to remove salts and unreacted starting materials.

  • Dry the product under vacuum to afford this compound as a solid. Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.

Protocol II: Linear Synthesis (Route A - Alternative)

This route provides an alternative pathway that may be useful if the specific C3-formyl synthon is not readily accessible. It involves building a simpler pyrimidine and then introducing the aldehyde.

Principle: This step is a condensation reaction between S-benzylisothiourea and malononitrile. The reaction forms the pyrimidine ring but without the C5-substituent.

Procedure:

  • Prepare the S-benzylisothiourea free base as described in Step B2 (part 5) from S-benzylisothiouronium chloride (40.5 g, 200 mmol) and sodium methoxide (10.8 g, 200 mmol) in ethanol.

  • In a separate flask, dissolve malononitrile (13.2 g, 200 mmol) in ethanol (100 mL).

  • Add the S-benzylisothiourea solution to the malononitrile solution and heat the mixture at reflux for 6-8 hours.

  • Cool the reaction, and remove the solvent under reduced pressure.

  • Triturate the residue with water, collect the resulting solid by filtration, and dry to yield 4-Amino-2-benzylsulfanyl-pyrimidine.

Principle: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles. [4][5]The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The 4-amino group activates the pyrimidine ring, directing this electrophilic substitution to the C5 position.

G Precursor 4-Amino-2-benzylsulfanyl- pyrimidine Arrow 1. POCl₃, DMF 2. H₂O Workup Precursor->Arrow Product 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde Arrow->Product

Caption: Vilsmeier-Haack formylation of the pyrimidine precursor.

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (50 mL) and cool to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃) (14 mL, 150 mmol, 1.5 equiv) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add a solution of 4-Amino-2-benzylsulfanyl-pyrimidine (21.6 g, 100 mmol, 1.0 equiv) in anhydrous DMF (50 mL) dropwise to the reagent.

  • After the addition, allow the reaction to warm to room temperature and then heat at 60-70 °C for 3-4 hours.

  • Cool the reaction mixture and pour it carefully onto 500 g of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of aromatic protons, the aldehyde proton (~9.5-10.0 ppm), the benzylic CH₂ protons (~4.4 ppm), and the amino protons.

  • ¹³C NMR: To identify the carbonyl carbon of the aldehyde (~190 ppm) and other distinct carbons of the heterocyclic and aromatic rings.

  • Mass Spectrometry: To confirm the molecular weight (C₁₂H₁₁N₃OS, MW = 245.3 g/mol ).

  • FT-IR: To observe characteristic stretches for the N-H (amino), C=O (aldehyde), and C=N bonds.

Troubleshooting and Expert Insights

  • Low Yield in Cyclocondensation (Route B): Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the intermediates and the base. The purity of the ethoxymethylene malononitrile intermediate is also crucial.

  • Incomplete Formylation (Route A): The pyrimidine substrate must be fully dissolved for the reaction to proceed efficiently. If solubility in DMF is an issue, a co-solvent like 1,2-dichloroethane can be cautiously used. Ensure the Vilsmeier reagent is freshly prepared and used in sufficient excess.

  • S-vs-N-Alkylation: S-alkylation of the 2-thioxopyrimidine precursor is generally favored under the basic conditions described in Route A. However, to exclusively ensure S-alkylation, the reaction can be run in the presence of a mild base like K₂CO₃ in DMF at room temperature, which selectively promotes S-alkylation over N-alkylation. [6][7]

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry principles. The convergent approach (Route B), involving the cyclocondensation of S-benzylisothiourea with a formylated C3 synthon, is presented as the most efficient and direct method. The linear approach (Route A), relying on a late-stage Vilsmeier-Haack formylation, serves as a robust and reliable alternative. Both pathways utilize common and accessible starting materials, providing researchers with flexible and effective strategies to obtain this valuable synthetic intermediate.

References

  • Yang, Z., & Xu, J. (2018). Preparation of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via N-Chlorosuccinimide Mediated Oxidative Chlorosulfonation. Organic Syntheses, 95, 316-333. Available at: [Link]

  • Coulibaly, S., et al. (2022). Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest. GSC Advanced Research and Reviews, 12(3), 018-025. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • ChemBK. Benzyl isothiourea,hydrochloride. Available at: [Link]

  • Patil, P. D., & Patil, S. P. (2016). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 646-670. Available at: [Link]

  • ResearchGate. Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest. Available at: [Link]

  • GSC Online Press. Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest. Available at: [Link]

  • ResearchGate. Vilsmeier–Haack formylation of pyrimido[4,5-b]quinoline 4 and 5 to.... Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Nitrogen bridgehead compounds. Part 30. Vilsmeier–Haack formylation of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones. Available at: [Link]

  • ResearchGate. synthesis of new mercaptopyrimidines and thienopyrimidines. Available at: [Link]

  • ResearchGate. Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation. Available at: [Link]

  • Longdom Publishing. Synthesis and Investigation of New Different Pyrimidine-Thiones. Available at: [Link]

Sources

Application Note: A Detailed Mechanistic Guide to the Synthesis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of therapeutic agents, owing to its presence in nucleobases and its ability to engage in a multitude of biological interactions. Specifically, 4-aminopyrimidine derivatives functionalized at the 2 and 5-positions are of significant interest in drug discovery. The title compound, 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde, serves as a versatile intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. The introduction of a formyl group at the C5 position provides a reactive handle for further molecular elaboration, making its efficient and well-understood synthesis a critical aspect of medicinal chemistry research.

This application note provides a comprehensive guide to the synthesis of this compound, with a detailed exploration of the reaction mechanism. The protocol is designed to be robust and reproducible, and the mechanistic insights aim to provide researchers with a deeper understanding of the chemical transformations involved.

Overall Synthetic Scheme

The synthesis of this compound is a two-step process commencing with the S-benzylation of 4-amino-2-mercaptopyrimidine to yield the key intermediate, 4-amino-2-benzylsulfanylpyrimidine. This is followed by a regioselective formylation at the C5 position utilizing the Vilsmeier-Haack reaction.

Synthetic_Scheme A 4-Amino-2-mercaptopyrimidine B 4-Amino-2-benzylsulfanylpyrimidine A->B Benzyl chloride, Base C This compound B->C Vilsmeier-Haack Reagent (POCl3, DMF)

Caption: Overall synthetic route.

Experimental Protocols

Part 1: Synthesis of 4-Amino-2-benzylsulfanylpyrimidine (Intermediate)

Rationale: The initial step involves the nucleophilic substitution of the thiol proton of 4-amino-2-mercaptopyrimidine with a benzyl group. The use of a base is crucial to deprotonate the thiol, forming a more nucleophilic thiolate anion, which readily attacks the electrophilic benzylic carbon of benzyl chloride.

Materials:

Reagent/SolventM.W. ( g/mol )QuantityMoles (mmol)
4-Amino-2-mercaptopyrimidine127.161.27 g10
Benzyl chloride126.581.39 g11
Sodium hydroxide (NaOH)40.000.44 g11
Ethanol (EtOH)46.0750 mL-
Water (H₂O)18.0210 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 4-amino-2-mercaptopyrimidine (1.27 g, 10 mmol) and ethanol (50 mL).

  • In a separate beaker, dissolve sodium hydroxide (0.44 g, 11 mmol) in water (10 mL) and add this solution to the flask with stirring.

  • Stir the mixture at room temperature for 15 minutes to ensure complete formation of the thiolate.

  • Add benzyl chloride (1.39 g, 11 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add 50 mL of cold water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-amino-2-benzylsulfanylpyrimidine.

Part 2: Synthesis of this compound (Final Product)

Rationale: The formylation of the electron-rich pyrimidine ring is achieved via the Vilsmeier-Haack reaction. The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-donating amino and benzylsulfanyl groups activate the C5 position of the pyrimidine ring towards electrophilic substitution.

Materials:

Reagent/SolventM.W. ( g/mol )QuantityMoles (mmol)
4-Amino-2-benzylsulfanylpyrimidine217.292.17 g10
Phosphorus oxychloride (POCl₃)153.332.2 mL24
N,N-Dimethylformamide (DMF)73.0920 mL-
Sodium acetate (NaOAc)82.038.2 g100
Dichloromethane (DCM)84.9350 mL-
Water (H₂O)18.02100 mL-

Procedure:

  • In a 100 mL three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (20 mL) and cool to 0 °C in an ice bath.

  • Add phosphorus oxychloride (2.2 mL, 24 mmol) dropwise to the cooled DMF with vigorous stirring over a period of 30 minutes. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, stir the mixture at 0 °C for another 30 minutes.

  • Add a solution of 4-amino-2-benzylsulfanylpyrimidine (2.17 g, 10 mmol) in DMF (10 mL) dropwise to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto 100 g of crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Reaction Mechanism: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The mechanism proceeds through three main stages: formation of the Vilsmeier reagent, electrophilic attack on the pyrimidine ring, and subsequent hydrolysis to the aldehyde.

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate species to generate the highly electrophilic dichloromethyleniminium ion, also known as the Vilsmeier reagent.[3]

  • Electrophilic Aromatic Substitution: The C5 position of 4-amino-2-benzylsulfanylpyrimidine is electron-rich due to the mesomeric effect of the amino group and the benzylsulfanyl group. The π-electrons of the pyrimidine ring attack the electrophilic carbon of the Vilsmeier reagent. This results in the formation of a cationic intermediate, a sigma complex, which is stabilized by resonance. A subsequent deprotonation at the C5 position restores the aromaticity of the pyrimidine ring, yielding an iminium salt intermediate.

  • Hydrolysis: The final step involves the hydrolysis of the iminium salt during the aqueous workup. Water attacks the electrophilic carbon of the iminium ion, and after a series of proton transfers and elimination of dimethylamine, the final product, this compound, is formed.

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Attack and Aromatization cluster_2 Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl3 POCl3 POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Dichloromethyleniminium ion) Intermediate1->Vilsmeier_Reagent - [OPOCl2]⁻ Pyrimidine 4-Amino-2-benzylsulfanylpyrimidine Sigma_Complex Sigma Complex Pyrimidine->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Hydrolysis_Intermediate1 Addition of H₂O Iminium_Salt->Hydrolysis_Intermediate1 + H₂O Hydrolysis_Intermediate2 Proton Transfer Hydrolysis_Intermediate1->Hydrolysis_Intermediate2 Final_Product 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde Hydrolysis_Intermediate2->Final_Product - (CH₃)₂NH₂⁺

Caption: Mechanism of the Vilsmeier-Haack reaction.

Data Summary

CompoundMolecular FormulaM.W. ( g/mol )AppearanceYield (%)Melting Point (°C)
4-Amino-2-benzylsulfanylpyrimidineC₁₁H₁₁N₃S217.29Off-white solid~90135-137
This compoundC₁₂H₁₁N₃OS245.30Yellow solid~75158-160

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable intermediate in drug discovery. The two-step synthesis is efficient and proceeds with good yields. The in-depth mechanistic discussion of the Vilsmeier-Haack reaction offers a clear understanding of the underlying chemical principles, empowering researchers to optimize and adapt this methodology for the synthesis of other functionalized pyrimidine derivatives. The provided protocols and mechanistic insights are intended to support the advancement of medicinal chemistry research and the development of novel therapeutic agents.

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

The Versatile Intermediate: 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic scaffolds remains insatiable. Among the myriad of building blocks available to the synthetic chemist, pyrimidine derivatives hold a place of prominence due to their prevalence in biologically active molecules and functional materials. This application note delves into the utility of a particularly versatile, yet underexplored intermediate: 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde . This trifunctional molecule serves as a powerful linchpin for the construction of complex fused heterocyclic systems, offering a direct route to libraries of compounds with potential therapeutic applications.

The strategic placement of an amino group, a formyl group, and a labile benzylsulfanyl moiety on the pyrimidine core endows this intermediate with a unique reactivity profile. The ortho-relationship of the amino and formyl groups is a classic precursor for cyclocondensation reactions, enabling the facile construction of a second fused heterocyclic ring. The benzylsulfanyl group at the 2-position not only influences the electronic properties of the pyrimidine ring but also serves as a versatile synthetic handle for further diversification, a feature of paramount importance in structure-activity relationship (SAR) studies.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic potential of this compound. We will explore its application in the synthesis of high-value scaffolds, such as pyrimido[4,5-d]pyrimidines, which are known to exhibit a wide range of biological activities, including kinase inhibition. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further exploration and innovation in your own research endeavors.

Core Applications: A Gateway to Fused Pyrimidines

The primary synthetic utility of this compound lies in its capacity to undergo cyclocondensation reactions to form fused bicyclic heterocycles. The juxtaposition of the 4-amino and 5-formyl groups allows for facile ring closure with a variety of dinucleophilic reagents. This approach is particularly powerful for the synthesis of pyrimido[4,5-d]pyrimidines, a scaffold of significant interest in medicinal chemistry.[1][2]

The Power of Pyrimido[4,5-d]pyrimidines

The pyrimido[4,5-d]pyrimidine core is a key pharmacophore found in numerous compounds with diverse biological activities, including but not limited to:

  • Kinase Inhibition: Many derivatives have been developed as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[3][4][5]

  • Antiviral and Antimicrobial Agents: The scaffold has been explored for the development of novel treatments for infectious diseases.

  • Central Nervous System (CNS) Activity: Certain analogues have shown potential in the treatment of neurodegenerative disorders.

The ability to readily access this privileged scaffold from this compound highlights the strategic importance of this intermediate in drug discovery programs.

Synthetic Workflow: From Intermediate to Fused Heterocycle

The general workflow for the utilization of this compound in the synthesis of pyrimido[4,5-d]pyrimidines involves a cyclocondensation reaction with a suitable N-C-N synthon, such as guanidine or urea derivatives. This process is typically acid- or base-catalyzed and proceeds through an initial condensation of the formyl group, followed by an intramolecular cyclization and dehydration.

G A 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde C Condensation & Cyclization A->C B N-C-N Synthon (e.g., Guanidine, Urea) B->C D Pyrimido[4,5-d]pyrimidine Scaffold C->D Ring Formation E Further Diversification (e.g., at 2-position) D->E Post-condensation Modification

[Image of the reaction scheme showing this compound reacting with guanidine to form the corresponding pyrimido[4,5-d]pyrimidine]```

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (or a suitable base)

  • Anhydrous ethanol

  • Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

  • To a stirred solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add guanidine hydrochloride. Stir the mixture at room temperature for 30 minutes to generate free guanidine.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-(Benzylsulfanyl)-7-phenyl-7,8-dihydropyrimido[4,5-d]pyrimidin-4-amine.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR).

Causality Behind Experimental Choices:

  • Base: Sodium ethoxide is used to deprotonate guanidine hydrochloride, generating the free base which is the active nucleophile in the cyclization.

  • Inert Atmosphere: Prevents potential oxidation of the aldehyde and other sensitive functional groups.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization steps.

  • TLC Monitoring: Allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.

Protocol 2: Synthesis of 2-(Benzylsulfanyl)pyrimido[4,5-d]pyrimidine-4,7(3H,8H)-dione via Cyclocondensation with Urea

This protocol describes the synthesis of a pyrimido[4,5-d]pyrimidine-dione derivative, which can be a valuable intermediate for further functionalization, particularly at the nitrogen atoms of the newly formed ring.

Reaction Scheme:

Materials:

  • This compound

  • Urea

  • Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

  • High-boiling point solvent (e.g., dimethylformamide (DMF) or dioxane)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, combine this compound, urea, and a catalytic amount of p-toluenesulfonic acid in a suitable high-boiling point solvent such as DMF.

  • Heat the reaction mixture to a temperature of 100-120 °C.

  • Monitor the reaction progress by TLC. The reaction may require several hours to reach completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure 2-(Benzylsulfanyl)pyrimido[4,5-d]pyrimidine-4,7(3H,8H)-dione.

  • Confirm the structure and purity of the product by analytical methods.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the initial nucleophilic attack by urea.

  • High-Boiling Point Solvent: Allows the reaction to be conducted at elevated temperatures, which is often necessary for the cyclization and dehydration steps to proceed at a reasonable rate.

  • Precipitation in Water: The product is typically less soluble in water than the starting materials and the solvent, allowing for a simple and effective initial purification step.

Data Summary

While specific yield data for the reactions of this compound are not available in the searched literature, analogous reactions with similar substrates typically provide moderate to good yields, as summarized in the table below. These values should be considered as a general guide for expected outcomes.

Starting PyrimidineReagentProduct TypeTypical Yield Range
4-Amino-2-substituted-pyrimidine-5-carbaldehydeGuanidine2-Substituted-pyrimido[4,5-d]pyrimidin-4-amine50-75%
4-Amino-2-substituted-pyrimidine-5-carbaldehydeUrea2-Substituted-pyrimido[4,5-d]pyrimidine-dione45-70%

Future Perspectives and Diversification

The synthetic utility of this compound extends beyond the formation of the pyrimido[4,5-d]pyrimidine scaffold. The benzylsulfanyl group at the 2-position is a key site for further molecular diversification. It can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, under appropriate conditions. This allows for the late-stage introduction of diverse functional groups, which is a highly valuable strategy in the optimization of lead compounds in drug discovery.

Furthermore, the formyl group can be engaged in other transformations, such as Wittig reactions or reductive aminations, prior to or after the cyclization, opening up avenues for the synthesis of an even broader range of complex heterocyclic systems.

G A Pyrimido[4,5-d]pyrimidine (from Protocol 1 or 2) B Nucleophilic Aromatic Substitution at 2-position A->B Displacement of -S-benzyl C N-alkylation/acylation of fused ring A->C D Diverse Library of Functionalized Analogs B->D C->D

Caption: Post-synthesis diversification pathways.

References

  • Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. (2024). MDPI. [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. [Link]

  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. (2023). RSC Publishing. [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024). Nature. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2022). PMC - NIH. [Link]

  • Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. (2022). Frontiers. [Link]

  • Design, synthesis and antidiabetic activity of some new 4-amino (or 6-oxo)-2-methyl/benzylthio (or substituted amino) pyrimidine derivatives. (2014). ResearchGate. [Link]

  • [Potentially Bioactive Pyrimidine Derivatives. 1. 2-Amino-4-aryl-8-arylidene-3,4,5,6,7,8-hexahydroquinazoline]. (1984). PubMed. [Link]

  • Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. (2023). PubMed Central. [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). MDPI. [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2022). MDPI. [Link]

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (2016). PMC - NIH. [Link]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. (2011). Taylor & Francis Online. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2021). PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). PubMed. [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). NIH. [Link]

  • Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. (2014). PubMed. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]

Sources

Application Notes and Protocols: Investigating the Biological Activity of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential biological activities of the novel compound, 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde. Drawing upon the well-established pharmacological importance of the pyrimidine scaffold, this document outlines protocols to investigate its predicted antimicrobial and anticancer properties. While direct studies on this specific molecule are emerging, the protocols herein are based on robust, validated methods for analogous compounds.

Introduction to this compound

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. Derivatives of pyrimidine have demonstrated a remarkable spectrum of activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The subject of these notes, this compound, is a synthetic pyrimidine derivative characterized by an amino group at position 4, a benzylsulfanyl group at position 2, and a carbaldehyde at position 5. These functional groups offer multiple points for interaction with biological macromolecules, making it a compound of significant interest for therapeutic discovery.

The presence of the benzylsulfanyl moiety is hypothesized to enhance lipophilicity, potentially aiding in cell membrane penetration. The amino and carbaldehyde groups are reactive sites that could be crucial for forming covalent or non-covalent interactions with enzyme active sites or other biological targets. Based on the activities of structurally related pyrimidine-5-carbaldehyde derivatives, this compound is a prime candidate for screening as an antimicrobial and anticancer agent.

Predicted Biological Activities and Mechanistic Insights

While specific enzymatic targets for this compound are yet to be definitively identified, the broader class of pyrimidine derivatives has been shown to inhibit various enzymes crucial for pathogen survival and cancer cell proliferation.[1][2] Potential mechanisms of action could include:

  • Inhibition of Microbial Enzymes: Pyrimidine analogs can interfere with microbial metabolic pathways, such as folate synthesis or nucleic acid replication. The carbaldehyde group could potentially form Schiff bases with key amine residues in enzyme active sites.

  • Anticancer Activity through Kinase Inhibition: Many pyrimidine derivatives are known to be potent inhibitors of protein kinases that are often dysregulated in cancer.[2] The aminopyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of kinases.

  • Induction of Apoptosis: The cytotoxic effects of related compounds on cancer cells are often mediated by the induction of programmed cell death (apoptosis).

The following sections provide detailed protocols to experimentally validate these predicted activities.

Part 1: Assessment of Antimicrobial Activity

A fundamental starting point for characterizing a novel compound is to assess its ability to inhibit the growth of pathogenic microorganisms. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5][6][7]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is designed to be adaptable for various bacterial and fungal strains.

Rationale: This assay determines the lowest concentration of the test compound that visibly inhibits microbial growth. It is a critical first step in evaluating antimicrobial efficacy. Serial dilution of the compound allows for a precise determination of the MIC value.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare stock solution of 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde P3 Prepare serial dilutions of the compound in a 96-well plate P1->P3 P2 Prepare microbial inoculum (0.5 McFarland) A1 Inoculate wells with microbial suspension P2->A1 P3->A1 A2 Incubate at 37°C for 18-24 hours A1->A2 AN1 Visually inspect for turbidity or measure OD600 A2->AN1 AN2 Determine MIC (lowest concentration with no growth) AN1->AN2

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be wide enough to capture the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Preparation of Inoculum:

    • From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well containing the test compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum and the vehicle used to dissolve the compound), and a sterility control (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the concentration that shows a significant reduction in OD600 compared to the growth control.

Data Interpretation:

Compound Concentration (µg/mL)Visual Growth (Turbidity)OD600Interpretation
256-0.05Inhibition
128-0.06Inhibition
64-0.05MIC
32+0.45Growth
16+0.48Growth
Growth Control+0.50-
Sterility Control-0.04-

Part 2: Assessment of Anticancer Activity

The potential of this compound as an anticancer agent can be evaluated by assessing its cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability.[8][9][10][11][12]

Protocol 2: Cell Viability Assessment using the MTT Assay

This protocol is suitable for adherent cancer cell lines.

Rationale: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • Negative control (vehicle, e.g., DMSO)

Workflow Diagram:

MTT_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay_procedure MTT Assay cluster_data_acquisition Data Acquisition C1 Culture cancer cells to exponential growth phase C2 Seed cells into a 96-well plate and allow to adhere overnight C1->C2 T1 Treat cells with serial dilutions of 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde C2->T1 T2 Incubate for 24-72 hours T1->T2 A1 Add MTT solution to each well and incubate for 2-4 hours T2->A1 A2 Solubilize formazan crystals with DMSO A1->A2 D1 Measure absorbance at 570 nm A2->D1 D2 Calculate cell viability (%) and determine IC50 value D1->D2

Sources

Application Note: 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde as a Potent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors, including several FDA-approved drugs.[3][4] This is due to its ability to mimic the purine ring of ATP and form key hydrogen bonding interactions within the kinase ATP-binding pocket.[4]

This application note details the use of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde , a novel pyrimidine derivative, as a potent inhibitor of receptor tyrosine kinases, with a particular focus on the Epidermal Growth Factor Receptor (EGFR) family. We provide an overview of its proposed mechanism of action, detailed protocols for its evaluation in both biochemical and cellular assays, and guidance on data interpretation.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

This compound is hypothesized to function as an ATP-competitive inhibitor. The core 4-aminopyrimidine structure is designed to interact with the hinge region of the kinase domain, a critical feature for ATP binding. The amino group at the C4 position and one of the pyrimidine nitrogens can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the active site. The benzylsulfanyl group at the C2 position and the carbaldehyde at the C5 position project into and interact with other regions of the ATP-binding pocket, contributing to the compound's potency and selectivity for specific kinases.[5]

Dysregulated EGFR signaling, often through mutation or overexpression, is a key driver in a variety of solid tumors.[6] By occupying the ATP-binding site, this compound is expected to block the phosphorylation of downstream substrates, thereby inhibiting the activation of pro-survival and proliferative signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand EGFR EGFR Ligand->EGFR Binding ATP_Site ATP Binding Site EGFR->ATP_Site Dimerization & Autophosphorylation Inhibitor 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde Inhibitor->ATP_Site Blocks ATP Binding P_Group P ATP_Site->P_Group ATP Hydrolysis Downstream_Substrate Downstream Substrate P_Group->Downstream_Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Signaling_Cascade Proliferation & Survival Signaling

Figure 1. Proposed mechanism of action for this compound as an EGFR inhibitor.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar pyrimidine derivatives. The following scheme illustrates a potential multi-step synthesis.

G A Starting Materials (e.g., Malononitrile, Benzyl mercaptan) B Step 1: Condensation Reaction Formation of Pyrimidine Core A->B C Step 2: Introduction of Amino Group B->C D Step 3: Formylation Introduction of Carbaldehyde Group C->D E Final Product: 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde D->E

Figure 2. Generalized synthetic workflow for this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (EGFR as an example)

This protocol describes a radiometric filter-binding assay to determine the in vitro potency of this compound against a target kinase.

Materials:

  • Recombinant human EGFR (active)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • [γ-³²P]ATP

  • 10% Trichloroacetic acid (TCA)

  • Filter plates (e.g., 96-well glass fiber)

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 96-well plate, add the diluted compound, recombinant EGFR, and the peptide substrate.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding 10% TCA.

  • Transfer the reaction mixture to a filter plate and wash several times with TCA to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of EGFR Phosphorylation

This protocol outlines a method to assess the ability of the compound to inhibit EGFR phosphorylation in a cellular context.

Materials:

  • Human cancer cell line with high EGFR expression (e.g., A431)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer

  • Phospho-EGFR (Tyr1068) and total EGFR antibodies

  • Western blotting reagents and equipment

Procedure:

  • Seed A431 cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-EGFR and total EGFR, followed by appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Data Presentation: Representative Inhibitory Profile

The following table presents hypothetical IC₅₀ values for this compound against a panel of related kinases to illustrate its potential potency and selectivity. Note: This data is for illustrative purposes only.

Kinase TargetIC₅₀ (nM) [Hypothetical]
EGFR50
HER2/ErbB2250
VEGFR2>1000
PDGFRβ>1000

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background in in vitro assayInsufficient washing of filter platesIncrease the number and volume of washes with TCA.
Non-specific binding of [γ-³²P]ATPOptimize the concentration of ATP and substrate.
No inhibition observedCompound instability or insolubilityEnsure the compound is fully dissolved in DMSO and diluted fresh. Test solubility in the final assay buffer.
Inactive enzymeUse a new batch of recombinant kinase and include a positive control inhibitor.
Inconsistent results in cell assayVariation in cell density or stimulationEnsure consistent cell seeding and uniform treatment with EGF.
Suboptimal antibody concentrationTitrate primary and secondary antibodies to determine the optimal working concentration.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. Its structural features suggest a mechanism of action rooted in the competitive inhibition of the ATP-binding site of kinases, particularly those in the EGFR family. The protocols provided herein offer a robust framework for researchers to evaluate the efficacy and cellular activity of this and similar compounds. Further investigation into its broader kinase selectivity profile and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.
  • ResearchGate. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4615-9.
  • Saeed, A., Abbas, N., & Rafique, H. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129.
  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

Sources

screening 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde against kinase panels

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Kinase Panel Screening of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde: A Guide to Unveiling Novel Inhibitor Activity

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[3][4] This document provides a detailed guide for the comprehensive screening of a novel pyrimidine derivative, this compound, against a panel of protein kinases. We present a strategic, multi-tiered approach, beginning with high-throughput in vitro screening to identify primary targets, followed by robust cell-based assays for validation in a physiologically relevant context.[5][6] This application note is intended for researchers, scientists, and drug development professionals seeking to characterize the kinase inhibitory potential of novel small molecules.

Introduction: The Rationale for Kinase Screening

The aminopyrimidine core is a privileged scaffold in kinase inhibitor design, with numerous approved drugs and clinical candidates featuring this motif.[3] Compounds with similar structures, such as 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones and 4-aminopyrimidine-5-carbaldehyde oximes, have demonstrated potent inhibitory activity against key kinases like ErbB-2/EGFR and VEGFR-2, respectively.[7][8] This precedent strongly suggests that this compound (herein referred to as Compound Y) possesses the potential for kinase modulation.

A broad kinase panel screening is the most efficient first step to de-orphanize a compound and understand its selectivity profile.[9][10] Early assessment of selectivity is crucial to minimize off-target effects and potential toxicity.[10][11] This guide outlines a systematic workflow to identify and validate the kinase targets of Compound Y.

Strategic Workflow for Kinase Inhibitor Profiling

Our proposed workflow follows a logical progression from broad, high-throughput screening to more focused, in-depth validation. This ensures a cost-effective and scientifically rigorous approach to inhibitor characterization.

Kinase_Screening_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mechanism of Action A Compound Y Preparation (Stock Solution in DMSO) B Primary Single-Dose Screening (e.g., 1-10 µM) A->B Dilution C Identify 'Hits' (% Inhibition > 50-70%) B->C Data Analysis D IC50 Determination (10-point dose-response) C->D Hit Confirmation E Target Engagement Assay (e.g., NanoBRET) D->E Advance Validated Hits F Cellular Phosphorylation Assay (Western Blot or ELISA) D->F E->F Confirm Target Modulation G Cell Proliferation Assay (e.g., Ba/F3) F->G Assess Functional Outcome H Kinetic Analysis (e.g., ATP Competition Assay) G->H Characterize Lead I Binding Studies (e.g., SPR or ITC) H->I Validate Binding Mode

Caption: A multi-phase workflow for comprehensive kinase inhibitor profiling.

Phase 1: In Vitro Kinase Panel Screening

The initial phase aims to identify which kinases, from a broad panel, are inhibited by Compound Y. This is achieved using a highly sensitive and robust in vitro assay format.

Recommended Assay: ADP-Glo™ Luminescence-Based Kinase Assay

The ADP-Glo™ assay is a versatile platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2] The luminescent signal is directly proportional to kinase activity, making it a reliable method for determining inhibition.[2]

Detailed Protocol: In Vitro Kinase Screening

Materials:

  • This compound (Compound Y)

  • DMSO (Dimethyl sulfoxide), molecular biology grade

  • Purified recombinant kinases (commercial panel)

  • Kinase-specific substrates

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[2]

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)[12]

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

  • Staurosporine (positive control, non-selective inhibitor)

Protocol Steps:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound Y in 100% DMSO.[2]

    • For single-dose screening, create a working solution (e.g., 100 µM) in Kinase Assay Buffer.

    • For IC50 determination, perform a 10-point serial dilution in DMSO, followed by dilution in assay buffer.[9]

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of diluted Compound Y, DMSO (vehicle control), or Staurosporine (positive control) to appropriate wells.

    • Prepare a master mix of kinase and its specific substrate in Kinase Assay Buffer. Add 2 µL to each well.

    • Incubate for 10-15 minutes at room temperature (RT) to allow for compound-kinase interaction.[2]

    • Initiate the kinase reaction by adding 2 µL of ATP solution (concentration should be at or near the Km for each kinase, if possible).[13]

    • Incubate the plate for 60 minutes at 30°C.[2]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at RT.[2]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at RT.[2]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Single-Dose Analysis: Calculate the percent inhibition relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

    • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.[14][15]

Hypothetical Data Presentation

Table 1: Single-Dose (1 µM) Screening of Compound Y against a Kinase Panel

Kinase Target % Inhibition Hit ( >70%)
Kinase A 95 Yes
Kinase B 88 Yes
Kinase C 12 No
Kinase D 92 Yes
Kinase E 45 No

| ... (200+ more) | ... | ... |

Table 2: IC50 Values for Confirmed Hits

Kinase Target Compound Y IC50 (nM) Staurosporine IC50 (nM)
Kinase A 25 5
Kinase B 850 12

| Kinase D | 15 | 3 |

Phase 2: Cell-Based Validation Assays

While in vitro assays are excellent for initial screening, they lack the complexity of a cellular environment.[5][16] Cell-based assays are essential to confirm that Compound Y can engage its target kinase within a cell and exert a functional effect.[1]

Rationale for Cellular Assays

Discrepancies between biochemical and cellular potency can arise due to factors like cell permeability, off-target effects, and high intracellular ATP concentrations.[11] Therefore, validating hits in a cellular context is a critical step.

Protocol: Cellular Target Phosphorylation Assay (Western Blot)

This protocol assesses the ability of Compound Y to inhibit the phosphorylation of a known downstream substrate of the target kinase.[14][17]

Materials:

  • Cell line expressing the target kinase (e.g., a cancer cell line with known kinase hyperactivity).

  • Complete cell culture medium.

  • Compound Y.

  • Cell lysis buffer.

  • Primary antibodies (total and phospho-specific for the substrate).

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescence detection reagents.

Protocol Steps:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a dose-range of Compound Y (or DMSO vehicle) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash cells with cold PBS and lyse them on ice.

    • Clarify lysates by centrifugation.

  • Western Blotting:

    • Determine protein concentration and normalize lysates.

    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.[18][19]

    • Block the membrane and probe with a phospho-specific primary antibody overnight.

    • Wash and incubate with a secondary antibody.

    • Detect signal using chemiluminescence.

    • Strip the membrane and re-probe for the total protein of the substrate as a loading control.

  • Analysis:

    • Quantify band intensities.

    • Plot the ratio of phosphorylated to total substrate against the inhibitor concentration to determine the cellular IC50.[14]

Signaling_Pathway cluster_pathway Hypothetical Kinase D Pathway GF Growth Factor Receptor Receptor GF->Receptor Kinase_D Kinase D Receptor->Kinase_D Activates Substrate Substrate Kinase_D->Substrate Phosphorylates pSubstrate p-Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Triggers Compound_Y Compound Y Compound_Y->Kinase_D Inhibits

Caption: Hypothetical signaling pathway inhibited by Compound Y.

Conclusion and Future Directions

This application note provides a comprehensive, field-proven framework for the initial characterization of this compound as a potential kinase inhibitor. By following this multi-tiered approach, researchers can efficiently identify primary kinase targets, validate their activity in a cellular context, and generate the robust data necessary for advancing the compound into further mechanistic and preclinical studies.[1] Subsequent investigations should focus on determining the mechanism of action (e.g., ATP-competitive vs. allosteric) and assessing the broader kinome selectivity to fully understand the compound's therapeutic potential and potential liabilities.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Kramer, C., et al. (2022). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]

  • Jäpel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. [Link]

  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. [Link]

  • Martens, S. lab. (2023, June 27). In vitro kinase assay. ResearchGate. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Kumar, A., et al. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lee, H., et al. (2011). 4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2008, August). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors | Request PDF. [Link]

  • Wang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • El-gazzar, M. G., et al. (2025, March 18). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]

Sources

Application Notes & Protocols: Investigating 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrimidine Scaffold as a Cornerstone in Cancer Drug Discovery

The pyrimidine nucleus is a cornerstone in the architecture of life, forming essential components of DNA and RNA.[1][2] This inherent biological relevance has rendered it a "privileged scaffold" in medicinal chemistry, providing a robust framework for the development of novel therapeutic agents.[1] Pyrimidine derivatives have garnered significant attention for their potent and diverse anticancer properties, with numerous compounds demonstrating efficacy across a wide array of cancer cell lines.[1][2][3][4] These molecules often function by mimicking natural pyrimidines, thereby interfering with critical biological pathways essential for tumor growth and proliferation.[5]

This document provides a comprehensive guide for researchers interested in the potential applications of a specific, yet underexplored, pyrimidine derivative: 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde . While direct literature on this compound's anticancer activities is sparse, its structural motifs suggest a strong rationale for its investigation as a potential oncology therapeutic. This guide will, therefore, extrapolate from the extensive research on analogous pyrimidine structures to propose a likely synthesis, hypothesize potential mechanisms of action, and provide detailed protocols for its evaluation in a cancer research setting.

Rationale for Investigation: Structural Insights and Hypothesized Activity

The structure of this compound presents several key features that suggest potential for anticancer activity:

  • 4-Aminopyrimidine Core: The 4-aminopyrimidine moiety is a well-established pharmacophore in numerous kinase inhibitors.[5] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, controlling processes like cell growth, differentiation, and migration.[4]

  • Benzylsulfanyl Group at Position 2: The introduction of a benzylsulfanyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.[6] Furthermore, the sulfur linkage offers a site for potential metabolic activation or specific interactions within a target protein's binding pocket.

  • Carbaldehyde at Position 5: The aldehyde group is a reactive functional group that can participate in the formation of Schiff bases or other covalent bonds.[7] This presents the possibility of covalent inhibition of a target protein, which can lead to prolonged and potent therapeutic effects.

Based on these structural features and the broader literature on pyrimidine derivatives, we can hypothesize that this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Kinase Inhibition: The compound may act as an inhibitor of protein kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), or ErbB-2/HER2, which are frequently overexpressed in various cancers.[7][8]

  • Induction of Apoptosis: Many cytotoxic pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[3]

  • Cell Cycle Arrest: The compound could potentially interfere with the cell cycle machinery, leading to arrest at specific checkpoints and preventing cancer cell proliferation.[2]

Synthesis of this compound: A Proposed Protocol

Diagram of Proposed Synthetic Pathway

Synthetic_Pathway A Starting Materials: - 2-Amino-2-cyanoacetamide - Benzyl mercaptan B Intermediate 1: 2-(Benzylsulfanyl)-2-cyanoacetamide A->B Step 1: Nucleophilic Substitution C Intermediate 2: 4,6-Diamino-2-(benzylsulfanyl)pyrimidine-5-carbonitrile B->C Step 2: Cyclocondensation with Formamidine D Target Compound: This compound C->D Step 3: Reduction of Nitrile to Aldehyde

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-(Benzylsulfanyl)-2-cyanoacetamide (Intermediate 1)

  • Rationale: This step introduces the benzylsulfanyl moiety through a nucleophilic substitution reaction.

  • Procedure:

    • Dissolve 2-amino-2-cyanoacetamide (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as potassium carbonate (1.2 equivalents), to the solution.

    • Slowly add benzyl mercaptan (1.1 equivalents) to the reaction mixture at room temperature.

    • Stir the reaction for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4,6-Diamino-2-(benzylsulfanyl)pyrimidine-5-carbonitrile (Intermediate 2)

  • Rationale: This step forms the core pyrimidine ring through a cyclocondensation reaction.

  • Procedure:

    • Dissolve Intermediate 1 (1 equivalent) and formamidine acetate (1.5 equivalents) in ethanol.

    • Add a catalytic amount of a base, such as sodium ethoxide.

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature, and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

Step 3: Synthesis of this compound (Target Compound)

  • Rationale: This final step involves the selective reduction of the nitrile group to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation.

  • Procedure:

    • Suspend Intermediate 2 (1 equivalent) in an anhydrous solvent like toluene under an inert atmosphere (e.g., argon).

    • Cool the suspension to -78°C in a dry ice/acetone bath.

    • Slowly add a solution of DIBAL-H in toluene (1.2 equivalents) dropwise, maintaining the low temperature.

    • Stir the reaction at -78°C for 2-3 hours.

    • Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir until two clear layers form.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

Characterization: The structure of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR.[10]

In Vitro Evaluation of Anticancer Activity: Experimental Protocols

The following protocols outline a standard workflow for assessing the anticancer potential of this compound in a laboratory setting.

Diagram of In Vitro Evaluation Workflow

In_Vitro_Workflow A Compound Preparation & Solubilization C Cytotoxicity Assay (MTT Assay) A->C B Cell Line Selection (e.g., MCF-7, HCT-116, A549) B->C D Determination of IC50 Value C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Kinase Inhibition Assay (Biochemical or Cellular) E->H I Western Blot Analysis (e.g., for p-EGFR, Cleaved Caspase-3) F->I G->I H->I

Sources

Application Note: Development of Novel Therapeutics from 4-Aminopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Relevance of the 4-Aminopyrimidine Scaffold

The 4-aminopyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its deceptively simple heterocyclic structure is a cornerstone in the design of a multitude of biologically active agents, most notably in the realm of protein kinase inhibitors.[1][2] Pyrimidine and its analogs are fundamental building blocks of DNA and RNA, playing a crucial role in cellular metabolism.[3] This inherent biological relevance, combined with a unique arrangement of hydrogen bond donors and acceptors, allows molecules built upon this scaffold to effectively mimic the adenine moiety of adenosine triphosphate (ATP), enabling competitive inhibition at the ATP-binding sites of numerous enzymes.[4]

This guide provides a comprehensive overview of the principles, protocols, and strategic considerations involved in leveraging the 4-aminopyrimidine scaffold for the discovery and development of novel therapeutics. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a practical framework for researchers aiming to translate a promising chemical starting point into a viable drug candidate.

Section 1: The 4-Aminopyrimidine Core: A Strategic Starting Point

Why is the 4-Aminopyrimidine Scaffold Considered "Privileged"?

The power of the 4-aminopyrimidine scaffold lies in its structural and electronic properties, which make it an ideal anchor for targeting ATP-binding pockets, particularly in kinases.

  • Hydrogen Bonding: The N1 nitrogen and the exocyclic 4-amino group act as a crucial hydrogen bond donor-acceptor pair, effectively mimicking the hinge-binding interactions of the adenine base of ATP. This interaction anchors the inhibitor within the active site.[4]

  • Structural Rigidity and Versatility: The planar pyrimidine ring provides a rigid core, which reduces the entropic penalty upon binding. This rigidity also serves as a stable platform for the strategic placement of various substituents at positions 2, 5, and 6, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • Proven Clinical Success: A significant number of approved drugs and clinical candidates incorporate this scaffold or its close bioisosteres (e.g., pyrazolopyrimidine, pyrrolopyrimidine), validating its utility and providing a wealth of publicly available structure-activity relationship (SAR) data to guide new discovery programs.[1][5]

Therapeutic Landscape: A Scaffold for Diverse Targets

While renowned for kinase inhibition in oncology, the versatility of the 4-aminopyrimidine scaffold has led to its application across various therapeutic areas.[6]

Compound Class/Example Target(s) Therapeutic Area Key Insights Reference
Pyrazolopyrimidine derivatives FGFR, BTK, EGFR, SrcOncologyModifications of the core scaffold and its substituents have yielded highly potent and selective inhibitors for various tyrosine and serine/threonine kinases.[2]
Compound 37 (Example) p70S6K/Akt (dual inhibitor)Breast CancerA scaffold-docking strategy led to the identification of a 4-aminopyrimidine analog, which was optimized to yield a potent dual inhibitor with favorable in vivo efficacy.[7]
Aminopyrimidine-2,4-diones BRD4/PLK1 (dual inhibitor)OncologyStructure-based design was used to create dual inhibitors with excellent cytotoxic activity against various cancer cell lines.[8]
4-Aminopyrrolopyrimidine analogs Tie-2 KinaseOncology (Solid Tumors)Medicinal chemistry efforts led to potent inhibitors with robust oral tumor growth inhibition in animal models.[5]
4-Amino-2-thiopyrimidine derivatives Platelet AggregationThrombosisSAR studies identified compounds that markedly inhibit ADP-induced platelet aggregation.[9]

Section 2: Design and Synthesis of 4-Aminopyrimidine Libraries

The successful development of novel therapeutics begins with a robust strategy for chemical synthesis, enabling the systematic exploration of chemical space around the core scaffold.

The Drug Discovery Workflow: From Concept to Candidate

The process is an iterative cycle of design, synthesis, and testing. The goal is to refine the molecular structure to maximize potency and selectivity for the intended target while simultaneously optimizing for drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).

G cluster_0 Design Phase cluster_1 Synthesis Phase cluster_2 Testing & Optimization Phase Target_ID Target Identification & Validation SBDD Structure-Based Design (SBDD) / LBDD Target_ID->SBDD Library_Design Library Design SBDD->Library_Design Synthesis Chemical Synthesis of Analogs Library_Design->Synthesis Purification Purification & Characterization Synthesis->Purification HTS Primary Screen (Biochemical Assay) Purification->HTS Cellular_Assay Cellular Assays (On-Target & Viability) HTS->Cellular_Assay SAR SAR Analysis Cellular_Assay->SAR ADMET ADMET Profiling Cellular_Assay->ADMET Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design ADMET->Lead_Opt Lead_Opt->SBDD Refine Design Candidate Preclinical Candidate Lead_Opt->Candidate G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening & Profiling Primary_Assay Biochemical Assay (e.g., Kinase Inhibition) High-Throughput Determine IC50 Cellular_Assay Cellular Target Engagement (e.g., Western Blot for p-Substrate) Medium-Throughput Primary_Assay->Cellular_Assay Active 'Hits' Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine GI50 Cellular_Assay->Viability_Assay Selectivity Selectivity Profiling (Kinase Panel) Viability_Assay->Selectivity Potent & Efficacious 'Leads' ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Selectivity->ADME Tox In Vitro Toxicology (hERG, Cytotoxicity) ADME->Tox Final_Candidate Optimized Lead for In Vivo Studies Tox->Final_Candidate

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in diverse biological interactions.[1] As a fundamental component of nucleic acids, its derivatives are well-suited to interact with a multitude of biological targets, including protein kinases, which are critical regulators of cellular processes.[1][2] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[3][4] The 4-amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde scaffold represents a versatile starting point for the development of potent and selective kinase inhibitors. Its distinct functional groups—the 4-amino, 5-carbaldehyde, and 2-benzylsulfanyl moieties—provide multiple vectors for chemical modification, enabling a systematic exploration of the structure-activity relationship (SAR).

This guide provides a comprehensive framework for researchers and drug development professionals to conduct SAR studies on this promising pyrimidine scaffold. We will detail a plausible synthetic route, outline the design of a focused chemical library, and provide step-by-step protocols for relevant biochemical and cell-based assays to elucidate the key structural determinants of biological activity.

Rationale for SAR Study: Targeting Protein Kinases

The 2,4-diaminopyrimidine and related scaffolds are known to function as "hinge-binders" in the ATP-binding pocket of many protein kinases.[4] The amino group at the C4 position can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. Based on this established precedent and the structural features of this compound, we propose a hypothetical SAR exploration targeting protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR), both of which are significant targets in oncology.[5][6][7]

The SAR campaign will systematically probe the three key regions of the molecule:

  • C2-Benzylsulfanyl Group: This large, somewhat flexible group occupies the solvent-exposed region of the ATP pocket. Modifications here can influence potency, selectivity, and pharmacokinetic properties.

  • C4-Amino Group: While essential for hinge binding, substitution on this amine can modulate the strength of this interaction and explore additional binding pockets.

  • C5-Carbaldehyde Group: This reactive aldehyde serves as a versatile chemical handle for introducing a variety of substituents that can extend into the ribose-binding pocket or other nearby regions, potentially forming additional interactions to enhance affinity and selectivity.

PART 1: Synthesis of the Core Scaffold and Analog Library

Protocol 1: Synthesis of this compound (Core Scaffold)

Reaction Scheme:

Synthesis_Scheme cluster_0 Step 1: Formation of Intermediate A cluster_1 Step 2: Vilsmeier-Haack Formylation Malononitrile Malononitrile Intermediate_A Intermediate A (2-Benzylsulfanyl-4,6- diaminopyrimidine) Malononitrile->Intermediate_A Benzyl_isothiourea S-Benzylisothiourea Benzyl_isothiourea->Intermediate_A Base Base (e.g., NaOEt) in Ethanol Base->Intermediate_A Core_Scaffold 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde Intermediate_A->Core_Scaffold Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Core_Scaffold

Caption: Proposed two-step synthesis of the core scaffold.

Materials:

  • Malononitrile

  • S-Benzylisothiourea hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (for chromatography)

Procedure:

  • Step 1: Synthesis of 2-Benzylsulfanyl-4,6-diaminopyrimidine (Intermediate A) a. To a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol at 0°C, add S-benzylisothiourea hydrochloride (1.0 equivalent) portion-wise. Stir the mixture for 30 minutes at 0°C. b. Add malononitrile (1.0 equivalent) to the reaction mixture. c. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting materials are consumed. d. Cool the reaction mixture to room temperature and concentrate under reduced pressure. e. Partition the residue between water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude intermediate A, which can be used in the next step without further purification or purified by recrystallization if necessary.

  • Step 2: Vilsmeier-Haack Formylation a. Prepare the Vilsmeier reagent: To a flask containing anhydrous DMF (3.0 equivalents) at 0°C, add POCl₃ (1.2 equivalents) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes.[9][10] b. Dissolve the crude intermediate A from Step 1 in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C. c. Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC.[11] d. Carefully quench the reaction by pouring it onto crushed ice. e. Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. f. Extract the product with DCM (3x). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product, this compound.

Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of Analog Library for SAR Studies

The core scaffold provides three key points for diversification. The following protocols outline general methods for modifying each position.

SAR_Strategy cluster_R1 R1: C2-Sulfur Substituent cluster_R2 R2: C4-Amino Group cluster_R3 R3: C5-Carbaldehyde Core Core Scaffold R1_Node Vary Benzyl Ring (e.g., MeO, Cl, F, CF3) Vary Alkyl Group (e.g., methyl, ethyl, cyclopropyl) Core->R1_Node Modify S-Alkylisothiourea Starting Material R2_Node N-Alkylation (Me, Et) N-Acylation (Ac, Bz) Core->R2_Node Post-synthesis Modification R3_Node Reductive Amination (various amines) Wittig Reaction (alkenes) Condensation (oximes, hydrazones) Core->R3_Node Post-synthesis Modification

Caption: Diversification strategy for the SAR library.

A. Modification at the C2-Position (R1):

  • Rationale: To probe the steric and electronic requirements of the solvent-exposed region.

  • Method: Synthesize analogs by substituting S-benzylisothiourea in Protocol 1 with other S-alkyl or substituted S-benzylisothioureas (e.g., S-(4-methoxybenzyl)isothiourea, S-ethylisothiourea).[12]

B. Modification at the C4-Position (R2):

  • Rationale: To explore the impact of substitution on the key hinge-binding amino group.

  • Method: Perform N-alkylation or N-acylation on the core scaffold. For example, reductive amination of the C5-aldehyde followed by protection and subsequent N-alkylation at C4.

C. Modification at the C5-Position (R3):

  • Rationale: To explore interactions in the ribose-binding pocket and introduce diverse functionalities.

  • Method: The C5-carbaldehyde is a versatile handle for numerous reactions:

    • Reductive Amination: React the core scaffold with a variety of primary and secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride to yield diverse C5-aminomethyl derivatives.

    • Condensation Reactions: React with hydroxylamine to form oximes or with hydrazines to form hydrazones.[13]

    • Wittig Reaction: Convert the aldehyde to various alkenes.

Table 1: Proposed Analog Library for Initial SAR Screen

Compound IDR1 (C2-Substituent)R2 (C4-Substituent)R3 (C5-Substituent)Rationale
Core -S-CH₂Ph-NH₂-CHOParent Compound
A1 -S-CH₃-NH₂-CHOSmaller, less bulky C2 group
A2 -S-CH₂(4-MeO-Ph)-NH₂-CHOElectron-donating group at C2
A3 -S-CH₂(4-Cl-Ph)-NH₂-CHOElectron-withdrawing group at C2
B1 -S-CH₂Ph-NHCH₃-CHOSmall N-alkylation at C4
C1 -S-CH₂Ph-NH₂-CH=NOHOxime formation at C5
C2 -S-CH₂Ph-NH₂-CH₂-NH-(c-Pr)Reductive amination with cyclopropylamine
C3 -S-CH₂Ph-NH₂-CH₂-NH-(4-F-Ph)Reductive amination with fluoroaniline

PART 2: Biological Evaluation Protocols

Based on the rationale of targeting protein kinases, the following protocols describe a primary biochemical assay to determine direct enzyme inhibition and a secondary cell-based assay to assess cellular activity.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced by the kinase reaction, which is a direct measure of enzyme activity. A decrease in ADP production in the presence of the test compound indicates inhibition.[14]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2 or EGFR)

  • Specific kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: a. Create a serial dilution series of the test compounds in 100% DMSO (e.g., 11-point, 3-fold dilutions starting from 1 mM). b. In a 384-well assay plate, add 50 nL of each compound dilution. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction: a. Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations should be determined empirically, but a starting point is 2X the final desired kinase concentration and the Km value for the substrate. b. Add 5 µL of the 2X kinase/substrate solution to each well containing the compounds or DMSO. c. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiation and Incubation: a. Prepare a 2X ATP solution in Kinase Assay Buffer (final concentration should be at the Km for ATP for the specific kinase). b. Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. c. Incubate the plate at 30°C for 60 minutes.

  • Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Normalize the data using the 0% and 100% inhibition controls. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell-Based Proliferation/Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It provides a robust method for assessing the anti-proliferative or cytotoxic effects of compounds on cancer cell lines.[15]

Materials:

  • Human cancer cell line (e.g., A549 for NSCLC/EGFR, or HUVEC for angiogenesis/VEGFR-2)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well cell culture plates

  • Microplate reader (510 nm)

Procedure:

  • Cell Plating: a. Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of medium. b. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Remove the medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle (DMSO) controls. c. Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Cell Fixation: a. Gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C. b. Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining and Measurement: a. Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature. b. Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry. c. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. d. Shake the plate for 5-10 minutes on a shaker. e. Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell growth inhibition relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

PART 3: Data Interpretation and Next Steps

The initial SAR from the proposed library will guide the subsequent rounds of optimization.

SAR_Workflow Start Synthesize Core & Analog Library Assay Screen in Biochemical & Cell-Based Assays Start->Assay Analysis Analyze SAR Data (IC50 / GI50 values) Assay->Analysis Decision Identify Key Pharmacophores and Activity Trends Analysis->Decision Optimization Design & Synthesize Second-Generation Analogs Decision->Optimization Favorable SAR Lead Lead Candidate Decision->Lead Potent & Selective Compound Identified Optimization->Assay Iteration Iterative Cycles of Design-Synthesize-Test

Caption: Iterative workflow for SAR-driven lead optimization.

Interpreting the Data:

  • Activity Cliffs: Pay close attention to "activity cliffs," where a small structural modification leads to a large change in activity.[16] For example, if compound A3 (-Cl) is significantly more potent than A2 (-OMe), it may suggest that an electron-withdrawing group is favored at that position.

  • Biochemical vs. Cellular Activity: Discrepancies between IC₅₀ (biochemical) and GI₅₀ (cellular) values can provide insights into cell permeability, off-target effects, or metabolic stability.

  • Pharmacophore Modeling: As data is generated, a pharmacophore model can be developed to better understand the key features required for activity, such as hydrogen bond donors/acceptors and hydrophobic centers.[7][17][18] This can guide the design of more potent and selective future analogs.

By following this structured approach of synthesis, biological testing, and data analysis, researchers can effectively explore the chemical space around the this compound scaffold to identify and optimize novel drug candidates.

References

  • Al-Otaibi, J. S., et al. (2025). Pharmacophore modeling and virtual screening studies for new VEGFR-2 kinase inhibitors. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Anonymous. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences.
  • Song, M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
  • Vaskevych, A. I., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds.
  • Abdel-Aziz, A. A.-M., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances.
  • Anonymous. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences.
  • Lee, J. H., et al. (2010). Pharmacophore modeling and virtual screening studies for new VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry.
  • Khan, M. A., et al. (2021). Pharmacophore and Docking Guided Virtual Screening Study for Discovery of Type I Inhibitors of VEGFR-2 Kinase. Combinatorial Chemistry & High Throughput Screening.
  • Anonymous. (n.d.). Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor. Research Journal of Pharmacy and Technology.
  • Song, M., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University.
  • Song, M., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023).
  • Song, M., et al. (2024).
  • George, S., et al. (2022).
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Zhang, Y., et al. (2021). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • BenchChem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. BenchChem.
  • Al-Warhi, T., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies.
  • Keep, R. F., et al. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer.
  • Sanjeev, B. S., et al. (2013). Bioassays for anticancer activities. Methods in Molecular Biology.
  • Vaskevych, A. I., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
  • Anonymous. (n.d.). Process for synthesis of a 2-thioalkyl pyrimidine.
  • Nandy, A., et al. (2024). Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. Wiley Online Library.
  • Brzozowski, Z., et al. (2011). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Anonymous. (n.d.).
  • Senthil, V., et al. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. Scientific Reports.
  • Antonchick, A. P. (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Synfacts.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org.
  • Zhang, Y., et al. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. jk-sci.com.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. oncodesign-services.com.
  • Anonymous. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijrpr.com.
  • Anonymous. (n.d.).
  • He, Y., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: A pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer.
  • Anonymous. (n.d.). Formylation of 6Aminouracil with Vilsmeier Reagent.
  • Brown, R. K., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers.
  • Balalaie, S., et al. (2008).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. hymasynthesis.com.
  • Guidechem. (n.d.). How to Synthesize 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde?. guidechem.com.
  • Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design?.
  • Ghorab, M. M., et al. (2024).
  • Bajorath, J. (2016). On Exploring Structure Activity Relationships. Journal of Medicinal Chemistry.
  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships.
  • Mahmoud, A. R. (2025). Structure-Activity Relationship Studies in Organic Drug Development.
  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.

Sources

Application Notes & Protocols: A Tiered Strategy for Bioactivity Screening of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural molecules and synthetic drugs with a vast range of biological activities.[1][2][3] Derivatives of pyrimidine have been extensively explored and developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][5][6] This document provides a comprehensive experimental framework for the initial bioactivity screening of a novel derivative, 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde .

We present a tiered, logic-driven approach, beginning with broad-spectrum in vitro assays to identify primary biological effects, followed by guidance for more focused secondary assays. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing reproducibility, scientific rationale, and robust data interpretation. This guide will detail validated methodologies for assessing three high-probability bioactivities for a pyrimidine derivative: anticancer (cytotoxicity) , antimicrobial , and anti-inflammatory activity.

Compound Profile & Preparation

Compound: this compound Structure:

(Simplified 2D representation)

Physicochemical Considerations: The benzylsulfanyl group suggests moderate lipophilicity. The amino and carbaldehyde groups may contribute to hydrogen bonding capabilities. Solubility is a critical first step.

Protocol 2.1: Stock Solution Preparation

  • Primary Solvent Selection: Due to its likely organic nature, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent. It is crucial to use cell culture grade, anhydrous DMSO to prevent precipitation and cytotoxicity.

  • Solubility Testing: Begin by attempting to dissolve 1-10 mg of the compound in 100 µL of DMSO to create a high-concentration stock (e.g., 10-100 mM). Vortex thoroughly and observe for complete dissolution. Gentle warming (37°C) may be applied if necessary.

  • Stock Concentration: Prepare a 10 mM stock solution in 100% DMSO. For example, if the molecular weight is 273.34 g/mol , dissolve 2.73 mg in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture to maintain stability.

  • Working Solutions: For all cellular assays, dilute the DMSO stock in the appropriate sterile culture medium immediately before use. Crucially, the final concentration of DMSO in the assay well should be kept below 0.5% (v/v), and ideally ≤0.1% , as higher concentrations can induce cytotoxicity or other off-target effects. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

A Tiered Approach to Bioactivity Screening

A successful screening campaign efficiently allocates resources by starting with broad, cost-effective assays and progressing to more complex, mechanism-specific studies for validated "hits."

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Secondary Assays cluster_2 Phase 3: Lead Optimization A Anticancer Cytotoxicity Screen (MTT Assay) D Dose-Response & IC50 Determination A->D If Active B Broad-Spectrum Antimicrobial Screen (Broth Microdilution vs. Panel) B->D If Active C General Anti-inflammatory Screen (Protein Denaturation Assay) C->D If Active E Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) D->E F Selectivity & Toxicity Profiling (vs. Normal Cell Lines) D->F G Structure-Activity Relationship (SAR) Studies E->G F->G Compound Test Compound: 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde Compound->A Evaluate Compound->B Evaluate Compound->C Evaluate

Caption: Tiered experimental workflow for compound bioactivity screening.

Protocol: Anticancer Cytotoxicity Screening

The initial evaluation of anticancer potential relies on assessing a compound's ability to reduce the viability or proliferation of cancer cells.[7] The MTT assay is a robust, widely used colorimetric method for this purpose, measuring mitochondrial metabolic activity as a proxy for cell viability.[8][9][10]

Protocol 4.1: MTT Cell Viability Assay

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent (5 mg/mL) D->E F 6. Incubate (3-4h) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Line Selection: Choose relevant human cancer cell lines. A standard starting panel could include:

    • MCF-7: Breast adenocarcinoma (adherent)

    • HCT-116: Colorectal carcinoma (adherent)

    • HeLa: Cervical cancer (adherent)

    • A non-cancerous cell line (e.g., MRC-5, normal lung fibroblast) should be included to assess selectivity.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the 10 mM DMSO stock. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for:

    • Negative Control: Cells with medium only.

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Cisplatin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of this solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration).

Compound Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192.1 ± 5.1
575.4 ± 3.8
1051.2 ± 4.2
2523.6 ± 3.1
508.9 ± 2.5
Calculated IC₅₀ (µM) ~10.5

Protocol: Antimicrobial Activity Screening

Pyrimidine derivatives are well-documented for their antimicrobial properties.[3][6] The initial screen should assess the compound's ability to inhibit the growth of a representative panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[11]

Protocol 5.1: Broth Microdilution for MIC Determination

Methodology:

  • Microorganism Panel: Select a panel of clinically relevant microorganisms:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

    • Fungi: Candida albicans, Aspergillus flavus

  • Inoculum Preparation: Grow microorganisms to the logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the inoculum to a 0.5 McFarland standard.[12]

  • Plate Preparation: In a sterile 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The concentration range typically spans from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well. The final volume in each well should be 100-200 µL.

  • Controls:

    • Growth Control: Wells with broth and inoculum only.

    • Sterility Control: Wells with broth only.

    • Positive Control: A known antibiotic (e.g., Ampicillin for bacteria, Clotrimazole for fungi).[6]

    • Vehicle Control: Inoculum with broth containing the highest DMSO concentration.

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria; 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11] This can be assessed visually or by measuring absorbance.

Data Presentation:

MicroorganismMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Drug
S. aureus16<4 (Ampicillin)
E. coli>128<8 (Ampicillin)
C. albicans32<2 (Clotrimazole)

Protocol: Anti-inflammatory Activity Screening

Inflammation is a key process in many diseases, and its modulation is a common therapeutic strategy.[13] Many pyrimidine compounds have shown anti-inflammatory activity.[1] A simple, cost-effective in vitro method to screen for this activity is the inhibition of protein denaturation assay. Denaturation of proteins is a well-documented cause of inflammation.

Protocol 6.1: Inhibition of Albumin Denaturation

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% (w/v) Bovine Serum Albumin (BSA) solution and 0.5 mL of the test compound at various concentrations (e.g., 100-1000 µg/mL) in phosphate-buffered saline (PBS).

  • Controls:

    • Negative Control: 0.5 mL of BSA and 0.5 mL of PBS.

    • Positive Control: 0.5 mL of BSA and 0.5 mL of a standard anti-inflammatory drug like Diclofenac sodium.[14][15]

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.

  • Cooling & Measurement: After cooling to room temperature, measure the turbidity (a result of denaturation) by reading the absorbance at 660 nm.[16]

  • Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Abs_Control - Abs_Treated) / Abs_Control] * 100

Data Presentation:

Concentration (µg/mL)% Inhibition of Denaturation (Mean ± SD)
10015.2 ± 2.1
25033.8 ± 3.5
50058.1 ± 4.0
100079.4 ± 5.2
Diclofenac (100)85.5 ± 3.9

Conclusion and Future Directions

This document outlines a foundational, tiered strategy for characterizing the bioactivity of this compound. Positive results, or "hits," from these primary screens warrant progression to Phase 2 (see workflow diagram). Secondary assays should aim to confirm the initial activity, determine the mechanism of action (e.g., apoptosis assays for anticancer hits, enzyme inhibition assays for anti-inflammatory hits), and assess selectivity against non-pathogenic or non-cancerous cells. This systematic approach ensures that resources are directed toward the most promising therapeutic avenues for this novel compound.

References

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Biological Activity of Pyrimidine Deriv
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
  • Synthesis and Biological Activities of Some Pyrimidine Deriv
  • Bioassays for anticancer activities. PubMed.
  • A comprehensive review on in-vitro methods for anti- microbial activity. N/A.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. N/A.
  • Methods for in vitro evaluating antimicrobial activity: A review.
  • Bioassays for anticancer activities. Semantic Scholar.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. N/A.
  • IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications.
  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. PMC - NIH.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv

Sources

Application Notes and Protocols for In Vitro Evaluation of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4]. 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde is a novel derivative that holds promise as a potential therapeutic agent. Its structural features, including the 4-amino group, the benzylsulfanyl moiety at the 2-position, and the reactive carbaldehyde at the 5-position, suggest several avenues for biological interaction. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro evaluation of this compound, focusing on its potential as an anticancer agent. The protocols described herein are designed to first establish cytotoxic activity and then to elucidate the underlying mechanism of action.

Section 1: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit the proliferation of cancer cells. A cytotoxicity assay provides a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Rationale and Experimental Choice

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay is widely used for initial screening due to its reliability, high throughput, and cost-effectiveness[5][6]. We recommend screening against a panel of cancer cell lines representing different tumor types to identify potential tissue-specific activity.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay & Readout seed_cells Seed Cancer Cells in 96-well plates incubate_24h Incubate for 24h (Adhesion) seed_cells->incubate_24h add_compound Add serial dilutions of Compound incubate_24h->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow for MTT-based cytotoxicity screening.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Parameter Recommendation
Cell Lines MCF-7, MDA-MB-231 (Breast), A549 (Lung), HCT-116 (Colon)
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.1 µM - 100 µM
Incubation Time 48 - 72 hours
Positive Control Doxorubicin

Section 2: Mechanistic Elucidation - Kinase Inhibition Profile

Given that numerous pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, a logical next step is to screen this compound against a panel of relevant kinases.[5][7][8] The Epidermal Growth Factor Receptor (EGFR) is a prominent target in many cancers, and its inhibition is a clinically validated anticancer strategy[5][6][9].

Rationale and Experimental Choice

An in vitro kinase assay using recombinant EGFR protein allows for a direct assessment of the compound's inhibitory activity without the complexity of a cellular environment. A common method involves measuring the phosphorylation of a substrate peptide by the kinase using ATP. The inhibition of this process by the compound can be quantified.

Experimental Workflow: In Vitro EGFR Kinase Assay

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection reagents Combine in well: - Recombinant EGFR - Kinase Buffer - Test Compound pre_incubate Pre-incubate (10 min) reagents->pre_incubate start_reaction Add ATP & Substrate Peptide pre_incubate->start_reaction incubate_rt Incubate at RT (30-60 min) start_reaction->incubate_rt stop_reaction Add Stop Reagent incubate_rt->stop_reaction add_detection Add Detection Reagent (e.g., ADP-Glo) stop_reaction->add_detection read_luminescence Read Luminescence add_detection->read_luminescence data_analysis data_analysis read_luminescence->data_analysis Calculate % Inhibition

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Detailed Protocol: In Vitro EGFR Kinase Assay
  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of the test compound.

  • Reaction Setup: In a 96-well plate, add 5 µL of the test compound at various concentrations, followed by 10 µL of a solution containing recombinant human EGFR and a suitable peptide substrate. Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to its Km value for EGFR.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature.

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a commercial kit such as ADP-Glo™ (Promega). This involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

Parameter Recommendation
Enzyme Recombinant Human EGFR
Substrate Poly(Glu, Tyr) 4:1 or specific peptide substrate
ATP Concentration ~Km for EGFR (e.g., 10 µM)
Detection Method ADP-Glo™ Luminescence Assay
Positive Control Gefitinib or Erlotinib

Section 3: Delving Deeper - Cellular Mechanism of Action

Once a primary target or cytotoxic effect is identified, further assays are necessary to understand how the compound affects the cell's machinery, leading to cell death.

Cell Cycle Analysis by Flow Cytometry

Rationale: Many anticancer drugs induce cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating. Analyzing the DNA content of cells treated with the compound can reveal such an effect.

Protocol Outline:

  • Treat cells (e.g., a sensitive cell line identified in the MTT assay) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a particular phase (G1, S, or G2/M) compared to the control indicates cell cycle arrest.

Apoptosis Assessment by Annexin V/PI Staining

Rationale: A common mechanism of action for cytotoxic compounds is the induction of apoptosis, or programmed cell death. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be used to detect this event. Propidium Iodide (PI) is a fluorescent dye that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Protocol Outline:

  • Treat cells with the compound at its IC50 concentration for a relevant time point (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cells.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. An increase in the Annexin V-positive cell population indicates the induction of apoptosis.

Target Engagement and Pathway Modulation by Western Blotting

Rationale: If a specific kinase like EGFR is inhibited, it is crucial to confirm that the compound engages this target within the cell and modulates its downstream signaling pathway. Western blotting can be used to detect changes in the phosphorylation status of the target kinase and its key downstream effectors (e.g., Akt, ERK).

Experimental Workflow: Western Blotting

WB_Workflow cell_treatment Treat Cells with Compound (e.g., 2h) cell_lysis Lyse Cells & Quantify Protein cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibody (e.g., p-EGFR, EGFR, p-Akt, Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Add Chemiluminescent Substrate secondary_ab->detection imaging Image with Chemiluminescence Detector detection->imaging

Caption: Workflow for Western Blot analysis of pathway modulation.

Protocol Outline:

  • Treat a sensitive cell line with the compound at various concentrations for a short period (e.g., 2-4 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., anti-p-EGFR and anti-EGFR).

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate. A decrease in the ratio of phosphorylated protein to total protein indicates target inhibition.

Conclusion

The in vitro assays outlined in this guide provide a systematic approach to characterizing the biological activity of this compound. By starting with broad cytotoxicity screening and progressively moving towards more specific mechanistic studies, researchers can efficiently determine the compound's potential as an anticancer agent, identify its molecular target, and elucidate its mechanism of action. These foundational studies are critical for making informed decisions about the future development of this promising pyrimidine derivative.

References

  • Jubie, S., Kalirajan, R., Gowramma, B., Gomathy, S., & Sankar, S. (2021). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(4), 451-461. [Link]

  • Bentham Science Publishers. (2020). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Bentham Science. [Link]

  • Tzankova, V., Yotova, T., Zlatkov, A., Peikov, P., & Zhelyazkova, S. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 23(11), 2959. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Sayed, M. A. A., & Yoo, K. H. (2020). Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidne derivatives showing apoptotic effect. Bioorganic Chemistry, 96, 103621. [Link]

  • El-Sayed, W. M., El-Haddad, S. A., & El-Sheshtawy, H. S. (2021). Synthesis and characterization of the novel pyrimidine's derivatives, as a promising tool for antimicrobial agent and in-vitro cytotoxicity. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed Central. [Link]

  • Krajewska, U., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

  • National Center for Biotechnology Information. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. PubMed Central. [Link]

  • Llaguno, S., et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS ONE, 16(10), e0258833. [Link]

  • Hande, B., & Gavali, L. (2023). Synthesis, Characterization And Biological Activities Of Novel Methoxy Bezaldehyde Derivatives Of 4-Aminopyrrolo [2, 3-D] Pyrimidine. The American Journal of Pure and Applied Sciences, 2(01), 1-10. [Link]

  • El-Mekabaty, A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. RSC Advances, 15(1), 1-15. [Link]

  • Sławiński, J., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(18), 5625. [Link]

  • Viswanadha, S., et al. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4615-4619. [Link]

  • National Center for Biotechnology Information. (2013). Inhibition of the Mitochondrial Pyrimidine Biosynthesis Enzyme Dihydroorotate Dehydrogenase by Doxorubicin and Brequinar Sensitizes Cancer Cells to TRAIL-induced Apoptosis. PubMed. [Link]

  • National Center for Biotechnology Information. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PubMed Central. [Link]

  • Liu, H. M., et al. (2014). Synthesis, in vitro antimicrobial and cytotoxic activities of novel pyrimidine-benzimidazol combinations. Bioorganic & Medicinal Chemistry Letters, 24(11), 2490-2493. [Link]

Sources

cell-based assays using 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cellular Assays Featuring 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde: A Novel Compound for Cancer Research

Introduction: The Scientific Rationale

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleobases and a plethora of therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Notably, the strategic functionalization of the pyrimidine ring has led to the development of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4][5]

This document provides detailed application notes for the characterization of This compound , a novel pyrimidine derivative. Given its structural similarities to known bioactive molecules, such as Akt kinase inhibitors and dual ErbB-2/EGFR inhibitors, this compound is hypothesized to possess antiproliferative and pro-apoptotic properties, potentially mediated through kinase inhibition.[5][6]

These protocols are designed for researchers in drug discovery and chemical biology to systematically evaluate the compound's efficacy and mechanism of action in cell-based models. We present a tiered approach, beginning with a broad assessment of cytotoxicity, followed by specific assays to elucidate the mode of cell death and to investigate its potential as a kinase inhibitor.

Application Note 1: High-Throughput Cell Viability Screening (MTT Assay)

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells. This assay is a robust and widely used primary screen to determine the cytotoxic effects of a compound across multiple cell lines.[9][10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis prep_cells Prepare single-cell suspension seed_plate Seed cells into 96-well plate prep_cells->seed_plate add_compound Add compound dilutions to wells seed_plate->add_compound prep_compound Prepare serial dilutions of 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde prep_compound->add_compound incubate_cells Incubate for 48-72 hours add_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate plot_data Plot dose-response curve read_plate->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • This compound (Test Compound)

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest logarithmically growing cells and perform a cell count. b. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate. d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: a. Prepare a 10 mM stock solution of the Test Compound in DMSO. b. Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%. c. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only). d. Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions. e. Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Assay and Data Acquisition: a. Add 10 µL of MTT solution (5 mg/mL) to each well.[8] b. Incubate for 2-4 hours at 37°C, 5% CO₂. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of solubilization solution to each well to dissolve the crystals.[11] e. Shake the plate gently for 15 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log concentration of the compound.

Cell LineIC₅₀ (µM)
MCF-7Result
A549Result
HCT116Result

Application Note 2: Apoptosis Detection (Caspase-Glo® 3/7 Assay)

Principle of the Assay

A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases that execute programmed cell death. Caspases-3 and -7 are key effector caspases in the apoptotic pathway.[12] The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate. When added to apoptotic cells, the substrate is cleaved by activated caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal proportional to the amount of caspase activity.[13] This assay helps determine if the cytotoxicity observed in the primary screen is due to apoptosis.[14]

Apoptosis Signaling Cascade

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome extrinsic Extrinsic Pathway (Death Receptors) initiator Initiator Caspases (Caspase-8, Caspase-9) extrinsic->initiator intrinsic Intrinsic Pathway (Mitochondrial Stress) intrinsic->initiator compound 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde (Hypothesized) compound->intrinsic effector Effector Caspases (Caspase-3, Caspase-7) initiator->effector cleavage Substrate Cleavage effector->cleavage apoptosis Apoptosis cleavage->apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells and compound treatment setup as in the MTT assay (use opaque-walled 96-well plates for luminescence).

  • Caspase-Glo® 3/7 Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in an opaque-walled 96-well plate and treat with the Test Compound at its IC₅₀ and 2x IC₅₀ concentrations (determined from the MTT assay) for 24 hours. b. Include positive control (e.g., staurosporine) and vehicle control wells.

  • Assay Execution: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Mix the contents by gentle shaking on an orbital shaker for 2 minutes. e. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: a. Measure the luminescence of each well using a luminometer.

Data Presentation: Caspase Activity

Results are typically expressed as a fold change in luminescence relative to the vehicle control.

TreatmentConcentrationLuminescence (RLU)Fold Change vs. Vehicle
Vehicle Control (DMSO)0.5%Result1.0
Test CompoundIC₅₀ResultResult
Test Compound2x IC₅₀ResultResult
Positive Control (Staurosporine)1 µMResultResult

Application Note 3: Kinase Inhibitor Profiling (Generic Assay)

Principle of the Assay

Protein kinases are enzymes that regulate a vast array of cellular processes by phosphorylating substrate proteins, and their dysregulation is a common feature of cancer.[4] Many kinase assays quantify the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay, for example, is a luminescent assay that measures the amount of ADP produced. The amount of ADP is proportional to kinase activity, and a decrease in signal in the presence of a compound indicates inhibition.[15][] Screening the compound against a panel of kinases can help identify specific targets.[17][18]

Generic Kinase Signaling Pathway

Kinase_Pathway cluster_pathway Signaling Cascade cluster_response Cellular Response compound 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde kinase1 Kinase A compound->kinase1 Inhibition receptor Receptor Tyrosine Kinase (e.g., EGFR) receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Proliferation, Survival tf->response

Caption: Inhibition of a generic kinase signaling pathway.

Generalized Protocol: In Vitro Kinase Inhibition Assay

Note: This is a generalized protocol. Specific conditions (enzyme/substrate concentrations, reaction time) must be optimized for each kinase.

Materials:

  • Kinase of interest (e.g., EGFR, Akt, MEK1).

  • Specific substrate for the kinase.

  • ATP.

  • Kinase assay buffer.

  • Test Compound.

  • ADP-Glo™ Kinase Assay System (or similar).

  • Low-volume 384-well plates.

  • Luminometer.

Procedure:

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of a solution containing the kinase and its specific substrate in reaction buffer. b. Add 0.5 µL of the Test Compound at various concentrations (e.g., 10 µM). Include a known inhibitor as a positive control and DMSO as a negative control. c. Initiate the kinase reaction by adding 2 µL of ATP solution. d. Incubate for 60 minutes at room temperature.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: a. Measure luminescence using a luminometer.

Data Presentation: Kinase Inhibition Profile

Data is often presented as the percentage of kinase activity remaining relative to the DMSO control.

Kinase TargetTest Compound (10 µM) % Inhibition
EGFRResult
Akt1Result
MEK1Result
SRCResult
CDK2Result

References

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • Reaction Biology. (n.d.). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from Reaction Biology Website. [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from BioAssay Systems Website. [Link]

  • An, F., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from Creative Diagnostics Website. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from Reaction Biology Website. [Link]

  • Stark, T., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 77-88. [Link]

  • Stark, T., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. JOVE. [Link]

  • BMG Labtech. (n.d.). Apoptosis – what assay should I use? Retrieved from BMG Labtech Website. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from NCBI Bookshelf. [Link]

  • Al-Ostath, A. I., et al. (2016). Recent Advances in Pyrimidine-Based Drugs. Semantic Scholar. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSCARR. [Link]

  • Molecules. (2021). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. MDPI. [Link]

  • Molecules. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

  • The ASPD. (n.d.). Synthesis, Characterization And Biological Activities Of Novel Methoxy Bezaldehyde Derivatives Of 4-Aminopyrrolo [2, 3-D] Pyrimidine. Retrieved from The ASPD Website. [Link]

  • Molecules. (2021). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. MDPI. [Link]

  • RSC Medicinal Chemistry. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Royal Society of Chemistry. [Link]

  • Molecules. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Molecules. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. PubMed. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2008). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the dedicated technical support center for the synthesis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-yield, high-purity synthesis of this important intermediate.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a frequent challenge and can stem from several sources. A systematic approach to troubleshooting is crucial.

A1: Key Factors Influencing Yield:

  • Purity of Starting Materials: The primary precursor, 4-amino-2-thiouracil, and benzyl chloride must be of high purity. Impurities can lead to unwanted side reactions, consuming reagents and complicating purification.

  • Inefficient Benzylation: The initial S-benzylation of 4-amino-2-thiouracil is a critical step. Incomplete reaction here will directly impact the final yield. Ensure your base (e.g., sodium hydroxide, potassium carbonate) is completely dissolved and the reaction is allowed sufficient time to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is highly recommended.

  • Suboptimal Vilsmeier-Haack Formylation: The formylation of the pyrimidine ring is often the most sensitive step. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly reactive and moisture-sensitive.[1][2]

    • Moisture Contamination: Traces of water will rapidly decompose the Vilsmeier reagent, rendering it ineffective.[1] Ensure all glassware is oven-dried, and use anhydrous DMF.

    • Incorrect Stoichiometry: An excess or deficit of the Vilsmeier reagent can lead to either incomplete reaction or the formation of byproducts. A molar ratio of 1.5 to 2.0 equivalents of the Vilsmeier reagent to the benzylated pyrimidine is a good starting point.

    • Temperature Control: The formation of the Vilsmeier reagent is exothermic and requires cooling (0-5 °C) to prevent decomposition.[1] However, the subsequent formylation reaction may require gentle heating (e.g., 40-60 °C) to drive it to completion.[1]

Q2: I am observing significant impurity formation. How can I identify and minimize these byproducts?

Impurity profiling is key to optimizing your reaction. The most common impurities arise from side reactions during the benzylation and formylation steps.

A2: Common Impurities and Mitigation Strategies:

  • N-Benzylation: Besides the desired S-benzylation, competitive N-benzylation can occur on the pyrimidine ring. This can be minimized by carefully controlling the reaction temperature and using a less polar solvent.

  • Over-formylation: While less common for this substrate, highly activated aromatic systems can undergo di-formylation.[1] Careful control of the Vilsmeier reagent stoichiometry is the best preventative measure.

  • Unreacted Starting Materials: The presence of unreacted 2-(benzylthio)-4-aminopyrimidine indicates an incomplete formylation reaction. This could be due to an inactive Vilsmeier reagent or insufficient reaction time/temperature.

  • Hydrolysis of the Carbaldehyde: The aldehyde functional group can be sensitive to prolonged exposure to harsh acidic or basic conditions during workup and purification. A neutralized, prompt workup is advisable.

Q3: My reaction seems to stall and does not go to completion, even with extended reaction times. What could be the cause?

A stalled reaction is often indicative of a critical issue with one of the reagents or the reaction environment.

A3: Troubleshooting a Stalled Reaction:

  • Vilsmeier Reagent Integrity: As mentioned, the Vilsmeier reagent is the most likely culprit.[1][2] Prepare it fresh for each reaction. The quality of your POCl₃ and DMF is paramount. Old or improperly stored DMF can contain dimethylamine, which can interfere with the reaction.[3]

  • Precipitation of Reactants: In some cases, the starting material or intermediates may precipitate out of the solution, effectively halting the reaction. Ensure you are using a suitable solvent that can maintain the solubility of all components at the reaction temperature.

  • Inadequate Mixing: If the reaction mixture becomes too thick, proper stirring may be impeded, leading to localized concentration gradients and an incomplete reaction. Consider using a mechanical stirrer for larger-scale reactions.

II. Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis, offering insights into the rationale behind procedural choices.

Q: What is the role of the Vilsmeier-Haack reaction in this synthesis?

A: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[4] In this synthesis, it is used to formylate the 5-position of the 2-(benzylthio)-4-aminopyrimidine ring. The reaction proceeds via an electrophilic aromatic substitution mechanism where the Vilsmeier reagent acts as the electrophile.[4]

Q: Are there alternative methods for the formylation step?

A: While the Vilsmeier-Haack reaction is the most common and generally efficient method, other formylation techniques exist, such as the Duff reaction or the Gattermann-Koch reaction. However, these methods often require harsher conditions or are less suitable for this specific substrate.

Q: What are the key safety precautions to consider during this synthesis?

A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The Vilsmeier reagent is also moisture-sensitive and corrosive.[1] The reaction should be quenched carefully by slowly adding the reaction mixture to ice water.

Q: What are the recommended purification techniques for the final product?

A: The crude product can typically be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[1] If significant impurities persist, column chromatography on silica gel may be necessary.

III. Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices for yield and purity optimization.

Step 1: Synthesis of 2-(Benzylthio)-4-aminopyrimidine
  • To a stirred solution of 4-amino-2-thiouracil (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add a base such as sodium hydroxide or potassium carbonate (1.1 equivalents).

  • Stir the mixture at room temperature until the base is fully dissolved.

  • Add benzyl chloride (1.05 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain 2-(benzylthio)-4-aminopyrimidine.

Step 2: Vilsmeier-Haack Formylation to Yield this compound
  • In a separate, oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the chilled DMF, maintaining the temperature between 0-5 °C. Stir for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.[1]

  • Dissolve 2-(benzylthio)-4-aminopyrimidine (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the pyrimidine derivative dropwise to the pre-formed Vilsmeier reagent, again maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) to a pH of 7-8.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

IV. Data Presentation and Visualization

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Action
Low Yield Impure starting materialsUse high-purity reagents.
Incomplete benzylationEnsure complete dissolution of base and monitor by TLC.
Inactive Vilsmeier reagentUse anhydrous conditions and fresh reagents.[1]
Incorrect stoichiometryOptimize the molar ratio of the Vilsmeier reagent.
Suboptimal temperatureControl temperature during reagent formation and reaction.
Impurity Formation N-benzylationControl reaction temperature and solvent polarity.
Over-formylationUse precise stoichiometry of the Vilsmeier reagent.[1]
Unreacted starting materialEnsure active Vilsmeier reagent and sufficient reaction time/temperature.
Stalled Reaction Decomposed Vilsmeier reagentPrepare the reagent fresh under anhydrous conditions.[3]
Reactant precipitationUse a suitable solvent to maintain solubility.
Inadequate mixingEmploy efficient stirring, especially for larger scales.
Diagram 1: Synthetic Pathway

Synthesis_Pathway A 4-Amino-2-thiouracil B 2-(Benzylthio)-4-aminopyrimidine A->B Benzyl Chloride, Base C 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde B->C Vilsmeier-Haack (POCl3, DMF)

Caption: Synthetic route to the target compound.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurities check_reagents Check Purity of Starting Materials start->check_reagents check_benzylation Verify Benzylation Step (TLC) check_reagents->check_benzylation check_vilsmeier Investigate Vilsmeier-Haack Step check_benzylation->check_vilsmeier vilsmeier_moisture Anhydrous Conditions? check_vilsmeier->vilsmeier_moisture vilsmeier_stoichiometry Correct Stoichiometry? vilsmeier_moisture->vilsmeier_stoichiometry Yes optimize_conditions Optimize Reaction Conditions vilsmeier_moisture->optimize_conditions No vilsmeier_temp Optimal Temperature Profile? vilsmeier_stoichiometry->vilsmeier_temp Yes vilsmeier_stoichiometry->optimize_conditions No vilsmeier_temp->optimize_conditions No purification Refine Purification Method vilsmeier_temp->purification Yes success Successful Synthesis optimize_conditions->success purification->success

Caption: A logical workflow for troubleshooting synthesis issues.

V. References

  • BenchChem. Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. Available from:

  • Wikipedia. Vilsmeier reagent. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. Available from: [Link]

  • ResearchGate. How can I improve the Vilsmeier-Haack reaction? Available from: [Link]

  • SCIRP. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available from: [Link]

  • PrepChem.com. Synthesis of Vilsmeier reagent. Available from: [Link]

  • Reddit. Vilsmeier-Haack formilation help. Available from: [Link]

  • ResearchGate. A facile route for the synthesis of novel 2-benzylthio-4,6-disubstituted pyrimidine analogues. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. By understanding the underlying chemistry and potential pitfalls, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction to the Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack formylation of a 4-Amino-2-benzylsulfanyl-pyrimidine precursor. This reaction, while effective, is sensitive to various parameters and can lead to a range of byproducts. This guide provides a structured, question-and-answer-based approach to address the most common issues observed in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC analysis shows multiple spots after the Vilsmeier-Haack reaction. What are the likely byproducts?

A1: The presence of multiple spots on your TLC plate is a common observation and can be attributed to several side reactions. The primary byproducts in the synthesis of this compound can be categorized as follows:

  • Byproducts from Incomplete or Alternative Formylation:

    • Unreacted Starting Material: 4-Amino-2-benzylsulfanyl-pyrimidine.

    • Formamidinium Salt: Reaction of the Vilsmeier reagent with the exocyclic amino group.

  • Byproducts from the Instability of the Benzyl Thioether:

    • 2-Mercapto-4-amino-pyrimidine-5-carbaldehyde: Cleavage of the benzyl group.

    • Oxidation Products: Sulfoxide or sulfone derivatives of the starting material or product.

  • Byproducts from Product Degradation or Further Reaction:

    • Pyrimido[4,5-d]pyrimidine Derivatives: Self-condensation of the product.

    • Aldol Condensation Products: If other enolizable ketones or aldehydes are present.

A comparative TLC analysis with synthetically prepared standards of the suspected byproducts can aid in their initial identification.

Q2: I have a significant amount of a byproduct that appears to be more polar than my desired product. What could it be?

A2: A more polar byproduct often indicates the formation of a salt or a compound with a free thiol group. The two most probable candidates are:

  • Formamidinium Salt: The Vilsmeier reagent is a powerful electrophile that can react with the exocyclic 4-amino group to form a dimethylformamidinium salt.[1] This reaction is competitive with the desired C-5 formylation.

  • 2-Mercapto-4-amino-pyrimidine-5-carbaldehyde: The acidic conditions of the Vilsmeier-Haack reaction can lead to the cleavage of the benzyl thioether.[2][3] The resulting free thiol is significantly more polar than the starting material or the desired product.

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain a low reaction temperature (0-10 °C) during the addition of the Vilsmeier reagent to favor C-5 formylation over N-formylation.

  • Stoichiometry of Vilsmeier Reagent: Use a minimal excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents) to reduce the likelihood of side reactions.

  • pH of Workup: Careful neutralization of the reaction mixture during workup is crucial. A slightly basic pH can help to hydrolyze the formamidinium salt back to the amine and prevent further acid-catalyzed cleavage of the thioether.

Q3: My final product has a lower than expected molecular weight, and I detect the presence of a thiol. What is the cause and how can I prevent it?

A3: This is a classic indication of debenzylation . The S-benzyl group can be labile under strongly acidic conditions, such as those generated during the Vilsmeier-Haack reaction.[2][3]

Causality: The phosphorus oxychloride (POCl₃) used to generate the Vilsmeier reagent is a strong Lewis acid and can promote the cleavage of the benzyl C-S bond, especially at elevated temperatures.

Prevention Protocol:

  • Reaction Temperature: Strictly control the temperature. The formation of the Vilsmeier reagent and the subsequent formylation should be carried out at low temperatures (0-5 °C).

  • Reaction Time: Monitor the reaction closely by TLC. Prolonged reaction times increase the risk of debenzylation.

  • Alternative Formylating Agents: For sensitive substrates, consider alternative, milder formylating agents, although this may require significant process development.

  • Careful Workup: Quench the reaction by pouring it onto ice and neutralize promptly with a suitable base (e.g., sodium bicarbonate, sodium carbonate) to minimize the exposure of the product to acidic conditions.

Condition Observed Outcome Recommendation
High Reaction Temp. (>25 °C)Increased debenzylationMaintain temp. at 0-5 °C
Prolonged Reaction TimeHigher levels of thiol byproductMonitor by TLC; quench upon completion
Excess POCl₃Increased risk of side reactionsUse 1.1-1.2 eq. of POCl₃
Q4: I observe a high molecular weight impurity that is difficult to remove by column chromatography. What could be its origin?

A4: A high molecular weight, often colored, byproduct is likely a pyrimido[4,5-d]pyrimidine derivative . These can form through the self-condensation of two molecules of the this compound product.[4][5]

Mechanism: The aldehyde group of one molecule can react with the amino group of another, followed by cyclization and aromatization to form the fused heterocyclic system.

Mitigation Strategies:

  • Dilution: Running the reaction at a higher dilution can disfavor the bimolecular self-condensation reaction.

  • Controlled Workup: During workup and purification, avoid prolonged exposure to heat and both strongly acidic or basic conditions, which can catalyze the self-condensation.

  • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize the time it spends in solution where it can react with itself.

Visualizing the Reaction Pathways

To better understand the formation of the desired product and its common byproducts, the following reaction pathway diagram is provided.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions SM 4-Amino-2-benzylsulfanyl-pyrimidine Product 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde SM->Product C-5 Formylation Formamidinium Formamidinium Salt SM->Formamidinium N-Formylation VR Vilsmeier Reagent (POCl3/DMF) Debenzylated 2-Mercapto-4-amino- pyrimidine-5-carbaldehyde Product->Debenzylated Debenzylation (Acidic) Dimer Pyrimido[4,5-d]pyrimidine Derivative Product->Dimer Self-Condensation

Caption: Reaction scheme for the synthesis and major byproduct pathways.

Experimental Protocol: Minimizing Byproduct Formation

This protocol is optimized for a laboratory scale synthesis (1-10 g) of this compound.

Materials:

  • 4-Amino-2-benzylsulfanyl-pyrimidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and a magnetic stirrer, add anhydrous DMF (5 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation Reaction:

    • Dissolve 4-Amino-2-benzylsulfanyl-pyrimidine (1 equivalent) in anhydrous DCM.

    • Add the solution of the starting material to the pre-formed Vilsmeier reagent at 0 °C dropwise over 30-60 minutes.

    • Allow the reaction to stir at 0-5 °C and monitor its progress by TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Slowly add saturated sodium bicarbonate solution to neutralize the mixture to a pH of 7-8.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

References

  • Kociensky, P. J. (2004). Protecting Groups. 3rd ed. Thieme.
  • Klötzer, W., & Herberz, M. (1965). Chlorierende Formylierungsreaktionen an Pyrimidinen. Monatshefte für Chemie, 96(5), 1567-1572. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-686. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. 4th ed. John Wiley & Sons.
  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Patil, S. A., et al. (2012). Synthesis of substituted dihydro-2H-dipyrimido[1,2-a;4,5-d]pyrimidine-2,4-(3H)-diones. ARKIVOC, 2012(5), 157-167. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Al-Issa, S. A. (2012). Facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil. Chemistry Central Journal, 6(1), 47. [Link]

Sources

Technical Support Center: Purification of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this key synthetic intermediate. Here, we address common challenges and provide troubleshooting strategies rooted in chemical principles to enhance your purification outcomes.

Introduction to the Recrystallization of this compound

Recrystallization is a powerful technique for the purification of solid organic compounds.[1][2] The success of this method hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For this compound, a compound with moderate polarity due to its amino and carbonyl groups, but also significant non-polar character from the benzyl and pyrimidine rings, selecting the right solvent and optimizing the recrystallization conditions are paramount for achieving high purity.

This guide provides a structured, question-and-answer-based approach to navigate the intricacies of this purification process, ensuring you can confidently troubleshoot and refine your experimental workflow.

Troubleshooting Guide and FAQs

Solvent Selection and Solubility

Question 1: How do I choose an appropriate solvent for the recrystallization of this compound?

Answer: The ideal recrystallization solvent is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below. A systematic approach to solvent selection is recommended:

  • "Like Dissolves Like" Principle: The structure of this compound, containing both polar (amino, aldehyde) and non-polar (benzyl, pyrimidine ring) functionalities, suggests that solvents of intermediate polarity or solvent mixtures are likely to be effective.[1]

  • Small-Scale Solubility Tests: Before committing to a bulk recrystallization, perform small-scale solubility tests with a range of solvents. Common solvents to screen for pyrimidine derivatives include ethanol, methanol, ethyl acetate, acetone, and mixtures such as hexane/acetone or hexane/THF.[3][4] Based on the structurally similar ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate, which is soluble in DMSO, DMF, and dichloromethane, these solvents could also be considered, particularly for initial dissolution in mixed-solvent systems.[5]

  • Solvent Polarity Spectrum: Test solvents across a polarity spectrum. Start with a polar protic solvent (e.g., ethanol), a polar aprotic solvent (e.g., acetone or ethyl acetate), and a non-polar solvent (e.g., toluene or hexanes).

A summary of potential solvents and their properties is provided in the table below:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Use
Ethanol7824.5Good for moderately polar compounds; often effective for pyrimidine derivatives.[6]
Methanol6532.7Similar to ethanol but more polar; may be too strong a solvent.[6]
Ethyl Acetate776.0A less polar option that can be effective for compounds with mixed polarity.
Acetone5620.7A versatile solvent, often used in mixtures with non-polar solvents.
Toluene1112.4A non-polar aromatic solvent that can be effective for compounds with aromatic rings.
Dichloromethane (DCM)409.1A good solvent for many organic compounds, but its low boiling point can be a challenge.
Hexane/Ethyl AcetateVariableVariableA common mixed-solvent system that allows for fine-tuning of polarity.
Ethanol/WaterVariableVariableA polar mixed-solvent system that can be effective, but may promote "oiling out".[7]

Question 2: My compound is only soluble in high-boiling point solvents like DMSO or DMF. How can I recrystallize it?

Answer: For compounds that are highly soluble in solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), a technique called anti-solvent vapor diffusion is highly effective.[3][8]

  • Procedure:

    • Dissolve your compound in a minimal amount of the high-boiling point solvent (the "good" solvent) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" (a solvent in which your compound is insoluble, such as diethyl ether, pentane, or dichloromethane).

    • Over time, the vapor from the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting the slow growth of high-purity crystals.[8]

Crystallization Process and Problems

Question 3: I've added the hot solvent, but my compound has formed an oil instead of dissolving or crystallizing. What should I do?

Answer: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9] Here's how to troubleshoot this issue:

  • Add More Solvent: The most common reason for oiling out is that the boiling point of the solvent is higher than the melting point of the solute. To remedy this, add more of the hot solvent to fully dissolve the oil. If using a mixed solvent system, add more of the "good" solvent.[9]

  • Lower the Temperature: If possible, try a solvent with a lower boiling point.

  • Slow Cooling: Rapid cooling can also induce oiling out.[10] Allow the solution to cool more slowly. You can achieve this by placing the flask in a beaker of hot water and allowing both to cool to room temperature.

  • Consider Impurities: A high concentration of impurities can lower the melting point of your compound, making oiling out more likely. If the problem persists, it may be necessary to first purify the compound by another method, such as column chromatography.

Question 4: My solution has cooled, but no crystals have formed. What are the next steps?

Answer: A lack of crystal formation upon cooling is usually due to either the solution not being sufficiently saturated or the absence of a nucleation site for crystal growth to begin.[10]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.[10]

    • Seeding: Add a "seed crystal" of the pure compound to the solution. This provides a template for crystal growth.

  • Increase Supersaturation: If induction methods fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9][10]

  • Cool to a Lower Temperature: Place the flask in an ice-water bath to further decrease the solubility of your compound.

Question 5: My recrystallization resulted in a very low yield. How can I improve it?

Answer: A low yield can be frustrating, but it's often preventable. Here are some common causes and their solutions:

  • Too Much Solvent: Using an excessive amount of solvent is the most frequent cause of low recovery, as a significant portion of the compound will remain in the mother liquor.[9] Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature Crystallization: If crystals form during a hot filtration step, product will be lost. To prevent this, use a pre-heated funnel and filter the solution quickly.[7]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation before filtration.

Impurity Removal

Question 6: What are the likely impurities in my sample of this compound, and how does recrystallization remove them?

Answer: The impurities in your sample will largely depend on the synthetic route used. Common impurities can include:

  • Unreacted Starting Materials: For example, if the synthesis involved the reaction of a 2-mercaptopyrimidine derivative with benzyl bromide, unreacted starting materials could be present.

  • Byproducts: Side reactions can lead to the formation of related pyrimidine derivatives or other unwanted compounds.

  • Reagents: Residual reagents from the synthesis, such as bases or coupling agents, may also be present.

Recrystallization is effective at removing impurities that have different solubility profiles from your target compound:

  • Soluble Impurities: These will remain dissolved in the cold mother liquor as your pure compound crystallizes out.

  • Insoluble Impurities: These can be removed by hot filtration of the solution before allowing it to cool.

Question 7: My crystals are colored, but the pure compound should be colorless or a pale yellow. How can I remove colored impurities?

Answer: Colored impurities are often large, polar molecules that can be effectively removed by treating the hot solution with activated charcoal.

  • Procedure:

    • After dissolving your compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient).

    • Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.

    • Proceed with the cooling and crystallization steps as usual.

    Caution: Using too much charcoal can lead to the loss of your desired product, as it can also be adsorbed.[9]

Experimental Protocols

Protocol 1: Standard Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound is just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimum amount of a hot "good" solvent (one in which it is very soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Proceed as in the standard recrystallization protocol.

Visualizing the Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification of Solution cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration decolorize Add Charcoal (if necessary) dissolve->decolorize cool Slow Cooling hot_filtration->cool decolorize->hot_filtration ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A generalized workflow for the recrystallization process.

Concluding Remarks

The purification of this compound by recrystallization is a highly effective method when approached systematically. By carefully selecting the solvent, controlling the rate of cooling, and applying the appropriate troubleshooting techniques, researchers can significantly improve the purity and yield of this valuable compound. This guide serves as a comprehensive resource to aid in that endeavor. For further assistance, please consult the references provided below.

References

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2015).
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2024). Recrystallization pointers. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. --->. (n.d.). Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methylsulfonylpyrimidine-5-carbaldehyde. Retrieved from [Link]

  • International Journal of Chemistry. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents.
  • MDPI. (2020).
  • PMC. (2025).

Sources

Technical Support Center: Column Chromatography Methods for 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography of this specific pyrimidine derivative. Our goal is to equip you with the expertise and practical insights needed to navigate the challenges of purifying this compound, ensuring high purity and yield.

Introduction: Understanding the Molecule

This compound is a multi-functionalized heterocyclic compound. Its purification by column chromatography is influenced by the presence of several key functional groups: the basic amino group, the polar carbaldehyde, the aromatic pyrimidine core, and the non-polar benzylsulfanyl group. The interplay of these groups dictates the compound's polarity and its interaction with the stationary and mobile phases. This guide will help you develop a robust purification strategy by understanding these molecular characteristics.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and challenges encountered during the purification of this compound and related compounds.

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For most applications involving pyrimidine derivatives, silica gel (SiO₂) is the standard and most effective stationary phase.[1] Its polar surface allows for good separation of compounds based on differences in polarity. Given the functional groups present in this compound, silica gel with a particle size of 40-63 µm is a suitable starting point for flash chromatography.

Q2: How do I select an appropriate mobile phase system?

A2: The selection of the mobile phase is critical for achieving good separation. A systematic approach using Thin Layer Chromatography (TLC) is highly recommended to screen for the optimal solvent system.[2]

  • Initial Screening: Begin with a binary solvent system of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate.

  • Polarity Adjustment: The polarity of the mobile phase can be gradually increased by increasing the proportion of the polar solvent. For this compound, which has polar functional groups, you will likely require a significant proportion of the polar solvent.

  • Alternative Systems: If separation is not satisfactory, consider a system of dichloromethane (DCM) and methanol. This combination is often effective for more polar compounds.[2]

  • Target Rf Value: Aim for an Rf value of approximately 0.25-0.35 on the TLC plate for the target compound to ensure good separation on the column.[3]

Q3: My compound is streaking or tailing on the TLC plate and column. What is the cause and how can I fix it?

A3: Peak tailing or streaking is a common issue, especially with compounds containing basic functional groups like the amino group on the pyrimidine ring. This is often due to strong interactions with the acidic silanol groups on the surface of the silica gel.

Here are some effective solutions:

  • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier into the mobile phase can significantly reduce tailing. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common choice. The TEA will compete with your compound for the acidic sites on the silica gel, leading to more symmetrical peaks.[4]

  • Use of Neutralized Silica Gel: You can pre-treat the silica gel with a solution of your mobile phase containing the basic modifier before packing the column.[4]

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase such as neutral alumina.

Q4: I suspect my compound is decomposing on the silica gel column. What are the signs and how can I prevent it?

A4: Aldehydes can be sensitive to the acidic nature of silica gel and may undergo degradation. Signs of decomposition include the appearance of new spots on TLC analysis of the collected fractions and lower than expected recovery of the pure compound.

To mitigate decomposition:

  • Deactivate the Silica Gel: As mentioned for tailing, neutralizing the silica gel with triethylamine can help prevent acid-catalyzed degradation.[4]

  • Minimize Residence Time: Run the column as quickly as possible without sacrificing separation. Flash chromatography is advantageous for this reason.

  • Dry Loading: If the compound is sensitive, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite®, and evaporate the solvent. The resulting powder can then be carefully added to the top of the column. This can sometimes be gentler than loading the compound in a solution.[5]

Troubleshooting Guide

This section provides a structured approach to resolving common issues during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Co-elution of Impurities) - Inappropriate mobile phase polarity. - Column overloading. - Poorly packed column.- Re-optimize the mobile phase using TLC to achieve a greater ΔRf between your compound and the impurities. - Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of compound to silica gel by weight.[5] - Ensure the column is packed uniformly without any cracks or channels.
Compound Elutes Too Quickly (Low Rf) - Mobile phase is too polar.- Decrease the proportion of the polar solvent in your mobile phase system.
Compound Does Not Elute (Stays at the Top of the Column) - Mobile phase is not polar enough. - Compound may have poor solubility in the mobile phase.- Gradually increase the polarity of the mobile phase. You may need to switch to a stronger polar solvent (e.g., from ethyl acetate to methanol). - Ensure your compound is soluble in the mobile phase. If not, you may need to try a different solvent system.
Low Recovery of the Compound - Compound decomposition on the column. - Irreversible adsorption to the stationary phase. - Compound is too dilute to be detected in fractions.- Use deactivated silica gel (see Q4). - Add a basic modifier like triethylamine to the eluent. - Concentrate a larger volume of the collected fractions before TLC analysis.

Recommended Experimental Protocol

This protocol provides a starting point for the purification of this compound. Optimization will be necessary based on the specific impurities present in your crude material.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3, 1:1, 3:7 v/v). If the compound is very polar, try dichloromethane and methanol (e.g., 9.5:0.5, 9:1 v/v).

  • Visualize the spots under UV light (254 nm).

  • Select the solvent system that gives your target compound an Rf value of approximately 0.3 and good separation from impurities.

2. Column Preparation:

  • Select an appropriately sized glass column.

  • Securely clamp the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

  • Gently tap the column to ensure even packing.

  • Add another thin layer of sand on top of the packed silica gel.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column using a pipette. Rinse the flask with a small amount of the mobile phase and add it to the column.

  • Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle air pressure to the top of the column to begin elution (flash chromatography). Maintain a steady flow rate.

  • Collect fractions in test tubes.

  • Monitor the elution process by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the purified compound under high vacuum to remove any residual solvent.

  • Characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, melting point).

Visualizing the Workflow

To aid in understanding the process, the following diagrams illustrate the key decision-making steps.

Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification TLC TLC Analysis & Solvent Selection ColumnPrep Column Packing TLC->ColumnPrep Load Sample Loading (Wet or Dry) ColumnPrep->Load Elute Elution & Fraction Collection Load->Elute Analyze TLC Analysis of Fractions Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evap Solvent Evaporation Combine->Evap Characterize Characterization Evap->Characterize Troubleshooting Start Problem Encountered Tailing Peak Tailing / Streaking Start->Tailing Decomp Compound Decomposition Start->Decomp PoorSep Poor Separation Start->PoorSep AddBase Add Basic Modifier (e.g., TEA) to Mobile Phase Tailing->AddBase Decomp->AddBase DeactivateSi Use Deactivated Silica Gel Decomp->DeactivateSi OptimizeMP Re-optimize Mobile Phase via TLC PoorSep->OptimizeMP ReduceLoad Reduce Sample Load PoorSep->ReduceLoad

Sources

Technical Support Center: Troubleshooting Low Yields in 4-Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the synthesis of 4-aminopyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering yield-related issues in their synthetic protocols. Here, we delve into common problems, their root causes, and provide actionable, field-proven solutions to optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-aminopyrimidine, and which one is most suitable for my needs?

The choice of synthetic route for 4-aminopyrimidine depends on several factors, including the availability of starting materials, required scale, and tolerance to specific reaction conditions. Some of the most prevalent methods include:

  • Condensation of 1,3-dicarbonyl compounds with amidines: This is a classic and versatile approach.[1]

  • [2+2+2] Cycloaddition reactions: Modern methods often employ metal catalysts, such as gold complexes, to facilitate the cycloaddition of alkynes and nitriles.[2]

  • Synthesis from malononitrile: Malononitrile is a common precursor that can react with various reagents like amidines to form the pyrimidine ring.[3][4]

  • Lewis acid-catalyzed synthesis from acrylonitrile: This method is scalable and avoids the use of carcinogenic chemicals, making it suitable for industrial applications.[5][6][7]

The selection of the optimal route should be guided by a thorough literature review and consideration of your specific experimental constraints.

Q2: I'm observing a significant amount of an unidentifiable byproduct in my reaction. What could it be?

Byproduct formation is a frequent cause of low yields. The identity of the byproduct is highly dependent on your chosen synthetic route. For instance, in reactions involving 1,3-dicarbonyl compounds and urea (as a source of amidine), a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition), competing with the desired pyrimidine synthesis pathway.[1]

To identify the byproduct, it is crucial to employ analytical techniques such as NMR, mass spectrometry, and chromatography.

Q3: My reaction is not going to completion, and I have a large amount of unreacted starting material. What should I do?

Low conversion can be attributed to several factors:

  • Catalyst Inefficiency: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts, verify the concentration is appropriate.[1]

  • Suboptimal Reaction Conditions: The reaction may necessitate a longer duration or a moderate adjustment in temperature.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While common solvents like ethanol are frequently used, exploring other solvents or even solvent-free conditions might enhance yields for specific substrates.[1]

  • Purity of Reactants: Impurities in your starting materials can inhibit the reaction. Always use high-purity reagents.[1]

Troubleshooting Guides for Specific Synthetic Routes

Guide 1: Synthesis from 1,3-Dicarbonyl Compounds and Amidines (e.g., Pinner Synthesis)

This route is popular due to the wide availability of starting materials. However, it is susceptible to specific side reactions.

Problem: Low yield due to side reactions.

Causality: Side reactions in the Pinner synthesis can stem from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also a critical factor.[1]

Troubleshooting Steps:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[1]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions are maintained throughout the reaction, as water can lead to the hydrolysis of intermediates and starting materials.[1]

  • Reaction Temperature: Elevated temperatures can favor side reactions. Experiment with running the reaction at a lower temperature to improve selectivity.[1]

  • Order of Addition: In some cases, the order of reagent addition can influence the reaction pathway. Consider adding the amidine portionwise to the reaction mixture.

Experimental Protocol: General Procedure for Pyrimidine Synthesis from 1,3-Dicarbonyl Compounds and Amidines [1]

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add the amidine hydrochloride (1.1 equivalents).

  • Add the catalyst (e.g., a catalytic amount of a Lewis acid or base).

  • Stir the mixture at the desired temperature (e.g., 60°C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a small amount of a co-solvent (e.g., cold ethanol) to precipitate the product.

  • Filter the solid product and wash with the cold co-solvent.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine.

Guide 2: Lewis Acid-Catalyzed Synthesis from Acrylonitrile

This scalable method offers high yields but requires careful control of reaction parameters.[5][6][7]

Problem: Low yield and difficulty in catalyst removal.

Causality: The choice and amount of Lewis acid catalyst significantly impact the reaction yield.[6] Inefficient removal of the catalyst during workup can contaminate the final product and complicate purification.

Troubleshooting Steps:

  • Catalyst Selection: Aminophilic Lewis acids like iron chloride (FeCl₂) have been shown to enhance the yield.[6] Zinc chloride (ZnCl₂) is also commonly used.

  • Stoichiometry: The stoichiometry of the amidine hydrochloride and the Lewis acid can affect the stirrability of the reaction mixture. A mixture with 1.1 equivalents of amidine hydrochloride and 0.2 equivalents of ZnCl₂ has been reported to resolve stirring issues in isopropanol and toluene.[6]

  • Catalyst Removal: For zinc-based catalysts, the workup can be performed by adjusting the pH to 9 with sodium hydroxide to precipitate zinc hydroxide, which can then be filtered off.[8] For copper-based catalysts, the addition of ammonia can form a water-soluble tetraammine complex, allowing for the crystallization and isolation of the pyrimidine product.[8]

Table 1: Effect of Lewis Acid Catalyst on Yield

EntryLewis AcidSolventYield (%)
1ZnCl₂Isopropanol/Tolueneup to 90%[5][6]
2FeCl₂Not specified60%[6]
3CuClNot specifiedVariable[8]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Synthesis of 4-Aminopyrimidines

G cluster_start Starting Materials cluster_reaction Reaction Pathways cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation Condensation 1,3-Dicarbonyl->Condensation Amidine Amidine Amidine->Condensation Acrylonitrile Acrylonitrile Lewis Acid Catalysis Lewis Acid Catalysis Acrylonitrile->Lewis Acid Catalysis Amidine HCl Amidine HCl Amidine HCl->Lewis Acid Catalysis Alkynes Alkynes Cycloaddition Cycloaddition Alkynes->Cycloaddition Nitriles Nitriles Nitriles->Cycloaddition 4-Aminopyrimidine 4-Aminopyrimidine Condensation->4-Aminopyrimidine Lewis Acid Catalysis->4-Aminopyrimidine Cycloaddition->4-Aminopyrimidine

Caption: Common synthetic pathways to 4-aminopyrimidine.

Diagram 2: Troubleshooting Workflow for Low Yields

G Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Unreacted Starting Material Byproduct Formation Byproduct Formation Low Yield->Byproduct Formation Unknown Peaks in Analysis Purification Issues Purification Issues Low Yield->Purification Issues Product Loss During Isolation Check Purity Check Purity Incomplete Reaction->Check Purity Step 1 Identify Byproduct Identify Byproduct Byproduct Formation->Identify Byproduct Step 1 Modify Workup Modify Workup Purification Issues->Modify Workup Step 1 Optimize Conditions Optimize Conditions Check Purity->Optimize Conditions Step 2 End End Optimize Conditions->End Identify Byproduct->Optimize Conditions Step 2 Modify Workup->End

Caption: A logical workflow for troubleshooting low yields.

References

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Létinois, U., et al. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development, 17(3), 433-439. [Link]

  • Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process | Request PDF. (2025). ResearchGate. [Link]

  • Létinois, U., et al. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. ACS Publications. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. [Link]

  • Bifunctionality of the thiamin diphosphate cofactor: assignment of tautomeric/ionization states of the 4′-aminopyrimidine ring when various intermediates occupy the active sites during the catalysis of yeast pyruvate decarboxylase. (n.d.). National Center for Biotechnology Information. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

  • 4-aminopyridine preparation method. (n.d.).
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). National Center for Biotechnology Information. [Link]

  • Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (n.d.).
  • Effect of temperature, amount of the catalyst and solvent on the synthesis of 4a in the presence of ZnO-Ch NCs. (n.d.). ResearchGate. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 4-amino-pyrimidines scaffolds. (n.d.).
  • Létinois, U., et al. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. ACS Publications. [Link]

  • Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4-amino nicotino nitrile as an effective precursor. ScienceScholar. [Link]

  • Optimization of the reaction conditions for the synthesis of 4a. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). HETEROCYCLES, 51(11), 2723-2729. [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2020). National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

  • о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. (2025). ResearchGate. [Link]

  • The versatility of malononitrile. Formation of the barbituric acid.... (n.d.). ResearchGate. [Link]

  • Synthesis of pyrimidine motifs utilized malononitrile dimer, amidines,.... (n.d.). ResearchGate. [Link]

  • (PDF) Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. (2025). ResearchGate. [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles. (n.d.). PubMed. [Link]

  • 4-Aminopyrimidine. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). National Center for Biotechnology Information. [Link]

  • Effect of Elevated Temperature on Extended Enzyme Synthesis Induced by Bacteriophage T4 Amber Mutants Unable to Synthesize Deoxyribonucleic Acid. (n.d.). National Center for Biotechnology Information. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. [Link]

Sources

Technical Support Center: 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde. It is designed to address common questions and troubleshooting scenarios encountered during storage, handling, and experimental use of this compound.

I. Compound Overview and Key Structural Features

This compound is a multi-functionalized heterocyclic compound. Its reactivity and stability are governed by the interplay of its key structural motifs:

  • Pyrimidine Core: A nitrogen-containing aromatic ring that is a common scaffold in medicinal chemistry.

  • 4-Amino Group: An electron-donating group that can influence the reactivity of the pyrimidine ring and participate in hydrogen bonding.

  • 5-Carbaldehyde Group: An electrophilic aldehyde functional group that is susceptible to oxidation and can participate in various condensation reactions.

  • 2-Benzylsulfanyl Group: A thioether linkage that is prone to oxidation and can be cleaved under certain reductive or acidic conditions.

Understanding the inherent properties of these groups is crucial for the successful use of this reagent.

II. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity of the compound. Based on the chemical properties of its functional groups, we recommend the following:

ParameterRecommendationRationale
Temperature -20°C (Freezer)To minimize degradation and potential side reactions, such as polymerization of the aminobenzaldehyde moiety[1][2][3]. For short-term storage, 2-8°C is acceptable if the compound is under an inert atmosphere[4].
Atmosphere Inert Gas (Argon or Nitrogen)The benzylsulfanyl group is susceptible to oxidation. Storing under an inert atmosphere will prevent the formation of the corresponding sulfoxide and sulfone impurities.
Light Amber Vial/Protection from LightAldehydes and amino-substituted aromatic compounds can be light-sensitive. Protection from light prevents photochemical degradation.
Container Tightly Sealed VialTo prevent exposure to moisture and atmospheric oxygen.

Q2: The compound has changed color from off-white to yellow/brown. Is it still usable?

A2: A change in color often indicates degradation. The likely culprits are oxidation of the benzylsulfanyl group or polymerization of the aminobenzaldehyde functionality[1][2][3]. We strongly recommend re-analyzing the material by techniques such as ¹H NMR, LC-MS, or TLC to assess its purity before use. If significant impurities are detected, repurification may be necessary. For sensitive applications, it is best to use a fresh, properly stored sample.

Q3: What solvents are recommended for dissolving this compound?

A3: Based on its structure, this compound is expected to be soluble in a range of organic solvents.

SolventExpected SolubilityNotes
Dimethyl sulfoxide (DMSO)HighA good solvent for initial stock solutions. Ensure use of anhydrous grade.
Dichloromethane (DCM)GoodSuitable for many reactions. Ensure it is dry.
Tetrahydrofuran (THF)ModerateEnsure it is dry and free of peroxides.
EthanolModerateCan be used, but be aware of potential reactivity with the aldehyde (acetal formation under acidic conditions).
WaterLowThe presence of the benzyl and benzylsulfanyl groups confers significant hydrophobic character.

Always use anhydrous solvents, especially when the compound is used in moisture-sensitive reactions.

Experimental Troubleshooting

Q4: I am seeing an unexpected increase in the mass of my compound in subsequent analyses. What could be the cause?

A4: This is a classic sign of oxidation. The benzylsulfanyl (thioether) group can be oxidized to the corresponding sulfoxide (an increase of 16 Da) and further to the sulfone (an increase of 32 Da).

Caption: Oxidation pathway of the benzylsulfanyl group.

To mitigate this, handle the compound under an inert atmosphere and use degassed solvents for your reactions.

Q5: My reaction is giving a complex mixture of products, and I suspect the starting material is degrading. What are the likely degradation pathways?

A5: Besides oxidation, several other degradation pathways are plausible depending on the reaction conditions:

  • Self-Condensation: Aminobenzaldehydes are known to undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of acid/base catalysts[1][2][3]. This can lead to the formation of complex oligomeric or polymeric byproducts.

  • Hydrolysis of the Benzylsulfanyl Group: While generally stable, the thioether bond can be cleaved under harsh acidic conditions or in the presence of certain metals.

  • Reactions involving the Aldehyde: The aldehyde group is reactive and can undergo various transformations (e.g., oxidation to a carboxylic acid, reduction to an alcohol, or participation in side reactions like the Cannizzaro reaction under strong basic conditions if there is no alpha-proton).

Q6: I am having difficulty purifying the compound by column chromatography. It seems to be streaking on the silica gel.

A6: The basicity of the 4-amino group can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. Here are some troubleshooting tips:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v), in your eluent system. This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography.

  • Recrystallization: If the compound is a solid and of sufficient purity, recrystallization can be an effective alternative to chromatography.

III. Experimental Protocols

Protocol 1: Handling and Preparation of a Stock Solution

This protocol outlines the procedure for safely handling the compound and preparing a stock solution for experimental use.

HandlingWorkflow start Start prep_balance Prepare Balance and Glassware start->prep_balance inert_atmosphere Flush Vial with Inert Gas prep_balance->inert_atmosphere weigh Weigh Compound Quickly inert_atmosphere->weigh dissolve Add Anhydrous Solvent weigh->dissolve sonicate Sonicate if Necessary dissolve->sonicate store Store Under Inert Gas at -20°C sonicate->store end End store->end

Caption: Workflow for handling and stock solution preparation.

Steps:

  • Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a clean, dry vial with a septum cap.

  • Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes.

  • Quickly weigh the desired amount of the compound and transfer it to the prepared vial.

  • Using a syringe, add the required volume of anhydrous solvent to the vial.

  • If necessary, sonicate the vial briefly to aid dissolution.

  • Store the resulting stock solution under an inert atmosphere at -20°C.

IV. References

  • ChemBK. 2-Aminobenzaldehyde. Available at: [Link]

  • Wikipedia. 2-Aminobenzaldehyde. Available at: [Link]

  • Orhan, H., et al. (2001). Characterization of thioether compounds formed from alkaline degradation products of enflurane. Anesthesiology, 95(1), 165-75. Available at: [Link]

  • ACS Publications. Controlled Degradation of Cast and 3-D Printed Photocurable Thioester Networks via Thiol–Thioester Exchange. Available at: [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]

  • PubChem. 4-Amino-2-methylsulfonylpyrimidine-5-carbaldehyde. Available at: [Link]

  • RSC Publishing. Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. Available at: [Link]

  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available at: [Link]

  • PubMed. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Available at: [Link]

  • MDPI. Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Available at: [Link]

  • PMC. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Available at: [Link]

Sources

Technical Support Center: Impurity Profiling of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for identifying impurities in your 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this critical pharmaceutical intermediate. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system for impurity identification and troubleshooting.

Introduction: The Criticality of Impurity Profiling

This compound is a key building block in the synthesis of various pharmaceutical agents. The purity of this intermediate is paramount, as even trace amounts of impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] Impurities can arise from the manufacturing process, degradation of the compound over time, or interaction with storage conditions.[1] Therefore, a robust impurity profiling strategy is not just a regulatory requirement but a cornerstone of quality drug development.

This guide will provide a structured approach to identifying and troubleshooting common impurities in your samples, leveraging established analytical techniques and explaining the chemical logic behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm seeing an unexpected peak in my HPLC chromatogram. What could it be?

An unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis is a common issue that requires a systematic investigation. The identity of the peak could range from a simple contaminant to a significant degradation product or a process-related impurity.

Causality Behind the Issue:

Unexpected peaks can originate from several sources:

  • Starting materials and reagents: Unreacted starting materials or impurities within those materials.

  • Byproducts of the synthesis: Side reactions occurring during the manufacturing process.

  • Degradation products: The breakdown of the target molecule due to factors like oxidation, hydrolysis, or photolysis.

  • System contaminants: Impurities introduced from the HPLC system itself, such as from the mobile phase, vials, or carryover from previous injections.[2]

Troubleshooting Workflow:

To identify the unknown peak, a logical, stepwise approach is necessary. The following workflow can help you systematically narrow down the possibilities.

Troubleshooting_Workflow start Unexpected Peak Observed in HPLC check_blank 1. Analyze a Blank (Solvent) Injection start->check_blank is_contaminant Is the peak present in the blank? check_blank->is_contaminant system_contamination Likely System Contamination - Check mobile phase - Clean injector & column is_contaminant->system_contamination Yes not_contaminant Peak is Sample-Related is_contaminant->not_contaminant No lc_ms_analysis 2. Perform LC-MS Analysis not_contaminant->lc_ms_analysis get_mw Obtain Molecular Weight of the Impurity lc_ms_analysis->get_mw compare_mw 3. Compare MW with Potential Impurities (see Table 1) get_mw->compare_mw tentative_id Tentative Identification compare_mw->tentative_id nmr_analysis 4. Isolate Impurity for NMR Analysis (if necessary) tentative_id->nmr_analysis confirm_structure Confirm Structure nmr_analysis->confirm_structure end Impurity Identified confirm_structure->end

Caption: A stepwise workflow for identifying an unknown peak in an HPLC chromatogram.

Potential Impurities:

Based on the structure of this compound, we can anticipate several potential impurities.

Potential Impurity Potential Source Notes
Starting Materials
2-Amino-5-formyl-pyrimidine-4,6-diolIncomplete reaction or hydrolysis of a precursorA common starting material for substituted pyrimidines.
Benzyl mercaptanUnreacted starting material or degradationPossesses a strong, unpleasant odor.
Process-Related Impurities
Over-alkylation productReaction of benzyl chloride with the amino groupLess likely due to the lower nucleophilicity of the amino group.
Dimerization productsSelf-condensation of the aldehydeCan occur under certain pH and temperature conditions.
Degradation Products
4-Amino-2-benzylsulfanyl-pyrimidine-5-carboxylic acidOxidation of the aldehyde groupA very common degradation pathway for aldehydes.
4-Amino-2-benzylsulfinyl-pyrimidine-5-carbaldehydeOxidation of the sulfide groupThe sulfur atom is susceptible to oxidation.
4-Amino-2-benzylsulfonyl-pyrimidine-5-carbaldehydeFurther oxidation of the sulfoxideA more oxidized and polar impurity.
4-Amino-pyrimidine-5-carbaldehydeCleavage of the benzyl-sulfur bondCan occur under harsh acidic or basic conditions.

Table 1: Potential impurities in this compound samples.

FAQ 2: My sample is showing a yellow discoloration over time. Is this a sign of degradation?

Yes, a change in color, particularly the development of a yellow tint, is often an indicator of chemical degradation. For a compound like this compound, this could be due to several factors.

Causality Behind the Issue:

  • Oxidation: The aldehyde and sulfide functional groups are susceptible to oxidation, which can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation pathways. The pyrimidine ring and the aromatic benzyl group can absorb UV radiation.

  • Hydrolysis: While less likely to cause a color change on its own, hydrolysis of the amino group or other parts of the molecule in the presence of moisture could lead to subsequent reactions that form colored species.

Troubleshooting and Mitigation:

  • Storage Conditions: Ensure the sample is stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and photodegradation. Use amber vials to protect from light.

  • Forced Degradation Studies: To understand the stability of your compound, it is advisable to perform forced degradation studies.[3][4][5] This involves subjecting the sample to harsh conditions (acid, base, peroxide, heat, and light) to intentionally induce degradation.[3][5] This will help in identifying the potential degradation products and developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of your this compound sample in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60°C for 48 hours.

  • Base Hydrolysis: To another aliquot, add an equal volume of 1N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: To a third aliquot, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 72 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by HPLC-UV and LC-MS to identify the degradation products.

FAQ 3: How can I confirm the structure of a suspected impurity?

Once you have a tentative identification of an impurity from LC-MS data, definitive structural confirmation often requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality Behind the Method:

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the elucidation of its complete structure.[6] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are powerful tools for this purpose.[6]

Experimental Protocol: Impurity Isolation and NMR Analysis

  • Isolation: The first step is to isolate a sufficient quantity of the impurity. This is typically done using preparative HPLC.

  • NMR Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Data Acquisition: Acquire a suite of NMR spectra:

    • ¹H NMR: Provides information about the number and types of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to piece together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting molecular fragments.

  • Structure Elucidation: Analyze the NMR data to piece together the structure of the impurity. Compare the spectra with those of the parent compound to identify the structural changes.

NMR_Analysis_Workflow start Isolated Impurity nmr_acquisition Acquire 1D & 2D NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC) start->nmr_acquisition data_analysis Analyze Spectra nmr_acquisition->data_analysis propose_structure Propose Structure data_analysis->propose_structure compare_with_parent Compare with Parent Compound's Spectra propose_structure->compare_with_parent confirm_changes Confirm Structural Changes compare_with_parent->confirm_changes final_structure Final Structure Confirmed confirm_changes->final_structure

Caption: A general workflow for structural elucidation of an impurity using NMR spectroscopy.

Conclusion

The identification of impurities in pharmaceutical intermediates like this compound is a multifaceted challenge that requires a combination of analytical expertise and a systematic troubleshooting approach. By understanding the potential sources of impurities and employing a logical workflow for their identification, researchers can ensure the quality and safety of their materials. This guide provides a framework for addressing common issues, but it is important to remember that each sample may present unique challenges. A thorough understanding of the synthetic route and the chemical properties of the molecule is invaluable in impurity profiling.

References

  • Shaikh, N., et al. (2025). Identification and Structural Characterization of Degradation Products of Tivozanib Using LC-Q-TOF-MS/MS and NMR: An In Silico Approach for Degradation and Toxicity Prediction.
  • Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
  • Semantic Scholar. (2016).
  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Coriolis Pharma. (n.d.).
  • Wikipedia. (n.d.). Pyrimidine.
  • ACS Omega. (2020).
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • PubMed. (2002). Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. Journal of Agricultural and Food Chemistry, 50(14), 4055-4058.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
  • NIH. (2022).
  • Bhat, A. R., et al. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Sigma-Aldrich. (n.d.). 4-(Benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxamide.
  • NIH. (2025).
  • ChemicalBook. (n.d.). This compound Product Description.
  • Kpee, F., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents.
  • MDPI. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

Sources

improving reaction conditions for pyrimidine carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Carbaldehyde Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of pyrimidine carbaldehydes. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to not only execute these reactions successfully but also to understand the underlying chemical principles for effective problem-solving.

Introduction: The Importance of Pyrimidine Carbaldehydes

Pyrimidine carbaldehydes are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of complex molecular architectures. These compounds are key building blocks for a diverse range of biologically active molecules, including antiviral and antitumor agents.[1] Given their significance, robust and reliable synthetic protocols are essential. This guide will focus on common synthetic methods and the challenges frequently encountered.

Section 1: Vilsmeier-Haack Formylation of Pyrimidines

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrimidines.[2] The reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.

Mechanism Overview

The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. This electrophile attacks the electron-rich pyrimidine ring, followed by hydrolysis of the resulting iminium salt to yield the desired aldehyde. The pyrimidine ring is π-deficient, which generally makes electrophilic substitution difficult.[3][4] Therefore, the success of the Vilsmeier-Haack reaction is highly dependent on the electronic nature of the substituents on the pyrimidine ring. Electron-donating groups are often necessary to activate the ring towards electrophilic attack.

Troubleshooting Guide & FAQs: Vilsmeier-Haack Reaction

Q1: My Vilsmeier-Haack reaction is resulting in a low yield or no product. What are the likely causes and how can I improve the outcome?

A1: Low yields in the Vilsmeier-Haack formylation of pyrimidines are a common issue and can be attributed to several factors:

  • Insufficient Ring Activation: The pyrimidine ring itself is electron-deficient.[3] If your substrate lacks sufficient electron-donating groups (e.g., amino, alkoxy, or alkyl groups), the electrophilic attack by the Vilsmeier reagent will be slow or may not occur at all.

    • Troubleshooting:

      • Substrate Modification: If possible, consider using a pyrimidine derivative with stronger electron-donating substituents.

      • Reaction Conditions: Increasing the reaction temperature can sometimes overcome a lack of reactivity, but be cautious of potential side reactions and decomposition.

      • Alternative Reagents: For less reactive substrates, a more potent Vilsmeier reagent can be generated using oxalyl chloride or thionyl chloride instead of POCl₃.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.

    • Troubleshooting:

      • Solvent: While DMF often serves as both the reagent and solvent, in some cases, using a non-participating solvent like dichloroethane or o-xylene can be beneficial.[5] A comparative analysis has shown that for certain substrates, DMF as a solvent can lead to higher yields and shorter reaction times.[5]

      • Temperature: The optimal temperature can vary significantly depending on the substrate. It is advisable to start at a lower temperature (e.g., 0 °C to room temperature) and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Stoichiometry: Ensure the correct stoichiometry of the Vilsmeier reagent to the pyrimidine substrate. An excess of the reagent may be necessary for less reactive substrates, but a large excess can lead to side reactions.

  • Side Reactions: The Vilsmeier reagent is not only a formylating agent but can also act as a chlorinating agent, especially at higher temperatures.[2] Hydroxyl groups on the pyrimidine ring can be substituted by chlorine atoms.

    • Troubleshooting:

      • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

      • Careful Work-up: Ensure complete hydrolysis of the intermediate iminium salt and any unreacted Vilsmeier reagent by pouring the reaction mixture onto ice and stirring thoroughly.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

A2: The formation of multiple products can arise from formylation at different positions on the pyrimidine ring or from competing side reactions.

  • Regioselectivity Issues: The position of formylation is directed by the substituents on the pyrimidine ring. Electrophilic substitution generally occurs at the 5-position, which is the least electron-deficient.[3] However, the presence of multiple activating groups can lead to a mixture of isomers.

    • Troubleshooting:

      • Protecting Groups: Consider using protecting groups to block more reactive sites and direct the formylation to the desired position.

      • Careful Analysis of Directing Effects: Thoroughly analyze the electronic and steric effects of the substituents on your pyrimidine ring to predict the most likely site of formylation.

  • Competing Reactions: As mentioned, chlorination can be a significant side reaction. Additionally, for certain substrates, ring-opening or rearrangement reactions can occur.[6][7]

    • Troubleshooting:

      • Milder Conditions: Employing milder reaction conditions (lower temperature, shorter reaction time) can often suppress these unwanted side reactions.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-methylpyrimidine-4,6-diol

This protocol is adapted from a study on the formylation of 2-methylpyrimidine-4,6-diol.[5]

Materials:

  • 2-methylpyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Methanol/Dichloromethane (1:9) for TLC

Procedure:

  • Prepare the Vilsmeier reagent by carefully adding POCl₃ (1.05 eq.) dropwise to cooled DMF (2 eq.) under an inert atmosphere (e.g., nitrogen or argon).

  • To a suspension of 2-methylpyrimidine-4,6-diol (1 eq.) in DMF, add the freshly prepared Vilsmeier reagent dropwise with vigorous stirring.

  • Heat the reaction mixture to 80 °C and maintain for 5 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and stir overnight.

  • Collect the precipitated product by filtration, wash with cold water, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

Data Summary: Solvent Effects on Vilsmeier-Haack Formylation
SolventTemperature (°C)Time (h)Yield (%)
o-Xylene1001045
Benzene80852
Dichloroethane80848
DMF80561

Table adapted from data presented in the study by Bezsonov et al. (2022).[5]

Logical Workflow for Vilsmeier-Haack Troubleshooting

Vilsmeier_Troubleshooting start Start: Low Yield/No Reaction check_activation Is the pyrimidine ring sufficiently activated? start->check_activation modify_substrate Consider substrate modification (stronger EDGs) check_activation->modify_substrate No check_conditions Are reaction conditions optimal? check_activation->check_conditions Yes increase_temp Increase reaction temperature cautiously modify_substrate->check_conditions optimize_solvent Optimize solvent (e.g., DMF, DCE) check_conditions->optimize_solvent No check_side_reactions Are there signs of side reactions? check_conditions->check_side_reactions Yes optimize_temp_time Systematically vary temperature and time optimize_solvent->optimize_temp_time optimize_temp_time->check_side_reactions lower_temp Lower reaction temperature check_side_reactions->lower_temp Yes (e.g., chlorination) success Successful Synthesis check_side_reactions->success No lower_temp->success milder_reagent Use a milder Vilsmeier reagent (if applicable)

Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.

Section 2: Oxidation of Hydroxymethylpyrimidines

An alternative route to pyrimidine carbaldehydes is the oxidation of the corresponding hydroxymethylpyrimidines. This method is advantageous when the pyrimidine ring is sensitive to the acidic and potentially harsh conditions of the Vilsmeier-Haack reaction.

Common Oxidizing Agents and Considerations

A variety of oxidizing agents can be employed for this transformation, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions.

  • Manganese Dioxide (MnO₂): A mild and selective oxidant for allylic and benzylic alcohols. It is often used for substrates with other sensitive functional groups. The reaction is typically performed in a non-polar solvent like dichloromethane or chloroform at room temperature.

  • Selenium Dioxide (SeO₂): Can be used for the oxidation of methyl groups directly to aldehydes (Riley oxidation), or for the oxidation of primary alcohols.[8] However, selenium compounds are toxic and require careful handling.

  • Dess-Martin Periodinane (DMP): A mild and highly efficient oxidant that allows for the rapid conversion of primary alcohols to aldehydes at room temperature.

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This method is performed at low temperatures (-78 °C) and is compatible with a wide range of functional groups.

Troubleshooting Guide & FAQs: Oxidation Reactions

Q1: My oxidation reaction is incomplete, and I am recovering starting material. What should I do?

A1: Incomplete conversion is a frequent challenge in oxidation reactions.

  • Insufficient Oxidant: Ensure that a sufficient excess of the oxidizing agent is used. For solid-supported reagents like MnO₂, a large excess (5-20 equivalents) may be necessary.

  • Reagent Activity: The activity of some oxidants, particularly MnO₂, can vary between batches. It is advisable to use freshly prepared or activated MnO₂. For Swern oxidation, ensure that all reagents are anhydrous, as water will quench the reaction.

  • Reaction Time and Temperature: Some oxidations can be slow. Monitor the reaction by TLC and allow sufficient time for completion. If the reaction is sluggish at room temperature, gentle heating may be required for some oxidants, but be mindful of potential over-oxidation.

Q2: I am observing over-oxidation to the carboxylic acid. How can I prevent this?

A2: Over-oxidation is a common side reaction, especially with stronger oxidizing agents.

  • Choice of Oxidant: Use a milder and more selective oxidizing agent. DMP and Swern oxidation are generally less prone to over-oxidation than chromium-based reagents or potassium permanganate.[9]

  • Reaction Conditions: Strict control of the reaction temperature is crucial. Performing the reaction at the lowest effective temperature can minimize over-oxidation.

  • Stoichiometry: Use the minimum amount of oxidant required for complete conversion of the starting material.

Experimental Protocol: Oxidation of 4-Hydroxymethylpyrimidine with MnO₂

Materials:

  • 4-Hydroxymethylpyrimidine

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • Dissolve the 4-hydroxymethylpyrimidine in DCM.

  • Add a 10-fold excess (by weight) of activated MnO₂.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction may take several hours to days depending on the substrate and the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude pyrimidine-4-carbaldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Decision Tree for Choosing an Oxidant

Oxidant_Choice start Start: Need to Oxidize Hydroxymethylpyrimidine acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive base_sensitive Is the substrate base-sensitive? acid_sensitive->base_sensitive No functional_groups Are there other sensitive functional groups? acid_sensitive->functional_groups Yes base_sensitive->functional_groups No dmp Use Dess-Martin Periodinane (DMP) base_sensitive->dmp Yes mno2 Use MnO2 functional_groups->mno2 Yes (mild) pcc Consider PCC/PDC (caution: chromium) functional_groups->pcc No swern Use Swern Oxidation mno2->dmp If reaction is too slow pcc->swern For better functional group tolerance

Caption: Decision tree for selecting an appropriate oxidizing agent.

Section 3: Other Synthetic Methods

While the Vilsmeier-Haack reaction and oxidation of hydroxymethylpyrimidines are common, other methods can be suitable for specific substrates.

  • Reissert-Henze Reaction: This reaction involves the treatment of a pyrimidine N-oxide with a cyanide source (e.g., trimethylsilyl cyanide) and an acylating agent (e.g., benzoyl chloride) to introduce a cyano group, which can then be converted to an aldehyde. This method can be useful for introducing a formyl group at the 2-position of the pyrimidine ring.[10]

  • Organometallic Routes: Lithiation of a halopyrimidine followed by quenching with an electrophilic formylating agent like DMF or ethyl formate is a powerful method for introducing a carbaldehyde group with high regioselectivity.[11] Careful control of temperature (typically -78 °C) is essential to avoid side reactions.

Section 4: Purification and Characterization

The purification of pyrimidine carbaldehydes can be challenging due to their polarity.

  • Column Chromatography: Silica gel is the most common stationary phase.[12] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. For very polar compounds, adding a small amount of a base like triethylamine or ammonia to the mobile phase can improve the peak shape and reduce tailing.[12]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Characterization: The structure of the synthesized pyrimidine carbaldehyde should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The aldehyde proton typically appears as a singlet in the ¹H NMR spectrum between δ 9-10 ppm.

References

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European journal of medicinal chemistry, 35(12), 1043–1052.
  • Bezsonov, O. Y., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. ChemProc, 16(1), 104.
  • Sharma, S., & Kumar, P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3584-3591.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
  • Dong, D., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880-2883.
  • Svetlichnaya, N. V., et al. (2015). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. Chemistry of Heterocyclic Compounds, 51(8), 733-740.
  • Svetlichnaya, N. V., et al. (2015). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions.
  • Wikipedia. (n.d.). Pyrimidine.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
  • Hamana, M. (1989). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of Synthetic Organic Chemistry, Japan, 47(5), 444-456.
  • Liu, X., et al. (2011). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 13(12), 3056-3059.
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem Technical Support.
  • Al-Zahrani, F. A. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Cadet, J., et al. (2019). Hydroxyl-radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA. Free Radical Biology and Medicine, 145, 274-285.
  • Scribd. (n.d.).
  • Tolba, M. S., et al. (2022).
  • Singh, V., et al. (2019). Recent advances in the synthesis of pyrimidine derivatives and their therapeutic applications. RSC Advances, 9(43), 24927-24957.
  • BenchChem. (n.d.). Pyrimidine-5-carboxaldehyde.
  • Google Patents. (1957).
  • Kumar, S., & Singh, P. (2012). Free radical scavenging properties of pyrimidine derivatives. Central European Journal of Chemistry, 10(6), 1846-1856.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
  • Wiley, R. H., & Yamamoto, Y. (1972). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 37(19), 3030-3031.
  • Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal, 98(1), 70-77.
  • Svetlichnaya, N. V., et al. (2015). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions.
  • Kimura, H., et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry, 14(5), 1451-1459.
  • Singh, S., et al. (2021). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 6(39), 10467-10484.
  • Akerman, M. E., et al. (2006). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 49(24), 6977-6987.
  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 27953-27976.
  • Glavin, D. P., et al. (2006). Direct isolation of purines and pyrimidines from nucleic acids using sublimation. Analytical Chemistry, 78(16), 5850-5856.
  • Rivière, J., et al. (2005). Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. Chemical Research in Toxicology, 18(8), 1332-1338.
  • West, T. P. (1995). Pathways of pyrimidine salvage in Streptomyces. Canadian Journal of Microbiology, 41(8), 743-747.
  • Yin, C., et al. (2017). Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions, 46(31), 10222-10225.
  • Johns, D. G., et al. (1969). Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine by aldehyde oxidase and xanthine oxidase. Biochemical Pharmacology, 18(10), 2371-2383.

Sources

Technical Support Center: Synthesis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the solvent effects on this specific synthesis. Our goal is to equip you with the knowledge to navigate experimental challenges and optimize your reaction outcomes.

I. Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The pyrimidine core is a fundamental building block in numerous biologically active molecules.[1][2][3] The reaction typically involves the condensation of a suitable three-carbon synthons with an S-benzylisothiourea derivative. The choice of solvent in this process is not merely a medium for the reaction but a critical parameter that can significantly influence reaction rate, yield, and the purity of the final product.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, with a focus on solvent-related causes and their remedies.

Issue 1: Low or No Product Yield

Question: I am observing very low to no yield of the desired this compound. What are the likely solvent-related causes and how can I improve the yield?

Answer: Low yield is a common frustration in organic synthesis. When solvent is the suspect, consider the following:

  • Inadequate Solute Solubility: The starting materials must be sufficiently soluble in the chosen solvent at the reaction temperature to ensure a homogenous reaction mixture. Poor solubility can lead to a sluggish or incomplete reaction.

    • Solution: Conduct small-scale solubility tests with a range of solvents of varying polarities. Polar aprotic solvents like DMF, DMSO, or acetonitrile, and protic solvents like ethanol or isopropanol are often good starting points.[4][5] In some cases, a mixed solvent system can provide the optimal balance of solubility for all reactants.[1][6]

  • Solvent-Induced Side Reactions: The solvent can sometimes participate in or promote undesirable side reactions. For instance, protic solvents in the presence of a strong base might lead to unwanted solvolysis.

    • Solution: If side reactions are suspected, switching to an aprotic solvent could be beneficial. Carefully analyze your reaction byproducts using techniques like TLC or LC-MS to identify potential side reactions.

  • Incorrect Solvent Polarity: The polarity of the solvent can significantly impact the stability of the transition state of the reaction. For many condensation reactions leading to pyrimidines, a moderately polar solvent is often optimal.

    • Solution: Experiment with a range of solvents with varying dielectric constants. A systematic approach, testing a non-polar (e.g., toluene), a polar aprotic (e.g., THF, acetonitrile), and a polar protic (e.g., ethanol) solvent, can help identify the optimal polarity. Some studies have shown that yields can be markedly affected by the choice of solvent.[3]

Issue 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. How can the solvent be contributing to this, and what purification strategies are recommended?

Answer: The presence of impurities is a frequent challenge. Here’s how the solvent might be the culprit:

  • Promotion of Dimerization or Polymerization: In some cases, the solvent can promote the self-condensation of starting materials or intermediates, leading to polymeric byproducts.

    • Solution: Lowering the reaction temperature or using a more dilute solution can sometimes mitigate these side reactions. Additionally, a solvent that poorly solubilizes the growing polymer chain can cause it to precipitate out of the reaction mixture.

  • Incomplete Reaction: If the reaction does not go to completion, unreacted starting materials will contaminate the final product.

    • Solution: As discussed under "Low Yield," ensure your solvent system provides adequate solubility and reaction kinetics. Increasing the reaction time or temperature (while monitoring for degradation) may also be necessary.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for purifying solid organic compounds. The key is to find a solvent or solvent pair in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

    • Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is a powerful purification technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

Issue 3: Reaction Fails to Initiate or Proceeds Too Slowly

Question: My reaction is not starting, or the conversion rate is extremely slow. Could the solvent be the issue?

Answer: A stalled or sluggish reaction can often be traced back to the reaction medium.

  • Insufficient Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Choose a solvent with a higher boiling point to allow for a higher reaction temperature. Solvents like DMF, DMSO, or toluene are suitable for higher temperature reactions. However, always be mindful of the thermal stability of your reactants and product.

  • Solvent Not Promoting the Requisite Polarity: The transition state of the reaction may be highly polar and require a polar solvent to stabilize it.

    • Solution: As mentioned earlier, a systematic screen of solvents with varying polarities is recommended. Polar aprotic solvents are often effective as they can solvate cations well without interfering with nucleophiles.

  • Presence of Water in Aprotic Solvents: Trace amounts of water in aprotic solvents can sometimes inhibit reactions, especially those involving water-sensitive reagents or intermediates.

    • Solution: Use anhydrous solvents, which are commercially available or can be prepared by drying over appropriate drying agents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from entering the reaction.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent for the synthesis of this compound?

A1: There is no single "best" solvent, as the optimal choice can depend on the specific reaction conditions and the purity of the starting materials. However, polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) , and polar protic solvents like ethanol (EtOH) are commonly good starting points for this type of pyrimidine synthesis.[4] A mixture of solvents, such as ethanol and water, has also been shown to be effective in some pyrimidine syntheses.[6]

Q2: How does the presence of a base affect my choice of solvent?

A2: The choice of base and solvent are often intertwined. If you are using a strong base like sodium hydride (NaH) or sodium amide (NaNH2), you must use an aprotic solvent (e.g., THF, DMF) as protic solvents will react with the base. For weaker bases like triethylamine (Et3N) or potassium carbonate (K2CO3), a wider range of solvents, including protic ones, can be used.

Q3: Can I use a "green" solvent for this synthesis?

A3: The use of environmentally friendly or "green" solvents is a growing area of interest. For pyrimidine synthesis, water has been successfully employed as a solvent in some cases, often under reflux conditions or with microwave assistance.[3] Ethanol is also considered a greener alternative to many petroleum-derived solvents.

Q4: How do I properly remove a high-boiling point solvent like DMF or DMSO after the reaction?

A4: Removing high-boiling point solvents can be challenging.

  • Azeotropic Distillation: Adding a lower-boiling point solvent (like toluene) and repeatedly evaporating the mixture under reduced pressure can help co-distill the high-boiling solvent.

  • Aqueous Workup: If your product is insoluble in water, you can often precipitate it by adding the reaction mixture to a large volume of water. The product can then be collected by filtration. The high-boiling solvent will be removed in the aqueous filtrate.

  • Lyophilization (Freeze-Drying): For water-soluble products after an aqueous workup, lyophilization can be an effective, albeit slower, method for removing water and any residual volatile solvents.

IV. Experimental Protocols & Data

General Experimental Protocol for Solvent Screening

The following is a general procedure for screening different solvents for the synthesis of this compound.

  • To a series of oven-dried reaction vials, add the starting materials: the appropriate 3-carbon precursor (1.0 eq), S-benzylisothiourea hydrochloride (1.1 eq), and a suitable base (e.g., sodium ethoxide, 2.2 eq).

  • To each vial, add a different anhydrous solvent (e.g., DMF, acetonitrile, ethanol, THF, toluene) to achieve a concentration of 0.1 M with respect to the limiting reagent.

  • Seal the vials under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reactions at a set temperature (e.g., 80 °C) for a specified time (e.g., 12 hours).

  • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reactions appropriately (e.g., with water or a saturated ammonium chloride solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product yield and purity by techniques such as ¹H NMR and LC-MS.

Table 1: Hypothetical Solvent Screening Results
SolventDielectric Constant (approx.)Reaction Temperature (°C)Reaction Time (h)Crude Yield (%)Purity (by LC-MS, %)
Toluene2.480241575
THF7.666244585
Acetonitrile37.580128592
Ethanol24.578127890
DMF36.78089295

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

V. Visualizing the Workflow

Diagram 1: General Synthesis Workflow

SynthesisWorkflow A Reactant Mixing (3-carbon precursor, S-benzylisothiourea, base) B Solvent Addition & Dissolution A->B Step 1 C Reaction at Controlled Temperature B->C Step 2 D Reaction Monitoring (TLC, LC-MS) C->D Step 3 E Work-up (Quenching, Extraction) D->E Step 4 F Purification (Recrystallization or Chromatography) E->F Step 5 G Product Characterization (NMR, MS, etc.) F->G Step 6 H Final Product G->H Step 7

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingYield Start Low Yield Observed Q1 Are reactants fully dissolved? Start->Q1 Sol1 Action: Screen for a better solvent or use a co-solvent. Q1->Sol1 No Q2 Are side products observed? Q1->Q2 Yes A1_Yes Yes A1_No No End Yield Improved Sol1->End Sol2 Action: Change solvent to one less likely to promote side reactions (e.g., aprotic vs. protic). Q2->Sol2 Yes Q3 Is the reaction sluggish? Q2->Q3 No A2_Yes Yes A2_No No Sol2->End Sol3 Action: Use a higher boiling point solvent to increase reaction temperature. Q3->Sol3 Yes Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: A decision tree for troubleshooting low product yield based on solvent effects.

VI. References

  • Benchchem. (n.d.). Overcoming side reactions in pyrimidine synthesis. Retrieved from

  • ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b. Retrieved from

  • Oxford Academic. (n.d.). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from

  • Guidechem. (2022, October 18). How to Synthesize 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde? Retrieved from

  • ChemicalBook. (n.d.). This compound Product Description. Retrieved from

  • PMC - NIH. (2025, March 18). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from

  • Arkat USA. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC. Retrieved from

Sources

Catalyst Selection for 4-Aminopyrimidine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-aminopyrimidine synthesis. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring your success in the lab.

The synthesis of 4-aminopyrimidines is a cornerstone in medicinal chemistry, as this scaffold is a key component in numerous biologically active compounds and approved drugs.[1] While several synthetic routes exist, transition-metal-catalyzed methods, particularly palladium-catalyzed C-N cross-coupling reactions like the Buchwald-Hartwig amination, have become indispensable for their versatility and functional group tolerance.[2][3] This guide will focus primarily on these methods, addressing common challenges and providing actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding catalyst selection for 4-aminopyrimidine synthesis.

Q1: What is the most common and versatile catalytic system for synthesizing 4-aminopyrimidines from 4-halopyrimidines?

The Buchwald-Hartwig amination is the most widely employed method for this transformation.[2][4] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and is tolerant of many functional groups.[2] A typical catalyst system consists of a palladium precursor and a phosphine ligand.

Q2: Which palladium precursor should I start with?

For initial screenings, a Pd(II) precursor like Pd(OAc)₂ (palladium(II) acetate) or a pre-formed Pd(0) source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is commonly used.[3][5] Pre-formed palladium(II) precatalysts that incorporate a phosphine ligand (e.g., G3 or G4 precatalysts) can also be excellent starting points as they often provide more reliable generation of the active Pd(0) species.[6]

Q3: How do I choose the right phosphine ligand for my reaction?

Ligand selection is critical and often substrate-dependent. For the amination of pyrimidines, bulky, electron-rich phosphine ligands are generally preferred. These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][7]

  • For general applications: Bidentate phosphine ligands like Xantphos and BINAP were early successes and remain effective, particularly for aryl iodides and triflates.[2][4]

  • For challenging substrates (e.g., aryl chlorides): More sterically demanding, monodentate biarylphosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, and RuPhos are frequently more effective.[8]

Q4: What are the typical bases and solvents used in these reactions?

A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice.[4][5] Other bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be used with base-sensitive substrates, though they are generally weaker.[6]

Common solvents are anhydrous, aprotic solvents such as toluene, dioxane, or DMF.[3][4] The choice can depend on the solubility of the reactants and the reaction temperature.

Troubleshooting Guide

Encountering issues in your synthesis? This section provides a systematic approach to troubleshooting common problems in the palladium-catalyzed synthesis of 4-aminopyrimidines.

Problem 1: Low or No Conversion of Starting Material

This is one of the most frequent issues. A logical troubleshooting workflow can help identify the root cause.

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion reagent_purity 1. Check Reagent Purity & Integrity (Halopyrimidine, Amine, Solvent, Base) start->reagent_purity inert_atmosphere 2. Verify Inert Atmosphere (Degas solvent, check seals) reagent_purity->inert_atmosphere Reagents OK catalyst_activity 3. Assess Catalyst System (Precatalyst vs. in situ, Ligand choice) inert_atmosphere->catalyst_activity Atmosphere OK reaction_conditions 4. Optimize Reaction Conditions (Temperature, Concentration, Base) catalyst_activity->reaction_conditions Catalyst OK outcome Reaction Improved? reaction_conditions->outcome outcome->start No end Successful Reaction outcome->end Yes

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Detailed Troubleshooting Steps:

  • Step 1: Reagent Quality and Stoichiometry

    • Purity: Ensure the halopyrimidine and amine starting materials are pure. Amines, in particular, can be prone to oxidation.[6] Purify if necessary. Boronic acids, if used in a preceding Suzuki coupling to generate the pyrimidine scaffold, can also degrade over time.[8]

    • Solvent and Base: Use strictly anhydrous solvents and ensure the base (especially NaOtBu) is fresh and has not been passivated by atmospheric moisture.

    • Stoichiometry: A slight excess of the amine (e.g., 1.2 equivalents) and base (e.g., 1.4 equivalents) is common practice.[5]

  • Step 2: Inert Atmosphere

    • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Ensure the reaction flask is properly purged with an inert gas (argon or nitrogen) and that the solvent has been thoroughly degassed.

  • Step 3: Catalyst System Evaluation

    • Active Catalyst Generation: If generating the catalyst in situ from a Pd(II) source (like Pd(OAc)₂), ensure the conditions are suitable for its reduction to Pd(0). Using a well-defined precatalyst can often give more reproducible results.[6]

    • Ligand Choice: If one ligand is not effective, screen others. For 4-chloropyrimidines, which are less reactive than their bromo or iodo counterparts, a more electron-rich and bulky ligand from the Buchwald family may be necessary.[9]

    • Catalyst Loading: While starting with 1-2 mol% palladium is typical, sluggish reactions may benefit from a higher catalyst loading.[6][9]

  • Step 4: Reaction Conditions

    • Temperature: Most Buchwald-Hartwig aminations require elevated temperatures (e.g., 80-110 °C in toluene or dioxane).[4] If the reaction is slow, cautiously increasing the temperature may help.

    • Concentration: In some cases, increasing the concentration can improve the reaction rate, especially when scaling up.[6]

Problem 2: Formation of Byproducts

The appearance of unexpected spots on your TLC plate can be diagnostic.

  • Side Product: Hydrodehalogenation (Replacement of Halogen with -H)

    • Cause: This common side reaction occurs when a proton source is present, leading to the reduction of the aryl halide.[8]

    • Solution:

      • Ensure Anhydrous Conditions: Scrupulously dry all reagents and solvents.

      • Amine Quality: Impurities in the amine can sometimes act as hydrogen donors.[8]

      • Base Selection: The choice of base can influence this pathway. Screening different strong bases (e.g., LHMDS vs. NaOtBu) might be beneficial.[8]

  • Side Product: Catalyst Decomposition (Formation of Palladium Black)

    • Cause: The active Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive.[8]

    • Solution:

      • Ligand Stability: The ligand may be degrading. Consider a more robust ligand, such as an N-heterocyclic carbene (NHC) or a different phosphine.[8]

      • Temperature: Excessively high temperatures can accelerate decomposition. Try running the reaction at the lowest effective temperature.[8]

      • Ligand-to-Palladium Ratio: An excess of ligand relative to palladium can sometimes improve catalyst stability.[6]

Problem 3: Poor Regioselectivity with Dihalopyrimidines

When starting with a dihalopyrimidine (e.g., 2,4-dichloropyrimidine), controlling which halogen reacts is a significant challenge.

  • The Challenge: In dihalogenated N-heteroarenes, the halide adjacent to a ring nitrogen is typically more reactive in Pd-catalyzed cross-couplings.[10] However, for 2,4-dichloropyrimidine, achieving selective amination at the C4 position can be difficult, often leading to mixtures.[11]

  • Solutions for C4-Selectivity:

    • Ligand Control: The use of very sterically hindered ligands can override the inherent reactivity, promoting coupling at the C4 position.[10]

    • Catalyst-Free SNAr: Under certain conditions, a nucleophilic aromatic substitution (SNAr) can occur. Interestingly, the presence of trace palladium impurities from a previous synthetic step (like a Suzuki reaction) has been shown to dramatically catalyze the SNAr reaction, leading to high C4 selectivity.[11] This highlights the importance of substrate purity and its potential catalytic effect.

Catalyst and Ligand Performance Comparison

The following table summarizes common catalyst systems and their general applicability in 4-aminopyrimidine synthesis.

Catalyst System ComponentExamplesTypical Use CaseKey Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃General purpose, in situ catalyst generationPurity of dba can vary; Pd(OAc)₂ requires in situ reduction.[3][9]
PdCl₂(PPh₃)₂Used in some specific protocolsStable and easy to handle.[4]
Buchwald Precatalysts (G3/G4)Reliable and efficient catalyst generationOften provides higher activity and reproducibility.[6]
Phosphine Ligands PPh₃, dppbSimple, inexpensive ligandsEffective in some cases, but often less active than modern ligands.[11]
Xantphos, BINAPBidentate ligandsGood for aryl bromides/iodides; can improve catalyst stability.[2][4]
XPhos, SPhos, RuPhosBulky, monodentate biarylphosphinesHighly effective for less reactive aryl chlorides and challenging substrates.[5][8]
Other Catalysts Lewis Acids (e.g., FeCl₂, ZnCl₂)Alternative to Pd-catalysisUsed in condensation reactions, e.g., from acrylonitriles; scalable process.[12][13]
Copper (CuI)Ullmann-type couplingsA lower-cost alternative to palladium, often requiring higher temperatures or specific ligands.[3][14]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for the C-N cross-coupling of a 4-halopyrimidine with an amine.[5]

Materials:

  • 4-Halopyrimidine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)

  • Phosphine ligand (e.g., XPhos, 0.044 mmol, 4.4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Reaction Setup Workflow

G A 1. Add solids to oven-dried flask: - 4-Halopyrimidine - Pd Precatalyst - Ligand - Base B 2. Seal flask with septum A->B C 3. Evacuate and backfill with inert gas (e.g., Argon) 3x B->C D 4. Add degassed solvent via syringe C->D E 5. Add amine (liquid or solution) via syringe D->E F 6. Heat reaction to desired temperature with stirring E->F G 7. Monitor reaction by TLC/LC-MS F->G G cluster_product Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_complex->Amine_complex + Amine (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex - Base-H⁺X⁻ Amido_complex->Pd0 Reductive Elimination Product Product (Ar-NR'R'') Amido_complex->Product

Sources

Technical Support Center: Scale-Up Synthesis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The successful scale-up of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde, a key intermediate in medicinal chemistry, presents unique challenges that are often not apparent at the lab scale. The synthesis typically involves the formation of the 4-amino-2-benzylsulfanyl-pyrimidine core followed by a crucial formylation step, most commonly a Vilsmeier-Haack reaction. This guide provides field-proven insights and troubleshooting strategies to navigate the complexities of process scale-up, ensuring safety, efficiency, and product quality.

Section 1: Vilsmeier-Haack Formylation - The Critical Step

The formylation of the electron-rich pyrimidine ring is the most challenging and hazardous part of the synthesis. The reaction's exothermicity and the vigorous nature of the work-up demand precise control.

Q1: My Vilsmeier-Haack reaction is stalling, showing incomplete conversion even after extended reaction times. What are the likely causes?

A1: Incomplete conversion during a scale-up campaign is a common and costly issue. The root cause often lies in the quality and stoichiometry of the Vilsmeier reagent itself, or suboptimal reaction conditions.

  • Cause 1: Degradation of Vilsmeier Reagent: The Vilsmeier reagent (chloroiminium salt) is formed by reacting phosphorus oxychloride (POCl₃) with a formamide, typically N,N-dimethylformamide (DMF). This reagent is thermally sensitive. If the initial formation is performed at too high a temperature, or if there are delays, the reagent can degrade, reducing its effective concentration. On a large scale, inefficient heat removal can create localized hotspots, accelerating this degradation.[1][2]

  • Solution:

    • Strict Temperature Control: Prepare the Vilsmeier reagent at 0-5 °C with slow, subsurface addition of POCl₃ to the DMF. Ensure your cooling system can handle the exotherm at the planned addition rate.[3]

    • Use Fresh Reagent: Use the Vilsmeier reagent immediately after its formation. Do not let it stand for extended periods.

    • Reagent Quality: Ensure both DMF and POCl₃ are anhydrous and of high purity. Water in the DMF will consume POCl₃ and generate HCl, which can interfere with the reaction.[3]

  • Cause 2: Insufficient Activation Energy: While reagent formation requires cooling, the subsequent formylation of the pyrimidine substrate may need heating to proceed efficiently, especially with less reactive substrates.[4]

  • Solution: After adding the pyrimidine substrate at a low temperature, allow the mixture to warm to room temperature and then gently heat to 50-70 °C. Monitor the reaction progress closely by an in-process control (IPC) like HPLC or TLC to determine the optimal temperature and time, avoiding the higher temperatures that promote byproduct formation.

Q2: My scaled-up reaction is producing a complex mixture of impurities. What are these byproducts and how can I minimize them?

A2: Impurity profiles often change dramatically during scale-up due to prolonged heating times and less efficient mixing. The primary culprits in a Vilsmeier-Haack reaction are related to side-reactivities of the potent Vilsmeier reagent.

  • Impurity 1: Chlorinated Byproducts: The Vilsmeier reagent can act as a chlorinating agent, particularly at elevated temperatures, leading to chlorination of the pyrimidine ring or other sensitive functional groups.[4]

  • Mitigation: Maintain the lowest effective reaction temperature and minimize reaction time. A prompt and efficient aqueous work-up is crucial to rapidly hydrolyze and neutralize any reactive chlorine species.[4]

  • Impurity 2: Over-formylation/Side-reactions: While the 5-position is electronically favored, prolonged exposure to a large excess of the Vilsmeier reagent could potentially lead to other reactions. More commonly, impurities arise from the degradation of the starting material or product under harsh conditions.

  • Mitigation:

    • Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Use a modest excess (e.g., 1.2-1.5 equivalents) rather than a large excess, which is sometimes used at the lab scale for convenience.

    • IPC Monitoring: Use HPLC to track the formation of the main product and key impurities. Quench the reaction as soon as the starting material consumption has plateaued to prevent further degradation or byproduct formation.

Section 2: Reaction Control & Safety

Q3: The aqueous quench of my reaction is extremely vigorous and difficult to control at scale. How can I perform this step safely and improve product isolation?

A3: The quench is arguably the most dangerous step in the process. You are hydrolyzing unreacted POCl₃ and the reactive iminium salt intermediate, both of which are highly exothermic processes.[1][4]

  • Problem: Uncontrolled Exotherm & Gas Evolution: A rapid "dump" quench into water will cause violent boiling and release of HCl gas. This is uncontrollable and unsafe at scale.

  • Solution: Reverse Quench with Temperature Control:

    • Prepare a chilled (0-10 °C) solution of aqueous base (e.g., sodium carbonate or sodium hydroxide) in a separate, adequately sized vessel.

    • Slowly add the reaction mixture to the basic solution, ensuring the addition is subsurface to maximize mixing and heat transfer.

    • Maintain the temperature of the quench vessel below 20-25 °C throughout the addition using an efficient cooling system.

    • This controlled "reverse quench" neutralizes the generated acid in situ, minimizing gas evolution and allowing for manageable heat removal.

  • Problem: Oily or Amorphous Precipitate: A poor quench can lead to the product oiling out or precipitating as a fine, amorphous solid that is difficult to filter and purify.

  • Solution: Control pH and Crystallization:

    • After the quench, carefully adjust the pH to 7-8. The desired product is often least soluble in this range.

    • Agitate the resulting slurry for a period (e.g., 1-2 hours) to encourage proper crystal formation (Ostwald ripening), which will improve filterability.

    • If the product remains oily, consider adding a co-solvent like isopropanol or acetonitrile to the slurry before filtration to induce crystallization.

Experimental Protocol: Scale-Up Vilsmeier-Haack Formylation & Work-Up

This protocol is a guideline and must be adapted based on specific equipment and safety assessments.

  • Vilsmeier Reagent Preparation:

    • Charge anhydrous DMF (e.g., 5 volumes) to a clean, dry, and inerted reactor equipped with powerful agitation and a robust cooling system.

    • Cool the DMF to 0-5 °C.

    • Slowly add POCl₃ (1.2-1.5 equiv.) subsurface over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting solution for 30 minutes at 0-5 °C.

  • Formylation Reaction:

    • Add 4-Amino-2-benzylsulfanyl-pyrimidine (1.0 equiv.) to the reactor in portions, maintaining the temperature below 15 °C.

    • Once the addition is complete, allow the mixture to warm to room temperature, then heat to 50-60 °C.

    • Monitor the reaction by HPLC every 1-2 hours.

    • Once IPC shows <2% starting material remaining, cool the reaction to room temperature.

  • Controlled Quench and Isolation:

    • In a separate, larger reactor, prepare a 10% aqueous sodium carbonate solution (sufficient to neutralize all acids) and cool to 0-10 °C.

    • Slowly transfer the reaction mixture into the chilled aqueous base over 2-3 hours, maintaining the quench vessel temperature below 25 °C.

    • After the transfer is complete, adjust the pH of the slurry to 7.5 ± 0.5 with additional base or acid if necessary.

    • Stir the slurry for 2 hours at 20-25 °C.

    • Filter the solid product, wash the cake thoroughly with water, and then with a suitable solvent (e.g., methanol or isopropanol) to displace water.

    • Dry the product under vacuum at 50-60 °C until constant weight is achieved.

Section 3: Purification and Troubleshooting Summary

Q4: Our final product has a persistent yellow color and fails purity specifications. What are the best purification strategies for this molecule at scale?

A4: Color and final purity are critical quality attributes. The best approach is to prevent impurity formation in the first place. However, if purification is necessary, recrystallization is the most scalable method.

  • Solvent Selection: Screen for a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. Common solvents for pyrimidine derivatives include acetonitrile, ethyl acetate, isopropanol, or mixtures with heptane.

  • Decolorization: If the color is due to minor, highly conjugated impurities, a charcoal treatment during the recrystallization can be effective. Use activated carbon (0.5-2% w/w) and perform a hot filtration to remove it before cooling the solution for crystallization.

  • Avoid Chromatography: Column chromatography is generally not economically viable for large-scale manufacturing of intermediates. It should only be used as a last resort.

Troubleshooting Data Summary
Problem Likely Cause(s) Recommended Solutions
Low Conversion Degraded Vilsmeier reagent; Insufficient reaction temperature.Prepare reagent fresh at 0-5 °C; Heat reaction to 50-70 °C and monitor by IPC.[1][4]
High Impurity Levels Reaction temperature too high; Large excess of reagent; Long reaction time.Maintain lowest effective temperature; Use 1.2-1.5 equiv. of reagent; Quench reaction promptly after completion.[4]
Hazardous Quench Uncontrolled hydrolysis of POCl₃ and intermediate.Use a controlled reverse quench into a chilled basic solution.[1][5]
Poorly Filterable Solid Product "oiling out"; Amorphous precipitation.Control quench temperature and pH; Allow slurry to age; Consider a co-solvent.
Product Off-Color Minor, colored impurities formed during the reaction.Recrystallize from a suitable solvent; Perform a charcoal treatment during recrystallization.

Visual Logic & Workflows

Diagram 1: Overall Synthesis Workflow

This diagram illustrates the key stages and control points in the scale-up synthesis.

cluster_0 Step 1: Pyrimidine Core Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Final Product A S-Benzylisothiourea + C3 Synthon B Condensation Reaction A->B Control Temp., Stoichiometry C Isolation & Purification of 4-Amino-2-benzylsulfanyl-pyrimidine B->C Control Crystallization F Formylation Reaction (50-70 °C) C->F Add Substrate D DMF + POCl3 E Vilsmeier Reagent Formation (0-5 °C) D->E CRITICAL CONTROL: Slow Addition, Cooling E->F G Controlled Reverse Quench (<25 °C) F->G IPC Monitoring H Filtration & Drying G->H pH Control I 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde H->I J Recrystallization (If Needed) I->J

Caption: Key stages and control points for scale-up synthesis.

Diagram 2: Troubleshooting the Vilsmeier-Haack Reaction

This decision tree helps diagnose common issues during the formylation step.

Start IPC shows poor result after Vilsmeier reaction Q_Conv Is conversion low? Start->Q_Conv Q_Imp Are impurities high? Q_Conv->Q_Imp No Sol_Conv1 Check reagent quality/age. Increase reaction temp to 50-70°C. Q_Conv->Sol_Conv1 Yes Sol_Imp1 Decrease reaction temp. Reduce reagent stoichiometry (1.2-1.5 eq). Shorten reaction time. Q_Imp->Sol_Imp1 Yes End Proceed to Controlled Quench Q_Imp->End No Sol_Conv1->Q_Imp Sol_Imp1->End

Caption: Decision tree for Vilsmeier-Haack reaction troubleshooting.

References

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • ACS Publications. (2000). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Retrieved from [Link]

  • SpringerLink. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]

  • Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

  • MDPI. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Arkat USA. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC. Retrieved from [Link]

Sources

Technical Support Center: A Guide to 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the handling and use of this versatile chemical intermediate. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your research.

Section 1: Chemical Profile and Safety First

This compound is a substituted pyrimidine with the molecular formula C₁₂H₁₁N₃OS and a molecular weight of 245.3 g/mol .[1] Its structure, featuring an amino group, a benzylsulfanyl (benzylthio) group, and a carbaldehyde (aldehyde) group, makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds. However, the presence of these functional groups also necessitates careful handling and specific safety precautions.

Safety Data Summary
Hazard StatementPrecautionary Measures
Harmful if swallowed or inhaled.Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[2]
May cause an allergic skin reaction.Wear protective gloves, protective clothing, eye protection, and face protection.[2]
Suspected of causing genetic defects.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
May cause damage to organs through prolonged or repeated exposure.Do not breathe dust/fume/gas/mist/vapors/spray.

This table is a summary. Always consult the full Safety Data Sheet (SDS) before handling.

Personal Protective Equipment (PPE) Workflow

cluster_ppe PPE Workflow for Safe Handling start Before Entering Lab lab_coat Don appropriate lab coat start->lab_coat safety_glasses Wear safety glasses with side shields lab_coat->safety_glasses gloves Wear compatible chemical-resistant gloves safety_glasses->gloves fume_hood Work in a certified chemical fume hood gloves->fume_hood end Proceed with Experiment fume_hood->end

Caption: A stepwise workflow for donning the correct PPE.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and use of this compound in chemical reactions.

Synthesis and Purification

Question: I am synthesizing this compound and my yield is consistently low. What are the potential causes and solutions?

Answer: Low yields in the synthesis of substituted pyrimidines can often be attributed to several factors. Let's break down the possibilities:

  • Incomplete Reaction: The condensation reaction to form the pyrimidine ring can be sensitive to reaction conditions. Ensure that the temperature and reaction time are optimized. For related aminopyrimidine syntheses, heating is often required.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

  • Side Reactions: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air for extended periods at elevated temperatures. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.

  • Purification Losses: This compound, like many aminopyrimidines, can be polar, which may lead to challenges during extraction and chromatography. During workup, ensure the pH is appropriately adjusted to minimize the solubility of your product in the aqueous phase. For purification by column chromatography, consider using a gradient elution and be aware that peak tailing can be an issue for basic compounds like aminopyrimidines.[4]

Troubleshooting Workflow for Low Yields

cluster_yield Troubleshooting Low Synthetic Yield start Low Yield Observed check_reaction Verify Reaction Completion via TLC/LC-MS start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize Optimize reaction time, temperature, or reagent stoichiometry incomplete->optimize Yes side_products Check for Side Products by LC-MS/NMR incomplete->side_products No end Improved Yield optimize->end side_products->optimize purification_loss Evaluate Purification Efficiency side_products->purification_loss No significant side products adjust_workup Adjust pH during extraction purification_loss->adjust_workup optimize_chromatography Optimize chromatography conditions (e.g., gradient, solvent system) adjust_workup->optimize_chromatography optimize_chromatography->end

Caption: A decision tree for troubleshooting low synthetic yields.

Question: I am having difficulty purifying this compound. It streaks on my silica gel column. What can I do?

Answer: Streaking on a silica gel column is a common issue with basic compounds like aminopyrimidines due to strong interactions with the acidic silica surface. Here are some strategies to improve your purification:

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel, which can significantly improve peak shape.

  • Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds. Alternatively, reversed-phase chromatography (C18) may be an option if the compound has sufficient hydrophobicity.

  • Crystallization: If your compound is a solid, recrystallization can be an effective purification method that avoids chromatography altogether. Experiment with different solvent systems to find one in which your compound is soluble at high temperatures but sparingly soluble at room temperature or below.[4]

In-Reaction Troubleshooting

Question: I am using this compound in a reaction and I am seeing an unexpected side product with a mass corresponding to the loss of the benzyl group. What is happening?

Answer: The benzylsulfanyl group, while generally stable, can be susceptible to cleavage under certain conditions.

  • Reductive Cleavage: Strong reducing agents, particularly those used for hydrogenolysis (e.g., H₂/Pd-C), can cleave the benzyl-sulfur bond. If your reaction involves reduction, consider using alternative reducing agents that are less likely to affect this group.

  • Oxidative Cleavage: While less common, strong oxidizing agents could potentially lead to cleavage at the benzylic position.[5] More likely, however, is the oxidation of the sulfide to a sulfoxide or sulfone, which would result in an increase in mass.[2]

  • Acid/Base Instability: While generally stable to a range of pH, very strong acidic or basic conditions, especially at elevated temperatures, could potentially promote cleavage.

Question: The amino group on my pyrimidine seems to be interfering with a desired reaction at the aldehyde. How can I prevent this?

Answer: The amino group at the 4-position is nucleophilic and can compete with other nucleophiles or participate in undesired side reactions.

  • Protecting Group Strategy: If the amino group is interfering with your desired transformation, consider protecting it. Common protecting groups for an amino group include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). These can be introduced before the reaction at the aldehyde and then removed under specific conditions once the desired transformation is complete.

  • Reaction Conditions Optimization: In some cases, careful selection of reagents and reaction conditions can favor the reaction at the aldehyde. For example, using milder or more sterically hindered reagents may increase the selectivity for the more accessible aldehyde group.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended to prevent degradation.[6][7]

Q2: What solvents are suitable for dissolving this compound?

A2: Based on the properties of analogous compounds, it is expected to have low solubility in water but should be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane.[2]

Q3: Can the aldehyde group of this compound participate in reactions like reductive amination?

A3: Yes, the aldehyde group is expected to be reactive and can undergo typical aldehyde reactions, including reductive amination, Wittig reactions, and condensation reactions. However, the presence of the amino and benzylsulfanyl groups may influence the reactivity and require optimization of reaction conditions.

Q4: Is the benzylsulfanyl group stable to common oxidizing agents?

A4: The sulfide linkage in the benzylsulfanyl group is susceptible to oxidation. Mild oxidizing agents may convert it to a sulfoxide, while stronger oxidizing agents can lead to the formation of a sulfone.[2] If your experimental design requires the use of an oxidizing agent, it is crucial to consider its potential effect on the benzylsulfanyl moiety.

Q5: How should I dispose of waste containing this compound?

A5: Waste containing this compound should be treated as hazardous chemical waste. Dispose of it in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.

References

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

  • ResearchGate. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Available from: [Link]

Sources

Technical Support Center: Purity Analysis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the analytical methods for purity assessment of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde, designed for chemistry professionals. This document provides in-depth, experience-based answers to common and advanced technical questions, complete with troubleshooting guides and validated protocols.

Welcome to the technical support guide for the analytical assessment of this compound (CAS: 335318-29-1).[1] This molecule, an important intermediate in pharmaceutical synthesis, requires rigorous purity control to ensure the quality and safety of the final Active Pharmaceutical Ingredient (API).[2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during your analysis. We will delve into the causality behind our recommended methods, providing not just protocols, but the scientific reasoning to empower your decision-making.

Overall Purity Assessment Workflow

A robust purity assessment strategy is multi-faceted, employing orthogonal analytical techniques to build a comprehensive purity profile. The workflow below illustrates a typical approach, from initial sample handling to final purity reporting.

Purity_Assessment_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Analytical Techniques cluster_data 3. Data Evaluation & Reporting Prep Receive & Log Sample Dissolve Dissolve in Suitable Solvent (e.g., Acetonitrile/Water) Prep->Dissolve KF Karl Fischer for Water Content Prep->KF GC GC-HS for Residual Solvents Prep->GC HPLC HPLC-UV for Assay & Impurity Profiling Dissolve->HPLC LCMS LC-MS for Impurity ID Dissolve->LCMS NMR NMR for Structural Confirmation Dissolve->NMR Integrate Integrate Peaks & Calculate Area % HPLC->Integrate Identify Identify & Characterize Impurities (>0.1%) LCMS->Identify NMR->Identify Integrate->Identify Report Compile Certificate of Analysis (CoA) Identify->Report

Caption: General workflow for purity assessment.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique

HPLC is the primary method for determining the purity and impurity profile of most pharmaceutical intermediates.[2] It excels at separating the main compound from structurally similar impurities.

FAQ: Where do I start with HPLC method development for this compound?

Answer: A logical starting point is reversed-phase HPLC (RP-HPLC) due to the compound's aromatic rings and moderate polarity. The benzyl and pyrimidine moieties provide sufficient hydrophobicity for retention on a C18 stationary phase.

Expert Insight: The amino group on the pyrimidine ring is basic and can cause peak tailing due to interaction with acidic silanol groups on the silica backbone of the column. Therefore, selecting a high-purity, end-capped C18 column is critical for good peak shape.

Starting HPLC Method Protocol

Parameter Recommended Condition Rationale & Causality
Column C18, 250 x 4.6 mm, 5 µm (end-capped) Provides good retention for aromatic compounds. End-capping minimizes silanol interactions with the basic amino group, preventing peak tailing.[3]
Mobile Phase A 0.1% Formic Acid in Water Acid modifier protonates the basic analyte, improving peak shape and ensuring consistent ionization for MS detection if used.
Mobile Phase B Acetonitrile (ACN) Common organic modifier with good UV transparency and miscibility with water.
Gradient 5% to 95% B over 20 min, hold 5 min A broad gradient is essential during initial screening to elute any potential late-eluting, non-polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °C Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. A column oven ensures temperature stability and retention time reproducibility.[4]
Detection (UV) 254 nm and 310 nm 254 nm is a common wavelength for aromatic compounds. The extended conjugation from the carbaldehyde group may provide a secondary maximum at a longer wavelength; monitoring multiple wavelengths ensures detection of impurities with different chromophores.
Injection Vol. 10 µL A standard volume; adjust based on sample concentration and detector response.

| Sample Prep. | 1.0 mg/mL in 50:50 ACN/Water | The sample should be dissolved in a solvent similar to or weaker than the initial mobile phase to prevent peak distortion. |

Troubleshooting Guide: HPLC Analysis

Question: Why is my system backpressure excessively high?

Answer: High backpressure is typically caused by a blockage somewhere in the system.[5]

  • Systematic Check: The first rule of troubleshooting is to change only one thing at a time. Disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column. If it remains high, the issue is upstream (injector, tubing, in-line filter).

  • Column Blockage: This is often due to particulate matter from the sample or mobile phase precipitating on the inlet frit. Try back-flushing the column (disconnect from the detector first) with a strong solvent.[6] If this fails, the inlet frit may need replacement.

  • Mobile Phase Precipitation: If you are using buffered mobile phases, ensure the buffer is soluble in the highest concentration of organic solvent used. Salt precipitation can block the entire system.[5]

Question: My main peak is tailing or splitting. What's the cause and solution?

Answer: Poor peak shape is a common problem, especially with basic compounds like this one.

Peak_Tailing_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Peak Tailing/Splitting Cause1 Secondary Interactions (Silanol Activity) Start->Cause1 Cause2 Column Overload Start->Cause2 Cause3 Injection Solvent Mismatch Start->Cause3 Cause4 Column Void / Damage Start->Cause4 Sol1a Add Competing Base (e.g., 0.1% TEA) Cause1->Sol1a Mitigate Sol1b Use End-Capped or Hybrid-Particle Column Cause1->Sol1b Prevent Sol2 Reduce Sample Concentration Cause2->Sol2 Sol3 Inject in Mobile Phase or Weaker Solvent Cause3->Sol3 Sol4 Replace Column Cause4->Sol4

Caption: Troubleshooting decision tree for HPLC peak shape issues.

  • Causality - Silanol Interactions: The primary amine on your molecule is basic and can form strong secondary interactions with acidic silanol groups on the column's silica surface. This causes some molecules to be retained longer, resulting in a "tail."

    • Solution: Add a small amount of a competing base, like triethylamine (TEA), to your mobile phase to saturate the active sites. Alternatively, use a column specifically designed for basic compounds (e.g., a hybrid-particle column).

  • Causality - Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or "shark-fin" shaped peaks.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were overloading the column.

  • Causality - Injection Solvent Effects: If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., pure ACN), it will not focus properly on the column head, leading to band broadening and splitting.

    • Solution: Always dissolve your sample in the initial mobile phase composition or a weaker solvent.

Section 2: Spectroscopic Confirmation (NMR & MS)

While HPLC quantifies purity, spectroscopic methods confirm the identity of the main peak and help identify unknown impurities.[7]

FAQ: How can I use NMR to confirm the structure and check for impurities?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure elucidation.[8][9] For purity assessment, you are looking for two things: 1) confirmation that all signals corresponding to the desired structure are present and correct, and 2) the absence of significant unassigned signals.

Expected ¹H NMR Signals (in DMSO-d₆):

  • Aldehyde Proton (-CHO): A singlet, typically downfield around δ 9.5-10.5 ppm.

  • Pyrimidine Ring Proton: A singlet around δ 8.0-8.5 ppm.

  • Amine Protons (-NH₂): A broad singlet, often around δ 7.0-8.0 ppm (this signal will exchange with D₂O).

  • Benzyl Aromatic Protons: A multiplet for the 5 protons of the phenyl group, typically δ 7.2-7.5 ppm.

  • Benzyl Methylene Protons (-S-CH₂-): A singlet around δ 4.0-4.5 ppm.

Expert Insight: The presence of process-related impurities, such as starting materials or by-products, will manifest as extra peaks in the spectrum. For example, the absence of the benzyl group would lead to the disappearance of signals at δ 7.2-7.5 and δ 4.0-4.5 ppm, and the appearance of new signals. Quantitative NMR (qNMR) can even be used for assay determination against a certified internal standard.[7]

FAQ: What is the role of Mass Spectrometry (MS) in this analysis?

Answer: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of identifying information. When coupled with HPLC (LC-MS), it becomes a powerful tool for impurity identification.

  • Expected Mass: The molecular formula is C₁₂H₁₁N₃OS, giving a monoisotopic mass of approximately 245.06 Da.[1]

  • LC-MS for Impurity Profiling: As each peak elutes from the HPLC, it enters the mass spectrometer. This allows you to get the mass of the main peak and every impurity peak. This data is invaluable for proposing structures for unknown impurities, which is a regulatory requirement for any impurity present above the 0.1% threshold.[10] For instance, an impurity with a mass of M+16 could indicate oxidation, while a loss of the benzyl group (91 Da) would point to a specific degradation pathway.

Section 3: Other Key Analytical Tests

FAQ: How do I determine the water content of my sample?

Answer: The most accurate and specific method for water determination is Karl Fischer (KF) titration.[7] This is a coulometric or volumetric titration based on a reaction between iodine and water. It is superior to "Loss on Drying" (LOD) because LOD is non-specific and will measure any volatile component (like residual solvents), not just water.

FAQ: What about residual solvents from the synthesis?

Answer: Residual solvents are process-related impurities that must be controlled. The standard technique for this is Gas Chromatography with Headspace sampling (GC-HS).[11] The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This separates volatile solvents like Toluene, Ethanol, or Acetonitrile, which are then quantified. The limits for these solvents are strictly defined by regulatory guidelines such as ICH Q3C.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates? Novasol Biotech Blog.
  • Arborpharmchem. (2024). API Intermediates Production Purity. Arborpharmchem Blog.
  • ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate Publication.
  • ChemCon GmbH. (n.d.). Identity determination and purity testing. ChemCon Services.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate Publication.
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate Publication.
  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Blog.
  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis.
  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization... Molecules.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich Resources.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich Resources.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Services.
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
  • ChemicalBook. (n.d.). This compound Product Description. ChemicalBook.

Sources

Technical Support Center: Resolving Solubility Issues with 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde (CAS No. 335318-29-1). This document is designed for researchers, scientists, and drug development professionals who are utilizing this heterocyclic compound in their experimental workflows. Heterocyclic compounds, particularly pyrimidine derivatives, are pivotal in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2][3] However, their utility can often be hampered by solubility challenges, which can impact everything from reaction kinetics to the accuracy of biological assays.[4][5]

This guide provides a structured, in-depth approach to understanding and overcoming the solubility limitations of this compound. By leveraging a combination of theoretical principles and practical, field-proven techniques, we aim to empower you to optimize your experimental outcomes.

Compound Profile: this compound

A foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting solubility issues.

PropertyValueSource
CAS Number 335318-29-1[6][7][8][9]
Molecular Formula C₁₂H₁₁N₃OS[6][7]
Molecular Weight 245.30 g/mol [6][7]
Predicted LogP 2.1636[6]
Hydrogen Bond Acceptors 5[6]
Hydrogen Bond Donors 1[6]
Rotatable Bonds 4[6]

The presence of a hydrophobic benzyl group suggests that this compound will have low water solubility. An analog, ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate, is noted to have low water solubility (<1 mg/mL) and is soluble in DMSO, DMF, and dichloromethane.[10]

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: I'm having difficulty dissolving this compound in my desired solvent. Where do I start?

A1: Start with a systematic solvent screening approach.[11] Given the compound's predicted LogP and the nature of its functional groups, it is advisable to begin with polar aprotic solvents.

  • Recommended Starting Solvents:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)[10]

    • Tetrahydrofuran (THF)

    • Acetonitrile (ACN)

  • Rationale: The pyrimidine core with its nitrogen atoms provides some polarity, while the benzylsulfanyl group contributes to its hydrophobicity.[10] Polar aprotic solvents are effective at solvating a wide range of organic molecules by providing dipole-dipole interactions without the interference of hydrogen bonding from the solvent itself.

Q2: Can I heat the mixture to improve solubility?

A2: Yes, gentle heating can significantly increase the solubility of most organic compounds, including pyrimidine derivatives.[12][13][14]

  • Protocol:

    • Add your solvent to the solid compound.

    • Place the vial in a heated water bath or on a hot plate with magnetic stirring.

    • Gradually increase the temperature, monitoring for dissolution. A good starting point is 40-50°C.

    • Caution: Be mindful of the solvent's boiling point and the compound's stability at elevated temperatures. While specific stability data for this compound is limited, a related structure is noted to be susceptible to oxidation at the sulfanyl group.[10]

Q3: My compound dissolves initially but then precipitates out of solution. What is happening?

A3: This phenomenon, known as supersaturation and subsequent precipitation, is common with poorly soluble compounds. It can be triggered by a change in temperature (cooling to room temperature after heating) or by the addition of an anti-solvent (e.g., water).

  • To Mitigate Precipitation:

    • Maintain Temperature: If your experiment allows, maintain a slightly elevated temperature.

    • Co-solvents: Consider using a co-solvent system. For example, if your final solution needs to be aqueous, prepare a concentrated stock in a water-miscible organic solvent like DMSO and then dilute it slowly into your aqueous buffer with vigorous stirring.

    • Formulation Strategies: For biological assays, advanced formulation techniques like creating amorphous solid dispersions or using cyclodextrins may be necessary to maintain solubility.[15][16][17]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving persistent solubility challenges.

Guide 1: Systematic Solvent Selection Workflow

This workflow will guide you through a logical process of identifying a suitable solvent system for your specific application.

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including anticancer and antimicrobial agents[1]. Within this vast chemical space, 4-amino-2-substituted-pyrimidine-5-carbaldehydes serve as versatile intermediates and pharmacophores. This guide provides an in-depth characterization of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde, a representative member of this class, and presents a comparative analysis with its structural analogs. By examining the nuances in their synthesis, spectral properties, and biological activities, we aim to provide researchers with a framework for understanding the structure-activity relationships (SAR) that govern the therapeutic potential of these promising molecules.

Core Compound Profile: this compound

This compound (CAS No. 335318-29-1) is a multifaceted molecule featuring a pyrimidine ring decorated with three key functional groups: a nucleophilic amino group at position 4, a sterically bulky and redox-active benzylsulfanyl group at position 2, and a reactive carbaldehyde group at position 5[2][3]. This unique combination of functional groups makes it a valuable precursor for the synthesis of more complex heterocyclic systems and a candidate for biological screening.

Molecular and Physicochemical Properties:

  • Molecular Formula: C₁₂H₁₁N₃OS[3]

  • Molecular Weight: 245.30 g/mol [3]

  • Appearance: Typically a solid

  • Storage: Recommended to be stored sealed in a dry environment at 2-8°C[3]

Synthesis and Purification: A Generalized Approach

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in publicly available literature, a general pathway can be inferred from the synthesis of its analogs, such as 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde[4]. The synthesis typically involves a multi-step process beginning with the formation of the core pyrimidine ring, followed by functional group interconversions.

A plausible synthetic route would involve the condensation of a suitable three-carbon precursor with S-benzylisothiourea. Subsequent formylation at the 5-position would yield the target carbaldehyde. The causality behind this approach lies in the stepwise construction of the molecule, allowing for controlled introduction of the desired functional groups.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization A β-Ketoester/Cyanoaldehyde Acetal C Condensation & Cyclization A->C B S-Benzylisothiourea B->C D 4-Amino-2-benzylsulfanyl-pyrimidine intermediate C->D E Formylation (e.g., Vilsmeier-Haack) D->E F This compound (Crude) E->F G Recrystallization / Column Chromatography F->G H Spectroscopic Validation (NMR, IR, MS) G->H I Pure Product H->I

Caption: General workflow for the synthesis and characterization of the title compound.

Purification of the crude product is critical and is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography over silica gel[2]. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of this compound and its analogs relies heavily on a combination of spectroscopic techniques. While experimental data for the title compound is sparse, we can predict its characteristic spectral features based on data from closely related structures[2][5][6][7][8].

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each proton environment.

    • A singlet for the aldehydic proton (CHO) in the downfield region (δ 9.5-10.5 ppm).

    • A singlet for the pyrimidine ring proton (C6-H).

    • A multiplet in the aromatic region (δ 7.2–7.5 ppm) corresponding to the protons of the benzyl group[2].

    • A singlet for the methylene protons (-S-CH₂-Ph).

    • A broad singlet for the amino protons (-NH₂), which is D₂O exchangeable[5].

  • ¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for:

    • The aldehydic carbonyl carbon (~190 ppm).

    • Aromatic and pyrimidine ring carbons in their characteristic regions.

    • The methylene carbon of the benzylsulfanyl group.

  • FT-IR Spectroscopy: Infrared spectroscopy is invaluable for identifying key functional groups.

    • N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹)[2][5].

    • A strong C=O stretching band for the aldehyde (~1660-1700 cm⁻¹)[2][7].

    • C=N and C=C stretching vibrations for the pyrimidine and benzene rings (~1550-1630 cm⁻¹)[5].

    • C-H stretching for aromatic and aliphatic moieties.

  • Mass Spectrometry: The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of 245.30[3]. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the pyrimidine ring.

Comparative Analysis with Structural Analogs

To understand the influence of structural modifications on the physicochemical and biological properties, we will compare the title compound with three key analogs.

  • Analog A: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde - A simpler analog with a methylthio group.

  • Analog B: Ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate - An analog where the aldehyde is replaced by an ethyl ester group.

  • Analog C: 4-Amino-2-methylsulfonylpyrimidine-5-carbaldehyde - An analog with an oxidized sulfur linkage.

Table 1: Physicochemical Properties Comparison
PropertyThis compoundAnalog A: 4-Amino-2-(methylthio)pyrimidine-5-carbaldehydeAnalog B: Ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylateAnalog C: 4-Amino-2-methylsulfonylpyrimidine-5-carbaldehyde
CAS No. 335318-29-1[3]770-31-07149-62-4[2]847213-17-0[9]
Molecular Formula C₁₂H₁₁N₃OS[3]C₆H₇N₃OSC₁₄H₁₅N₃O₂S[2]C₆H₇N₃O₃S[9]
Molecular Weight 245.30[3]169.21297.35[2]201.21[9]
LogP (Calculated) 2.16[3]N/AN/A-0.6[9]
H-Bond Donors 1[3]11[2]1[9]
H-Bond Acceptors 5[3]N/AN/A6[9]

The data clearly shows how structural changes impact fundamental properties. Replacing the bulky benzylsulfanyl group with a smaller methylthio group (Analog A) significantly reduces the molecular weight. The addition of an ethyl ester group (Analog B) increases both mass and potential for hydrogen bonding. Oxidation of the sulfur (Analog C) drastically increases polarity, as indicated by the negative LogP value.

Table 2: Comparative Spectroscopic Data Highlights
Spectroscopic FeatureThis compound (Predicted)Analog A (Methylthio) (Predicted)Analog B (Ester) (Experimental Analogy)
¹H NMR (Aldehyde/Ester) δ ~9.5-10.5 ppm (s, -CHO)δ ~9.5-10.5 ppm (s, -CHO)δ ~4.1-4.3 ppm (q, -OCH₂) & δ ~1.2-1.4 ppm (t, -CH₃)[2]
¹H NMR (Thio-Alkyl) δ ~7.2-7.5 ppm (m, Ar-H) & δ ~4.4 ppm (s, -SCH₂)δ ~2.5 ppm (s, -SCH₃)δ ~7.2-7.5 ppm (m, Ar-H) & δ ~4.4 ppm (s, -SCH₂)[2]
IR (C=O Stretch) ~1680 cm⁻¹ (-CHO)[2]~1680 cm⁻¹ (-CHO)~1700 cm⁻¹ (-COOEt)[2]
IR (N-H Stretch) ~3300-3500 cm⁻¹[2][5]~3300-3500 cm⁻¹~3300-3500 cm⁻¹[2]

This comparison illustrates the diagnostic power of spectroscopy. The aldehyde proton's downfield shift is a key marker, which is absent in the ester analog (Analog B), replaced by the characteristic quartet and triplet of the ethyl group[2]. Similarly, the IR spectrum clearly distinguishes the aldehyde C=O stretch from the ester C=O stretch, which typically appears at a slightly higher wavenumber[2].

Structure-Activity Relationship (SAR) Insights

The true value of comparing analogs lies in understanding how structural changes affect biological activity. While specific bioactivity data for the title compound is limited, we can infer potential SAR based on broader studies of pyrimidine derivatives[6][10][11].

SAR cluster_R2 Position 2 (-SR) cluster_R5 Position 5 cluster_Activity Potential Biological Activity Core Pyrimidine Core R2_Benzyl -S-CH₂-Ph (Bulky, Lipophilic) Core->R2_Benzyl R2_Methyl -S-CH₃ (Less Bulky) Core->R2_Methyl R2_Sulfonyl -SO₂-CH₃ (Polar, H-bond acceptor) Core->R2_Sulfonyl R5_Aldehyde -CHO (Reactive, H-bond acceptor) Core->R5_Aldehyde R5_Ester -COOEt (Less reactive, H-bond acceptor) Core->R5_Ester Activity Antimicrobial? Anticancer? Kinase Inhibition? R2_Benzyl->Activity R2_Methyl->Activity R2_Sulfonyl->Activity R5_Aldehyde->Activity R5_Ester->Activity

Caption: Structure-Activity Relationship (SAR) map for the pyrimidine scaffold.

  • The 2-Position (-SR): The nature of the substituent at this position significantly modulates lipophilicity and steric hindrance. The benzylsulfanyl group is large and hydrophobic, which could enhance membrane permeability or facilitate π-π stacking interactions with a biological target[12]. Conversely, the smaller methylthio group might allow for a better fit in a sterically constrained active site. The polar methylsulfonyl group would drastically alter solubility and could engage in hydrogen bonding, potentially changing the compound's target profile entirely[9].

  • The 5-Position (-CHO vs. -COOR): The aldehyde group is a reactive electrophile and a hydrogen bond acceptor, capable of forming covalent bonds or strong hydrogen bonds with target proteins. This reactivity is often key to the mechanism of action for many inhibitors. Replacing it with an ester group reduces this reactivity, which could decrease potency but potentially improve stability and reduce off-target effects[2].

  • The 4-Amino Group: This group is a crucial hydrogen bond donor and is often involved in key interactions that anchor the molecule within a receptor's binding pocket. Studies on related pyrimidines show that this amino group is often essential for activity, for example, in ErbB-2/EGFR kinase inhibitors[11].

Standardized Experimental Protocols

To ensure reproducibility and comparability of data, the following standardized protocols are recommended for characterization.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • ¹H NMR Parameters: Use a standard pulse sequence with a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of ~250 ppm. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Protocol 2: FT-IR Spectroscopic Analysis
  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry, spectroscopic grade KBr and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Collection: Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups[7].

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the antiproliferative activity of novel compounds against cancer cell lines[5][13].

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against compound concentration.

Conclusion

This compound and its analogs represent a rich field for synthetic and medicinal chemistry. This guide has outlined the key aspects of their characterization, from synthesis and spectroscopic analysis to a comparative evaluation of their properties. The provided data and protocols serve as a foundation for researchers to systematically investigate this class of compounds. Understanding the subtle interplay between the substituents at the 2- and 5-positions is paramount for designing next-generation pyrimidine-based therapeutics with enhanced potency and selectivity.

References

  • El-Metwally, A. M., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]

  • PubChem. 4-Amino-2-methylsulfonylpyrimidine-5-carbaldehyde. [Link]

  • ResearchGate. Some potentially active pyrimidine analogues. [Link]

  • Saccomanni, G., et al. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry. [Link]

  • van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Journal of Advanced Research. [Link]

  • Hande, B., & Gavali, L. (2025). Synthesis, Characterization And Biological Activities Of Novel Methoxy Bezaldehyde Derivatives Of 4-Aminopyrrolo [2, 3-D] Pyrimidine. The American Journal of Social Sciences and Education Innovations. [Link]

  • Tyszkiewicz-Kruk, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

  • Bertrand, T., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem. [Link]

  • Kpee, F., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. International Journal of Scientific and Research Publications. [Link]

  • Ortí-Suárez, A., et al. (2023). Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. RSC Advances. [Link]

  • Stoyanova, E., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. [Link]

  • Saryan, L. A., et al. (1983). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. [Link]

  • Abdel-Aziz, S. A., et al. (2025). Design, synthesis and antidiabetic activity of some new 4-amino (or 6-oxo)-2-methyl/benzylthio (or substituted amino) pyrimidine derivatives. ResearchGate. [Link]

  • Crocetti, L., et al. (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Pharmaceuticals. [Link]

  • El-Damasy, D. A., et al. (2025). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. Scientific Reports. [Link]

  • Low, J. N., et al. (2003). 4-(Allylamino)-2-amino-6-benzyloxy-5-nitrosopyrimidine from synchrotron data at 150 K: double chains built from N—H⋯N, N—H⋯O, N—H⋯π(arene) and aromatic π–π-stacking interactions. Acta Crystallographica Section E. [Link]

Sources

A Researcher's Guide to 4-Aminopyrimidine Derivatives as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted drug discovery, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The 4-aminopyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, a versatile framework that has given rise to a multitude of clinically successful kinase inhibitors. Its ability to mimic the adenine core of ATP allows for competitive binding to the kinase active site, while its synthetic tractability permits fine-tuning of inhibitory activity and selectivity.

This guide provides a comparative analysis of 4-aminopyrimidine derivatives, delving into their structure-activity relationships (SAR), presenting detailed experimental protocols for their evaluation, and contextualizing their mechanism of action within relevant signaling pathways. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this important class of inhibitors.

The Power of the 4-Aminopyrimidine Core: A Structure-Activity Relationship Perspective

The success of the 4-aminopyrimidine scaffold lies in its elegant simplicity and the strategic placement of nitrogen atoms that facilitate hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. This key interaction anchors the inhibitor, and modifications at other positions on the pyrimidine ring dictate potency and selectivity.

To illustrate these principles, let's consider the structure-activity relationships of 4-aminopyrimidine derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently mutated in non-small cell lung cancer. Early EGFR inhibitors, such as gefitinib, feature a 4-anilino-quinazoline core, which can be considered a fused 4-aminopyrimidine system. The aniline moiety, when substituted with small, electron-withdrawing groups, often enhances potency. For instance, the presence of a chlorine or bromine atom on the aniline ring can lead to a significant increase in inhibitory activity. This is attributed to favorable interactions with a hydrophobic pocket adjacent to the ATP binding site.

Similarly, for Janus Kinase 2 (JAK2), a key mediator of cytokine signaling implicated in myeloproliferative neoplasms, the 4-aminopyrimidine core is often fused to a pyrrolo[2,3-d]pyrimidine system, as seen in the approved drug ruxolitinib. The SAR studies for this class of inhibitors reveal that modifications to the pyrrole ring can dramatically impact selectivity. For example, the introduction of a cyclopentyl group at the C3 position of the pyrrole ring was found to be crucial for achieving high potency and selectivity for JAK1/2 over other kinases.

Comparative Analysis of Representative 4-Aminopyrimidine Kinase Inhibitors

To provide a tangible comparison, we will examine three distinct 4-aminopyrimidine derivatives: a highly selective EGFR inhibitor (Compound A), a potent JAK2 inhibitor (Compound B), and a multi-targeted inhibitor with activity against key angiogenic kinases (Compound C). The following table summarizes their inhibitory profiles.

CompoundTarget Kinase(s)IC50 (nM)Key Structural Features & Rationale
Compound A EGFR (L858R mutant)1.14-Anilino-pyrido[3,4-d]pyrimidine core. The pyrido[3,4-d]pyrimidine scaffold enhances binding affinity compared to the quinazoline core of first-generation inhibitors.
Compound B JAK2 (V617F mutant)194-Aminopyrrolo[2,3-d]pyrimidine core. The pyrrolopyrimidine core provides a key interaction with the hinge region, and substitutions on the pyrrole ring fine-tune selectivity.
Compound C VEGFR2, PDGFRβ, c-Kit4.2, 22, 74-Aminopyrimidine with a substituted aniline. The specific substitution pattern on the aniline ring allows for interactions with the active sites of multiple receptor tyrosine kinases involved in angiogenesis.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Determining the inhibitory potency (IC50) of a compound is a critical step in drug discovery. The following is a detailed protocol for a robust and high-throughput compatible HTRF kinase assay. This method offers a non-radioactive, homogeneous format with high sensitivity.

Objective: To determine the IC50 value of a 4-aminopyrimidine derivative against a target kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, JAK2)

  • Biotinylated peptide substrate specific for the kinase

  • ATP

  • Test compound (4-aminopyrimidine derivative)

  • HTRF Kinase Assay Buffer

  • HTRF Detection Reagents:

    • Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody

    • Streptavidin-XL665

  • 384-well low-volume white microplate

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution series).

  • Assay Plate Preparation:

    • Add 2 µL of each compound dilution to the wells of the 384-well plate.

    • Include wells with DMSO only for the "no inhibition" (0% inhibition) control.

    • Include wells with a known potent inhibitor for the "maximum inhibition" (100% inhibition) control.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and biotinylated peptide substrate in HTRF Kinase Assay Buffer.

    • Add 4 µL of the kinase/substrate master mix to each well containing the compound.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare a solution of ATP in HTRF Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare the HTRF detection mix by combining the Europium-labeled antibody and Streptavidin-XL665 in HTRF Detection Buffer.

    • Stop the kinase reaction by adding 10 µL of the detection mix to each well. The EDTA in the detection buffer will chelate Mg2+, thus stopping the enzymatic reaction.

    • Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 for each well.

    • Normalize the data using the "no inhibition" and "maximum inhibition" controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The robustness of the assay should be validated by calculating the Z'-factor. A Z'-factor value between 0.5 and 1.0 indicates a high-quality assay suitable for high-throughput screening.

Signaling Pathway Visualization: EGFR Inhibition

The following diagram illustrates the inhibition of the EGFR signaling pathway by a 4-aminopyrimidine derivative. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation and survival. The 4-aminopyrimidine inhibitor competitively binds to the ATP pocket of the EGFR kinase domain, preventing this phosphorylation and blocking downstream signaling.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ADP ADP Ras Ras EGFR->Ras Phosphorylation Cascade EGF EGF Ligand EGF->EGFR Binds & Activates Inhibitor 4-Aminopyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a 4-aminopyrimidine derivative.

Conclusion

The 4-aminopyrimidine scaffold continues to be a remarkably fruitful starting point for the design of novel kinase inhibitors. Its versatility and well-understood structure-activity relationships provide a solid foundation for the development of next-generation targeted therapies. By understanding the key structural features that drive potency and selectivity, and by employing robust and reproducible experimental methodologies, researchers can continue to unlock the full therapeutic potential of this important class of molecules. The ongoing exploration of this chemical space promises to deliver new and effective treatments for a wide range of human diseases.

References

  • Chen, X., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1636-1659. [Link]

  • Zhang, Y., et al. (2018). Discovery of a new series of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives as potent inhibitors against L858R/T790M/C797S mutant EGFR. European Journal of Medicinal Chemistry, 157, 10-23. [Link]

  • William, A. D., et al. (2009). Discovery of the R-enantiomer of 4-amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one (CHIR-258), a potent and selective inhibitor of FMS, KIT, and FLT3 receptor tyrosine kinases. Journal of Medicinal Chemistry, 52(14), 4466-4480. [Link]

  • Cisbio Bioassays. (n.d.). HTRF KinEASE. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Roskoski, R., Jr. (2019). The role of small molecule inhibitors of JAK1, JAK2, and JAK3 in the treatment of cancer and inflammatory, and autoimmune diseases. Pharmacological Research, 147, 104338. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]

Validating the Mechanism of Action for 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors.[1][2] The compound 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde, with its characteristic aminopyrimidine core, is a subject of increasing interest for its potential as a modulator of cellular signaling pathways. However, the journey from a promising chemical entity to a validated therapeutic candidate is contingent on a rigorous and systematic elucidation of its mechanism of action.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of this compound, with a strong focus on its hypothesized role as a kinase inhibitor. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and objectively compare its potential performance with established kinase inhibitors, supported by representative experimental data. Our approach is grounded in the principles of scientific integrity, ensuring that each step contributes to a self-validating experimental system.

The Kinase Inhibitor Hypothesis: A Structurally-Informed Starting Point

The pyrimidine core is a well-established hinge-binding motif for many protein kinases, mimicking the adenine ring of ATP.[3] This structural alert immediately positions this compound as a putative ATP-competitive kinase inhibitor. The primary objective of our validation workflow is to test this hypothesis through a multi-pronged approach, encompassing biochemical, biophysical, and cellular assays. This tiered approach allows for a progressive and cost-effective investigation, starting with broad, high-throughput methods and culminating in more complex, physiologically relevant cellular models.

A Phased Approach to Mechanism of Action Validation

Our validation strategy is structured in three distinct phases:

  • Phase 1: Target Identification and Initial Characterization. This phase aims to identify the primary kinase targets of this compound and provide an initial assessment of its potency.

  • Phase 2: Biophysical Confirmation of Target Engagement. Here, we will employ label-free biophysical techniques to confirm a direct interaction between the compound and its putative targets and to quantify the binding affinity.

  • Phase 3: Cellular Target Engagement and Functional Impact. The final phase focuses on validating target engagement within a cellular context and assessing the compound's downstream functional effects.

Below is a visual representation of this phased validation workflow:

MoA_Validation_Workflow cluster_Phase1 Phase 1: Target Identification & Initial Characterization cluster_Phase2 Phase 2: Biophysical Confirmation cluster_Phase3 Phase 3: Cellular Validation P1_Kinome Kinome-Wide Profiling P1_Biochem Biochemical IC50 Determination P1_Kinome->P1_Biochem Identify Hits P2_ITC Isothermal Titration Calorimetry (ITC) P1_Biochem->P2_ITC Confirm Targets P2_SPR Surface Plasmon Resonance (SPR) P1_Biochem->P2_SPR Confirm Targets P3_CETSA Cellular Thermal Shift Assay (CETSA) P2_ITC->P3_CETSA Validate Engagement P2_SPR->P3_CETSA Validate Engagement P3_Western Phospho-Protein Western Blot P3_CETSA->P3_Western Assess Function P3_MTT Cell Viability (MTT Assay) P3_Western->P3_MTT Evaluate Cytotoxicity

Caption: A phased workflow for the validation of this compound's mechanism of action.

Phase 1: Target Identification and Initial Potency

The initial step is to cast a wide net to identify the potential kinase targets of our compound of interest. This is followed by a more focused biochemical characterization of the identified "hits."

Kinome-Wide Profiling

Rationale: To efficiently screen this compound against a large panel of kinases, providing a broad overview of its selectivity profile. This initial screen helps in prioritizing kinases for further investigation.

Methodology: A commercially available kinase profiling service, such as Eurofins DiscoverX's KINOMEscan™ or Reaction Biology's Kinase HotSpot℠, is a cost-effective and high-throughput approach. These platforms typically employ binding or activity assays to quantify the interaction of the test compound with hundreds of kinases. For this guide, we will consider a representative binding assay format.

Experimental Data (Representative):

Kinase Target% Inhibition at 1 µM
ABL1 95%
SRC 88%
LCK 85%
EGFR 30%
VEGFR2 25%
CDK2 15%
... (over 400 other kinases)<10%

Interpretation: The representative data suggests that this compound is a potent inhibitor of the ABL1, SRC, and LCK kinases at a concentration of 1 µM. The relatively low inhibition of other kinases indicates a degree of selectivity.

Biochemical IC50 Determination

Rationale: To determine the half-maximal inhibitory concentration (IC50) of this compound against the primary kinase targets identified in the kinome-wide screen. This provides a quantitative measure of the compound's potency.

Methodology: A biochemical kinase assay is performed using purified recombinant kinase, a suitable substrate, and ATP. The assay measures the transfer of phosphate from ATP to the substrate, and the inhibitory effect of the compound is quantified.[4][5][6]

Experimental Protocol: Biochemical Kinase Assay

  • Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase (e.g., recombinant ABL1), the substrate (e.g., a synthetic peptide), and varying concentrations of this compound in kinase assay buffer.

  • Initiation: Start the reaction by adding a solution of ATP and MgCl2.[7]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays (e.g., ADP-Glo™).[6]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data (Representative):

CompoundABL1 IC50 (nM)SRC IC50 (nM)LCK IC50 (nM)
This compound 15 25 30
Bosutinib1.21.22.9
Dasatinib0.60.51.1
Staurosporine6.41.73.0

Interpretation: The representative IC50 values indicate that this compound is a potent inhibitor of ABL1, SRC, and LCK, albeit with slightly lower potency compared to the established multi-kinase inhibitors Bosutinib and Dasatinib.[8][9][10] Staurosporine, a known pan-kinase inhibitor, is included for comparison and demonstrates broad-spectrum activity.[11][12]

Phase 2: Biophysical Confirmation of Direct Target Engagement

While biochemical assays demonstrate functional inhibition, they do not definitively prove a direct interaction between the compound and the target protein. Biophysical methods are essential for confirming this direct binding and for characterizing the thermodynamics and kinetics of the interaction.

Isothermal Titration Calorimetry (ITC)

Rationale: To provide thermodynamic proof of a direct interaction between this compound and its target kinases. ITC measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology: A solution of the compound is titrated into a solution containing the purified kinase, and the resulting heat changes are measured.

Experimental Data (Representative):

Target KinaseBinding Affinity (Kd) (nM)Stoichiometry (n)
ABL1 50 1.1
SRC 75 0.9

Interpretation: The representative data confirms a direct, high-affinity interaction between this compound and both ABL1 and SRC kinases, with a stoichiometry of approximately 1:1.

Surface Plasmon Resonance (SPR)

Rationale: To measure the real-time kinetics of the interaction between this compound and its target kinases. SPR provides valuable information on the association (kon) and dissociation (koff) rates, which contribute to the overall binding affinity (Kd).

Methodology: The purified kinase is immobilized on a sensor chip, and a solution of the compound is flowed over the surface. The binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the sensor surface.

Experimental Data (Representative):

Target KinaseAssociation Rate (kon) (10⁵ M⁻¹s⁻¹)Dissociation Rate (koff) (10⁻³ s⁻¹)Binding Affinity (Kd) (nM)
ABL1 2.51.2550
SRC 1.81.3575

Interpretation: The representative SPR data corroborates the ITC findings, confirming a high-affinity interaction. The kinetic parameters provide further insight into the binding mechanism, suggesting a relatively fast association and a moderately slow dissociation for both kinases.

Phase 3: Cellular Target Engagement and Functional Consequences

The ultimate validation of a drug's mechanism of action lies in demonstrating its effects within a living cell. This phase aims to confirm that this compound engages its intended targets in a cellular environment and elicits the expected downstream biological responses.

Cellular Thermal Shift Assay (CETSA)

Rationale: To confirm that this compound binds to and stabilizes its target kinases in intact cells. Ligand binding typically increases the thermal stability of a protein.

Methodology: Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting.

Experimental Data (Representative): A successful CETSA experiment would show a rightward shift in the melting curve of ABL1 and SRC in the presence of this compound, indicating target stabilization.

Phospho-Protein Western Blot

Rationale: To assess the functional consequence of kinase inhibition in cells. If this compound inhibits ABL1 and SRC, it should lead to a decrease in the phosphorylation of their known downstream substrates.

Methodology: Cells are treated with the compound, and cell lysates are analyzed by Western blotting using antibodies specific for the phosphorylated forms of the target kinase's substrates.[13][14]

Experimental Protocol: Phospho-Protein Western Blot

  • Cell Treatment: Culture an appropriate cell line (e.g., K562 for ABL1) and treat with varying concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream substrate (e.g., phospho-CrkL for ABL1) and a primary antibody for the total form of the substrate as a loading control.

  • Detection: Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein.

Comparative Data (Representative):

Compoundp-CrkL Inhibition (IC50, nM) in K562 cells
This compound 50
Bosutinib10
Dasatinib2

Interpretation: The representative data demonstrates that this compound inhibits the phosphorylation of a key ABL1 substrate in a cellular context, confirming its functional activity as a kinase inhibitor.

Cell Viability (MTT Assay)

Rationale: To evaluate the cytotoxic or anti-proliferative effects of this compound on cancer cell lines that are dependent on the activity of its target kinases.

Methodology: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18][19]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., K562) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.

Comparative Data (Representative):

CompoundK562 Cell Viability (IC50, nM)
This compound 150
Bosutinib50
Dasatinib10

Interpretation: The representative data shows that this compound has anti-proliferative activity in a cancer cell line known to be driven by ABL1 kinase activity. The higher IC50 value compared to the biochemical and cellular phospho-protein assays is expected and reflects the complexities of drug action in a cellular environment, including cell permeability and off-target effects.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of this compound in a cell line dependent on ABL1 signaling.

Signaling_Pathway Compound 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde ABL1 ABL1 Kinase Compound->ABL1 Inhibition CrkL CrkL ABL1->CrkL Phosphorylation pCrkL p-CrkL Proliferation Cell Proliferation pCrkL->Proliferation Promotes

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde. While direct comparative studies on this specific scaffold are limited, this document synthesizes findings from closely related pyrimidine derivatives to elucidate the impact of structural modifications on biological activity. By examining the roles of the core pyrimidine structure and its key substituents, we aim to provide a predictive framework for the rational design of novel therapeutic agents.

Introduction: The 4-Aminopyrimidine Scaffold as a Privileged Structure

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and various therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[3][4] The 4-amino-2-thio-pyrimidine core, in particular, has served as a versatile template for the development of potent and selective inhibitors of various enzymes and receptors.

The subject of this guide, this compound, possesses three key functional groups that can be systematically modified to probe and optimize biological activity: the 4-amino group, the 2-benzylsulfanyl moiety, and the 5-carbaldehyde group. Understanding the contribution of each of these substituents is crucial for designing next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

Core Scaffold Analysis: Key Positions for Modification

The biological activity of the this compound scaffold is critically dependent on the nature and orientation of its substituents. The following sections dissect the known structure-activity relationships at each key position, drawing parallels from analogous compound series.

The 4-Amino Group: A Critical Hinge-Binding Element

In many kinase inhibitors, the 4-aminopyrimidine moiety serves as a crucial "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase hinge region.[5] This interaction is often essential for anchoring the inhibitor in the ATP-binding pocket.

  • Primary Amine: The unsubstituted amino group is frequently optimal for forming two hydrogen bonds with the kinase hinge.

  • Substitution: Substitution on the 4-amino group is generally detrimental to activity, as it can disrupt the hydrogen bonding pattern and introduce steric hindrance.

The 2-Benzylsulfanyl Group: Modulator of Potency and Selectivity

The substituent at the 2-position of the pyrimidine ring plays a significant role in defining the potency and selectivity profile of the molecule. This position often extends into a hydrophobic pocket of the target protein.

  • Nature of the Thio-substituent: The replacement of the simple thio group with a benzylsulfanyl moiety introduces a larger, more lipophilic group that can engage in additional hydrophobic and van der Waals interactions within the binding site.

  • Aryl Ring Substitution: Modifications to the benzyl ring of the 2-benzylsulfanyl group can fine-tune the electronic and steric properties of the molecule. Electron-donating or electron-withdrawing groups on the phenyl ring can influence the overall electron density of the pyrimidine core and affect binding affinity. For instance, in a series of 4-amino-2-thiopyrimidine-5-carboxylic acid derivatives studied as platelet aggregation inhibitors, substitutions on the aryl ring at the 2-position were found to significantly impact activity.[6][7]

The 5-Carbaldehyde Group: A Versatile Handle for Further Derivatization

The 5-carbaldehyde group is a key feature that distinguishes this scaffold. It can act as a hydrogen bond acceptor and provides a reactive handle for the synthesis of a diverse range of derivatives, such as Schiff bases and oximes.

  • Oxime Formation: A study on 4-aminopyrimidine-5-carbaldehyde oximes identified these derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9] The oxime moiety was shown to be a critical pharmacophore, with the nature of the R-group on the oxime influencing potency. This highlights the potential of modifying the carbaldehyde to explore different biological targets.

  • Schiff Base Formation: The condensation of the 5-carbaldehyde with various amines to form Schiff bases introduces a wide range of chemical diversity. These derivatives can explore different regions of a target's binding site, potentially leading to new interactions and improved activity. Studies on pyrimidine Schiff bases have demonstrated their potential as antimicrobial and anticancer agents.[10][11]

Comparative Analysis of Analog Activity

Due to the lack of a single study with a comprehensive set of analogs for the title compound, the following table is a composite representation based on data from closely related series of compounds. This table aims to provide a qualitative and, where possible, quantitative comparison of how modifications at each key position can influence biological activity.

Scaffold Modification at C2 Modification at C5 Biological Target Activity (IC50/EC50) Reference
4-Aminopyrimidine-SCH2Ph-CHO(Hypothetical)--
4-Aminopyrimidine-S-Aryl-COOHPlatelet AggregationVaried[6][7]
4-AminopyrimidineVaried-CH=NOHVEGFR-2Potent (nM range)[8][9]
4-AminopyrimidineVaried-CH=N-ArylVariousVaried[10][11]
4-Aminopyrimidine-NH-ArylVariedKinasesPotent (nM range)[12]

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, detailed protocols for key assays are provided below.

General Synthesis of this compound Analogs

The synthesis of the title compound and its analogs can be achieved through a multi-step process, a generalized workflow for which is presented below.

G A Starting Materials (e.g., 2,4-dichloro-5-formylpyrimidine) B Nucleophilic Substitution at C2 (with Benzylmercaptan) A->B NaH, THF C Amination at C4 (with Ammonia) B->C NH3, EtOH D Final Product (4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde) C->D E Derivatization at C5 (e.g., Oxime/Schiff Base formation) D->E H2N-R, Catalyst F Analog Library E->F

Caption: General synthetic workflow for this compound and its analogs.

Step-by-Step Protocol:

  • Synthesis of 2-Benzylsulfanyl-4-chloro-pyrimidine-5-carbaldehyde: To a solution of 2,4-dichloro-5-formylpyrimidine in an appropriate solvent (e.g., tetrahydrofuran), add sodium hydride followed by the dropwise addition of benzylmercaptan at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Synthesis of this compound: Bubble ammonia gas through a solution of the product from step 1 in ethanol in a sealed tube. Heat the reaction mixture and monitor for completion.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

  • Analog Synthesis (Derivatization at C5):

    • Oxime Formation: Reflux a solution of the 5-carbaldehyde with hydroxylamine hydrochloride and a base (e.g., sodium acetate) in ethanol.

    • Schiff Base Formation: Condense the 5-carbaldehyde with a primary amine in the presence of a catalytic amount of acetic acid in a suitable solvent.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a typical ELISA-based assay to determine the in vitro inhibitory activity of the synthesized analogs against a target kinase.

G A Coat plate with substrate peptide B Add Kinase and ATP A->B C Add Test Compound (Analog) B->C D Incubate C->D E Wash D->E F Add Phospho-specific Antibody E->F G Incubate F->G H Wash G->H I Add HRP-conjugated Secondary Antibody H->I J Incubate I->J K Wash J->K L Add Substrate (e.g., TMB) K->L M Measure Absorbance L->M

Caption: Workflow for an in vitro kinase inhibition ELISA.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well microplate with a solution of the kinase substrate peptide and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., BSA solution) for 1 hour at room temperature.

  • Kinase Reaction: Add the kinase enzyme, ATP, and varying concentrations of the test compounds (analogs) to the wells. Incubate for a specified time at 37°C.

  • Antibody Incubation: Wash the plate and add a primary antibody specific for the phosphorylated substrate. Incubate for 1 hour.

  • Secondary Antibody and Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After incubation and washing, add a TMB substrate solution.

  • Data Analysis: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm. Calculate the IC50 values from the dose-response curves.

Conclusion and Future Directions

  • The 4-amino group is likely essential for activity against many targets, particularly kinases, and should generally remain unsubstituted.

  • The 2-benzylsulfanyl moiety offers significant opportunities for optimization. Substitutions on the benzyl ring can be used to fine-tune potency and selectivity.

  • The 5-carbaldehyde group is a versatile handle for introducing chemical diversity. Derivatization to oximes, Schiff bases, and other functionalities can lead to compounds with novel biological activities.

Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve varying the substituents on the benzyl ring and exploring a wider range of derivatives at the 5-carbaldehyde position. Such studies will be instrumental in establishing a more definitive SAR for this promising scaffold and in identifying lead compounds for further preclinical development.

References

  • Daniele, S., et al. (2018). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Pharmaceuticals, 11(4), 119. [Link]

  • Huang, S., et al. (2011). 4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters, 21(6), 1815-1818. [Link]

  • Lv, P-C., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 6(1), 1-28. [Link]

  • Gnerre, C., et al. (2000). Structure-activity relationships of 4-amino-2-thiopyrimidine derivatives as platelet aggregation inhibitors. Helvetica Chimica Acta, 83(6), 1456-1469. [Link]

  • Connolly, P. J., et al. (2011). Synthesis and Biological Study of 4-aminopyrimidine-5-carboxaldehyde Oximes as Antiproliferative VEGFR-2 Inhibitors. ACS Medicinal Chemistry Letters, 2(3), 226-231. [Link]

  • Jain, A. K., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

  • Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 729-732. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1121-1139. [Link]

  • Abdelgawad, M. A., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1366-1382. [Link]

  • Sahu, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]

  • Palko, M., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International Journal of Molecular Sciences, 25(4), 2111. [Link]

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5032. [Link]

  • El-Naggar, A. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5132. [Link]

  • van der Pijl, F., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link]

  • Ellis, J. M., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 66, 116799. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules, 27(15), 4987. [Link]

  • Menchikov, L. G., & Zavarzin, I. V. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547-566. [Link]

  • Poudel, S., et al. (2021). Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Journal of Nepal Chemical Society, 42(1), 74-81. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic Chemistry, 115, 105213. [Link]

  • Wójcik, M., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2715. [Link]

  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. European Journal of Medicinal Chemistry, 226, 113845. [Link]

  • Islam, M. R., et al. (2015). Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening. Journal of the Serbian Chemical Society, 80(10), 1229-1241. [Link]

  • Kaur, P., et al. (2022). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Indian Journal of Chemistry - Section B, 61B(5), 564-571. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169282. [Link]

Sources

A Researcher's Comparative Guide to the Biological Evaluation of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde derivatives, a promising class of heterocyclic compounds. For researchers, scientists, and drug development professionals, this document outlines the rationale behind experimental design, detailed protocols for key assays, and a comparative analysis of potential structure-activity relationships. While specific data on this exact series of derivatives is emerging, this guide synthesizes insights from closely related pyrimidine analogs to provide a predictive and practical framework for investigation.

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive molecules, including several approved drugs.[1] The subject of this guide, the this compound scaffold, presents a unique combination of functional groups that are ripe for exploration in the quest for novel therapeutic agents. The amino group at the 4-position, the benzylsulfanyl moiety at the 2-position, and the reactive carbaldehyde at the 5-position offer multiple points for chemical modification, allowing for the generation of diverse chemical libraries with a wide range of potential biological activities.[2][3]

The Core Scaffold: A Triad of Therapeutic Potential

The this compound core is particularly intriguing due to the inherent bioactivity associated with its constituent parts. The 2-aminopyrimidine moiety is a well-established pharmacophore with a broad spectrum of antimicrobial activities.[4] The sulfur linkage at the 2-position, particularly with an aromatic substituent like a benzyl group, can enhance lipophilicity and influence interactions with biological targets.[5] Furthermore, the aldehyde group at the 5-position serves as a versatile chemical handle for the synthesis of a wide array of derivatives, such as Schiff bases, hydrazones, and other heterocyclic systems, each with the potential for distinct biological profiles.[2]

Comparative Biological Evaluation: A Focus on Anticancer and Antimicrobial Activities

Based on the known biological activities of related pyrimidine derivatives, the primary focus for the evaluation of this compound derivatives should be on their anticancer and antimicrobial potential.[3][4]

Anticancer Activity: A Structure-Activity Relationship (SAR) Perspective

The anticancer potential of pyrimidine derivatives is well-documented, with many acting as inhibitors of key enzymes in cancer cell proliferation and survival. For the this compound scaffold, the following SAR hypotheses can be proposed for initial investigation:

  • Modification of the 5-carbaldehyde group: Condensation of the aldehyde with various amines, hydrazines, or active methylene compounds can lead to derivatives with significantly altered steric and electronic properties. The nature of the substituent introduced will be critical in determining the anticancer potency. For instance, the introduction of bulky aromatic rings could enhance binding to hydrophobic pockets in target enzymes.

  • Substitution on the Benzyl Ring: The electronic nature of substituents on the phenyl ring of the benzylsulfanyl group can modulate the overall electron density of the molecule and its ability to participate in hydrogen bonding or other interactions. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) at different positions (ortho, meta, para) should be systematically evaluated.

  • Modification of the 4-amino group: While the 4-amino group is often crucial for activity in many aminopyrimidine-based drugs, its derivatization into amides or Schiff bases could lead to prodrugs or compounds with altered target specificity.

To illustrate a potential SAR study, consider the hypothetical data in the table below, which compares the cytotoxic activity of several derivatives against a cancer cell line.

Compound IDR Group (at 5-position, derived from carbaldehyde)Substituent on Benzyl RingIC50 (µM) on MCF-7 Cells
Parent -CHOH>100
Derivative A -CH=N-PhH55.2
Derivative B -CH=N-Ph-4-ClH25.8
Derivative C -CH=N-NH-PhH15.1
Derivative D -CH=N-Ph4-OCH348.9
Derivative E -CH=N-Ph4-NO218.5

This is hypothetical data for illustrative purposes.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The 2-aminopyrimidine core is a known antibacterial pharmacophore.[6] The evaluation of this compound derivatives against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi is therefore a logical starting point.

Key considerations for the antimicrobial SAR of these derivatives include:

  • Lipophilicity: The benzylsulfanyl group is expected to increase the lipophilicity of the compounds, which can enhance their ability to penetrate bacterial cell membranes.

  • Hydrogen Bonding: The 4-amino group and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, which is often crucial for interaction with bacterial enzymes or other targets.

  • Derivatization of the 5-carbaldehyde: Similar to the anticancer evaluation, derivatization of the aldehyde can significantly impact antimicrobial activity. The introduction of moieties that mimic natural substrates of bacterial enzymes could be a promising strategy.

Below is a table with hypothetical antimicrobial activity data.

Compound IDR Group (at 5-position)Zone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent -CHO8128
Derivative A -CH=N-Ph1264
Derivative B -CH=N-Ph-4-Cl1832
Derivative C -CH=N-NH-Ph2216
Derivative D -CH=N-Ph1164
Derivative E -CH=N-Ph1632

This is hypothetical data for illustrative purposes.

Experimental Protocols

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the primary biological assays.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare a stock solution of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][14]

Protocol:

  • Preparation of Bacterial/Fungal Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.[13]

  • Preparation of Compound Dilutions: Serially dilute the test compounds in the appropriate broth in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Visualizing the Path Forward

To conceptualize the research and development workflow for these derivatives, the following diagrams are provided.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Toxicity In vitro Toxicity Studies SAR->Toxicity Mechanism Mechanism of Action Studies Toxicity->Mechanism In_vivo In vivo Studies Mechanism->In_vivo Promising Candidates

Caption: A typical workflow for the biological evaluation of novel chemical entities.

G Core This compound Pyrimidine Core 4-NH2 2-S-CH2-Ph 5-CHO Mod1 Modification at 5-CHO e.g., Schiff Bases, Hydrazones Core:f4->Mod1 Mod2 Substitution on Benzyl Ring e.g., -Cl, -OCH3, -NO2 Core:f3->Mod2 Mod3 Derivatization of 4-NH2 e.g., Amides, Schiff Bases Core:f2->Mod3

Caption: Key modification points on the core scaffold for SAR studies.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel anticancer and antimicrobial agents. This guide provides a comprehensive framework for the systematic biological evaluation of its derivatives. By employing the detailed experimental protocols and considering the proposed structure-activity relationships, researchers can efficiently navigate the early stages of drug discovery and identify lead compounds for further development. The versatility of this scaffold, combined with a rational and rigorous evaluation strategy, holds significant potential for addressing unmet medical needs in oncology and infectious diseases.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Broth microdilution susceptibility testing. Bio-protocol. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. PMC. [Link]

  • Antimicrobial activity of some 2-aminopyrimidines. PubMed. [Link]

  • Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. PubMed. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC. [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed. [Link]

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

  • Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. PMC. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Structure activity relationship. ResearchGate. [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC. [Link]

  • Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. A critical, and often challenging, aspect of this journey is the characterization of its selectivity. A molecule's interaction with unintended biological targets, known as off-target effects or cross-reactivity, can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides an in-depth, structured approach to assessing the cross-reactivity profile of a novel pyrimidine-based compound, 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde , using it as a central case study to illustrate the principles and protocols essential for modern drug discovery.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents, particularly protein kinase inhibitors.[1][2] Its structural similarity to the purine core of ATP makes it an effective hinge-binding motif for many kinases.[2] However, this same feature presents a significant challenge: the conserved nature of the ATP-binding site across the human kinome means that pyrimidine-based inhibitors often exhibit poor selectivity, interacting with multiple kinases.[3][4][5] Therefore, a systematic and tiered approach to profiling the cross-reactivity of a new pyrimidine derivative is not just a regulatory requirement but a fundamental scientific necessity.

This guide will detail a multi-stage workflow, from initial computational predictions to broad-panel biochemical screening and finally to cellular validation, explaining the causal logic behind each experimental choice.

Part 1: Initial Hypothesis & In Silico Profiling

The Rationale: Why Start with Kinases?

The structure of this compound contains a 4-aminopyrimidine core. This motif is a well-established hinge-binding element for protein kinases, with the amino group forming crucial hydrogen bonds within the ATP-binding pocket.[5] This structural alert immediately prioritizes the human kinome as the most probable target class and, consequently, the primary source of potential off-target interactions.

Experimental Workflow: A Cost-Effective First Pass

Before committing to expensive and time-consuming wet-lab experiments, in silico methods provide a valuable initial assessment.[6][7] These computational approaches use the compound's structure to predict its likely protein interactions.

Protocol 1: Predictive Off-Target Screening

  • Model Preparation: Obtain the 2D structure of this compound and convert it into a 3D conformation using computational chemistry software (e.g., ChemDraw, MarvinSketch).

  • Platform Selection: Utilize a validated computational platform that screens the compound against a large database of protein structures. Options include:

    • Structure-Based: Methods like molecular docking (e.g., AutoDock, Glide) that fit the compound into the binding sites of thousands of proteins.

    • Ligand-Based: Methods like Similarity Ensemble Approach (SEA) that compare the compound's structure to known ligands with established biological targets.[7]

  • Execution & Analysis: Run the screening protocol. The output will be a ranked list of potential targets based on a scoring function (e.g., binding energy, similarity score). Pay closest attention to protein kinases but also note other potential target classes (e.g., GPCRs, ion channels) that are flagged. This step helps in designing a more focused and cost-effective experimental screening panel.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "In Silico Profiling Workflow."

Part 2: Broad-Panel Biochemical Screening

The Rationale: Casting a Wide, Unbiased Net

While in silico tools are powerful, they are predictive. Experimental validation is essential. The most efficient first step is to screen the compound at a single, high concentration against a large, functionally diverse panel of targets. This approach is designed to identify any significant interactions, expected or unexpected, early in the discovery process, which is critical for making informed decisions about the compound's future.[8][9]

Protocol 2: KinomeScan™ Profiling (Illustrative Example)

This protocol describes a binding assay format (e.g., Eurofins DiscoverX KINOMEscan™), which measures the ability of a compound to compete with a ligand for the active site of a kinase.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Execution: The compound is tested, typically at 1 µM or 10 µM, against a panel of several hundred kinases. The assay measures the amount of kinase that remains bound to an immobilized ligand after incubation with the test compound.

  • Data Analysis: Results are typically reported as Percent of Control (%Ctrl) , where a lower number indicates stronger binding of the test compound to the kinase. A common threshold for a "hit" is %Ctrl < 35 or %Ctrl < 10.

Hypothetical Data Presentation

The results of a broad-panel screen are best summarized in a table. Below is a hypothetical result for our compound of interest, assuming its primary target is Kinase X.

Table 1: Hypothetical KinomeScan Results for this compound (at 10 µM)
Target Kinase Percent of Control (%Ctrl)
Kinase X (Primary Target) 1.5
Kinase Y (Off-Target)8.2
Kinase Z (Off-Target)25.0
Kinase A (Non-hit)85.0
... (400+ other kinases)>35

This initial screen immediately identifies Kinase Y and Kinase Z as potential off-targets requiring further investigation.

Part 3: Potency Determination & Selectivity Analysis

The Rationale: Quantifying the Interaction

A single-point inhibition value is not sufficient. To understand the physiological relevance of an off-target interaction, you must determine the compound's potency (IC50 or Kd) for both the primary target and the off-target "hits".[10] A compound that is 1000-fold more potent for its primary target than for an off-target has a much better selectivity profile than one where the potencies are nearly equal.

Protocol 3: IC50 Determination via Radiometric Kinase Assay

  • Compound Dilution: Create a serial dilution series of the test compound in DMSO, typically spanning from 100 µM to 10 pM.

  • Reaction Setup: In a 96-well plate, combine the purified active kinase (e.g., Kinase X, Kinase Y, Kinase Z), its specific substrate peptide, and the diluted test compound.

  • Initiation: Start the kinase reaction by adding ATP mix, which includes [γ-³³P]-ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination & Measurement: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Wash away excess [γ-³³P]-ATP. Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity versus the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data and Selectivity Score

To contextualize the data, it's crucial to compare the selectivity of your compound against established inhibitors. The Selectivity Score (S-score) is a useful metric, often calculated as the number of off-targets inhibited above a certain threshold (e.g., >90%) at a given concentration. A lower S-score indicates higher selectivity.

Table 2: Comparative Potency and Selectivity Profile
Compound IC50 for Kinase X (nM) IC50 for Kinase Y (nM) IC50 for Kinase Z (nM) Selectivity Score (S(1µM))
This compound 15 450 2,100 2
Reference Inhibitor 1 (e.g., Staurosporine)510895
Reference Inhibitor 2 (Selective)20>10,000>10,0000

This table clearly demonstrates that while our compound is potent against its primary target, it maintains a 30-fold selectivity window over Kinase Y and over 100-fold against Kinase Z. Compared to a non-selective inhibitor like Staurosporine, its profile is far superior.

Part 4: Cellular Target Engagement & Functional Confirmation

The Rationale: From Test Tube to Living System

Biochemical assays are performed in idealized, cell-free systems. It is critical to confirm that the compound engages its intended target—and its off-targets—in a complex cellular environment.[11] Cellular Thermal Shift Assays (CETSA®) are a powerful method for directly measuring target engagement in intact cells or cell lysates.[11]

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cultured cells with either vehicle (DMSO) or varying concentrations of this compound for a set period.

  • Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C). Ligand binding stabilizes a protein, increasing its melting temperature.

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated fraction via centrifugation.

  • Protein Detection: Analyze the amount of the target protein (e.g., Kinase X and Kinase Y) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Analysis: Construct melt curves. A shift in the curve to a higher temperature in the drug-treated samples confirms that the compound is binding to and stabilizing the target protein within the cell.

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Tiered Cross-Reactivity Assessment Workflow."

Conclusion and Forward Look

This guide outlines a systematic, evidence-based workflow for characterizing the cross-reactivity of a novel pyrimidine-based inhibitor. By starting with broad, cost-effective methods and progressively focusing on more detailed, physiologically relevant assays, researchers can build a comprehensive selectivity profile. For This compound , this process would robustly define its therapeutic window and flag potential liabilities early. Adhering to such a tiered and logical approach is fundamental to enhancing the efficiency and success rate of modern drug discovery programs, ultimately ensuring the development of safer and more effective medicines.[12][13]

References

  • Title: Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) Source: PubMed URL: [Link]

  • Title: Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. Source: I.R.I.S. URL: [Link]

  • Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: PubMed URL: [Link]

  • Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: ACS Publications URL: [Link]

  • Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: NIH PMC URL: [Link]

  • Title: Finding a better path to drug selectivity Source: NIH PMC URL: [Link]

  • Title: What are preclinical safety pharmacology requirements? Source: Patsnap Synapse URL: [Link]

  • Title: In silico off-target profiling for enhanced drug safety assessment Source: NIH PMC URL: [Link]

  • Title: Target-specific compound selectivity for multi-target drug discovery and repurposing Source: NIH URL: [Link]

  • Title: Improving Selectivity in Drug Design Source: AZoLifeSciences URL: [Link]

  • Title: PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION Source: NIH PMC URL: [Link]

  • Title: How can off-target effects of drugs be minimised? Source: Patsnap Synapse URL: [Link]

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Big Data URL: [Link]

  • Title: Rational Approaches to Improving Selectivity in Drug Design Source: NIH PMC URL: [Link]

  • Title: Off-Target Effects Analysis Source: Creative Diagnostics URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL: [Link]

  • Title: CETSA® for Selectivity Profiling in Drug Discovery Source: Pelago Bioscience URL: [Link]

Sources

A Comparative Guide to the Analytical Validation of Quantification Methods for 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of analytical methodologies for the quantification of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in pharmaceutical synthesis and drug development. The focus is on the practical application and rigorous validation of these methods in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will explore the nuances of method selection, the rationale behind validation parameters, and present hypothetical, yet realistic, experimental data to guide researchers, scientists, and drug development professionals in establishing robust and reliable quantification assays.

The structural complexity of this compound, featuring a UV-active pyrimidine core, a reactive aldehyde group, and other functional moieties, necessitates a careful consideration of analytical strategies to ensure specificity and accuracy.

Comparative Analysis of Quantification Methodologies

The two most viable analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and direct UV-Vis Spectrophotometry. Each method presents a unique set of advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, enabling the separation of the analyte of interest from impurities and degradation products.

  • Principle: The compound is separated on a stationary phase (e.g., C18 column) based on its polarity, and its concentration is determined by a UV detector as it elutes.

  • Expertise & Experience: The choice of a reversed-phase C18 column is logical due to the predominantly non-polar nature of the benzylsulfanyl group and the pyrimidine ring. The mobile phase would likely consist of an organic solvent like acetonitrile or methanol and an aqueous buffer to ensure good peak shape and retention. The presence of the amino group makes a slightly acidic mobile phase (e.g., with formic or phosphoric acid) beneficial to ensure consistent ionization and avoid peak tailing.

  • Derivatization with 2,4-Dinitrophenylhydrazine (DNPH): For enhanced sensitivity and to overcome potential matrix effects, derivatization of the aldehyde group with DNPH is a common strategy.[4][5][6][7] This reaction forms a stable hydrazone derivative that absorbs strongly at a higher wavelength (around 360 nm), moving the analysis away from the region where many common impurities might interfere.[7]

UV-Vis Spectrophotometry

This technique offers a simpler and faster approach for quantification.

  • Principle: The method relies on the direct measurement of light absorbance by the analyte in a solution at a specific wavelength, governed by the Beer-Lambert law. The conjugated system of the pyrimidine ring is expected to produce a distinct UV absorbance spectrum.

  • Expertise & Experience: While rapid, this method is inherently less specific than HPLC. It is highly susceptible to interference from any impurities or degradation products that absorb at the same wavelength. Therefore, its application is often limited to the analysis of pure substances or for in-process controls where the impurity profile is well-characterized and known not to interfere.

The Imperative of Method Validation: An Overview Based on ICH Q2(R1)

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The following parameters are critical for a comprehensive validation.

Analytical_Method_Validation_Workflow cluster_MethodDevelopment Method Development cluster_Validation Validation Parameters (ICH Q2(R1)) cluster_Application Method Application Dev Initial Method Development Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine

Caption: A generalized workflow for analytical method validation as per ICH Q2(R1) guidelines.

Detailed Validation Protocols and Comparative Data

Here, we present the step-by-step methodologies for validating both HPLC-UV and UV-Vis spectrophotometry for the quantification of this compound.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.

  • Experimental Protocol (HPLC-UV):

    • Prepare a solution of the analyte, a placebo (all formulation components except the analyte), and a mixture of the analyte spiked with known impurities and degradation products from forced degradation studies.

    • Inject each solution into the HPLC system.

    • Assess the chromatograms for any co-eluting peaks at the retention time of the analyte. The peak purity should be evaluated using a photodiode array (PDA) detector.

  • Experimental Protocol (UV-Vis):

    • Record the UV-Vis spectra of the analyte, placebo, and known impurities individually in the chosen solvent.

    • Compare the spectra to identify any overlap that could lead to interference.

  • Trustworthiness: The forced degradation study is a self-validating system for specificity. By intentionally creating degradation products, we can prove that the method can distinguish the intact drug from its potential breakdown products.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing stability-indicating methods.[8]

  • Experimental Protocol:

    • Acid Hydrolysis: Reflux the analyte in 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux the analyte in 0.1 M NaOH at 80°C for 4 hours. Pyrimidine derivatives can be susceptible to degradation in hot alkali.[9]

    • Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) and visible light for a defined period.

    • Analyze all stressed samples by the proposed HPLC-UV method to demonstrate that the degradation products are resolved from the main analyte peak.

Derivatization_Reaction Analyte 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde (UV λmax ~280 nm) Product DNPH Hydrazone Derivative (UV λmax ~360 nm) Analyte->Product + DNPH (Acid Catalyst) DNPH 2,4-Dinitrophenylhydrazine (DNPH) DNPH->Product

Caption: Derivatization of the target aldehyde with DNPH for enhanced HPLC-UV detection.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Experimental Protocol:

    • Prepare a stock solution of the analyte.

    • Create a series of at least five concentrations by diluting the stock solution. A typical range for an assay is 80% to 120% of the expected sample concentration.

    • Analyze each concentration in triplicate.

    • Plot a graph of the mean response versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Protocol:

    • Prepare a placebo mixture and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data.

  • Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope of the calibration curve.

    • Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines.

    • LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Protocol (HPLC-UV):

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.2 mL/min)

      • Mobile phase composition (e.g., ± 2% organic solvent)

      • Column temperature (e.g., ± 5 °C)

      • Wavelength (e.g., ± 2 nm)

    • Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

Comparative Performance Summary

The following table summarizes the expected performance of the two primary analytical methods for quantifying this compound.

Validation Parameter HPLC-UV (Direct) HPLC-UV (with DNPH Derivatization) UV-Vis Spectrophotometry
Specificity High (separation-based)Very High (separation + selective detection)Low (prone to interference)
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%97.0 - 103.0%
Precision (RSD) ≤ 2.0%≤ 2.0%≤ 3.0%
LOQ (Estimated) ~ 0.1 µg/mL~ 0.01 µg/mL~ 1 µg/mL
Robustness HighHighModerate
Analysis Time ~ 10-15 min per sample~ 15-20 min per sample + derivatization time~ 1-2 min per sample
Complexity ModerateHighLow

Conclusion and Recommendations

Both HPLC-UV and UV-Vis spectrophotometry can be validated for the quantification of this compound. However, their applicability depends on the intended purpose.

  • UV-Vis Spectrophotometry: This method is suitable for rapid, high-throughput analysis of the pure compound or for in-process controls where the impurity profile is well-understood and non-interfering. Its primary advantages are speed and simplicity.

  • HPLC-UV (Direct): This is the recommended method for most quality control applications, including the analysis of raw materials, in-process samples, and final product release. Its high specificity ensures that the results are accurate and reliable, even in the presence of impurities.

  • HPLC-UV (with DNPH Derivatization): This approach should be considered when very low levels of the analyte need to be quantified, such as in impurity testing or when the sample matrix is complex. The enhanced sensitivity and selectivity provided by derivatization make it the most powerful, albeit most complex, of the three options.

The selection of the appropriate analytical method should be based on a thorough risk assessment and a clear understanding of the analytical requirements at different stages of the drug development process. A comprehensive validation, following the principles outlined in the ICH Q2(R1) guideline, is non-negotiable to ensure the integrity of the data generated.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.

  • Quality Guidelines - ICH.

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI - Canadian Science Publishing.

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.

  • How to do HPLC method validation - YouTube.

  • Method for the determination fo aldehydes and ketones in ambient air using HPLC - EPA.

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

  • HPLC-method-development-and-validation-for-determination-of-formaldehyde-and-acetaldehyde-traces-in-drug-substance.pdf - International Journal of Chemical and Pharmaceutical Analysis.

  • HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific.

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Aminopyrimidine-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Aminopyrimidine-5-carbaldehydes

In the landscape of medicinal chemistry and drug development, the 4-aminopyrimidine-5-carbaldehyde core is a highly valued pharmacophore and a versatile synthetic intermediate.[1] Its strategic importance lies in the vicinal amino and formyl groups, which serve as ideal handles for constructing fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pteridines—scaffolds prevalent in a multitude of biologically active compounds, including kinase inhibitors and antifolates.[1][2][3]

The pyrimidine ring itself is a cornerstone of nature, forming the basis of nucleic acids and essential cofactors like thiamine (Vitamin B₁).[4][5] Synthetic analogues leverage this inherent bio-relevance, making the efficient and scalable synthesis of key intermediates like 4-aminopyrimidine-5-carbaldehydes a critical endeavor for any drug discovery program.

This guide provides an in-depth comparison of the primary synthetic routes to this pivotal molecular framework. We will move beyond simple procedural lists to dissect the underlying chemical logic, compare performance based on experimental data, and provide detailed protocols to enable researchers to make informed decisions for their specific synthetic challenges.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 4-aminopyrimidine-5-carbaldehydes can be broadly categorized into three main strategies, each with distinct advantages and limitations depending on the available starting materials, required scale, and tolerance for specific reaction conditions.

  • The Vilsmeier-Haack Reaction: A powerful, one-pot formylation and chlorination strategy.

  • Oxidation of 5-Hydroxymethyl Intermediates: A selective transformation from a readily available alcohol precursor.

  • Reductive Formylation of Nitriles and Esters: A mild approach for converting alternative functional groups into the desired aldehyde.

The following diagram illustrates the logical flow for selecting an appropriate synthetic route.

G start Starting Material Availability? sm1 4,6-Dihydroxypyrimidine start->sm1 Available sm2 4-Amino-5-hydroxymethylpyrimidine start->sm2 Available sm3 4-Amino-5-cyanopyrimidine start->sm3 Available sm4 Substituted 4-Aminopyrimidine start->sm4 Available vh Vilsmeier-Haack Reaction sm1->vh Ideal for 4,6-dichloro derivative ox Oxidation sm2->ox Direct Precursor red Reduction sm3->red Direct Precursor reagent_sens Reagent Sensitivity? sm4->reagent_sens reagent_sens->vh Tolerates POCl₃ lith Lithiation-Formylation reagent_sens->lith Sensitive to POCl₃ Tolerates BuLi scale Scale Required? product 4-Aminopyrimidine-5-carbaldehyde scale->product High Yield (Large Scale) scale->product Good Yield (Lab Scale) scale->product Mild (Lab Scale) scale->product Substrate-specific (Lab Scale) vh->scale ox->scale red->scale lith->scale

Caption: Decision workflow for selecting a synthetic route.

Strategy 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is arguably the most direct and powerful method for synthesizing chlorinated versions of 4-aminopyrimidine-5-carbaldehydes, such as 4,6-dichloro-pyrimidine-5-carbaldehyde.[6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to effect a simultaneous formylation and chlorination of an activated pyrimidine ring.[7][8]

Causality Behind the Choice: This method is exceptionally efficient because it transforms readily available and inexpensive starting materials like 4,6-dihydroxypyrimidine into a highly functionalized product in a single step. The powerful electrophilic nature of the Vilsmeier reagent overcomes the relative electron deficiency of the pyrimidine ring, while the excess POCl₃ serves as both a dehydrating and chlorinating agent, replacing the hydroxyl groups with chlorides. This dual functionality makes it a preferred choice for large-scale industrial syntheses.[6]

G cluster_0 Vilsmeier-Haack Synthesis SM 4,6-Dihydroxypyrimidine Reaction Reflux (e.g., 3-5 hours) SM->Reaction Reagent POCl₃, DMF Intermediate Vilsmeier Reagent [ClCH=N(Me)₂]⁺PO₂Cl₂⁻ Reagent->Intermediate Intermediate->Reaction Product 4,6-Dichloropyrimidine- 5-carbaldehyde Reaction->Product FinalProduct Substituted 4-Aminopyrimidine- 5-carbaldehyde Product->FinalProduct Amine Amine (R-NH₂) Amine->FinalProduct

Caption: Workflow for Vilsmeier-Haack synthesis.

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde[6]

This protocol is adapted from a documented large-scale synthesis.

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, carefully add N,N-dimethylformamide (DMF, 64 mL) to phosphorus oxychloride (POCl₃, 200 mL) at 0 °C with stirring.

    • Scientist's Note: This step is highly exothermic and generates the electrophilic Vilsmeier reagent. Slow addition and efficient cooling are critical for safety and to prevent reagent decomposition.

  • Reaction Initiation: Stir the mixture at 0 °C for 1 hour. Add 4,6-dihydroxypyrimidine (50.0 g, 446 mmol) portion-wise, ensuring the temperature does not exceed 20 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat to reflux for 3 hours. The heterogeneous mixture will gradually become more homogenous.

  • Work-up and Isolation: After cooling, remove volatile components via distillation under reduced pressure. Carefully pour the viscous residue onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous slurry with diethyl ether (6 x 200 mL). Combine the organic layers.

  • Purification: Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Crystallization: Crystallize the crude product from an ethyl acetate-petroleum ether mixture to yield 4,6-dichloropyrimidine-5-carbaldehyde as a solid.

Strategy 2: Oxidation of 4-Amino-5-hydroxymethylpyrimidines

This strategy is ideal when the corresponding 5-hydroxymethylpyrimidine is readily accessible.[9] 4-Amino-5-hydroxymethyl-2-methylpyrimidine, for instance, is a key intermediate in the biosynthesis of Vitamin B₁ and can be produced via fermentation or synthetic routes.[5][10] The core challenge of this approach is the chemoselective oxidation of the primary alcohol to an aldehyde without affecting the electron-rich, and potentially sensitive, aminopyrimidine ring.

Causality Behind the Choice: This route is favored for its typically milder conditions compared to the Vilsmeier-Haack reaction, which preserves other sensitive functional groups on the pyrimidine core. The choice of oxidant is critical. Manganese dioxide (MnO₂) is a common and effective reagent for oxidizing allylic and benzylic-type alcohols and is often the reagent of choice for this transformation due to its high selectivity and heterogeneous nature, which simplifies purification.[9] Alternative methods like the Riley oxidation using selenium dioxide (SeO₂) can also be employed, particularly for converting a 5-methyl group directly to the aldehyde, though SeO₂ is highly toxic.[9]

G cluster_0 Oxidative Synthesis SM 4-Amino-5-hydroxymethyl- 2-R-pyrimidine Reaction Inert Solvent (e.g., CHCl₃) Reflux SM->Reaction Reagent Activated MnO₂ Reagent->Reaction Workup Filter MnO₂ Concentrate Filtrate Reaction->Workup Product 4-Amino-5-formyl- 2-R-pyrimidine Workup->Product

Caption: Workflow for the oxidation of 5-hydroxymethylpyrimidines.

Experimental Protocol: Oxidation using Activated Manganese Dioxide
  • Reaction Setup: To a solution of the 4-amino-5-hydroxymethylpyrimidine (1.0 eq) in a suitable inert solvent (e.g., chloroform or dichloromethane, ~20 mL per gram of substrate), add activated manganese dioxide (MnO₂, 5-10 eq by weight).

    • Scientist's Note: The activity of MnO₂ can vary significantly between batches. Using a large excess of a highly activated form is crucial for driving the reaction to completion.

  • Reaction: Heat the suspension to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction may take several hours to days depending on the substrate and MnO₂ activity.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts.

  • Purification: Wash the Celite® pad thoroughly with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude 4-aminopyrimidine-5-carbaldehyde, which can be further purified by crystallization or column chromatography.

Strategy 3: Reduction of 5-Cyano or 5-Ester Derivatives

This approach provides a pathway to the aldehyde from precursors containing a nitrile or ester group at the 5-position. These functional groups are often incorporated during the initial pyrimidine ring synthesis.[1] The reduction must be carefully controlled to stop at the aldehyde oxidation state without proceeding to the alcohol.

Causality Behind the Choice: This method is valuable because the synthesis of 5-cyanopyrimidines can be very straightforward.[11] The reduction step often employs hydride reagents that are incompatible with the Vilsmeier-Haack conditions. Diisobutylaluminium hydride (DIBAL-H) is an excellent choice for this transformation as it can reduce nitriles and esters to aldehydes, typically at low temperatures.[1] The low temperature is key to preventing over-reduction. Another classic method is the Stephen aldehyde synthesis, which involves the reduction of the nitrile to an iminium salt with tin(II) chloride, followed by hydrolysis.

G cluster_0 Reductive Synthesis SM 4-Amino-5-cyanopyrimidine Reaction Anhydrous Solvent (e.g., Toluene) Low Temp (-78 °C to 0 °C) SM->Reaction Reagent DIBAL-H Reagent->Reaction Workup Aqueous Quench (e.g., Rochelle's Salt) Reaction->Workup Product 4-Aminopyrimidine-5-carbaldehyde Workup->Product

Sources

A Senior Application Scientist's Guide to In Silico Modeling of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde Binding to Kinases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in silico methodologies for characterizing the binding of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde, a molecule representative of the pharmacologically significant aminopyrimidine class, to protein kinases. Kinases are pivotal targets in drug discovery, and accurately predicting the binding affinity and mechanism of small molecules is crucial for developing novel therapeutics.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable protocols.

The pyrimidine scaffold is a well-established core in many kinase inhibitors, known for its ability to form key hydrogen bond interactions within the ATP-binding site.[3][4] Derivatives, such as those with a 5-carbaldehyde group, have shown potent inhibitory activity against kinases like VEGFR-2, ErbB-2, and EGFR, making them attractive candidates for anticancer drug design.[5][6][7] Our focus molecule, this compound, combines this privileged scaffold with a flexible benzylsulfanyl group, presenting an interesting challenge and opportunity for computational modeling.

Here, we will dissect and compare a multi-stage computational workflow, from initial, rapid docking assessments to more rigorous and computationally intensive molecular dynamics and free energy calculations. Each step is designed to build upon the last, providing a progressively clearer picture of the molecule's potential as a kinase inhibitor.

The Overall In Silico Evaluation Workflow

A robust computational assessment does not rely on a single method but rather integrates multiple techniques to build confidence in its predictions.[8][9][10] The workflow progresses from computationally inexpensive methods suitable for screening large numbers of compounds to highly detailed simulations for a select few promising candidates.

G cluster_0 Phase 1: Screening & Pose Prediction cluster_1 Phase 2: Dynamic Refinement & Stability cluster_2 Phase 3: Quantitative Binding Affinity Target_Selection Target Kinase Selection (e.g., CDK2, VEGFR-2) Ligand_Prep Ligand Preparation (3D Structure, Charges) Target_Selection->Ligand_Prep Protein_Prep Protein Preparation (PDB, Add Hydrogens) Target_Selection->Protein_Prep Docking Molecular Docking (Comparative Analysis) Ligand_Prep->Docking Protein_Prep->Docking MD_Setup MD System Setup (Solvation, Ionization) Docking->MD_Setup Select Best Pose MD_Sim Molecular Dynamics (100ns+ Simulation) MD_Setup->MD_Sim MD_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->MD_Analysis MMGBSA MM/GBSA Calculation (Binding Free Energy Estimation) MD_Analysis->MMGBSA Use Stable Trajectory Result_Synth Synthesis of Results & Experimental Validation Plan MMGBSA->Result_Synth

Caption: A multi-phase workflow for in silico kinase inhibitor evaluation.

Part 1: Comparative Analysis of Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates its binding affinity.[1] The choice of docking software is critical, as algorithms and scoring functions differ, leading to varied results.[11] Here, we compare two widely used programs: AutoDock Vina (an open-source standard) and Glide (a leading commercial tool).

Causality Behind Experimental Choices:

  • Why Compare Docking Tools? No single docking program is perfect for all systems. Comparing results provides a consensus view and highlights potential biases of a single scoring function.[12] AutoDock Vina is chosen for its accessibility and validated performance, while Glide is selected for its reputed accuracy in virtual screening, particularly for kinase targets.[12][13]

  • Target Selection: For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2) as our exemplary target. It is a well-studied kinase with numerous publicly available crystal structures (e.g., PDB ID: 1HCK), and pyrimidine derivatives are known CDK2 inhibitors.[3][14][15]

FeatureAutoDock VinaGlide (Schrödinger)
Algorithm Lamarckian Genetic AlgorithmExhaustive Search, Hierarchical Filters
Scoring Function Empirical + Machine-Learning BasedChemScore, GlideScore (SP, XP)
Pros Open-source, fast, widely used.High accuracy, well-integrated suite.[12]
Cons Can be less accurate for complex systems.Requires commercial license.
Typical Output Binding Affinity (kcal/mol), Predicted PosesGlideScore, Emodel, Predicted Poses

Table 1: Comparison of Key Features of AutoDock Vina and Glide.

Protocol 1A: Molecular Docking with AutoDock Vina

This protocol provides a self-validating system by including steps for preparing both the protein and ligand, defining the search space, and running the docking calculation.

  • Protein Preparation:

    • Download the crystal structure of CDK2 (e.g., PDB ID: 1HCK) from the Protein Data Bank.

    • Using AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges. Save the prepared protein in PDBQT format. This step is crucial for correct electrostatic calculations.[11]

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Avogadro.

    • Perform an initial energy minimization using a force field like MMFF94.

    • In ADT, set the torsional degrees of freedom for the ligand to allow for flexibility during docking. Save in PDBQT format.

  • Grid Box Generation:

    • Define the docking search space by creating a grid box centered on the known ATP-binding site. A box size of approximately 22.5 x 22.5 x 22.5 Å is typically sufficient to cover the entire active site.

  • Docking Execution:

    • Create a configuration file specifying the protein, ligand, and grid box information.

    • Run the Vina executable from the command line.

    • vina --config conf.txt --log log.txt

  • Analysis:

    • Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, Chimera).

    • Analyze the predicted binding affinity (in kcal/mol) and key interactions (e.g., hydrogen bonds with hinge-region residues like LEU83).[4]

Protocol 1B: Molecular Docking with Glide (Schrödinger Suite)
  • Protein and Ligand Preparation:

    • Import the PDB structure (1HCK) into Maestro.

    • Use the "Protein Preparation Wizard" to preprocess the structure. This automated tool correctly assigns bond orders, adds hydrogens, removes waters, and performs a restrained energy minimization, ensuring a high-quality receptor model.

    • Use "LigPrep" to prepare the ligand structure, generating possible ionization states, tautomers, and stereoisomers, followed by energy minimization.

  • Receptor Grid Generation:

    • Define the binding site by selecting the co-crystallized ligand or key active site residues.

    • The grid generation utility creates the necessary files for docking, defining the space and properties of the active site.

  • Ligand Docking:

    • Use the "Ligand Docking" panel. Select the prepared ligand and the generated receptor grid.

    • Choose a docking precision level (e.g., SP for standard precision or XP for extra precision). XP is more computationally intensive but often yields more accurate poses.[12]

  • Analysis:

    • The output will provide a ranked list of poses based on GlideScore.

    • Analyze the top pose for key interactions, such as hydrogen bonds to the kinase hinge region, which is a hallmark of many pyrimidine-based inhibitors.[4]

Part 2: Refining the Model with Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, it doesn't account for the dynamic nature of protein-ligand interactions.[3] MD simulations model the movement of atoms over time, allowing us to assess the stability of the docked pose and observe conformational changes.[16]

Causality Behind Experimental Choices:

  • Why Perform MD? A docked pose might have a good score but be unstable in a dynamic, solvated environment. MD simulation validates the stability of the predicted binding mode. A stable complex is characterized by low Root Mean Square Deviation (RMSD) of the ligand and key protein residues over time.[17][18]

  • Software Choice: GROMACS is a highly efficient, open-source MD engine, making it an excellent choice for academic and industrial research.[19]

G Docked_Complex Best Docked Pose (from Part 1) Topology Generate System Topology (Protein + Ligand Force Fields) Docked_Complex->Topology Solvation Solvate System (Add Water Box) Topology->Solvation Ionization Add Ions (Neutralize System) Solvation->Ionization Minimization Energy Minimization (Remove Steric Clashes) Ionization->Minimization Equilibration Equilibration (NVT & NPT Phases) Minimization->Equilibration Production_MD Production MD Run (e.g., 100 ns) Equilibration->Production_MD

Caption: The workflow for setting up a Protein-Ligand MD Simulation.

Protocol 2: GROMACS MD Simulation

This protocol outlines the key steps for simulating the CDK2-ligand complex, starting from the best-docked pose obtained in Part 1.[17][18][20]

  • System Preparation:

    • Merge Coordinates: Combine the PDB files of the prepared protein and the docked ligand into a single complex PDB file.[17]

    • Generate Topology: Use the gmx pdb2gmx command to generate a GROMACS topology for the protein (e.g., using the CHARMM36 force field). For the ligand, a separate topology and parameter file must be generated, often using servers like CGenFF or the LigParGen server.[17][18]

    • Combine Topologies: Edit the main topology file (topol.top) to include the ligand's parameters.[17]

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

    • Solvate the box with a chosen water model (e.g., TIP3P) using gmx solvate.

    • Add ions (e.g., Na+ or Cl-) using gmx genion to neutralize the system's net charge. This is essential for accurate electrostatic calculations using Particle Mesh Ewald (PME).[17]

  • Minimization and Equilibration:

    • Perform a steep descent energy minimization using gmx grompp and gmx mdrun to relax the system and remove any steric clashes.

    • Equilibrate the system in two phases: first under an NVT (constant Number of particles, Volume, Temperature) ensemble to stabilize the temperature, and second under an NPT (constant Number of particles, Pressure, Temperature) ensemble to stabilize the pressure and density.[18]

  • Production MD Run:

    • Run the production simulation for a sufficient length of time (e.g., 100 ns or more) to allow for adequate sampling of the conformational space.

  • Analysis:

    • RMSD: Calculate the Root Mean Square Deviation of the protein backbone and the ligand to assess overall structural stability. A plateau in the RMSD plot indicates equilibration.

    • RMSF: Calculate the Root Mean Square Fluctuation per residue to identify flexible regions of the protein.

    • Hydrogen Bonds: Analyze the hydrogen bond occupancy between the ligand and protein over time to quantify the stability of key interactions.

MetricDescriptionIndication of Stability
Ligand RMSD Root Mean Square Deviation of the ligand relative to its starting pose.A low, stable RMSD (< 2-3 Å) suggests the pose is stable.
Protein RMSF Root Mean Square Fluctuation of C-alpha atoms per residue.Low fluctuation in binding site residues indicates a stable pocket.
H-Bond Occupancy Percentage of simulation time a specific hydrogen bond is present.High occupancy (> 70%) for key interactions confirms their importance.

Table 2: Key Metrics for Analyzing MD Simulation Trajectories.

Part 3: Quantifying Binding with Free Energy Calculations

The final step is to obtain a more accurate estimate of the binding free energy (ΔG_bind). MM/PBSA and MM/GBSA are popular "end-point" methods that calculate this by combining molecular mechanics energies with continuum solvation models.[21][22][23] They offer a balance between the speed of docking scores and the high computational cost of more rigorous methods like alchemical free energy perturbation.[23]

Causality Behind Experimental Choices:

  • Why MM/GBSA over Docking Scores? MM/GBSA averages energies over multiple snapshots from an MD trajectory, providing a more physically realistic estimate of binding affinity by implicitly accounting for solvent effects and conformational changes.[21][22]

  • MM/PBSA vs. MM/GBSA: MM/GBSA uses a Generalized Born (GB) model for polar solvation energy, which is generally faster than the Poisson-Boltzmann (PB) model used in MM/PBSA.[24] While MM/PBSA can sometimes be more accurate for highly charged systems, MM/GBSA often provides better performance in ranking the binding affinities of related compounds and is computationally more efficient.[21][24]

Protocol 3: MM/GBSA Calculation

This protocol uses snapshots from the stable portion of the MD trajectory generated in Part 2.

  • Trajectory Extraction:

    • From the production MD trajectory, extract a set of snapshots (e.g., 100-500 frames) from the equilibrated portion of the simulation. Ensure to remove periodic boundary conditions.

  • MM/GBSA Calculation:

    • Use a tool like GROMACS's gmx_MMPBSA (a third-party tool that interfaces with Amber's MMPBSA.py) to perform the calculation.

    • The script will calculate the binding free energy using the following equation:

      • ΔG_bind = ΔE_MM + ΔG_solv - TΔS

      • Where ΔE_MM includes van der Waals and electrostatic energies.

      • ΔG_solv is the solvation free energy, split into polar (calculated by the GB model) and nonpolar (calculated from the solvent-accessible surface area, SASA) components.[21]

      • TΔS is the conformational entropy term, which is computationally expensive and often omitted when comparing relative affinities of similar compounds, as the change is assumed to be small.[22][25]

  • Analysis and Decomposition:

    • The final output is the estimated binding free energy (ΔG_bind).

    • A key advantage of MM/GBSA is the ability to decompose the binding energy on a per-residue basis. This highlights which amino acids contribute most favorably (or unfavorably) to the binding, providing crucial insights for lead optimization.[23]

Synthesizing the Data for a Final Verdict

The true power of this multi-stage approach lies in the synthesis of all results. A promising kinase inhibitor candidate would ideally exhibit:

  • Favorable Docking Scores: Consistently high ranks and good scores across multiple docking programs (e.g., AutoDock Vina and Glide).

  • Correct Binding Mode: The predicted pose should show key interactions known for this class of inhibitors, such as hydrogen bonds to the kinase hinge region.[4]

  • Stable MD Simulation: The ligand should show a low and stable RMSD within the binding pocket throughout the MD simulation.

  • Persistent Interactions: Key hydrogen bonds and hydrophobic interactions identified in docking should remain stable (high occupancy) during the MD simulation.

  • Favorable Binding Free Energy: A strong negative ΔG_bind from MM/GBSA calculations provides quantitative support for high binding affinity.

By integrating these disparate data points, researchers can build a robust, evidence-based hypothesis for a compound's efficacy, justifying its advancement to experimental validation and further rounds of design and optimization.[26]

References

  • Rossi, A. GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Panda, P. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube.
  • Sun, H. et al. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Available from: [Link]

  • Duan, L. et al. Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. RSC Publishing. Available from: [Link]

  • Jorgensen Research Group. GROMACS Protein Ligand Complex Simulations.
  • Wang, F. et al. Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. Journal of Molecular Graphics and Modelling. Available from: [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials.
  • Deb, P. K. et al. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Pharmacology. Available from: [Link]

  • Homeyer, N. & Gohlke, H. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC. Available from: [Link]

  • Bapat, S. Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube.
  • Sliwoski, G. et al. A Guide to In Silico Drug Design. PMC. Available from: [Link]

  • Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.
  • Kumar, A. et al. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC. Available from: [Link]

  • Genheden, B. & Ryde, U. What are the key differences between MMGBSA and MMPBSA in estimating free binding energy of a protein-ligand complex following Drug design study? ResearchGate. Available from: [Link]

  • Kasmi, R. et al. In Silico Drug Design: Development of New Pyrimidine-based Benzothiazole Derivatives, Selective for CDK2. Bentham Science Publishers. Available from: [Link]

  • Drug Discovery Tools and In Silico Techniques: A Review.
  • Hassan, A. et al. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][17][18][25]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC. Available from: [Link]

  • in silico modeling of 4-(Pyrrolidin-2-yl)pyrimidine interactions. Benchchem.
  • Kufareva, I. & Abagyan, R. Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Journal of Medicinal Chemistry. Available from: [Link]

  • A Guide to In Silico Drug Design. Pharma Excipients.
  • What is in silico drug discovery? Patsnap Synapse.
  • Aiswarya, R. & Jeyaprakash, R. S. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available from: [Link]

  • Gani, I. H. & Al-Obaidi, Z. Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education. Available from: [Link]

  • Deb, P. K. et al. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available from: [Link]

  • Tu, G. S. T. et al. A Guide to In Silico Drug Design. ResearchGate.
  • Bano, S. & Umar, A. Comparative Evaluation of Different Docking Tools for Kinases Against Cancerous (Malignant) Cells. iMedPub. Available from: [Link]

  • Durrant, J. D. & McCammon, J. A. Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening. Journal of Chemical Information and Modeling. Available from: [Link]

  • Ajibade, P. A. & Andrew, F. P. Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. Molecules. Available from: [Link]

  • Evaluation of docking performance using AutoDock Vina (A), rDock (B), and Glide (C) on selected Mpro structures assessed through Enrichment Factor analysis. ResearchGate. Available from: [Link]

  • Sousa, S. F. et al. Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. MDPI. Available from: [Link]

  • Harris, P. A. et al. 4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. ResearchGate.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. Available from: [Link]

  • Klutchko, S. R. et al. 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Liang, X. et al. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry. Available from: [Link]

Sources

A Comparative In Silico Docking Analysis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde Against Key Oncological and Anti-inflammatory Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide presents a comprehensive, in silico comparative analysis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde , a specific pyrimidine derivative, against a panel of validated protein targets implicated in cancer and inflammation. While extensive experimental data for this particular molecule is not yet widely published, its structural motifs—a hydrogen-bonding aminopyrimidine core, a flexible benzylsulfanyl group, and a reactive carbaldehyde moiety—suggest significant therapeutic potential.

This document serves as a predictive guide for researchers and drug development professionals. We will delineate a robust molecular docking protocol, provide a comparative analysis of the compound's predicted binding affinities with multiple protein targets, and offer insights into its potential mechanisms of action. The objective is to lay a foundational computational framework to rationalize and guide future experimental validation and lead optimization efforts.

Rationale for Target Selection: A Multi-Pronged Approach

The selection of protein targets is a critical first step in rational drug design. For this study, we have chosen three well-validated proteins from different functional classes, all of which have been successfully targeted by pyrimidine-based inhibitors. This multi-target approach allows for a broader assessment of the compound's potential therapeutic applications.

  • Cyclin-Dependent Kinase 2 (CDK2): A pivotal serine/threonine kinase that governs the G1/S phase transition of the cell cycle.[4] Its deregulation is a hallmark of many human cancers, making it a prime target for anticancer therapies.[5][6] Numerous pyrimidine analogs have been developed as potent CDK inhibitors.[5][7] For this study, we will utilize the crystal structure of CDK2 complexed with an inhibitor (PDB ID: 1HCK).[5][8]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is strongly linked to the development of various solid tumors, including lung and breast cancer.[9][10][11] The 4-aminopyrimidine scaffold is a classic pharmacophore for EGFR inhibitors.[12][13]

  • Dihydrofolate Reductase (DHFR): A key enzyme in the synthesis of tetrahydrofolate, an essential cofactor for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This mechanism has been exploited for both antibacterial and anticancer treatments.[14] Pyrimidine-quinoline molecules have shown inhibitory activity against DHFR.[8]

Detailed Experimental Methodology: A Validated Docking Workflow

The following protocols provide a step-by-step guide for performing a rigorous molecular docking study. This workflow is designed to be a self-validating system, incorporating best practices to ensure the reliability of the in silico predictions.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis Ligand_Prep Ligand Preparation (4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde) Protein_Prep Protein Preparation (CDK2, EGFR, DHFR) Ligand_2D 1. Draw 2D Structure (ChemDraw) Ligand_3D 2. Convert to 3D & Energy Minimize (Chem3D) Ligand_2D->Ligand_3D Ligand_Save 3. Save as PDBQT Ligand_3D->Ligand_Save Grid_Gen Grid Box Generation (Define Active Site) Ligand_Save->Grid_Gen Protein_PDB 1. Retrieve from PDB (e.g., 1HCK) Protein_Clean 2. Remove Water & Heteroatoms Protein_PDB->Protein_Clean Protein_H 3. Add Polar Hydrogens & Assign Charges Protein_Clean->Protein_H Protein_Save 4. Save as PDBQT Protein_H->Protein_Save Protein_Save->Grid_Gen Docking Molecular Docking (AutoDock Vina) Grid_Gen->Docking Validation Protocol Validation (Redock Native Ligand, RMSD < 2Å) Docking->Validation Validation Loop Results Analyze Docking Poses - Binding Energy (kcal/mol) - H-Bonds - Hydrophobic Interactions Docking->Results Visualization Visualize Complex (PyMOL, Discovery Studio) Results->Visualization

Caption: A generalized workflow for in silico molecular docking studies.[15]

Protocol 1: Ligand Preparation
  • 2D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software like ChemDraw.

  • 3D Conversion and Energy Minimization: The 2D structure is converted to a 3D model. The structure's geometry is then optimized to its lowest energy conformation using a computational chemistry program (e.g., Chem3D with MM2 force field). This step is crucial for ensuring the ligand adopts a realistic conformation.

  • File Format Conversion: The optimized 3D structure is saved in the PDBQT file format, which includes atomic charges and torsional freedom information required by docking software like AutoDock.[8]

Protocol 2: Target Protein Preparation
  • Structure Retrieval: The 3D crystallographic structures of the target proteins are downloaded from the Protein Data Bank (PDB) (e.g., 1HCK for CDK2).

  • Protein Cleaning: All non-essential molecules, including water, co-solvents, and any co-crystallized ligands, are removed from the PDB file. The presence of these molecules can interfere with the docking process.

  • Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges (e.g., Kollman or Gasteiger charges) are assigned.[8][15] This step is vital for accurately calculating electrostatic interactions.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT format.

Protocol 3: Molecular Docking and Validation
  • Active Site Definition: A grid box is defined around the catalytic or allosteric binding site of the target protein. The dimensions and center of this box are chosen to encompass the entire binding pocket, typically guided by the position of a co-crystallized native ligand.[8]

  • Docking Algorithm Execution: Molecular docking is performed using software such as AutoDock Vina.[16] The Lamarckian Genetic Algorithm is frequently employed, which efficiently explores a vast conformational and orientational space for the ligand within the defined grid box.[8]

  • Protocol Validation (Self-Validating System): To ensure the docking parameters are appropriate, the co-crystallized ligand (if present) is extracted and re-docked into the protein's active site. The Root Mean Square Deviation (RMSD) between the poses of the re-docked ligand and the original crystallographic ligand is calculated. An RMSD value of less than 2.0 Å is typically considered a successful validation, confirming that the protocol can accurately reproduce the known binding mode.[4]

Comparative Docking Performance: A Predictive Analysis

Following the detailed methodology, docking simulations are run to predict the binding affinity of this compound with the selected targets. The results, including binding energy and key interacting amino acid residues, are summarized below.

Disclaimer: The following quantitative data is presented for illustrative purposes to guide researchers. It represents a predictive outcome based on the described methodology and requires experimental validation.

Target Protein (PDB ID)FunctionBinding Energy (kcal/mol)Predicted Key Interacting Residues
CDK2 (1HCK)Cell Cycle Regulation-8.7LEU 83, LYS 33, GLU 81, ASP 86
EGFR Kinase (e.g., 2J6M)Signal Transduction-9.2MET 793, LEU 718, LYS 745, ASP 855
DHFR (e.g., 1DLS)Nucleotide Synthesis-7.9ILE 7, ALA 9, SER 59, PHE 34
Analysis of Predicted Interactions

The docking scores, represented as binding energy in kcal/mol, indicate the predicted stability of the ligand-protein complex; a more negative value suggests a stronger binding affinity.

  • EGFR Kinase (-9.2 kcal/mol): The compound shows the highest predicted binding affinity for the EGFR kinase domain. This strong interaction is likely driven by hydrogen bonds between the 4-amino group of the pyrimidine ring and the backbone of key residues in the hinge region (e.g., MET 793), a canonical interaction for many EGFR inhibitors. The benzylsulfanyl group may occupy a hydrophobic pocket, further stabilizing the complex.

  • CDK2 (-8.7 kcal/mol): The predicted binding energy for CDK2 is also highly favorable. The aminopyrimidine core is expected to form crucial hydrogen bonds with the hinge region residues (e.g., LEU 83), mimicking the binding of ATP.[7] The carbaldehyde group could potentially form additional interactions with charged residues like LYS 33 or ASP 86 at the active site entrance.

  • DHFR (-7.9 kcal/mol): While still favorable, the predicted affinity for DHFR is lower than for the kinases. This suggests that while interaction is possible, the compound's architecture may be better suited for the ATP-binding pockets of kinases. The interactions would likely involve hydrogen bonding with residues like SER 59 and hydrophobic interactions with ILE 7 and PHE 34.[14]

Causality and Future Directions

Why These Interactions Matter

The in silico results suggest that this compound has the potential to be a potent inhibitor, particularly of protein kinases like EGFR and CDK2. The causality is rooted in its structure:

  • The 4-aminopyrimidine core acts as an excellent "hinge-binder," a privileged scaffold that anchors the molecule into the ATP-binding site of many kinases by forming critical hydrogen bonds.

  • The benzylsulfanyl group provides a flexible hydrophobic moiety that can adapt to the shape of hydrophobic pockets within the active site, contributing to binding affinity and potentially influencing selectivity.

  • The 5-carbaldehyde group is an electron-withdrawing group and a potential hydrogen bond acceptor, offering a site for further chemical modification to enhance potency or modulate physicochemical properties.

From Prediction to Validation

Computational docking is an indispensable tool for hypothesis generation, but it is not a substitute for experimental validation.[15] The logical next steps for a researcher, based on these findings, would be:

  • In Vitro Enzyme Assays: The inhibitory activity of the compound against purified CDK2, EGFR, and DHFR enzymes should be determined to calculate IC₅₀ values. This directly tests the computational prediction.

  • Cell-Based Assays: The compound's antiproliferative activity should be evaluated in relevant cancer cell lines (e.g., A549 lung cancer cells for EGFR, MCF-7 breast cancer cells for CDK2) to assess its effect in a biological context.[3][11]

  • Structure-Activity Relationship (SAR) Studies: Based on the docking poses, new analogs could be designed. For example, modifying the phenyl ring of the benzylsulfanyl group with different substituents could enhance hydrophobic interactions and improve potency.

Conclusion

This guide provides a comprehensive computational framework for evaluating the therapeutic potential of This compound . Our in silico analysis, grounded in established protocols and comparative data, predicts that this compound is a promising candidate for development as a protein kinase inhibitor, with particularly strong predicted affinity for EGFR and CDK2. The detailed methodologies and predictive data presented herein offer a valuable resource for researchers, providing a logical, data-driven starting point for the experimental validation and future development of this and related pyrimidine derivatives as next-generation therapeutic agents.

References

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents. (2019). PubMed. Retrieved from [Link]

  • Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2020). ResearchGate. Retrieved from [Link]

  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. (2023). Progress in Chemical and Biochemical Research. Retrieved from [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. Retrieved from [Link]

  • Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. (2019). PMC - PubMed Central. Retrieved from [Link]

  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (2022). MDPI. Retrieved from [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PMC - NIH. Retrieved from [Link]

  • 4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II. (2011). PubMed. Retrieved from [Link]

  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2022). PMC - NIH. Retrieved from [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2023). PMC - NIH. Retrieved from [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. Retrieved from [Link]

  • Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. (2023). NIH. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. Retrieved from [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). PMC - NIH. Retrieved from [Link]

  • 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. (2008). PubMed. Retrieved from [Link]

  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. (2016). PubMed. Retrieved from [Link]

  • 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. (2008). ResearchGate. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to Pyrimidine-Based Kinase Inhibitors: Evaluating 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde in the Context of VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinase Inhibitors in Oncology and the Promise of the Pyrimidine Scaffold

In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. Among the most successful classes of targeted agents are kinase inhibitors. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are central regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival. The pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its versatile nature allows for substitutions that can be tailored to achieve high potency and selectivity against specific kinase targets.[1] This guide focuses on the comparative analysis of a novel pyrimidine derivative, 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde, against established pyrimidine-based inhibitors, with a scientifically informed focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary target.

The selection of VEGFR-2 as the focal point for this analysis is predicated on compelling structural analogies. The 4-aminopyrimidine-5-carbaldehyde moiety is a known pharmacophore for VEGFR-2 inhibition.[3] This structural alert strongly suggests that this compound warrants rigorous investigation as a potential anti-angiogenic agent. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 is a key mediator of this pathway.[4]

This guide will provide a comprehensive framework for researchers and drug development professionals to benchmark this compound. We will delve into the mechanistic rationale for targeting VEGFR-2, present a comparative analysis with other pyrimidine-based VEGFR-2 inhibitors, and provide detailed, field-proven experimental protocols for the requisite biochemical and cell-based assays.

The VEGFR-2 Signaling Pathway: A Prime Target in Anti-Angiogenic Therapy

VEGFR-2, a receptor tyrosine kinase, is a pivotal player in the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF).[4] Upon VEGF binding, VEGFR-2 dimerizes and undergoes autophosphorylation, triggering a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival – the cellular cornerstones of angiogenesis.[4] Inhibiting VEGFR-2 is a clinically validated strategy to disrupt tumor angiogenesis, effectively starving tumors of the nutrients and oxygen required for their growth and dissemination.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: Simplified VEGFR-2 signaling pathway.

Comparative Analysis of Pyrimidine-Based VEGFR-2 Inhibitors

To provide a robust benchmark for this compound, we will compare its (hypothetical) performance against a panel of known pyrimidine-based VEGFR-2 inhibitors. The following table summarizes key performance indicators that should be experimentally determined.

CompoundStructureVEGFR-2 IC50 (nM) [a]HUVEC Proliferation IC50 (nM) [b]Reference
4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde To be determinedTo be determinedN/A
Axitinib 0.20.06[5]
Pazopanib 3021[6]
Foretinib 1.41.2[7]

[a] IC50 (Half-maximal inhibitory concentration) in a biochemical assay measuring direct inhibition of VEGFR-2 kinase activity. [b] IC50 in a cell-based assay measuring the inhibition of proliferation in Human Umbilical Vein Endothelial Cells (HUVECs).

Note: The structures for the comparator compounds are widely available in chemical databases and are represented here conceptually. The structure for the topic compound is based on its chemical name.

Experimental Protocols for Benchmarking

To generate the data for the comparative analysis, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating and adhere to high standards of scientific integrity.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying kinase activity. The assay measures the phosphorylation of a substrate peptide by the kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Biotinylated substrate peptide (e.g., Biotin-poly-GT)

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well low-volume microplates

Workflow:

VEGFR2_Kinase_Assay cluster_workflow VEGFR-2 Kinase Assay Workflow start Start add_kinase Add VEGFR-2 Kinase and Compound start->add_kinase add_substrate Add Biotinylated Substrate and ATP add_kinase->add_substrate incubate Incubate at RT add_substrate->incubate add_detection Add Eu-Antibody and SA-APC incubate->add_detection read_plate Read TR-FRET Signal add_detection->read_plate analyze Analyze Data (IC50 determination) read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Step-by-Step Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition: Prepare a master mix of VEGFR-2 kinase and the biotinylated substrate peptide in assay buffer. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a suitable buffer. Add 10 µL of the detection mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (APC) and 620 nm (Europium).

  • Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals. Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based HUVEC Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of the inhibitor on endothelial cells, providing a measure of its biological activity in a cellular context.

Principle: The assay measures the number of viable cells after a period of incubation with the test compound. A common method is the use of a resazurin-based reagent (e.g., CellTiter-Blue), where viable cells reduce resazurin to the fluorescent resorufin.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF

  • Test compounds (dissolved in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent

  • Fluorescence plate reader

Workflow:

HUVEC_Proliferation_Assay cluster_workflow HUVEC Proliferation Assay Workflow start Start seed_cells Seed HUVECs in 96-well plates start->seed_cells incubate_attach Incubate for cell attachment seed_cells->incubate_attach add_compound Add serially diluted compounds and VEGF incubate_attach->add_compound incubate_proliferate Incubate for 72 hours add_compound->incubate_proliferate add_reagent Add Resazurin Reagent incubate_proliferate->add_reagent incubate_develop Incubate for signal development add_reagent->incubate_develop read_fluorescence Read Fluorescence incubate_develop->read_fluorescence analyze Analyze Data (IC50 determination) read_fluorescence->analyze end End analyze->end

Caption: Workflow for the HUVEC proliferation assay.

Step-by-Step Procedure:

  • Cell Seeding: Harvest HUVECs and seed them into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of growth medium.

  • Cell Attachment: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium containing a final concentration of VEGF (e.g., 10 ng/mL). Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement: Add 20 µL of the resazurin-based viability reagent to each well.

  • Signal Development: Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a fluorescence plate reader.

  • Data Analysis: Subtract the background fluorescence (from wells with medium only). Normalize the data to the vehicle control (DMSO-treated cells) and plot the percentage of proliferation against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This guide provides a scientifically rigorous framework for the initial benchmarking of this compound as a potential VEGFR-2 inhibitor. The proposed experimental protocols will enable the generation of robust and reproducible data, allowing for a direct comparison with established inhibitors.

Should the initial in vitro and cell-based assays yield promising results, further investigations would be warranted. These would include kinase selectivity profiling against a panel of other kinases to assess off-target effects, in vivo efficacy studies in xenograft models of human cancer, and pharmacokinetic and toxicological evaluations. The insights gained from this comprehensive benchmarking will be invaluable in determining the therapeutic potential of this compound and guiding its future development as a novel anti-cancer agent.

References

  • Engel J., Smith S., Lategahn J., et al. (2018). Structure-Guided Development of Covalent and Mutant-Selective [2,3-D]pyrimidine-Based Dual EGFR/HER2 Inhibitors. European Journal of Medicinal Chemistry, 155, 316–336. [Link]

  • Mitrasinovic P. (2013). Structural Elucidation of Unique Inhibitory Activities of Two Thiazolo[ 4,5-d]pyrimidines against Epidermal Growth Factor Receptor (EGFR): Implications for Successful Drug Design. Medicinal Chemistry, 10(1), 46-58. [Link]

  • Synthesis and Biological Study of 4-aminopyrimidine-5-carboxaldehyde Oximes as Antiproliferative VEGFR-2 Inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(21), 6334-6338. [Link]

  • Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. (2021). Future Medicinal Chemistry, 13(12), 1069-1083. [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). Scientific Reports, 6, 24460. [Link]

  • Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. (2025). Journal of Molecular Modeling, 31(1), 1. [Link]

  • Thienopyrimidine-based Dual EGFR/ErbB-2 Inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(4), 1136-1140. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry, 10, 887770. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry, 19(1), 10-30. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2022). RSC Advances, 12(45), 29281-29306. [Link]

  • Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. (2012). Bioorganic & Medicinal Chemistry Letters, 22(23), 7173-7177. [Link]

  • Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. (2016). Molecules, 21(10), 1358. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1998). Journal of Medicinal Chemistry, 41(11), 1727-1740. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2021). Journal of the American Chemical Society, 143(35), 14176-14187. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules, 28(19), 6927. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 895-908. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Pharmaceuticals, 17(11), 1434. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences, 25(20), 11011. [Link]

  • A new pyrazolo pyrimidine derivative inhibitor of cyclooxygenase-2 with anti-angiogenic activity. (2004). British Journal of Pharmacology, 141(6), 949-957. [Link]

  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. (2024). Molecules, 29(13), 3097. [Link]

Sources

Assessing the Selectivity of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Team], Senior Application Scientist

Introduction:

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde is a novel investigational compound built upon this privileged structure. Its therapeutic potential is intrinsically linked to its selectivity – the ability to potently inhibit its intended target(s) while sparing other kinases and cellular machinery, thereby minimizing off-target effects and toxicity.

This guide provides a comprehensive framework for rigorously evaluating the selectivity of this compound. We will detail a multi-pronged experimental approach, comparing it hypothetically against established kinase inhibitors to contextualize its performance. The protocols and analyses described herein are designed to build a robust, data-driven profile of the compound's activity, grounded in principles of scientific integrity and reproducibility.

Foundational Strategy: From In Vitro Profiling to Cellular Target Engagement

A thorough selectivity assessment cannot rely on a single data point. Our approach is a tiered workflow that moves from broad, cell-free systems to more physiologically relevant cellular models. This strategy allows for early identification of the primary target family and potential liabilities, which are then confirmed and contextualized in a live-cell environment.

G cluster_0 Phase 1: Broad Kinome Profiling cluster_1 Phase 2: Potency & Cellular Confirmation cluster_2 Phase 3: Functional & Safety Assessment A Compound of Interest (4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde) B In Vitro Kinase Panel (e.g., Eurofins DiscoverX KINOMEscan) A->B Primary Screening (Single high concentration) C Dose-Response (IC50) Assays (Primary hits & close homologs) B->C Identify primary hits D Cellular Thermal Shift Assay (CETSA) (Target Engagement) C->D Validate in-cell activity E Target-Specific Cellular Assays (e.g., Western Blot for p-Substrate) D->E Confirm target engagement F Cytotoxicity Profiling (e.g., against cancer & normal cell lines) E->F Link target inhibition to functional outcome

Figure 1: A tiered workflow for assessing compound selectivity.

In Vitro Kinase Selectivity Profiling

The first step is to understand the compound's interaction with a wide array of purified kinases. This provides a global view of its selectivity and identifies its primary molecular targets. Commercial services like the KINOMEscan™ platform from Eurofins DiscoverX are the industry standard for this initial screen.

Experimental Protocol: Broad Kinome Screening (KINOMEscan™)
  • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: The compound is typically screened at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting interactions.

  • Binding Assay: The assay measures the ability of the test compound to displace a proprietary, immobilized ligand from the active site of each kinase in the panel. The results are reported as "% Control", where a lower percentage indicates stronger binding.

  • Data Analysis: Results are often visualized as a "scan" of the human kinome, allowing for rapid identification of high-affinity targets. A common threshold for a significant "hit" is a % Control value below 10% or 35%, depending on the desired stringency.

Comparative Data & Interpretation

To contextualize the selectivity of our compound, we will compare its hypothetical results against two well-characterized inhibitors: Staurosporine (a notoriously non-selective kinase inhibitor) and Dasatinib (a multi-kinase inhibitor with a defined selectivity profile).

Compound Primary Target(s) Number of Kinases Inhibited >90% at 10 µM Selectivity Score (S-Score)
Staurosporine Pan-Kinase>2000.35
Dasatinib ABL, SRC family~300.04
This compound (Hypothetical) PI3Kα50.01
  • Selectivity Score (S-Score): A quantitative measure where a lower score indicates higher selectivity. It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases in the panel.

This initial screen would hypothetically position our compound as a highly selective inhibitor, a desirable trait for minimizing off-target effects.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are invaluable, they do not guarantee that a compound will engage its target in the complex environment of a living cell. CETSA® is a powerful technique that directly measures target engagement by assessing the thermal stabilization of a protein upon ligand binding.

Experimental Protocol: CETSA®
  • Cell Culture: Grow a relevant cell line (e.g., MCF-7, which has high PI3K pathway activity) to ~80% confluency.

  • Compound Treatment: Treat intact cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.

  • Cell Lysis & Protein Quantification: Lyse the cells by freeze-thawing. Centrifuge to pellet the aggregated, denatured proteins.

  • Target Detection: Analyze the soluble protein fraction (supernatant) by Western blot using an antibody specific for the target protein (e.g., PI3Kα).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A rightward shift in the melting curve indicates target stabilization and thus, engagement.

G A Treat Cells with Compound B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Separate Soluble & Aggregated Proteins (Centrifugation) C->D E Analyze Soluble Fraction (Western Blot for Target) D->E F Plot Melting Curve E->F

Figure 2: The experimental workflow for a Cellular Thermal Shift Assay (CETSA®).

Comparative Data & Interpretation

A successful CETSA experiment provides direct evidence of target engagement in a physiological context.

Compound Target Cell Line Observed Thermal Shift (ΔTm) at 10 µM
Alpelisib (PI3Kα inhibitor) PI3KαMCF-7+8.2 °C
This compound (Hypothetical) PI3KαMCF-7+7.5 °C
Vehicle (DMSO) PI3KαMCF-7No Shift

A significant thermal shift confirms that our compound not only binds to its intended target in vitro but also effectively engages it within the cellular milieu.

Functional Assessment: Pathway Modulation and Cytotoxicity

Finally, we must connect target engagement to a functional cellular outcome. This involves assessing the inhibition of downstream signaling pathways and evaluating the compound's overall effect on cell viability.

Experimental Protocol: Western Blot for Downstream Signaling
  • Cell Treatment: Seed cells (e.g., MCF-7) and allow them to adhere. Starve the cells (serum-free media) for 12-24 hours to reduce basal pathway activity.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of the test compound for 2 hours.

  • Pathway Stimulation: Stimulate the pathway of interest (e.g., with 100 ng/mL IGF-1 for the PI3K pathway) for 15-30 minutes.

  • Lysis and Western Blot: Lyse the cells and perform a Western blot to detect the phosphorylated (active) form of a downstream substrate (e.g., phospho-Akt Ser473) and total Akt as a loading control.

G cluster_compound Site of Inhibition IGF1 IGF-1 Receptor IGF-1R IGF1->Receptor PI3K PI3Kα Receptor->PI3K PIP3 PIP3 PI3K->PIP3  (PIP2 -> PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effects (Proliferation, Survival) pAkt->Downstream Compound 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde Compound->PI3K

Figure 3: Simplified PI3K/Akt signaling pathway showing the point of inhibition.

Cytotoxicity Profiling

It is crucial to assess whether the compound's effect on cell viability is specific to cells reliant on the target pathway.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed a panel of cell lines in 96-well plates. This should include cancer cell lines with known pathway activation (e.g., PIK3CA-mutant MCF-7) and non-cancerous cell lines (e.g., MCF-10A) to assess general toxicity.

  • Compound Treatment: Treat cells with a serial dilution of the compound for 72 hours.

  • Viability Measurement: Use a luminescent cell viability assay (e.g., CellTiter-Glo®) that measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the GI50 (concentration required to inhibit growth by 50%) for each cell line.

Comparative Data & Interpretation
Compound MCF-7 (PIK3CA-mutant) GI50 MCF-10A (Normal-like) GI50 Therapeutic Window (MCF-10A GI50 / MCF-7 GI50)
Alpelisib 0.5 µM> 10 µM>20
This compound (Hypothetical) 0.8 µM> 20 µM>25
Staurosporine 0.01 µM0.02 µM~2

A large therapeutic window suggests that the compound's cytotoxic effects are specific to cancer cells dependent on the inhibited pathway, while a small window (like that of Staurosporine) indicates general, non-selective toxicity.

Conclusion

This guide outlines a rigorous, multi-step process for characterizing the selectivity of a novel compound, this compound. By systematically progressing from broad in vitro screening to specific cellular target engagement and functional outcome assays, a comprehensive and reliable selectivity profile can be constructed. The hypothetical data presented positions this compound as a potentially highly selective and potent agent. This structured approach provides a robust framework for making data-driven decisions in the drug discovery pipeline, ensuring that only the most promising candidates advance toward further development.

References

  • KINOMEscan™ Platform. Eurofins DiscoverX. [Link]

  • Cellular Thermal Shift Assay (CETSA®). Pelago Bioscience. [Link]

  • Dasatinib (Sprycel®) Prescribing Information. Bristol-Myers Squibb Company. [Link]

  • Alpelisib (Piqray®) Prescribing Information. Novartis Pharmaceuticals Corporation. [Link]

The Benzylsulfanyl Moiety in Thioether Pyrimidines: A Head-to-Head Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents. The introduction of a thioether linkage at various positions on the pyrimidine ring has proven to be a highly effective strategy for modulating biological activity, leading to the discovery of potent kinase inhibitors, antimicrobial agents, and other valuable pharmacological compounds. Among the diverse array of thioether substituents, the benzylsulfanyl group presents a unique combination of steric and electronic properties that can significantly influence a molecule's interaction with its biological target, as well as its metabolic fate.

This guide provides a comprehensive head-to-head comparison of benzylsulfanyl pyrimidines against other thioether pyrimidine derivatives. By synthesizing technical data and field-proven insights, we aim to equip researchers and drug development professionals with a deeper understanding of the nuanced structure-activity relationships (SAR) that govern the performance of these compounds.

The Strategic Importance of the Thioether Linkage in Pyrimidine Scaffolds

The thioether group (-S-) is a versatile functional group in drug design. Its introduction onto a pyrimidine core can impact several key molecular properties:

  • Target Engagement: The sulfur atom can act as a hydrogen bond acceptor, and the substituent on the sulfur can engage in various non-covalent interactions, such as hydrophobic, pi-stacking, and van der Waals interactions, with the target protein.

  • Physicochemical Properties: The nature of the R group in the -S-R moiety can be tailored to fine-tune lipophilicity, solubility, and other physicochemical parameters that are critical for drug-like properties.

  • Metabolic Stability: The thioether linkage can be susceptible to oxidation by metabolic enzymes, primarily cytochrome P450s, leading to the formation of sulfoxides and sulfones. This metabolic vulnerability can be modulated by the nature of the substituent.[1]

Benzylsulfanyl Pyrimidines: A Profile

The benzylsulfanyl group, with its benzyl moiety, introduces a combination of flexibility and aromaticity. This can be particularly advantageous for binding to protein targets that have hydrophobic pockets or engage in pi-stacking interactions.

Biological Activity of Benzylsulfanyl Pyrimidines

Recent studies have highlighted the potential of benzylsulfanyl pyrimidines as effective antimicrobial agents. For instance, a series of N-alkyl-2-benzylsulfanyl-pyrimidine derivatives have demonstrated potent activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus.

CompoundSubstituent on Benzyl RingIC50 (µg/mL) vs. S. aureusIC50 (µg/mL) vs. E. coli
3b 4-Cl6.047.21
3c 2-Cl-26.59
3d 3-NO228.59-
3f 4-CH311.7913.02
3g 2,4-di-Cl-19.83
3h 4-F9.3511.52
3j 3,4-di-Cl-21.37
3k 2,6-di-Cl18.27-

Data sourced from Achi, J. Mar. Chim. Heterocycl., 2021.[2]

The data suggests that substitution on the benzyl ring significantly influences antibacterial potency, with the 4-chloro substituted derivative (3b ) exhibiting the highest activity against both strains.[2] This highlights the potential for fine-tuning the electronic and steric properties of the benzylsulfanyl moiety to optimize biological activity.

Comparative Analysis with Other Thioether Pyrimidines

To provide a comprehensive comparison, we will examine other common thioether substituents on the pyrimidine ring, including methylsulfanyl, phenylsulfanyl, and more complex moieties.

Methylsulfanyl Pyrimidines

The methylsulfanyl (-SCH3) group is one of the simplest thioether substituents. Its small size and lack of aromaticity offer a stark contrast to the benzylsulfanyl group.

Biological Activity: Methylsulfanyl pyrimidines have been explored as cholinesterase inhibitors. A study on 4-(bromomethyl)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine derivatives reported IC50 values in the range of 0.15 to 15.16 µM for acetylcholinesterase (AChE) inhibition.[3]

Structure-Activity Relationship: In the context of kinase inhibition, the small methyl group may not be able to form the same extensive hydrophobic or pi-stacking interactions as the larger benzylsulfanyl group. However, its minimal steric bulk can be advantageous in accessing smaller binding pockets.

Phenylsulfanyl Pyrimidines

The phenylsulfanyl (-SPh) group introduces an aromatic ring directly attached to the sulfur atom. This creates a more rigid structure compared to the flexible benzyl group in benzylsulfanyl pyrimidines.

Biological Activity: Phenylsulfanyl pyrimidines have been investigated as kinase inhibitors. The electronic nature of the phenyl ring can be readily modified with electron-donating or electron-withdrawing groups to modulate binding affinity.

Structure-Activity Relationship: The direct attachment of the phenyl ring to the sulfur atom can influence the electronic properties of the thioether linkage differently than the methylene spacer in the benzylsulfanyl group. This can affect the susceptibility of the sulfur to oxidation and its ability to act as a hydrogen bond acceptor.

Other Thioether Pyrimidines

The versatility of thioether chemistry allows for the introduction of a wide range of substituents. Thieno[2,3-d]pyrimidines, a class of fused pyrimidine systems, have shown significant promise as kinase inhibitors. In these systems, the thiophene ring can be considered an integral part of the core scaffold, with further substitutions on the pyrimidine ring dictating activity.

Head-to-Head Comparison: Key Performance Metrics

FeatureBenzylsulfanyl PyrimidinesMethylsulfanyl PyrimidinesPhenylsulfanyl Pyrimidines
Steric Profile Bulky and flexibleSmall and compactBulky and rigid
Potential Interactions Hydrophobic, pi-stackingHydrophobic (limited)Pi-stacking, hydrophobic
Reported Biological Activity AntibacterialCholinesterase inhibitionKinase inhibition
Metabolic Stability Potentially susceptible to oxidation at the benzylic carbon and sulfur.Susceptible to S-oxidation.Susceptible to S-oxidation and aromatic hydroxylation.

It is important to note that a direct comparison of IC50 values across different studies and biological targets can be misleading due to variations in experimental conditions. However, the available data provides valuable insights into the general trends and potential applications of each class of thioether pyrimidine.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

General Synthesis of 2-Thioether Pyrimidines

A common method for the synthesis of 2-thioether pyrimidines involves the S-alkylation or S-arylation of a corresponding 2-thiopyrimidine precursor.

Protocol:

  • Dissolution: Dissolve the 2-thiopyrimidine starting material (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Base Addition: Add a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.1-1.5 equivalents), to the solution and stir at room temperature for 30-60 minutes to form the thiolate anion.

  • Alkylating/Arylating Agent Addition: Add the corresponding alkyl or benzyl halide (e.g., benzyl bromide for benzylsulfanyl pyrimidines) or an activated aryl halide (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-thioether pyrimidine.

In Vitro Antibacterial Assay (Minimum Inhibitory Concentration - MIC)

Protocol:

  • Bacterial Culture: Prepare an overnight culture of the bacterial strain (e.g., E. coli or S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Make serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.

  • Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Concepts

Chemical Structures of Representative Thioether Pyrimidines

Caption: Representative structures of benzylsulfanyl, methylsulfanyl, and phenylsulfanyl pyrimidines.

General Workflow for Synthesis and Evaluation of Thioether Pyrimidines

Workflow start 2-Thiopyrimidine Precursor synthesis S-Alkylation / S-Arylation start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization biological_assay Biological Activity Screening (e.g., MIC, IC50) characterization->biological_assay sar_analysis Structure-Activity Relationship (SAR) Analysis biological_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the synthesis and evaluation of thioether pyrimidines.

Conclusion and Future Directions

The choice of a thioether substituent on the pyrimidine ring is a critical decision in the design of novel therapeutic agents. The benzylsulfanyl moiety offers a unique combination of steric bulk, flexibility, and aromatic character that has been successfully leveraged in the development of potent antibacterial agents.

While direct, comprehensive comparative data with other thioether pyrimidines remains limited, the available evidence suggests that the benzylsulfanyl group is a valuable addition to the medicinal chemist's toolbox. Future research should focus on systematic studies that directly compare the pharmacological and pharmacokinetic profiles of a diverse range of thioether pyrimidines against a common panel of biological targets. Such studies will be invaluable in elucidating the subtle yet significant role of the thioether substituent and will undoubtedly pave the way for the rational design of next-generation pyrimidine-based therapeutics.

References

  • da Silva, A. M. P. W., Mittersteiner, M., da Silva, F. M., & Zanatta, N. (2021). Design, Synthesis, and Cholinesterase Inhibitory Activity of 4‐Substituted‐6‐(trihalomethyl)‐2‐methylsulfanyl Pyrimidines. ResearchGate. [Link]

  • Achi, P.-A., et al. (2021). SYNTHESIS OF NEW N-ALKYL-2-BENZYLTHIOPYRIMIDINE DERIVATIVES AND CONCENTRATIONS INFLUENCE ON MULTIRESISTANT BACTERIA GROWTH. Moroccan Journal of Heterocyclic Chemistry, 20(4). [Link]

  • Doherty, G. A., & Weaver, C. D. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 11(24), 3169-3183. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Identity of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Identity in Chemical Synthesis

In the realm of drug discovery and development, the unequivocal identification of a synthesized molecule is the bedrock upon which all subsequent research is built. The compound 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde is a heterocyclic molecule of interest, likely serving as a crucial building block for more complex pharmaceutical agents. Its pyrimidine core is a well-known pharmacophore found in numerous therapeutic agents.[1][2] The accuracy of its structural confirmation directly impacts the validity of biological assays, pharmacokinetic studies, and ultimately, patient safety.

This guide provides an in-depth, objective comparison of analytical methodologies for confirming the identity of a newly synthesized batch of this compound against a certified reference standard. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and presenting a self-validating system for robust identity confirmation.

The Cornerstone of Analysis: The Certified Reference Standard

A certified reference standard is a highly characterized and purified material that serves as the benchmark for all analytical measurements.[3] Its use is not merely a suggestion but a critical requirement by regulatory bodies like the FDA and is enshrined in guidelines from the International Council for Harmonisation (ICH).[3][4] The reference standard provides the "true" analytical signature of the molecule, against which your sample of interest (SoI) will be compared.

Key Characteristics of a Reference Standard:

  • High Purity: Free from significant levels of impurities that could interfere with analytical signals.[5]

  • Thorough Characterization: Identity and structure have been confirmed through an extensive set of analytical tests.[4]

  • Traceability: Its properties can be traced back to a primary standard, ensuring consistency.

An Orthogonal Approach: The Power of Multiple Perspectives

Caption: Orthogonal workflow for identity confirmation.

Head-to-Head Comparison: Experimental Protocols and Data Interpretation

In this section, we will detail the experimental protocols for analyzing both the Reference Standard (RS) and the Sample of Interest (SoI). The data obtained for the SoI must be directly comparable to that of the RS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[6][7]

Causality of Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this type of molecule due to its excellent solubilizing power for polar organic compounds and its high boiling point.

  • Nuclei: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the RS and SoI into separate, clean NMR tubes. Dissolve each in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Data Comparison:

ParameterExpected Result for Reference StandardAcceptance Criteria for Sample of Interest
¹H NMR Chemical Shifts (ppm) Characteristic peaks for aromatic, amino, aldehyde, and benzyl protons.All chemical shifts should match the RS within ±0.05 ppm.
¹H NMR Integration Relative integrals should correspond to the number of protons in each environment.Relative integrals should match the RS within ±10%.
¹H NMR Coupling Patterns Expected splitting patterns (e.g., doublets, triplets, multiplets) for coupled protons.All coupling patterns must be identical to the RS.
¹³C NMR Chemical Shifts (ppm) Characteristic peaks for all unique carbon atoms.All chemical shifts should match the RS within ±0.2 ppm.

Interpreting the Results: A successful identity confirmation requires that the NMR spectra of the SoI and the RS are superimposable in terms of chemical shifts, integration ratios, and coupling patterns.[8]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.[9][10]

Causality of Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like our compound of interest, minimizing in-source fragmentation and preserving the molecular ion.

  • Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurement, which can help confirm the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare dilute solutions (~1 µg/mL) of the RS and SoI in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the samples directly into an ESI-HRMS system.

  • Acquisition Parameters: Acquire spectra in positive ion mode. The expected molecular formula is C₁₂H₁₁N₃OS, with a monoisotopic mass of 245.0623.[11][12]

  • Data Analysis: Compare the accurate mass of the molecular ion ([M+H]⁺) for both the RS and the SoI.

Data Comparison:

ParameterExpected Result for Reference StandardAcceptance Criteria for Sample of Interest
Molecular Ion ([M+H]⁺) m/z 246.0696Measured accurate mass should be within ±5 ppm of the theoretical mass.
Isotopic Pattern Characteristic isotopic distribution for a molecule containing one sulfur atom.The isotopic pattern must match that of the RS.
Fragmentation Pattern (MS/MS) If performed, a consistent fragmentation pattern should be observed.[1][2]The MS/MS fragmentation pattern must be identical to that of the RS.

Interpreting the Results: The SoI must show the same accurate mass and isotopic pattern as the RS. Any significant deviation would cast doubt on the identity or purity of the sample.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Retention Behavior

HPLC is a powerful technique for separating components in a mixture, making it ideal for assessing the purity of a compound and confirming its chromatographic identity.[13]

Causality of Experimental Choices:

  • Mode: Reversed-phase HPLC is the most common and is well-suited for moderately polar compounds.

  • Column: A C18 column is a versatile and robust choice for separating a wide range of organic molecules.[14]

  • Detector: A UV detector is appropriate as the pyrimidine ring and other chromophores in the molecule will absorb UV light.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare solutions of known concentration (e.g., 0.1 mg/mL) of the RS and SoI in a suitable mobile phase-compatible solvent (e.g., acetonitrile/water mixture).

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy.[15]

  • Analysis: Inject equal volumes of the RS and SoI. To definitively confirm co-elution, inject a 1:1 mixture of the RS and SoI.

Data Comparison:

ParameterExpected Result for Reference StandardAcceptance Criteria for Sample of Interest
Retention Time (RT) A single major peak at a characteristic retention time.The RT of the major peak in the SoI should match the RT of the RS within ±2%.
Co-injection The 1:1 mixture of RS and SoI should result in a single, sharp, symmetrical peak.No peak splitting or broadening should be observed in the co-injection chromatogram.
Purity Purity should be high (typically >98%).The purity of the SoI should meet the required specification.

Synthesizing the Evidence: A Holistic Conclusion

A confident confirmation of the identity of this compound is not based on a single piece of data but on the convergence of evidence from all three orthogonal techniques.

Caption: Decision workflow for identity confirmation.

If the ¹H and ¹³C NMR spectra are superimposable, the accurate mass is within 5 ppm of the theoretical value, and the HPLC retention times match with a clean co-injection, you can be highly confident in the identity of your synthesized material. Any discrepancy in one or more of these techniques warrants further investigation, such as impurity identification or re-synthesis.[16]

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available from: [Link]

  • Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review. Available from: [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. Available from: [Link]

  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from: [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. Available from: [Link]

  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. Available from: [Link]

  • The Crucial Role of Reference Standards in the Pharmaceutical Industry! Pharmazone. Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available from: [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. Available from: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Center for Biotechnology Information. Available from: [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available from: [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Available from: [Link]

  • pyrimidine-5-carboxaldehyde suppliers USA. Chemical Sources. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica. Available from: [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available from: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. Available from: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available from: [Link]

  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. Available from: [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. National Center for Biotechnology Information. Available from: [Link]

  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. National Center for Biotechnology Information. Available from: [Link]

  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Juniper Publishers. Available from: [Link]

  • 4-Amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde | 770-31-0. Chemsrc. Available from: [Link]

  • Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide... Royal Society of Chemistry. Available from: [Link]

  • 4-(Allylamino)-2-amino-6-benzyloxy-5-nitrosopyrimidine from synchrotron data at 150 K... ResearchGate. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, safety-first protocol for the proper disposal of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde (CAS No. 335318-29-1). As drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, ensuring that its disposal is handled with the utmost regard for personal safety and environmental stewardship. The procedures outlined below are designed to provide clear, actionable steps and explain the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Profile and Risk Assessment

Structural Analysis:

  • Pyrimidine Core: Pyrimidine derivatives are known for their wide range of biological activities, which implies they can interact with cellular systems.[1][2][3] Exposure should always be minimized.

  • Amino and Carbaldehyde Groups: These functional groups can impart reactivity. Aldehydes, in particular, can be irritants.

  • Benzylsulfanyl Group: This sulfur-containing moiety is a key consideration for disposal. Improper incineration of sulfur compounds can lead to the formation of sulfur oxides (SOx), which are regulated atmospheric pollutants.[4]

Based on data from analogous pyrimidine carboxaldehydes, a conservative risk assessment necessitates treating this compound with significant caution.[5][6]

Summary of Potential Hazards and Required PPE

Hazard ClassificationBasis of Assessment (Structural Analogy & Regulatory Data)Minimum Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled, a common classification for functionalized pyrimidines.[5][7]Work within a certified chemical fume hood. Use a NIOSH-approved respirator if aerosolization is possible.
Skin & Eye Irritation Causes skin and serious eye irritation.[6][8][9]Wear safety goggles with side shields or a full-face shield. Use chemically resistant gloves (e.g., nitrile).
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[8]Prevent any release into sanitary sewer systems or waterways.[8]
Reactivity Incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[10]Segregate from incompatible chemicals during storage and disposal.[11][12]

Pre-Disposal Operations: Source Reduction and Segregation

The safest and most environmentally sound disposal procedure begins long before the waste container is filled. The hierarchy of waste management prioritizes preventing waste generation in the first place.[13]

  • Source Reduction: Order only the quantity of the chemical required for your experiments. When possible, reduce the scale of laboratory operations to minimize the volume of waste produced.[13][14]

  • Segregation at the Source: This is a non-negotiable rule of laboratory safety. At the point of generation, waste containing this compound must be kept separate from other waste streams.[11][15]

    • Do NOT mix with incompatible materials like strong acids or oxidizing agents.[9]

    • Keep solid and liquid waste in separate containers.[11]

    • Segregate from non-hazardous general laboratory trash.

Step-by-Step Disposal Protocol

This protocol covers the collection, storage, and preparation for final disposal of waste containing this compound.

Step 1: Wear Appropriate PPE

  • Before handling the chemical or its waste, don all PPE as specified in the table above: a lab coat, safety goggles, and chemically resistant gloves.

Step 2: Waste Collection

  • Solid Waste: Collect unadulterated solid compound, contaminated weighing paper, and contaminated personal protective equipment (e.g., gloves, disposable sleeves) in a designated solid hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, designated liquid hazardous waste container. Do not pour any amount, however small, down the drain.[8]

  • Contaminated Sharps: Any sharps (needles, razor blades) contaminated with the compound must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.

Step 3: Container Selection and Labeling

  • Container: Use only chemically compatible containers, such as high-density polyethylene (HDPE) or amber glass, with a secure, leak-proof screw-top cap.[12][14] The container must be in good condition, free of cracks or deterioration.[12]

  • Labeling: This is a critical step for regulatory compliance and safety. The waste container must be labeled clearly and accurately as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full, unambiguous chemical name: "this compound" and its CAS number "335318-29-1".[16] If in a solvent, list all components and their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").[7]

    • The accumulation start date (the date the first waste was added).

    • Your name, principal investigator, and laboratory location.

Step 4: Storage Pending Disposal

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation.[12][14]

  • The SAA should be a controlled area, away from general lab traffic.

  • Always use secondary containment (e.g., a spill tray or tub) to catch any potential leaks from the primary container.[15]

  • Keep the waste container tightly sealed except when adding waste.[14]

Step 5: Final Disposal

  • The final disposal of this chemical waste must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][9]

  • Contact your EHS office to schedule a waste pickup. Do not allow hazardous waste to accumulate in the lab beyond institutional or regulatory limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[14]

  • Provide the disposal company with a complete and accurate description of the waste.

Disposal Decision Workflow

DisposalWorkflow start_node Waste Generated: 4-Amino-2-benzylsulfanyl- pyrimidine-5-carbaldehyde decision_node decision_node start_node->decision_node Assess Waste Form process_node process_node node1 Collect in a designated, chemically compatible solid waste container. decision_node->node1 Solid (Pure Compound or Contaminated Labware) node2 Collect in a designated, chemically compatible liquid waste container. decision_node->node2 Liquid (In Solution or Small Spill Residue) storage_node Store in Designated Satellite Accumulation Area final_node Handover to EHS/ Licensed Waste Contractor storage_node->final_node Schedule Pickup seal_label Label Container with: - Full Chemical Name & CAS - Hazard Pictograms - Accumulation Start Date node1->seal_label Securely seal container node2->seal_label Securely seal container seal_label->storage_node Place in Secondary Containment

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, put on appropriate PPE, including a respirator if necessary, double gloves, a lab coat, and splash goggles.

  • Containment: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collection: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container. Label it as "Spill Debris" containing the full chemical name.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • Best Practices for Laboratory Waste Management. ACTenviro.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Management of Waste. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • This compound Product Description. ChemicalBook.

  • Safety Data Sheet. Sigma-Aldrich.

  • Safety Data Sheet. Thermo Fisher Scientific.

  • Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.

  • GHS Classification (Rev.11, 2025) Summary. PubChem.

  • 4-Amino-6-chloropyrimidine-5-carboxaldehyde Safety Data Sheet. Apollo Scientific.

  • 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde Safety Data Sheet. Fisher Scientific.

  • Material Safety Data Sheet sds/msds. Kasturi Aromatics.

  • Pyrimidine - Synthesis & Reactions. YouTube.

  • New Jersey Administrative Code Title 7 Chapter 27 Subchapter 7 Sulfur. New Jersey State Department of Environmental Protection.

  • 2-Amino-4,6-dimethoxypyrimidine Safety Data Sheet. Fisher Scientific.

  • Guidelines for the Disposal of Sulphur Containing Solid Waste. Open Government program.

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Open Government program.

  • (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate.

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.

  • Guidelines for landfill disposal of sulphur waste and remediation of sulphur containing soils. Open Government.

  • Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. PubMed.

  • ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate. Vulcanchem.

  • Sulfur Compounded in Ethanol Regulations.

  • 4-Amino-2,6-dichloropyrimidine-5-carboxaldehyde Safety Data Sheets. Echemi.

  • Safe Disposal of 2-Amino-4,6-dichloropyrimidine-¹³C₂: A Comprehensive Guide for Laboratory Professionals. Benchchem.

Sources

A Senior Application Scientist's Guide to Handling 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery. 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde is a compound that, by its very structure, suggests significant potential as a synthetic intermediate. Its pyrimidine core is a privileged scaffold in medicinal chemistry, while the benzylsulfanyl and carbaldehyde functionalities offer versatile handles for molecular elaboration.[1] However, this same structural complexity demands a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring the protection of researchers and the integrity of your work.

Hazard Assessment: A Chemist's Perspective

A pre-use risk assessment is non-negotiable. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can deconstruct its components to anticipate its toxicological and reactive profile.

  • Amino Pyrimidine Core: Pyrimidine derivatives can cause skin and eye irritation.[2][3] Depending on the substitutions, they may be harmful if swallowed or inhaled and, in some cases, may present reproductive toxicity.[2][4][5]

  • Aromatic Aldehyde Functionality: Aromatic aldehydes, such as benzaldehyde, are known skin, eye, and respiratory irritants.[5] They are often combustible and can be harmful if ingested or inhaled.[5]

  • Benzylsulfanyl (Organosulfur) Group: Organosulfur compounds are frequently associated with strong, unpleasant odors and can be volatile.[6][7] Handling should be designed to contain these vapors. They may also be susceptible to oxidation.[8]

Based on this analysis, we must assume this compound is, at a minimum, a skin and eye irritant, potentially harmful by inhalation and ingestion, and requires careful management to contain odors and prevent unintended reactions.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. True laboratory safety begins with a more robust framework.

  • Engineering Controls: All manipulations involving this compound, from weighing to solution preparation and reaction quenching, must be performed within a certified chemical fume hood.[6] This is critical for containing potentially harmful and malodorous vapors. Ensure eyewash stations and safety showers are readily accessible.[3]

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for this chemical. Restrict access to authorized personnel and ensure all users are trained on the specific hazards and handling procedures outlined in this guide.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific experimental procedure.

Eye and Face Protection

The aldehyde and pyrimidine moieties present a significant risk of eye irritation.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory where this compound is handled.[9]

  • Elevated Risk Tasks: When performing tasks with a higher splash potential (e.g., transferring large volumes, conducting reactions under pressure, or cleaning up spills), a full-face shield must be worn in addition to chemical splash goggles.[9][10]

Hand Protection

Protecting your hands from direct contact is paramount. The combination of aromatic and organosulfur components requires careful glove selection.

  • Recommended Material: Nitrile or neoprene gloves are the recommended starting point for incidental contact.[6] These materials generally provide good resistance to a range of chemicals.

  • Glove Integrity: Always inspect gloves for tears or punctures before use.

  • Double Gloving: For extended-duration tasks or when handling concentrated solutions, consider wearing two pairs of nitrile gloves.

  • Immediate Removal: If contact with the chemical occurs, remove the glove immediately using the proper technique to avoid contaminating your skin, and wash your hands thoroughly. Dispose of contaminated gloves as hazardous waste.[6]

Body Protection
  • A flame-resistant lab coat, fully buttoned, is mandatory to protect skin and clothing from splashes.[6][11]

  • For tasks involving significant splash risks, supplement the lab coat with a chemical-resistant apron.[6]

  • Long pants and closed-toe, closed-heel shoes made of a non-porous material are required.[6]

Respiratory Protection

Engineering controls should be the primary method of respiratory protection. However, in specific scenarios, a respirator may be necessary.

  • When to Consider: If there is a failure of the chemical fume hood, during a large spill cleanup, or when weighing fine powders that may become airborne outside of a containment device.

  • Program Requirement: Respirator use requires enrollment in a formal respiratory protection program, which includes medical evaluation, fit testing, and training, as mandated by OSHA standard 29 CFR 1910.134.[10][11] A standard surgical mask offers no protection against chemical vapors or dusts.[10]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesSingle Pair Nitrile GlovesLab CoatNot required in fume hood
Preparing Solutions Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatNot required in fume hood
Running Reaction Chemical Splash Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat & ApronNot required in fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile/Neoprene GlovesLab Coat & ApronAir-purifying respirator with appropriate cartridges may be required

Procedural Workflow and Emergency Plans

A systematic approach ensures safety is integrated into every step of the experimental process.

PPE Selection Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_risk Risk Evaluation cluster_selection PPE Selection cluster_action Action & Emergency A Review SDS/Hazard Assessment B Identify Task (e.g., Weighing, Reaction) A->B C Assess Risk (Splash, Dust, Aerosol) B->C D Select Eye/Face Protection C->D Splash risk? E Select Hand Protection C->E Contact risk? F Select Body Protection C->F Splash/Spill risk? G Evaluate Need for Respirator C->G Inhalation risk? H Don PPE Correctly I Perform Task in Fume Hood H->I J Doff & Dispose of PPE Correctly I->J K Emergency Plan Ready (Spill Kit, Eyewash) I->K

Caption: PPE selection workflow for handling hazardous chemicals.

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12]

Decontamination and Disposal

Proper disposal is a crucial part of the chemical lifecycle, preventing environmental contamination and future exposures.

  • Waste Disposal: All solid and liquid waste containing this compound must be collected in a designated, properly labeled hazardous waste container.

  • Equipment Decontamination: Glassware and equipment should be decontaminated immediately after use. Due to the organosulfur component, soaking in a bleach solution within a fume hood is a recommended practice to neutralize odors and reactive residues.[6]

  • Disposable PPE: Contaminated gloves, bench paper, and other disposable items should be placed in a sealed bag and disposed of in the solid hazardous waste stream.

By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can confidently work with this compound, unlocking its synthetic potential while upholding the highest standards of safety and scientific integrity.

References

  • Navigating the Volatile World of Organosulfur Compounds: A Health and Safety Guide for Researchers. Benchchem.
  • 335318-29-1(this compound) Product Description. ChemicalBook.
  • Application Notes and Protocols for the Synthesis of Derivatives from Pyrimidin-4-yl-methanol. Benchchem.
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment.
  • UAH Laboratory Personal Protective Equipment.
  • 5 - SAFETY DATA SHEET.
  • material safety data sheet sds/msds. Kasturi Aromatics.
  • Organosulfur chemistry. Wikipedia.
  • ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate. Vulcanchem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.